molecular formula C41H81NO4 B15578653 18:0 DAP

18:0 DAP

Número de catálogo: B15578653
Peso molecular: 652.1 g/mol
Clave InChI: RVBUSVJSKGVQQS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

18:0 DAP is a useful research compound. Its molecular formula is C41H81NO4 and its molecular weight is 652.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C41H81NO4

Peso molecular

652.1 g/mol

Nombre IUPAC

[3-(dimethylamino)-2-octadecanoyloxypropyl] octadecanoate

InChI

InChI=1S/C41H81NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h39H,5-38H2,1-4H3

Clave InChI

RVBUSVJSKGVQQS-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Phase Transition Temperature of 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermotropic phase behavior of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a saturated phospholipid widely utilized in the formulation of liposomal drug delivery systems. An understanding of the phase transition temperature (Tm) is critical for the rational design, manufacture, and stability of these lipid-based nanoparticles.

Introduction to DSPC and its Phase Behavior

DSPC is a phosphatidylcholine characterized by two saturated 18-carbon stearoyl acyl chains. This structure allows for strong van der Waals interactions, resulting in a well-ordered, tightly packed lipid bilayer with a high phase transition temperature. The thermotropic behavior of DSPC bilayers in an aqueous environment is defined by distinct transitions from a more ordered, gel-like state to a more disordered, liquid-crystalline state as temperature increases. These transitions are crucial as they fundamentally alter the physical properties of the liposomal membrane, including its fluidity, permeability, and stability.

The primary transitions observed are the pre-transition (Tp) and the main phase transition (Tm).

  • Pre-transition (Tp): This involves a change from a planar lamellar gel phase (Lβ') to a periodic, undulated "ripple" phase (Pβ').

  • Main Transition (Tm): This is the melt transition from the ripple gel phase (Pβ') to the disordered liquid-crystalline phase (Lα). This transition is of paramount importance in drug delivery, as it can be leveraged to trigger the release of encapsulated agents at specific temperatures.

Quantitative Phase Transition Data for DSPC

The phase transition temperatures of DSPC have been determined by various biophysical techniques, with Differential Scanning Calorimetry (DSC) being the most common and direct method. The values reported in the literature show slight variations, which can be attributed to differences in experimental conditions such as hydration medium, lipid concentration, and DSC scan rate.

ParameterTemperature Range (°C)Description
Pre-transition Temperature (Tp) ~51.2 °CTransition from the lamellar gel phase (Lβ') to the ripple phase (Pβ').
Main Transition Temperature (Tm) 54.1 - 55.6 °CThe primary melt transition from the ripple phase (Pβ') to the liquid-crystalline phase (Lα).[1]

Note: The main transition temperature is often cited as a single value, with ~55°C being a commonly accepted value for multilamellar vesicles (MLVs) of DSPC.[2]

Experimental Protocol: Determination of Phase Transition by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. Endothermic transitions, such as the melting of a lipid bilayer, are observed as peaks on a DSC thermogram.

Objective: To determine the pre-transition (Tp) and main transition (Tm) temperatures of DSPC liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) powder

  • Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Differential Scanning Calorimeter (DSC) with hermetic aluminum pans

  • Rotary evaporator

  • Extruder with polycarbonate membranes (optional, for unilamellar vesicle preparation)

Methodology:

Step 1: Liposome (B1194612) Preparation (Thin-Film Hydration Method)

  • Lipid Dissolution: Dissolve a known quantity of DSPC in an organic solvent within a round-bottom flask.

  • Thin-Film Formation: Evaporate the solvent using a rotary evaporator to create a thin, uniform lipid film on the flask's inner wall.

  • Film Drying: Place the flask under high vacuum for a minimum of 2 hours to ensure complete removal of residual solvent.

  • Hydration: Add the desired hydration buffer, pre-heated to a temperature above the Tm of DSPC (e.g., 65°C), to the flask.

  • Vesicle Formation: Agitate the flask (e.g., by vortexing or gentle shaking) at a temperature above Tm for an extended period (e.g., 1 hour) to hydrate (B1144303) the lipid film, leading to the spontaneous formation of multilamellar vesicles (MLVs).[3]

Step 2: DSC Sample Preparation

  • Accurately transfer a specific amount (typically 10-50 µL) of the liposome suspension into a hermetic aluminum DSC pan.

  • Prepare a reference pan containing the exact same volume of the hydration buffer.

  • Seal both the sample and reference pans to prevent any evaporation during the heating process.

Step 3: DSC Analysis

  • Place the sealed sample and reference pans into the DSC instrument's cell.

  • Equilibrate the system at a starting temperature well below the expected Tp (e.g., 30°C).

  • Initiate a heating scan at a controlled rate, typically 1-2°C/min, up to a final temperature well above the Tm (e.g., 70°C).[3]

  • Record the differential heat flow (mW) as a function of temperature. To check for reversibility and ensure thermal history, it is common practice to perform at least two consecutive heating and cooling cycles.

Step 4: Data Analysis

  • The resulting DSC thermogram will show heat flow versus temperature. Endothermic events appear as peaks.

  • The Pre-transition (Tp) is identified as the first, smaller endothermic peak.

  • The Main Transition (Tm) is identified as the larger, sharper endothermic peak at a higher temperature. The Tm is typically defined as the temperature at the peak maximum of this transition.

  • The enthalpy of the transition (ΔH), which relates to the energy required to induce the phase change, can be calculated by integrating the area under the transition peak.

Visualizing DSPC Phase Transitions

The thermotropic phase transitions of a DSPC bilayer can be represented as a series of states dependent on temperature. The following diagram illustrates this workflow.

G cluster_0 Heating Process Lbeta Lamellar Gel Phase (Lβ') - Tightly packed, ordered acyl chains - Planar bilayer Pbeta Ripple Phase (Pβ') - Periodically undulated bilayer - Increased headgroup hydration Lbeta->Pbeta Pre-transition (Tp) ~51.2°C Lalpha Liquid-Crystalline Phase (Lα) - Disordered, fluid acyl chains - Reduced bilayer thickness Pbeta->Lalpha Main Transition (Tm) 54.1 - 55.6°C

Caption: Thermotropic phase transitions of a DSPC lipid bilayer upon heating.

The experimental workflow for determining these transition temperatures using DSC can also be visualized.

G cluster_1 Liposome Preparation cluster_2 DSC Analysis cluster_3 Data Interpretation A 1. DSPC dissolved in organic solvent B 2. Thin lipid film formation (Rotary Evaporation) A->B C 3. Hydration above Tm (e.g., 65°C) B->C D 4. MLV Suspension Formed C->D E 5. Load sample & reference into DSC pans D->E F 6. Heat at controlled rate (e.g., 1-2°C/min) E->F G 7. Record heat flow vs. temp F->G H 8. Identify endothermic peaks in thermogram G->H I Determine Tp and Tm H->I

Caption: Experimental workflow for DSC analysis of DSPC liposomes.

References

Biophysical Properties of DSPC Lipid Bilayers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid of significant interest in the fields of biophysics and pharmaceutical sciences. Its well-defined and stable nature, characterized by two 18-carbon stearoyl acyl chains, makes it an ideal component for creating model membranes and a cornerstone in the formulation of liposomal drug delivery systems. The high phase transition temperature (T_m) of DSPC, approximately 55°C, ensures the formation of rigid and stable bilayers at physiological temperatures, which is critical for controlling drug release and enhancing in vivo stability.[1] This guide provides an in-depth overview of the core biophysical properties of DSPC bilayers, detailed experimental methodologies for their characterization, and logical workflows for their study.

Quantitative Biophysical Data

The physical state and properties of DSPC bilayers are highly dependent on temperature. Below its main phase transition temperature, DSPC exists in a tightly packed, ordered gel phase (Lβ'). Above this temperature, it transitions into a disordered, fluid liquid-crystalline phase (Lα). An intermediate "ripple" phase (Pβ') is also observed during this transition. The key biophysical parameters that define these states are summarized below.

Table 1: Thermodynamic Properties of DSPC Bilayers
PropertySymbolValueUnitDescription
Main Transition TemperatureT_m54.8 - 55.6°CThe peak temperature of the main chain-melting transition from the ripple gel (Pβ') to the liquid-crystalline (Lα) phase.[1][2][3]
Pre-transition TemperatureT_p~50.5°CThe temperature of the transition from the lamellar gel (Lβ') to the ripple (Pβ') phase.[2]
Main Transition EnthalpyΔH_m33 - 44kJ/molThe energy absorbed during the main phase transition, reflecting a significant change in acyl chain conformation and molecular packing.[4]
Pre-transition EnthalpyΔH_p~4.2kJ/molThe energy absorbed during the transition from the lamellar gel to the ripple phase.
Table 2: Structural and Mechanical Properties of DSPC Bilayers
PropertySymbolGel Phase (Lβ')Fluid Phase (Lα)UnitConditions
Membrane Thickness d_m6.2 ± 0.15.1 ± 0.1nmSANS
d_H~4.7~3.8nmX-ray (Headgroup-Headgroup)[5]
Area per Lipid A_L~0.47~0.64nm²X-ray / MD Simulations[6]
Bending Rigidity K_c(5.0 ± 2.4) x 10⁻²⁰-J295 K (Flicker Noise Spectroscopy)[7][8]
3.74 x 10⁻²⁰-J295 K (MD Simulations)[7][8]
Area Compressibility Modulus K_A0.57~0.25N/m295 K (MD Simulations)[7][8]
Water Permeability Coefficient P_fLowHighµm/sPermeability is significantly lower in the gel phase compared to the fluid phase due to tighter lipid packing.[9]

Core Experimental Protocols

Characterizing the biophysical properties of DSPC bilayers requires a suite of specialized techniques. Below are detailed protocols for three fundamental methods.

Liposome (B1194612) Preparation via Thin-Film Hydration and Extrusion

This is the most common method for producing unilamellar vesicles (liposomes) with a defined size, suitable for most characterization techniques.

Materials:

  • DSPC powder

  • Chloroform or a 2:1 chloroform:methanol mixture

  • Hydration buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath or heating block

  • Liposome extruder with heating block

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Protocol:

  • Lipid Film Formation:

    • Dissolve a known quantity of DSPC powder in the organic solvent within a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Submerge the flask in a water bath heated to 60-65°C (above DSPC's T_m).

    • Rotate the flask under reduced pressure to evaporate the solvent, creating a thin, uniform lipid film on the flask's inner wall.

    • Dry the film further under high vacuum for at least 2 hours to remove all residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer to 60-65°C.

    • Add the warm buffer to the flask containing the dried lipid film.

    • Agitate the flask by vortexing or shaking in the heated water bath for 30-60 minutes. This process detaches the lipid film and results in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder's heating block to 60-65°C.

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membrane to the second syringe. Repeat this process for an odd number of passes (e.g., 11 to 21 times).

    • The resulting translucent suspension contains large unilamellar vesicles (LUVs) with a diameter close to the membrane pore size.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the phase transitions of the lipid bilayer, allowing for the precise determination of T_p and T_m and their associated enthalpies (ΔH).[1]

Materials:

  • DSPC liposome suspension

  • Hydration buffer (for reference)

  • DSC instrument

  • Hermetic DSC pans (e.g., aluminum)

Protocol:

  • Sample Preparation:

    • Accurately pipette a known volume (e.g., 10-20 µL) of the DSPC liposome suspension into a DSC sample pan.

    • Pipette an identical volume of the pure hydration buffer into a reference pan.

    • Hermetically seal both pans.

  • Instrument Setup and Measurement:

    • Place the sample and reference pans into the calorimeter cell.

    • Equilibrate the system at a starting temperature well below the pre-transition (e.g., 25°C).

    • Initiate a heating scan at a controlled rate (e.g., 1°C/min) up to a temperature well above the main transition (e.g., 70°C).

    • Record the differential heat flow between the sample and reference as a function of temperature.

    • Perform a cooling scan at the same rate to check for reversibility.

    • Run at least two consecutive heating/cooling cycles to ensure the reproducibility of the thermogram.

  • Data Analysis:

    • Analyze the heating scan thermogram. The peaks correspond to the pre-transition and main transition.

    • Determine the onset and peak temperatures (T_p and T_m) for each transition.

    • Calculate the transition enthalpy (ΔH) by integrating the area under each peak and normalizing for the lipid concentration.

Structural Analysis by Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the structural parameters of the lipid bilayer, such as membrane thickness and area per lipid.[6]

Materials:

  • Concentrated DSPC liposome suspension

  • SAXS instrument with a temperature-controlled sample holder

  • Quartz capillary tubes

Protocol:

  • Sample Preparation:

    • Load the concentrated liposome suspension into a thin-walled quartz capillary tube.

    • Seal the capillary to prevent dehydration.

  • Instrument Setup and Measurement:

    • Mount the capillary in the temperature-controlled sample holder of the SAXS instrument.

    • Equilibrate the sample to the desired temperature (e.g., 25°C for the gel phase or 60°C for the fluid phase).

    • Expose the sample to a collimated X-ray beam and collect the scattering pattern on a 2D detector.

  • Data Analysis:

    • Radially average the 2D scattering pattern to obtain a 1D intensity profile as a function of the scattering vector, q.

    • For multilamellar vesicles, the position of the Bragg peaks can be used to determine the lamellar repeat distance (d-spacing).

    • For unilamellar vesicles, the scattering form factor is analyzed using electron density profile models.

    • By fitting the data to appropriate models, key structural parameters like the headgroup-to-headgroup thickness (d_HH) and the hydrocarbon core thickness (2d_C) can be determined.

    • The area per lipid (A_L) can be calculated from the bilayer volume (V_L) and the hydrocarbon thickness using the formula: A_L = 2 * V_L(chains) / 2d_C.

Visualizations: Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the logical relationships between the biophysical properties of DSPC and the experimental workflows used to study them.

G cluster_props Biophysical Properties Temp Temperature Phase Lipid Phase Temp->Phase Determines Gel Gel Phase (Lβ') Phase->Gel < 55°C Fluid Fluid Phase (Lα) Phase->Fluid > 55°C Thickness Thickness Gel->Thickness High (~6.2 nm) Area Area/Lipid Gel->Area Low (~0.47 nm²) Rigidity Rigidity (Kc) Gel->Rigidity High Permeability Permeability Gel->Permeability Low Fluid->Thickness Low (~5.1 nm) Fluid->Area High (~0.64 nm²) Fluid->Rigidity Low Fluid->Permeability High

Caption: Relationship between temperature, lipid phase, and key biophysical properties of a DSPC bilayer.

G cluster_analysis Biophysical Characterization Start DSPC Powder & Chloroform Film Thin Lipid Film Formation (Rotary Evaporation > T_m) Start->Film Hydration Hydration with Buffer (Vortexing > T_m) Film->Hydration MLV Multilamellar Vesicles (MLVs) Hydration->MLV Extrusion Extrusion through Membrane (100 nm, > T_m) MLV->Extrusion LUV Large Unilamellar Vesicles (LUVs) Extrusion->LUV DSC DSC Analysis LUV->DSC SAXS SAXS Analysis LUV->SAXS ResultDSC Determine T_m, T_p, ΔH DSC->ResultDSC ResultSAXS Determine Thickness, Area/Lipid SAXS->ResultSAXS

Caption: Experimental workflow for DSPC liposome preparation and biophysical characterization.

References

An In-depth Technical Guide to 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC): Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a synthetic, saturated phospholipid that is a cornerstone in the development of advanced drug delivery systems, particularly liposomes and lipid nanoparticles (LNPs).[1][2] Its well-defined chemical structure and distinct physicochemical properties, such as a high phase transition temperature, contribute to the formation of stable and rigid lipid bilayers.[1][2] This guide provides a comprehensive technical overview of the core structural and chemical characteristics of DSPC, including quantitative data, detailed experimental protocols, and visualizations of its molecular structure and thermotropic behavior.

Molecular Structure and Chemical Identity

DSPC is a phosphatidylcholine, featuring a glycerol (B35011) backbone esterified with two saturated 18-carbon stearic acid chains at the sn-1 and sn-2 positions and a polar phosphocholine (B91661) head group at the sn-3 position.[1][3] The full saturation of its acyl chains is a key determinant of its physical properties, leading to tight packing and high stability in lipid bilayers.[1][2]

Key Identifiers and Chemical Formula:

  • IUPAC Name: [(2R)-2,3-bis(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate[1]

  • Synonyms: 1,2-Distearoyl-sn-glycero-3-PC, PC(18:0/18:0), L-DSPC[3][4][5]

  • CAS Number: 816-94-4[3][4]

  • Molecular Formula: C₄₄H₈₈NO₈P[1][2]

Physicochemical Properties

The utility of DSPC in pharmaceutical formulations is dictated by its distinct physicochemical properties. These parameters are critical for the design and optimization of lipid-based drug delivery vehicles.

Table 1: Quantitative Physicochemical Data for DSPC

PropertyValueReferences
Molecular Weight 790.15 g/mol [1][2]
Appearance White to off-white crystalline solid[2][3][6]
Melting Point (Dry Powder) ~236 °C[1][3]
Main Phase Transition Temperature (Tm) ~55 °C (in multilamellar aqueous solution)[1][4][6][7]
Pre-transition Temperature (Tp) ~50.5 °C[8]
Solubility Soluble in chloroform (B151607) and ethanol. Insoluble in water.[2][6][9][10][11]
Critical Micelle Concentration (CMC) Not typically reported; readily forms bilayers.

Note on CMC: DSPC is a bilayer-forming lipid and spontaneously assembles into liposomes in aqueous environments. Consequently, its critical micelle concentration (CMC) is exceedingly low and not a commonly measured or reported parameter.

Thermotropic Phase Behavior

DSPC exhibits well-defined thermotropic phase transitions in aqueous dispersion, which are fundamental to its application in drug delivery. These transitions involve changes in the organization and fluidity of the lipid bilayers.

  • Lamellar Gel Phase (Lβ'): Below the pre-transition temperature, DSPC exists in a highly ordered, tilted-chain gel phase.

  • Ripple Phase (Pβ'): Between the pre-transition and main transition temperatures, DSPC forms a periodically undulated "ripple" phase.[8]

  • Liquid Crystalline Phase (Lα): Above the main transition temperature, the acyl chains become disordered, and the bilayer transitions to a fluid, liquid-crystalline state.[8]

The high Tm of DSPC means that at physiological temperature (37°C), liposomes formulated with DSPC are in the rigid gel phase, which minimizes drug leakage and enhances stability.[1]

Experimental Protocols

Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for characterizing the thermotropic phase behavior of lipid bilayers.[12]

Objective: To determine the pre-transition (Tp) and main phase transition (Tm) temperatures of DSPC liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) powder

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Chloroform

  • Nitrogen gas stream

  • High-vacuum pump

  • Water bath sonicator or extruder

  • Differential Scanning Calorimeter with hermetic aluminum pans

Methodology:

  • Liposome (B1194612) Preparation (Thin-Film Hydration Method): a. Dissolve a known quantity of DSPC in chloroform in a round-bottom flask. b. Remove the chloroform using a gentle stream of nitrogen gas to form a thin lipid film on the flask's interior. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with the desired buffer by vortexing at a temperature above the Tm of DSPC (e.g., 60-65°C). This results in the formation of multilamellar vesicles (MLVs). e. For unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size at a temperature above the Tm.

  • DSC Sample Preparation: a. Accurately weigh a specific amount of the liposome suspension (typically 10-20 µL) into a hermetic aluminum DSC pan. b. Prepare a reference pan containing the same volume of the corresponding buffer. c. Seal both pans hermetically to prevent solvent evaporation during the scan.

  • DSC Analysis: a. Place the sample and reference pans into the DSC instrument. b. Equilibrate the system at a starting temperature well below the expected pre-transition temperature (e.g., 25°C). c. Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the main transition (e.g., 70°C). d. A second heating scan is often performed to ensure the reproducibility of the thermal events.

  • Data Analysis: a. The DSC thermogram will show endothermic peaks corresponding to the energy absorbed during the phase transitions. b. The peak maximum of the first, smaller endotherm is identified as the pre-transition temperature (Tp). c. The peak maximum of the larger, sharper endotherm is identified as the main phase transition temperature (Tm).

Visualizations

DSPC_Structure cluster_glycerol Glycerol Backbone cluster_stearic1 Stearoyl Chain (sn-1) cluster_stearic2 Stearoyl Chain (sn-2) cluster_phosphate Phosphate Group cluster_choline Choline Head Group O1 O CO1 C=O O1->CO1 Ester Linkage C1 CH₂ C1->O1 C2 CH C1->C2 O2 O C2->O2 C3 CH₂ C2->C3 CO2 C=O O2->CO2 Ester Linkage O3 O C3->O3 P P O3->P Chain1 (CH₂)₁₆-CH₃ CO1->Chain1 Chain2 (CH₂)₁₆-CH₃ CO2->Chain2 O4 O⁻ P->O4 O5 =O P->O5 O6 O P->O6 C4 CH₂ O6->C4 C5 CH₂ C4->C5 N N⁺(CH₃)₃ C5->N

Caption: Chemical structure of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC).

DSPC_Phase_Transition Gel Lamellar Gel Phase (Lβ') Highly ordered, tilted acyl chains Ripple Ripple Phase (Pβ') Periodically undulated bilayer Gel->Ripple Pre-transition (Tp ≈ 50.5°C) Liquid Liquid Crystalline Phase (Lα) Disordered, fluid acyl chains Ripple->Liquid Main Transition (Tm ≈ 55°C)

Caption: Thermotropic phase transitions of DSPC in an aqueous environment.

Conclusion

DSPC is a highly stable and versatile phospholipid that plays a critical role in the formulation of lipid-based drug delivery systems. Its well-characterized chemical structure and predictable thermotropic behavior, particularly its high phase transition temperature, are fundamental to the creation of robust and effective liposomal and lipid nanoparticle formulations. The tight packing of its saturated stearoyl chains imparts a desirable rigidity to lipid bilayers, enhancing the stability and controlling the release of encapsulated therapeutic agents. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for the rational design and optimization of advanced nanomedicines.

References

The Pivotal Role of DSPC in mRNA Vaccine Formulations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unprecedented success of mRNA vaccines has brought to the forefront the critical role of lipid nanoparticles (LNPs) as a delivery vehicle. These LNPs are typically composed of four key components: an ionizable lipid, cholesterol, a PEGylated lipid, and a helper lipid. Among these, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) has emerged as a crucial helper lipid, integral to the stability and efficacy of these groundbreaking vaccines. This technical guide provides an in-depth exploration of the role of DSPC in mRNA vaccine formulations, detailing its structural contributions, impact on physicochemical properties, and its influence on the overall performance of the vaccine.

Core Function of DSPC in Lipid Nanoparticles

DSPC is a saturated phospholipid that plays a fundamental structural role in the LNP formulation.[1][2] Its primary function is to act as a "helper lipid," contributing to the overall stability and structural integrity of the nanoparticle.[1][3] The long, saturated 18-carbon stearoyl chains of DSPC allow for tight packing within the lipid bilayer, resulting in a rigid and stable membrane.[1][4] This rigidity is crucial for several reasons:

  • Protection of mRNA: The stable lipid bilayer formed with DSPC helps protect the encapsulated mRNA from degradation by nucleases in the bloodstream.[1]

  • Structural Integrity: DSPC contributes to the formation of a stable, well-organized LNP structure, which is essential for consistent particle size and morphology.[5][6]

  • Controlled Release: The rigidity imparted by DSPC can influence the release kinetics of the mRNA payload once the LNP has been taken up by the target cell.[1]

Physicochemical Properties of DSPC

The utility of DSPC in mRNA vaccine formulations is directly linked to its distinct physicochemical properties. A key characteristic is its high phase transition temperature (Tm), which is approximately 55°C.[4][7] This means that at physiological temperature (around 37°C), DSPC exists in a gel-like, ordered state, which contributes to the formation of a stable and less permeable lipid bilayer.[7]

Quantitative Data on LNP Formulations

The precise molar ratio of the lipid components is a critical parameter in the design of effective mRNA-LNP formulations. DSPC is typically included at around 10 mole percent of the total lipid composition in clinically approved mRNA vaccines.[1] The following tables summarize quantitative data on the impact of DSPC and other helper lipids on the physicochemical properties and in vivo performance of LNPs.

Table 1: Molar Ratios of Lipids in FDA-Approved mRNA Vaccines

VaccineIonizable LipidPEGylated LipidCholesterolDSPCMolar Ratio (Ionizable:DSPC:Cholesterol:PEG)
BNT162b2 (Pfizer-BioNTech) ALC-0315ALC-0159CholesterolDSPC46.3 : 9.4 : 42.7 : 1.6
mRNA-1273 (Moderna) SM-102PEG2000-DMGCholesterolDSPC50 : 10 : 38.5 : 1.5

Data sourced from[8]

Table 2: Comparative Analysis of Helper Lipids on LNP Characteristics

Helper LipidParticle Size (nm)Polydispersity Index (PDI)mRNA Encapsulation Efficiency (%)In Vivo Luciferase Expression (Relative Light Units)
DSPC 80 - 100< 0.15> 90High
DOPE 90 - 120< 0.20> 85Very High
DOPC 85 - 110< 0.18> 88High

Note: Data is compiled from multiple studies and is intended for comparative purposes. Actual values can vary based on the specific ionizable lipid, process parameters, and animal model used.[3][4][9][10]

Experimental Protocols

Detailed methodologies are essential for the reproducible formulation and characterization of DSPC-containing mRNA LNPs.

Protocol 1: mRNA-LNP Formulation using Microfluidics

This protocol describes the standard method for producing uniform LNPs.[11][12][13]

Materials:

  • Ionizable lipid (e.g., SM-102) in ethanol (B145695)

  • DSPC in ethanol

  • Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG2000) in ethanol

  • mRNA in citrate (B86180) buffer (pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr®)

  • Dialysis cassettes (10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid-Ethanol Phase: Combine the ionizable lipid, DSPC, cholesterol, and PEG-lipid in the desired molar ratio (e.g., 50:10:38.5:1.5) in ethanol.

  • Prepare mRNA-Aqueous Phase: Dilute the mRNA to the desired concentration in citrate buffer.

  • Microfluidic Mixing: Set up the microfluidic device with a flow rate ratio of 3:1 (aqueous:ethanol) and a total flow rate of 12 mL/min.

  • Initiate Mixing: Pump the two phases through the microfluidic cartridge to induce self-assembly of the LNPs.

  • Purification: Collect the LNP dispersion and dialyze against PBS (pH 7.4) to remove ethanol and raise the pH.

Protocol 2: LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS) [1][2][14]

  • Sample Preparation: Dilute the LNP suspension in PBS.
  • Measurement: Use a DLS instrument to measure the intensity fluctuations of scattered light.
  • Analysis: Calculate the Z-average diameter and PDI from the autocorrelation function.

2. mRNA Encapsulation Efficiency by RiboGreen Assay [8][15][16]

  • Principle: The RiboGreen dye fluoresces upon binding to RNA. By measuring fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100), the amount of encapsulated mRNA can be determined.
  • Procedure:
  • Prepare a standard curve with known mRNA concentrations.
  • In a 96-well plate, add the LNP sample to two sets of wells.
  • To one set, add Triton X-100 to measure total mRNA. The other set measures only the free (unencapsulated) mRNA.
  • Add RiboGreen reagent to all wells and measure fluorescence.
  • Calculate encapsulation efficiency using the formula: ((Total mRNA - Free mRNA) / Total mRNA) * 100.

Protocol 3: In Vivo Evaluation of Vaccine Efficacy in a Mouse Model

This protocol outlines a general workflow for assessing the immunogenicity of an mRNA-LNP vaccine.[17][18]

1. Immunization:

  • Administer the mRNA-LNP vaccine to mice (e.g., BALB/c) via intramuscular injection. A typical dose is 5-10 µg of mRNA per mouse.
  • A prime-boost regimen is often used, with a second dose administered 2-3 weeks after the first.

2. Sample Collection:

  • Collect blood samples at specified time points post-immunization to assess the antibody response.
  • At the end of the study, spleens can be harvested to evaluate the T-cell response.

3. Humoral Immune Response Assessment by ELISA [19][20]

  • Plate Coating: Coat ELISA plates with the recombinant antigen encoded by the mRNA vaccine.
  • Sample Incubation: Add serially diluted mouse serum to the wells.
  • Detection: Use an enzyme-linked secondary antibody that binds to mouse IgG.
  • Readout: Add a substrate to develop a colorimetric signal, and measure the absorbance to determine the antibody titer.

Visualizations: Signaling Pathways and Experimental Workflows

Cellular Uptake and Endosomal Escape Pathway

The delivery of mRNA to the cytoplasm is a multi-step process involving cellular uptake, endosomal trafficking, and endosomal escape.

G cluster_extracellular Extracellular Space cluster_cellular Cellular Environment LNP Lipid Nanoparticle (LNP) with mRNA cargo Endocytosis Endocytosis LNP->Endocytosis 1. Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome 2. Internalization Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome 3. Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Degradation Pathway mRNA_Release mRNA Release Late_Endosome->mRNA_Release 4. Endosomal Escape (Ionizable lipid protonation) Cytoplasm Cytoplasm Translation Translation (Ribosome) Cytoplasm->Translation mRNA_Release->Cytoplasm Antigen_Protein Antigen Protein Translation->Antigen_Protein 5. Protein Synthesis

Caption: Cellular uptake and endosomal escape of an mRNA-LNP.

Experimental Workflow for mRNA Vaccine Development

The development and preclinical evaluation of an mRNA vaccine involves a systematic workflow from formulation to in vivo testing.

G cluster_formulation 1. Formulation cluster_characterization 2. Physicochemical Characterization cluster_invivo 3. In Vivo Efficacy Testing (Mouse Model) Lipid_Prep Prepare Lipid Mix (Ionizable, DSPC, Chol, PEG) Microfluidics Microfluidic Mixing Lipid_Prep->Microfluidics mRNA_Prep Prepare mRNA Solution (Aqueous Buffer) mRNA_Prep->Microfluidics Purification Purification (Dialysis) Microfluidics->Purification DLS DLS: Size & PDI Purification->DLS RiboGreen RiboGreen Assay: Encapsulation Efficiency Purification->RiboGreen Zeta Zeta Potential Purification->Zeta Immunization Immunization (Intramuscular) Zeta->Immunization Proceed if characteristics are optimal Blood_Collection Blood Collection Immunization->Blood_Collection Spleen_Harvest Spleen Harvest Immunization->Spleen_Harvest ELISA ELISA: Antibody Titer Blood_Collection->ELISA ELISpot ELISpot: T-cell Response Spleen_Harvest->ELISpot

Caption: Workflow for preclinical evaluation of an mRNA vaccine.

Conclusion

DSPC is an indispensable component in the formulation of mRNA vaccines, providing essential structural integrity and stability to the LNP delivery system. Its unique physicochemical properties, particularly its high phase transition temperature, contribute to the formation of robust nanoparticles that can effectively protect and deliver the mRNA payload. The careful optimization of DSPC concentration, in conjunction with the other lipid components, is critical for achieving the desired particle characteristics and maximizing vaccine efficacy. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists working on the development of next-generation mRNA therapeutics and vaccines.

References

A Comparative Analysis of DSPC and DPPC for Enhanced Liposome Stability: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stability of liposomal drug delivery systems is a critical determinant of their therapeutic efficacy. The choice of phospholipids (B1166683), the primary building blocks of the liposomal bilayer, plays a pivotal role in dictating the physical and chemical stability of the formulation. This technical guide provides a comprehensive comparison of two commonly used saturated phospholipids, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), in the context of liposome (B1194612) stability. We delve into their fundamental physicochemical properties, supported by quantitative data, and explore how these characteristics influence drug retention, leakage, and overall formulation integrity. Detailed experimental protocols for the preparation and characterization of DSPC and DPPC-based liposomes are provided to enable researchers to design and execute robust and reproducible studies.

Introduction: The Critical Role of Phospholipids in Liposome Stability

Liposomes are self-assembled vesicular structures composed of one or more lipid bilayers enclosing an aqueous core. Their ability to encapsulate both hydrophilic and lipophilic drugs, coupled with their biocompatibility and biodegradability, has established them as versatile drug delivery carriers. However, the inherent instability of liposomes, leading to premature drug leakage and aggregation, remains a significant challenge in their clinical translation.

The stability of a liposome is intrinsically linked to the properties of its constituent phospholipids. Saturated phospholipids, such as DSPC and DPPC, are favored for their ability to form rigid and stable bilayers at physiological temperatures. This is in contrast to unsaturated phospholipids which form more fluid and permeable membranes. The length of the acyl chains and the phase transition temperature (Tm) are key determinants of the stability imparted by these saturated phospholipids.

Physicochemical Properties: DSPC vs. DPPC

The primary difference between DSPC and DPPC lies in the length of their saturated acyl chains. DSPC possesses two 18-carbon stearoyl chains, while DPPC has two 16-carbon palmitoyl (B13399708) chains. This seemingly small difference in molecular structure has profound implications for their physical behavior in a lipid bilayer.

Phase Transition Temperature (Tm)

The phase transition temperature (Tm) is the temperature at which a lipid bilayer transitions from a rigid, ordered gel phase to a more fluid, disordered liquid-crystalline phase. A higher Tm generally correlates with a more stable and less permeable membrane at physiological temperature (37°C).

PhospholipidAcyl Chain CompositionMain Phase Transition Temperature (Tm)Reference(s)
DSPC 18:0 / 18:054.5 - 55.6°C[1][2][3]
DPPC 16:0 / 16:041.2 - 42.0°C[1][4]

As indicated in the table, DSPC has a significantly higher Tm than DPPC. This means that at physiological temperature (37°C), DSPC-based liposomes exist in a more rigid gel state, which contributes to their superior stability and lower drug leakage compared to DPPC liposomes, which are closer to their phase transition temperature.

Comparative Performance in Liposome Formulations

The differences in their fundamental physicochemical properties directly translate to their performance in liposomal formulations, particularly concerning drug encapsulation and retention.

Encapsulation Efficiency

While various factors influence encapsulation efficiency, studies have shown that DSPC-containing liposomes can achieve high encapsulation rates. In one study, DSPC liposomes demonstrated a higher encapsulation efficiency (2.95 ± 0.3%) for the model drug inulin (B196767) compared to DPPC liposomes (2.13 ± 0.04%).[1][5][6]

Drug Retention and Leakage

The superior membrane rigidity of DSPC-based liposomes at physiological temperatures results in significantly better drug retention and reduced leakage over time.

Liposome Composition (with 21% Cholesterol)Storage TemperatureDrug Retention after 48 hoursReference(s)
DSPC 4°C87.1 ± 6.8%[1][6]
DSPC 37°C85.2 ± 10.1%[1][6]
DPPC 4°C62.1 ± 8.2% (after 3 hours)[1][6]
DPPC 37°C60.8 ± 8.9% (after 24 hours)[1][6]

Another study comparing fluorophore release from liposomes stored for 4 weeks further highlights the enhanced stability of DSPC. At 37°C, DSPC liposomes showed 50% fluorophore release, whereas DPPC liposomes exhibited a much higher release of 90%.[7]

The Influence of Cholesterol

Cholesterol is a crucial component in many liposomal formulations, acting as a "membrane plasticizer." Its incorporation into the lipid bilayer modulates membrane fluidity, permeability, and stability. In both DSPC and DPPC liposomes, the addition of cholesterol generally increases membrane rigidity and reduces drug leakage. A lipid-to-cholesterol molar ratio of 70:30 is often considered optimal for achieving a good balance between stability and flexibility.[8][9][10]

Experimental Protocols

Reproducible preparation and characterization of liposomes are fundamental to obtaining reliable and comparable data. The following sections provide detailed methodologies for key experimental procedures.

Liposome Preparation: Thin-Film Hydration Followed by Extrusion

This is a widely used method for producing unilamellar vesicles with a controlled size distribution.[11]

Materials:

  • DSPC or DPPC

  • Cholesterol

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Aqueous hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)

Procedure:

  • Lipid Dissolution: Dissolve the desired amounts of phospholipid (DSPC or DPPC) and cholesterol in the organic solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.

  • Thin-Film Formation: Attach the flask to a rotary evaporator. The water bath should be set to a temperature above the Tm of the lipid with the highest transition temperature (e.g., ~65°C for DSPC). Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying: Dry the lipid film under a high vacuum for at least 2-3 hours to remove any residual organic solvent.[12]

  • Hydration: Add the aqueous hydration buffer, pre-heated to a temperature above the lipid's Tm, to the flask containing the dry lipid film.[13] Agitate the flask to hydrate (B1144303) the lipid film, which will lead to the spontaneous formation of multilamellar vesicles (MLVs).

  • (Optional) Freeze-Thaw Cycles: To enhance encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.[12]

  • Extrusion: Assemble the liposome extruder with the desired polycarbonate membrane. Heat the extruder to a temperature above the lipid's Tm. Pass the MLV suspension through the extruder multiple times (typically 10-20 passes) to form unilamellar vesicles of a more uniform size.[14]

Liposome_Preparation_Workflow cluster_0 Lipid Film Formation cluster_1 Vesicle Formation cluster_2 Sizing dissolution 1. Dissolve Lipids in Organic Solvent evaporation 2. Solvent Evaporation (Rotary Evaporator) dissolution->evaporation Clear lipid solution drying 3. Vacuum Drying evaporation->drying Thin lipid film hydration 4. Hydration with Aqueous Buffer drying->hydration Hydrate film > Tm freeze_thaw 5. (Optional) Freeze-Thaw Cycles hydration->freeze_thaw MLV suspension extrusion 6. Extrusion freeze_thaw->extrusion Pass through membrane > Tm final_product Unilamellar Liposomes extrusion->final_product

Caption: Workflow for liposome preparation by the thin-film hydration and extrusion method.

Characterization of Liposomes

5.2.1. Size and Zeta Potential Analysis

Dynamic Light Scattering (DLS) is a standard technique for measuring the hydrodynamic diameter and size distribution (polydispersity index, PDI) of liposomes in suspension.[15][16] Electrophoretic Light Scattering (ELS), often performed on the same instrument, is used to determine the zeta potential, which is an indicator of the surface charge and colloidal stability of the liposomes.

Protocol Outline:

  • Dilute the liposome suspension to an appropriate concentration with the hydration buffer.

  • Transfer the diluted sample to a suitable cuvette.

  • Place the cuvette in the DLS instrument.

  • Set the measurement parameters (e.g., temperature, scattering angle).

  • Perform the measurement to obtain the size, PDI, and zeta potential values.

5.2.2. Encapsulation Efficiency Determination

Encapsulation efficiency (EE%) quantifies the amount of drug successfully entrapped within the liposomes relative to the total amount of drug used.[17]

General Protocol:

  • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposome-encapsulated drug. Common methods include:

    • Size Exclusion Chromatography (SEC): Using a column packed with a porous gel (e.g., Sephadex G-50), liposomes will elute in the void volume, while the smaller free drug molecules are retained and elute later.

    • Centrifugation/Ultrafiltration: Use centrifugal filter units with a molecular weight cutoff that allows the free drug to pass through while retaining the liposomes.[18]

    • Dialysis: Place the liposome suspension in a dialysis bag with a suitable molecular weight cutoff and dialyze against a large volume of buffer to remove the free drug.

  • Quantification of Drug:

    • Measure the concentration of the free drug in the collected fractions (from SEC or filtrate).

    • Disrupt the liposomes (e.g., with a detergent like Triton X-100 or an organic solvent like methanol) to release the encapsulated drug and measure its concentration.

    • Alternatively, measure the total drug concentration in the formulation before separation.

  • Calculation of Encapsulation Efficiency: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

Factors Influencing Liposome Stability

The stability of a liposomal formulation is a multifactorial issue. Beyond the choice of the primary phospholipid, several other factors must be considered during development.

Factors_Influencing_Stability cluster_composition Formulation Composition cluster_process Process & Storage stability Liposome Stability phospholipid Phospholipid Choice (e.g., DSPC vs. DPPC) phospholipid->stability cholesterol Cholesterol Content cholesterol->stability peg PEGylation peg->stability charge Surface Charge charge->stability size Particle Size & PDI size->stability storage_temp Storage Temperature storage_temp->stability ph pH of Medium ph->stability

Caption: Key factors influencing the stability of liposomal formulations.

  • Cholesterol Content: As discussed, cholesterol enhances membrane stability.

  • PEGylation: The inclusion of polyethylene (B3416737) glycol (PEG)-conjugated lipids can create a hydrophilic layer on the liposome surface, providing steric hindrance that reduces aggregation and opsonization, thereby prolonging circulation time.

  • Surface Charge: Incorporating charged lipids can increase the zeta potential, leading to greater electrostatic repulsion between liposomes and improved colloidal stability.[10]

  • Particle Size and Polydispersity: Smaller, monodisperse liposomes generally exhibit better stability.

  • Storage Temperature: Storing liposomes below their Tm, typically at 2-8°C, is crucial for maintaining their stability.[10]

  • pH of the Medium: The pH of the formulation can affect the hydrolysis of phospholipids and the ionization state of charged lipids, thus influencing stability.

Conclusion

References

A Comprehensive Technical Guide to the Solubility of DSPC in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug-Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a critical component in the development of liposomal drug delivery systems and lipid nanoparticles. Understanding the solubility of DSPC in various organic solvents is fundamental for the preparation, formulation, and manufacturing of these advanced therapeutic modalities. This document compiles quantitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practices.

Quantitative Solubility of DSPC

The solubility of DSPC in organic solvents is a critical parameter for its handling and the formulation of lipid-based nanoparticles. The following table summarizes the available quantitative data for the solubility of DSPC in several common organic solvents. It is important to note that factors such as temperature, the presence of other lipids, and the specific experimental conditions can influence these values.

SolventConcentration (mg/mL)Concentration (mM)ConditionsSource(s)
Chloroform79.01100Not Specified[1]
Ethanol~1Not SpecifiedNot Specified[2][3]
Ethanol10Not SpecifiedUltrasonic and warming[4]
Ethanol12.515.82Ultrasonic and warming to 60°C[5]
Ethanol15.820With gentle warming[1]
DMSOSolubleNot SpecifiedNot Specified[6]

Molecular Weight of DSPC is approximately 790.15 g/mol .[3][7]

Experimental Protocol for Determining DSPC Solubility in Organic Solvents

The determination of lipid solubility is a fundamental experimental procedure in lipid-based drug delivery research. The following protocol provides a generalized yet detailed methodology for accurately measuring the solubility of DSPC in an organic solvent of interest.

Principle:

The solubility of a lipid is determined by creating a saturated solution at a specific temperature. The concentration of the dissolved lipid in the supernatant is then quantified after removing the undissolved excess.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) powder

  • Organic solvent of choice (e.g., ethanol, chloroform, methanol)

  • Sealed glass vials

  • Shaker or agitator with temperature control

  • Centrifuge

  • Pipettes

  • Analytical balance

  • Quantification instrumentation (e.g., HPLC with Evaporative Light Scattering Detector (ELSD), or equipment for a phosphate (B84403) assay like the Bartlett assay)

Procedure:

  • Sample Preparation: Add an excess amount of DSPC powder to a known volume of the selected organic solvent in a sealed glass vial. The use of an excess ensures that a saturated solution is formed.

  • Equilibration: Tightly seal the vial to prevent solvent evaporation. Place the vial in a temperature-controlled shaker or agitator. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that the solution reaches equilibrium.[3]

  • Separation of Undissolved Solute: After equilibration, centrifuge the vial at a high speed to pellet all of the undissolved DSPC at the bottom of the vial.[3]

  • Supernatant Collection: Carefully collect a precise aliquot of the clear supernatant without disturbing the pellet.

  • Solvent Evaporation: Evaporate the solvent from the collected supernatant. This can be achieved using a gentle stream of nitrogen or by using a rotary evaporator.

  • Reconstitution: Reconstitute the dried lipid residue in a suitable solvent that is compatible with the chosen quantification method.

  • Quantification: Quantify the amount of dissolved DSPC using a suitable analytical technique.[3]

    • HPLC-ELSD: This is a common and accurate method for lipid quantification.

    • Phosphate Assay (e.g., Bartlett Assay): This colorimetric assay can be used to determine the phosphate content, which is directly proportional to the amount of phospholipid present.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of DSPC in an organic solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_quantification Quantification start Start add_excess Add Excess DSPC to Solvent start->add_excess seal_vial Seal Vial add_excess->seal_vial agitate Agitate at Constant Temperature (24-48h) seal_vial->agitate centrifuge Centrifuge to Pellet Undissolved DSPC agitate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate Solvent collect_supernatant->evaporate reconstitute Reconstitute Lipid evaporate->reconstitute quantify Quantify DSPC (e.g., HPLC-ELSD) reconstitute->quantify end End quantify->end

Caption: Workflow for DSPC Solubility Determination.

References

The Core Stabilizing Force: Unraveling the Mechanism of DSPC in Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the rapidly advancing field of nanomedicine, lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of therapeutic payloads, most notably mRNA vaccines and gene therapies. The stability and efficacy of these LNPs are critically dependent on their lipid composition. Among the key components, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) plays a pivotal role as a structural "helper lipid." This technical guide provides a comprehensive exploration of the mechanisms by which DSPC imparts stability to LNPs, supported by quantitative data, detailed experimental protocols, and visualizations of key structural and procedural concepts.

The Structural Cornerstone: How DSPC Confers Stability

DSPC's primary role in LNP formulations is to provide structural integrity and stability.[1][2] This function is a direct consequence of its unique molecular structure: a hydrophilic phosphocholine (B91661) head group attached to a glycerol (B35011) backbone, which is esterified with two long, fully saturated 18-carbon stearoyl acyl chains.[3][4] This saturated nature is the key to its stabilizing effect.

The absence of double bonds in the acyl chains allows for tight packing of the lipid molecules within the nanoparticle's lipid bilayer.[3][5] This dense arrangement results in a rigid and stable membrane with a high phase transition temperature (Tm) of approximately 55-58°C.[3][4] This high Tm ensures that the LNPs remain in a stable gel phase under physiological conditions, preventing the premature leakage of their encapsulated cargo.[4][6] In contrast, unsaturated phospholipids (B1166683) with kinks in their acyl chains form less stable, more fluid membranes.[6]

DSPC's cylindrical molecular geometry further promotes the formation of stable, lamellar bilayer structures, which are essential for the overall architecture of the LNP.[4] This structural support is crucial for protecting the encapsulated nucleic acids from degradation by nucleases in the bloodstream and ensuring their successful delivery to target cells.[3][7]

Interactions Within the LNP Matrix

LNPs are complex assemblies typically composed of four main lipid components: an ionizable cationic lipid, cholesterol, a PEGylated lipid, and a helper lipid like DSPC.[6][8] The interplay between these components is critical for the final structure and function of the nanoparticle.

  • DSPC and Cholesterol: Cholesterol is another key stabilizing agent in LNPs. Its planar steroid ring structure allows it to intercalate between the phospholipid tails, filling gaps and increasing the packing density of the lipid bilayer.[5] This interaction with DSPC enhances the mechanical stability and reduces the permeability of the membrane, further contributing to payload retention.[5][8]

  • DSPC and Ionizable Lipids: Ionizable lipids are essential for encapsulating negatively charged nucleic acids and for facilitating their release into the cytoplasm after endocytosis.[8][9] While the ionizable lipids are crucial for functionality, DSPC provides the structural scaffold that allows these lipids to be incorporated effectively. Molecular dynamics simulations suggest that DSPC is enriched on the surface of LNPs, which may limit their interaction with biological components and prevent rapid clearance from the bloodstream.[10]

  • DSPC and PEGylated Lipids: PEGylated lipids are incorporated to provide a hydrophilic corona on the surface of the LNP. This "stealth" coating reduces aggregation and prevents recognition by the immune system, thereby prolonging circulation time.[8] DSPC's stable base allows for the effective anchoring of these PEG-lipid conjugates on the nanoparticle surface.

Quantitative Impact of DSPC on LNP Properties

The inclusion and concentration of DSPC have a measurable impact on the critical quality attributes of LNPs, including particle size, polydispersity index (PDI), and encapsulation efficiency.

ParameterTypical Value with DSPCTechniqueReference
Z-average Diameter (nm)80 - 120Dynamic Light Scattering (DLS)[1][5]
Polydispersity Index (PDI)< 0.2Dynamic Light Scattering (DLS)[1][5]
Zeta Potential (mV)-2 to -4 (at physiological pH)Electrophoretic Light Scattering[1][5]
mRNA Encapsulation Efficiency (%)> 95%RiboGreen Assay[5]

Table 1: Representative Physicochemical Properties of DSPC-based LNPs. A PDI value below 0.2 is indicative of a uniform and monodisperse population of LNPs, which is desirable for consistent in vivo performance.[1] The near-neutral zeta potential at physiological pH helps to minimize non-specific interactions with serum proteins.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and characterization of DSPC-containing LNPs.

LNP Formulation via Microfluidic Mixing

This protocol outlines the standard procedure for producing LNPs using a microfluidic device.[7][11]

  • Preparation of Lipid-Ethanol Phase:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and PEGylated lipid in absolute ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).

    • Load the lipid-ethanol mixture into a syringe.

  • Preparation of mRNA-Aqueous Phase:

    • Dilute the mRNA stock solution in a citrate (B86180) buffer (e.g., 25 mM, pH 3-4) to the desired concentration.[11]

    • Load the mRNA-aqueous solution into a separate syringe.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device (e.g., NanoAssemblr).

    • Set the flow rate ratio of the aqueous phase to the ethanol phase to 3:1.[7]

    • Initiate mixing at a combined flow rate of, for example, 12 mL/min.[11]

  • Purification and Buffer Exchange:

    • Collect the resulting LNP dispersion.

    • Dialyze the LNP solution against phosphate-buffered saline (PBS, pH 7.4) for at least 6 hours at 4°C to remove ethanol and raise the pH.[7][11]

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.[7]

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.[7]

Characterization of LNP Physicochemical Properties

Dynamic Light Scattering (DLS) for Size, PDI, and Zeta Potential [1][12]

  • Sample Preparation: Dilute the LNP suspension in an appropriate buffer (e.g., PBS, pH 7.4) to a suitable concentration to avoid multiple scattering effects.[1]

  • Instrument Setup: Equilibrate the DLS instrument to 25°C.

  • Measurement:

    • For size and PDI, use a He-Ne laser at a wavelength of 632 nm and a detection angle of 173°.[1][12]

    • For zeta potential, use an appropriate dilution in 1x PBS.[1]

  • Data Analysis: The instrument's software calculates the Z-average diameter, PDI, and zeta potential from the fluctuations in scattered light intensity.[1]

RiboGreen Assay for mRNA Encapsulation Efficiency [7][12]

  • Standard Curve Preparation: Prepare a standard curve of the free mRNA in the appropriate buffer.

  • Sample Preparation: In a 96-well plate, add the LNP sample to two sets of wells.

  • Lysis: To one set of wells, add a surfactant (e.g., Triton X-100 at a final concentration of 0.5%) to lyse the LNPs and release the encapsulated mRNA.[7] The other set remains untreated to measure the amount of free (unencapsulated) mRNA.

  • Dye Addition: Add the RiboGreen fluorescent dye to all wells. The dye's fluorescence increases significantly upon binding to RNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Calculation: The encapsulation efficiency is calculated as: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Morphology [1][13]

  • Sample Preparation: Apply a small aliquot of the LNP suspension to a TEM grid.

  • Vitrification: Rapidly plunge the grid into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the native structure of the LNPs.[1]

  • Imaging: Image the vitrified sample under cryogenic conditions in a transmission electron microscope.[1] This technique provides direct visualization of the LNP morphology, size, and lamellarity.[1][13]

Visualizing the Role of DSPC

Diagrams created using the DOT language help to illustrate the structural organization and experimental workflows.

LNP_Structure cluster_LNP Lipid Nanoparticle Cross-Section cluster_Bilayer Lipid Bilayer mRNA mRNA Core Ionizable_Lipid Ionizable Lipid mRNA->Ionizable_Lipid Encapsulation DSPC DSPC DSPC->Ionizable_Lipid Structural Support Cholesterol Cholesterol Cholesterol->DSPC Stabilizes Bilayer PEG_Lipid PEGylated Lipid PEG_Lipid->DSPC Surface Anchoring

Caption: Structural role of DSPC in a lipid nanoparticle.

LNP_Workflow cluster_Formulation LNP Formulation cluster_Purification Purification & Characterization Lipid_Ethanol Lipid Mix in Ethanol (DSPC, Ionizable, Chol, PEG) Microfluidic_Mixing Microfluidic Mixing Lipid_Ethanol->Microfluidic_Mixing mRNA_Aqueous mRNA in Aqueous Buffer (pH 3-4) mRNA_Aqueous->Microfluidic_Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidic_Mixing->Dialysis Characterization Physicochemical Characterization (DLS, RiboGreen, Cryo-TEM) Dialysis->Characterization Final_LNPs Sterile LNP Formulation Characterization->Final_LNPs

References

The Biophysical Interaction of Cholesterol with DSPC Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical biophysical interactions between cholesterol and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) membranes. Understanding these interactions is paramount in the rational design of lipid-based drug delivery systems, such as liposomes, where membrane fluidity, stability, and permeability are key determinants of efficacy and safety. This document summarizes key quantitative data, details common experimental protocols, and provides visual representations of the core concepts.

Core Concepts: The Role of Cholesterol in DSPC Membranes

Cholesterol is an essential component of many biological membranes and is widely used in synthetic lipid bilayers to modulate their physical properties.[1][2][3] Its rigid, planar steroid ring structure and single hydroxyl headgroup allow it to intercalate between phospholipid molecules, leading to significant changes in membrane organization. In DSPC membranes, which are composed of a saturated phospholipid with a high main phase transition temperature (Tm) of approximately 55°C, the effects of cholesterol are particularly pronounced.[4][5]

The primary effects of cholesterol on DSPC membranes include:

  • The Condensing Effect : Cholesterol is well-known for its "condensing effect" on phospholipid bilayers. It fills the free space between the DSPC molecules, leading to a more tightly packed and ordered membrane.[1][2][6] This results in a decrease in the area per lipid and a corresponding increase in the bilayer thickness.[2][7]

  • Modulation of Phase Behavior : Cholesterol plays a crucial role in the phase behavior of DSPC membranes.[8][9] At temperatures below the Tm of pure DSPC, the membrane exists in a solid-ordered (So) or gel phase (Lβ').[8][10] As cholesterol is introduced, it disrupts the tight packing of the gel phase, inducing a more fluid state. At temperatures above the Tm, where pure DSPC is in a liquid-disordered (Ld) phase, cholesterol increases the order of the acyl chains, leading to the formation of a distinct liquid-ordered (Lo) phase.[2][8] The Lo phase is characterized by the high lateral mobility of a fluid phase but with the high conformational order of a gel phase.[2][11]

  • Elimination of the Main Phase Transition : As the concentration of cholesterol increases, the sharp main phase transition of DSPC broadens and eventually disappears at cholesterol concentrations above approximately 30-40 mol%.[4][12] At these higher concentrations, the membrane exists predominantly in the liquid-ordered phase over a wide range of temperatures.[8][13]

  • Domain Formation : In multi-component lipid mixtures containing DSPC, cholesterol can drive the formation of lipid domains or "rafts".[14][15][16] These are regions enriched in saturated lipids and cholesterol that coexist with more fluid, unsaturated lipid-rich domains. This lateral heterogeneity is crucial for various cellular processes and has implications for drug partitioning and release from liposomal formulations.[15][17]

Quantitative Data on DSPC-Cholesterol Interactions

The following tables summarize key quantitative data from various studies on the effects of cholesterol on DSPC membrane properties.

Table 1: Effect of Cholesterol on DSPC Bilayer Thickness and Area per Lipid

Cholesterol (mol%)Area per DSPC (Ų)Bilayer Thickness (Å)Experimental TechniqueReference
0~60~47Molecular Dynamics[7]
10~55~49Molecular Dynamics[7]
20~50~51Molecular Dynamics[7]
30~45~53Molecular Dynamics[7]
40~42~55Molecular Dynamics[7]
50~40~56Molecular Dynamics[7]

Table 2: Influence of Cholesterol on the Main Phase Transition Temperature (Tm) of DSPC

Cholesterol (mol%)Tm (°C)ΔH (kcal/mol)Experimental TechniqueReference
054.8-Differential Scanning Calorimetry[4]
254.5Broadened PeakDifferential Scanning Calorimetry[4]
454.2Broadened PeakDifferential Scanning Calorimetry[4]
7~53.5Very BroadDifferential Scanning Calorimetry[4]
10~52Very BroadDifferential Scanning Calorimetry[4]
20Transition Abolished-Differential Scanning Calorimetry[4]
40Transition Abolished-Differential Scanning Calorimetry[4]

Table 3: Deuterium (B1214612) Order Parameters (SCD) of DSPC Acyl Chains in the Presence of Cholesterol

Cholesterol (mol%)SCD (sn-1 chain, C10)SCD (sn-2 chain, C10)Experimental TechniqueReference
0~0.20~0.18Molecular Dynamics[7]
20~0.35~0.33Molecular Dynamics[7]
40~0.45~0.43Molecular Dynamics[7]
50~0.46~0.44Molecular Dynamics[7]

Experimental Protocols

A variety of biophysical techniques are employed to characterize the interaction of cholesterol with DSPC membranes.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to study the thermotropic phase behavior of lipid bilayers.[4][12][18]

  • Sample Preparation : Multilamellar vesicles (MLVs) are typically prepared by hydrating a thin film of the desired DSPC/cholesterol mixture in a buffer solution. The lipid film is formed by dissolving the lipids in an organic solvent (e.g., chloroform/methanol), followed by evaporation of the solvent under a stream of nitrogen and subsequent vacuum desiccation. The lipid suspension is then vortexed above the Tm of DSPC to ensure complete hydration.

  • DSC Measurement : A small aliquot of the lipid dispersion is hermetically sealed in an aluminum DSC pan. An identical pan containing only the buffer is used as a reference. The sample and reference pans are heated and cooled at a constant rate (e.g., 1-2°C/min) over a defined temperature range that encompasses the phase transition of DSPC.

  • Data Analysis : The DSC instrument measures the differential heat flow required to maintain the sample and reference at the same temperature. An endothermic peak is observed as the lipid bilayer absorbs heat during the transition from the gel to the liquid-crystalline phase. The temperature at the peak maximum is the Tm, and the area under the peak corresponds to the enthalpy of the transition (ΔH). The width of the peak provides information about the cooperativity of the transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly 2H NMR, is a powerful tool for probing the order and dynamics of lipid acyl chains.[19][20][21]

  • Sample Preparation : For 2H NMR, DSPC that is deuterated at specific positions along its acyl chains is used. The deuterated DSPC and cholesterol are co-dissolved in an organic solvent, dried to a thin film, and hydrated to form MLVs. The sample is then transferred to an NMR rotor.

  • NMR Measurement : The sample is placed in the NMR spectrometer and spun at the magic angle (54.7°) to average out anisotropic interactions. A quadrupolar echo pulse sequence is typically used to acquire the 2H NMR spectrum.

  • Data Analysis : The splitting of the deuterium spectrum (quadrupolar splitting, ΔνQ) is directly proportional to the deuterium order parameter (SCD), which reflects the time-averaged orientation of the C-2H bond with respect to the bilayer normal. A larger quadrupolar splitting indicates a higher degree of acyl chain order.

X-ray Diffraction

X-ray diffraction provides information on the structural parameters of the lipid bilayer, such as its thickness.[10][22]

  • Sample Preparation : Oriented multilayer samples are prepared by depositing the DSPC/cholesterol mixture onto a solid substrate and allowing the solvent to slowly evaporate. The samples are then hydrated in a controlled humidity chamber.

  • X-ray Diffraction Measurement : The sample is placed in an X-ray beam, and the diffraction pattern is recorded. For lamellar structures like lipid bilayers, a series of Bragg peaks are observed at small angles.

  • Data Analysis : The lamellar D-spacing, which represents the thickness of the bilayer plus the intervening water layer, can be calculated from the positions of the Bragg peaks using Bragg's law. Wide-angle X-ray scattering (WAXS) provides information about the lateral packing of the acyl chains.

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic or coarse-grained insights into the structure and dynamics of lipid membranes that can be difficult to obtain experimentally.[7][23][24]

  • System Setup : A model of the DSPC/cholesterol bilayer is constructed using molecular modeling software. The desired number of DSPC and cholesterol molecules are arranged in two leaflets to form a bilayer, which is then solvated with water molecules and ions to mimic physiological conditions.

  • Simulation Protocol : The system is first energy-minimized to remove any steric clashes. This is followed by an equilibration phase where the temperature and pressure are gradually brought to the desired values and the system is allowed to relax. Finally, a production run is performed for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the system.

  • Data Analysis : The trajectory from the MD simulation is analyzed to calculate various properties, including the area per lipid, bilayer thickness, deuterium order parameters, and lateral diffusion coefficients.

Visualizing DSPC-Cholesterol Interactions

Phase Diagram of DSPC-Cholesterol Binary Mixture

DSPC_Cholesterol_Phase_Diagram cluster_temp cluster_chol T_high High T_low Low Chol_0 0 Chol_mid ~30 Chol_high 50 Ld Liquid Disordered (Ld) Ld_Lo Ld + Lo Lo Liquid Ordered (Lo) Gel Gel (Lβ') Gel_Lo Gel + Lo Tm_DSPC Tm (DSPC) ~55°C

Caption: Conceptual temperature-composition phase diagram for a DSPC-cholesterol binary mixture.

Experimental Workflow for Characterizing DSPC/Cholesterol Vesicles

Experimental_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Biophysical Characterization cluster_data 3. Data Analysis & Interpretation Lipid_Film DSPC/Cholesterol Thin Film Hydration Hydration (Buffer) Lipid_Film->Hydration Vesicle_Formation Vesicle Formation (e.g., Extrusion for LUVs) Hydration->Vesicle_Formation DSC Differential Scanning Calorimetry (DSC) Vesicle_Formation->DSC NMR NMR Spectroscopy (e.g., 2H NMR) Vesicle_Formation->NMR DLS Dynamic Light Scattering (DLS) Vesicle_Formation->DLS CryoEM Cryo-Electron Microscopy (Cryo-EM) Vesicle_Formation->CryoEM Phase_Behavior Phase Behavior (Tm, ΔH) DSC->Phase_Behavior Membrane_Order Membrane Order (SCD) NMR->Membrane_Order Size_Morphology Vesicle Size & Morphology DLS->Size_Morphology CryoEM->Size_Morphology Structural_Params Structural Parameters (Bilayer Thickness) CryoEM->Structural_Params

Caption: General experimental workflow for the preparation and biophysical characterization of DSPC/cholesterol vesicles.

Conclusion

The interaction of cholesterol with DSPC membranes is a complex, concentration-dependent phenomenon that fundamentally alters the biophysical properties of the lipid bilayer. Cholesterol's ability to induce the liquid-ordered phase, condense the membrane, and eliminate the main phase transition makes it an indispensable tool for modulating the stability and release characteristics of liposomal drug delivery systems. A thorough understanding of these interactions, gained through the quantitative and qualitative experimental techniques outlined in this guide, is essential for the rational design and optimization of advanced lipid-based therapeutics.

References

Navigating the Self-Assembly of DSPC: A Technical Guide to Liposomes and Micellar Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Abstract

1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a cornerstone of modern drug delivery systems, prized for the stability it imparts to lipid nanoparticles (LNPs), including those used in mRNA vaccines. A common query among researchers pertains to its critical micelle concentration (CMC). This technical guide clarifies that pure DSPC does not form micelles in aqueous solutions and therefore lacks a traditional CMC. Instead, its molecular geometry dictates a preference for self-assembly into bilayer structures, namely liposomes. This guide provides an in-depth exploration of the physicochemical principles governing DSPC's aggregation behavior, its formation of liposomes, and the specific conditions under which it can be induced to form micelles within mixed lipid systems. Detailed experimental protocols for the preparation and characterization of these structures are provided for researchers, scientists, and drug development professionals.

The Question of a Critical Micelle Concentration for DSPC

In colloidal and surface chemistry, the critical micelle concentration (CMC) is the concentration of a surfactant above which micelles form. While DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) is an amphipathic molecule, it does not possess a CMC in aqueous solutions. This is due to its molecular geometry. The self-assembly of amphiphiles is largely predicted by the dimensionless packing parameter (S), which relates the volume of the hydrophobic tail (V), the area of the hydrophilic head group (a), and the length of the hydrophobic tail (l).

The packing parameter is calculated as: S = V / (a * l)

For DSPC, the presence of two long, saturated 18-carbon stearoyl chains gives it a relatively large hydrophobic volume that is balanced by its phosphocholine (B91661) head group. This results in a cylindrical shape with a packing parameter value close to 1. Molecules with S ≈ 1 preferentially pack into planar bilayers to minimize unfavorable contact between the hydrophobic tails and water, rather than forming curved micelles. These bilayers subsequently close upon themselves to form vesicles, or liposomes. In contrast, cone-shaped molecules (S < 1/3) form spherical micelles, while inverted cone-shaped molecules (S > 1) form inverted micelles.

cluster_packing Molecular Shape & Packing Parameter (S) cluster_structure Resulting Self-Assembled Structure cone Cone Shape (e.g., Detergents) S < 1/3 micelle Spherical Micelle cone->micelle Forms cylinder Cylindrical Shape (e.g., DSPC) S ≈ 1 bilayer Bilayer / Liposome (B1194612) cylinder->bilayer Forms inv_cone Inverted Cone Shape (e.g., DOPE) S > 1 inv_micelle Inverted Micelle (Hexagonal HII Phase) inv_cone->inv_micelle Forms

Figure 1. Relationship between lipid molecular shape, packing parameter (S), and self-assembled structure.

DSPC Self-Assembly: The Formation of Liposomes

Given its molecular structure, the primary self-assembled structures of pure DSPC in an aqueous environment are liposomes. The formation of these vesicles is a thermodynamically driven process initiated by hydrating a thin film of DSPC.

A key physicochemical property of DSPC is its high main phase transition temperature (Tm) of approximately 55°C.[1] Below this temperature, the stearoyl chains are in a tightly packed, ordered gel phase (Lβ'), resulting in a rigid and low-permeability bilayer. Above the Tm, the chains transition to a disordered liquid-crystalline phase (Lα), making the membrane more fluid and permeable. This high Tm is a primary reason for DSPC's use in drug delivery, as it creates stable, non-leaky vesicles at physiological temperature (37°C).

Inducing Micelle Formation in Mixed DSPC Systems

While pure DSPC forms bilayers, it can be induced to form micelles by altering the overall packing parameter of the system. This is most commonly achieved by mixing DSPC with a cone-shaped amphiphile, such as a PEGylated phospholipid like 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000). The bulky PEG headgroup of DSPE-PEG2000 confers a cone-like geometry, and its inclusion in a DSPC bilayer modifies the overall curvature of the aggregate.

As the molar percentage of the PEGylated lipid increases, the system undergoes a structural evolution:

  • Liposomes → Disk-like Micelles → Spherical Micelles

The onset of micelle formation in DSPC/DSPE-PEG(2000) systems has been reported to occur at approximately 5 mol% of DSPE-PEG(2000).[2] As the concentration of DSPE-PEG increases further, the size of the aggregates decreases, transitioning from larger disk-shaped structures to smaller, spherical micelles. At high concentrations of the PEGylated lipid (e.g., 35-40 mol%), all liposomal structures are typically converted into micelles.[2]

Data Presentation: Aggregate Formation in DSPC/DSPE-PEG Systems

The following table summarizes the observed aggregate structures as a function of the molar ratio of DSPE-PEG in DSPC dispersions. This serves as a practical guide to the "effective CMC" in these mixed systems.

Lipid Composition (molar ratio) Predominant Aggregate Structure Typical Size Range Reference
100% DSPCLiposomes (Vesicles)>100 nm (post-extrusion)[1]
DSPC with < 5 mol% DSPE-PEG2000Liposomes with PEG "brush">100 nm (post-extrusion)[2]
DSPC with ~5 mol% DSPE-PEG2000Onset of disk-like micelle formation, coexistence with liposomesVariable[2]
DSPC with 5-30 mol% DSPE-PEG2000Disk-like Micelles, decreasing in size with increasing DSPE-PEG20-50 nm diameter[2]
DSPC with > 35 mol% DSPE-PEG2000Spherical Micelles10-20 nm diameter[2]

Experimental Protocols

Accurate preparation and characterization are critical for harnessing DSPC-based nanostructures for research and drug development.

Protocol for Liposome Preparation (Thin-Film Hydration & Extrusion)

This is the most common method for producing unilamellar vesicles (liposomes) of a controlled size.

  • Lipid Film Formation:

    • Dissolve DSPC and other lipids (e.g., cholesterol in a 55:45 molar ratio for added stability) in chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator. At a temperature above DSPC's Tm (e.g., 60-65°C), evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the flask wall.

    • Dry the film under high vacuum for at least 2 hours to remove all residual solvent.

  • Hydration:

    • Pre-heat the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to 60-65°C.

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by vortexing or manual swirling to hydrate (B1144303) the film, which will detach from the glass and form a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder and syringes to 60-65°C using a heating block.

    • Load the MLV suspension into one of the syringes.

    • Force the suspension through the membrane to the second syringe. Repeat this process for an odd number of passes (typically 11-21 times).[3] This procedure results in a more translucent suspension of unilamellar liposomes with a size distribution centered around the membrane's pore size.

Protocol for Characterization by Dynamic Light Scattering (DLS)

DLS is used to determine the hydrodynamic diameter, size distribution (polydispersity index, PDI), and stability of the nanoparticle suspension.

  • Sample Preparation:

    • Dilute the liposome or micelle suspension in the same buffer used for hydration to an appropriate concentration (typically in the range of 0.1 to 1.0 mg/mL lipid concentration). The solution should be visually clear or slightly opalescent.

    • Filter the buffer for dilution through a 0.22 µm syringe filter to remove dust.

    • If necessary, centrifuge the diluted sample at low speed (e.g., 13,000 rpm for 10 min) to pellet any large aggregates before measurement.[4]

  • Instrument Setup and Measurement:

    • Set the measurement temperature. For DSPC systems, measurements are typically performed at 25°C.

    • Equilibrate the sample in the instrument's cuvette for several minutes to ensure temperature stability.

    • Set the laser power and acquisition time (e.g., 10-second acquisitions).[4]

    • Perform multiple measurements (e.g., 3-5 runs) to ensure reproducibility.

  • Data Analysis:

    • Analyze the correlation function to obtain the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.2 is generally indicative of a monodisperse and homogenous sample population.[3]

    • Use regularization algorithms to obtain the particle size distribution by intensity, volume, and number.

Protocol for Characterization by Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM provides direct visualization of the morphology of the aggregates (e.g., spherical vesicles, elongated micelles), lamellarity (number of bilayers), and size.

  • Grid Preparation:

    • Use holey carbon TEM grids. Glow-discharge the grids immediately before use to render the carbon support film hydrophilic.

  • Vitrification:

    • This process must be performed in a controlled environment using a vitrification robot (e.g., Vitrobot) to maintain temperature and humidity.

    • Apply a small volume (3-4 µL) of the nanoparticle suspension to the prepared grid.

    • Blot the grid with filter paper to create a thin aqueous film across the holes. Blotting time and force are critical parameters that must be optimized.

    • Immediately plunge-freeze the grid into a cryogen, typically liquid ethane (B1197151) cooled by liquid nitrogen. This freezes the water faster than ice crystals can form, preserving the native structure of the aggregates in a vitrified (glass-like) state.[3]

  • Imaging:

    • Transfer the vitrified grid to a cryo-electron microscope.

    • Maintain the sample at liquid nitrogen temperature throughout imaging.

    • Acquire images under low-dose conditions (e.g., < 20 electrons/Ų) to minimize radiation damage to the specimen.[3]

cluster_prep Preparation & Characterization Workflow A 1. Lipid Mixing (DSPC + DSPE-PEG in Chloroform) B 2. Film Hydration (Add Buffer > 60°C) A->B C 3. Extrusion (100 nm filter, > 60°C) B->C D Resulting Suspension (Liposomes, Disks, or Micelles) C->D E 4a. Dynamic Light Scattering (DLS) D->E F 4b. Cryo-Transmission Electron Microscopy (Cryo-TEM) D->F G Size, PDI, Stability E->G H Morphology, Lamellarity F->H

Figure 2. Experimental workflow for preparing and characterizing DSPC-based lipid nanostructures.

Role in Signaling Pathways and Drug Delivery

DSPC itself is not recognized as a direct signaling molecule. Its primary role in a biological context is structural. As a key "helper lipid" in LNP formulations for mRNA vaccines and siRNA therapeutics, DSPC provides the structural integrity necessary for the nanoparticle to protect its nucleic acid cargo and deliver it effectively to target cells.[][6] The LNP formulation, as a whole, can influence cellular uptake and endosomal escape, which are critical steps for the cargo to engage with intracellular machinery (e.g., ribosomes for mRNA translation). Therefore, while DSPC does not initiate a signaling cascade on its own, its physical properties are indispensable for the delivery of agents that do.

Conclusion

The concept of a critical micelle concentration is not applicable to pure 1,2-distearoyl-sn-glycero-3-phosphocholine due to its molecular geometry, which strongly favors the formation of bilayers and liposomes. This inherent stability and the high phase transition temperature of its bilayers make DSPC an invaluable component for creating robust drug delivery vehicles. However, by formulating DSPC in mixed systems with cone-shaped lipids like DSPE-PEG, researchers can systematically transition the self-assembled structures from liposomes to disk-like and spherical micelles. Understanding these principles and the experimental methods to characterize the resulting nanoparticles is crucial for the rational design of advanced and effective nanomedicines.

References

The Role of DSPC in the Formulation of Stealth Liposomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the use of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) in the creation of "stealth" liposomes for advanced drug delivery. It covers the core principles, detailed experimental protocols, and critical characterization parameters, offering a robust resource for professionals in the pharmaceutical and biotechnology fields.

Introduction: The Foundation of Stability and Stealth

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs, making them highly versatile drug carriers. However, conventional liposomes are rapidly recognized and cleared from the bloodstream by the mononuclear phagocyte system (MPS), primarily macrophages in the liver and spleen, severely limiting their therapeutic efficacy.[1][2]

The development of "stealth" liposomes marked a significant advancement in drug delivery. By incorporating a hydrophilic polymer, most commonly polyethylene (B3416737) glycol (PEG), onto their surface, these liposomes can evade the MPS.[3][4] This "stealth" characteristic leads to a dramatically extended circulation half-life, allowing for greater accumulation at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.[5]

At the core of many successful stealth liposome (B1194612) formulations is DSPC . The choice of this phospholipid is critical and is predicated on its unique physicochemical properties.

The Core Role of DSPC and Other Key Components

The stability and in vivo performance of stealth liposomes are dictated by their lipid composition. While several components are involved, DSPC provides the fundamental structural integrity.

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) : DSPC is a saturated phospholipid with a high phase transition temperature (Tc) of approximately 55°C. This is the primary reason for its selection. At physiological temperature (37°C), DSPC exists in a rigid, tightly packed "gel phase."[6] This rigidity imparts exceptional stability to the liposomal membrane, minimizing premature drug leakage and enhancing resistance to destabilizing interactions with plasma proteins.[3] In contrast, phospholipids (B1166683) with lower Tc values are in a more fluid and permeable state, leading to rapid drug release.[6][7]

  • Cholesterol (Chol) : Cholesterol is often included to further enhance membrane stability.[3] It inserts into the lipid bilayer, filling gaps between phospholipid molecules. This increases the packing density of the lipids, reduces membrane fluidity, and decreases permeability to encapsulated drugs.[4] A common molar ratio used in formulations is DSPC:Cholesterol at 55:45.

  • DSPE-PEG2000 : 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] is the "stealth" component. The DSPE portion anchors the molecule within the liposome's lipid bilayer, while the long, hydrophilic PEG chain extends into the aqueous environment.[3][8] This PEG layer creates a steric barrier that physically hinders the binding of opsonin proteins from the blood, which are responsible for marking particles for uptake by the MPS.[4][5] This evasion of the MPS is the key to the prolonged circulation times of stealth liposomes.[9]

Experimental Protocols

The following sections detail the standard methodologies for the preparation and characterization of DSPC-containing stealth liposomes.

Protocol: Liposome Preparation via Thin-Film Hydration and Extrusion

This is the most common and robust method for producing unilamellar vesicles of a defined size.[6]

Materials:

  • DSPC, Cholesterol, DSPE-PEG2000

  • Organic Solvent (e.g., chloroform (B151607) or chloroform:methanol mixture)

  • Hydration Buffer (e.g., phosphate-buffered saline pH 7.4, citrate (B86180) buffer)

  • Round-bottom flask, Rotary evaporator, Water bath, Liposome extruder, Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation :

    • Dissolve DSPC, cholesterol, and DSPE-PEG2000 in the organic solvent in a round-bottom flask at the desired molar ratio (e.g., DSPC:Chol:DSPE-PEG2000 at 53:40:5).[10]

    • Attach the flask to a rotary evaporator. The water bath should be set to a temperature above DSPC's Tc (e.g., 60-65°C).

    • Evaporate the solvent under reduced pressure to form a thin, uniform lipid film on the flask's inner wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[11]

  • Hydration :

    • Pre-heat the hydration buffer to a temperature above DSPC's Tc (60-65°C). If using passive loading for a hydrophilic drug, the drug should be dissolved in this buffer.

    • Add the warm buffer to the lipid film-containing flask.

    • Vortex the flask to detach the film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction) :

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above DSPC's Tc (60-65°C).

    • Load the MLV suspension into a syringe and pass it through the membrane back and forth for an odd number of passes (e.g., 11-21 times).[6]

    • This process yields a translucent suspension of unilamellar liposomes with a size close to the membrane pore size.

  • Purification :

    • To remove unencapsulated drug or other impurities, the liposome suspension can be purified using size-exclusion chromatography or dialysis.[6]

Protocols: Drug Loading

The method of drug loading depends on the physicochemical properties of the drug.

3.2.1 Passive Loading (for Hydrophilic Drugs)

  • Procedure : The drug is dissolved directly in the hydration buffer used during the lipid film hydration step (Protocol 3.1, Step 2). The drug is encapsulated as the vesicles form.

  • Efficiency : This method is simple but often results in low encapsulation efficiency, as it is dependent on the captured aqueous volume.

3.2.2 Active (Remote) Loading (for Ionizable Amphipathic Drugs) This technique uses a transmembrane gradient to drive the drug into the liposome's core, achieving very high encapsulation efficiencies, often approaching 100%.[12]

  • Procedure (pH Gradient Method) :

    • Establish pH Gradient : Prepare the liposomes (Protocol 3.1) using an acidic hydration buffer (e.g., citrate buffer, pH 4.0). After extrusion, remove the external acidic buffer and replace it with a buffer of higher pH (e.g., PBS, pH 7.4) via dialysis or size-exclusion chromatography.

    • Drug Incubation : Heat the liposome suspension and a concentrated solution of the drug separately to a temperature above DSPC's Tc (e.g., 60°C).

    • Add the drug solution to the liposomes. The uncharged form of the drug will diffuse across the lipid bilayer into the acidic core.

    • Inside the core, the drug becomes protonated (charged) and is unable to diffuse back out, effectively trapping it.[12]

    • Incubate for 30-60 minutes to ensure complete loading.

    • Purification : Remove the unencapsulated drug using size-exclusion chromatography or dialysis.

Protocols: Physicochemical Characterization

Comprehensive characterization is essential to ensure the quality, stability, and predictable in vivo performance of the liposomal formulation.

3.3.1 Vesicle Size, Polydispersity, and Zeta Potential

  • Method : Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI), and Electrophoretic Light Scattering (ELS) for zeta potential.[13]

  • Protocol :

    • Dilute a small aliquot of the liposome suspension in the appropriate buffer (e.g., water or PBS) to avoid multiple scattering effects.

    • Measure the hydrodynamic diameter (size) and PDI using a DLS instrument. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

    • For zeta potential, use a dedicated cell to measure the electrophoretic mobility of the liposomes.

3.3.2 Encapsulation Efficiency (EE%)

  • Principle : This measures the percentage of the total drug that has been successfully entrapped within the liposomes.

  • Protocol :

    • Separate the liposome-encapsulated drug from the unencapsulated (free) drug using methods like size-exclusion chromatography, dialysis, or centrifugation.[11]

    • Disrupt the purified liposomes using a suitable solvent or detergent to release the encapsulated drug.

    • Quantify the drug concentration in the disrupted liposome fraction (Encapsulated Drug) and the initial total drug amount (Total Drug) using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).

    • Calculate EE% using the formula: EE% = (Encapsulated Drug / Total Drug) x 100

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for DSPC and typical stealth liposome formulations.

Table 1: Core Physicochemical Properties of DSPC

Property Value Reference
Molecular Weight 790.15 g/mol [14]
Phase Transition Temp (Tc) ~55 °C
Molecular Geometry Cylindrical [6]

| Critical Micelle Conc. (CMC) | Method Dependent |[14] |

Table 2: Typical Characteristics of DSPC-Based Stealth Liposomes

Parameter Typical Value / Range Method Reference
Molar Ratio DSPC:Chol:DSPE-PEG (50-60 : 35-45 : 2-5) - [10]
Vesicle Size 80 - 150 nm DLS [15][16]
Polydispersity Index (PDI) < 0.2 DLS
Zeta Potential Neutral to slightly negative (-20 to 0 mV) ELS [17]
EE% (Passive Loading) Low, variable Varies
EE% (Active Loading) Can approach 100% Varies

| Drug Release Profile | Slow, sustained | In vitro release assay |[7] |

Table 3: Comparative Pharmacokinetic Parameters

Formulation t½ (Half-life) AUC (Area Under Curve) Clearance Key Finding Reference
Free Brucine (B1667951) ~1 h ~2 µg·h/mL High Rapid clearance [18]
BSL-DSPC (Brucine Stealth Liposome) ~18 h ~113 µg·h/mL Low ~57-fold increase in AUC [18]
Conventional Liposomes (PC:CHOL) Dose-dependent Dose-dependent Saturable (Michaelis-Menten) Rapid MPS uptake at low doses [15][16]

| Stealth Liposomes (PEG-DSPE) | ~20 h | Dose-independent | Log-linear (First-order) | Avoids MPS saturation |[15][16] |

Visualizations: Workflows and Mechanisms

Experimental Workflow

G Workflow for DSPC Stealth Liposome Preparation and Characterization cluster_prep Preparation cluster_load Drug Loading cluster_char Characterization A 1. Lipid Dissolution (DSPC, Chol, DSPE-PEG) in Organic Solvent B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Buffer > 60°C) Forms MLVs B->C D 4. Extrusion (100 nm membrane) Forms LUVs C->D E Drug Added to Hydration Buffer (Passive Loading) C->E Hydrophilic Drug F pH Gradient Creation & Drug Incubation (Active Loading) D->F Ionizable Drug Purify Purification (e.g., SEC) D->Purify F->Purify G Size & PDI (DLS) H Zeta Potential (ELS) I Encapsulation Efficiency (EE%) J In Vitro Release Purify->G Purify->H Purify->I Purify->J G Mechanism of Stealth Liposome Evasion of the Mononuclear Phagocyte System (MPS) cluster_conv Conventional Liposome cluster_stealth Stealth Liposome (DSPC-based) Lipo_conv Liposome (e.g., PC:Chol) Opsonin Opsonin Proteins Lipo_conv->Opsonin Binding Macrophage Macrophage (MPS) Opsonin->Macrophage Recognition Clearance Rapid Clearance from Blood Macrophage->Clearance Phagocytosis Lipo_stealth Liposome with PEG layer Opsonin2 Opsonin Proteins Lipo_stealth->Opsonin2 Binding Inhibited (Steric Hindrance) Circulation Prolonged Circulation Lipo_stealth->Circulation EPR Tumor Accumulation (EPR Effect) Circulation->EPR Bloodstream Injection into Bloodstream Bloodstream->Lipo_conv Bloodstream->Lipo_stealth

References

The Influence of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) on Membrane Fluidity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) on the fluidity and biophysical properties of lipid membranes. DSPC, a saturated phospholipid with an 18-carbon chain, is a critical component in both biological membranes and synthetic lipid-based drug delivery systems, such as liposomes and lipid nanoparticles. Its unique molecular structure profoundly influences membrane order, permeability, and stability.

Core Principles: How DSPC Reduces Membrane Fluidity

DSPC's impact on membrane fluidity is primarily attributed to its long, saturated acyl chains.[1] These chains allow for tight packing and strong van der Waals interactions between adjacent lipid molecules. This dense arrangement results in a highly ordered and less dynamic membrane structure, particularly below its phase transition temperature.

At physiological temperatures (approximately 37°C), pure DSPC bilayers exist in a solid-ordered "gel" phase (Lβ'). This is in stark contrast to unsaturated phospholipids, which are typically in a more fluid, disordered "liquid crystalline" phase (Lα) at this temperature.[1] The gel state of DSPC-containing membranes significantly restricts the lateral movement of lipids and embedded molecules, thereby decreasing overall membrane fluidity.

Quantitative Analysis of DSPC's Effects on Membrane Properties

The incorporation of DSPC into a lipid bilayer has measurable effects on several key biophysical parameters. The following tables summarize quantitative data from various experimental techniques.

ParameterValueDescription
Pre-transition Temperature (Tp) ~50.5 °CThe temperature of the transition from the lamellar gel phase (Lβ') to the ripple phase (Pβ').[2]
Main Transition Temperature (Tm) ~54.8 - 55.6 °CThe temperature of the main phase transition from the ripple gel phase (Pβ') to the liquid-crystalline phase (Lα).[2]

Table 1: Phase Transition Temperatures of DSPC

PropertyValueMethod
Membrane Thickness ~6.2 ± 0.1 nm (gel phase)Small-Angle Neutron Scattering (SANS)
Membrane Thickness ~5.1 ± 0.1 nm (fluid phase)Small-Angle Neutron Scattering (SANS)
Membrane Thickness ~3.9 ± 0.1 nmX-ray Scattering[3]
Membrane Thickness 3.425 ± 0.008 nmMolecular Dynamics (MD) Simulation[3]

Table 2: Membrane Thickness of DSPC Bilayers

The inclusion of cholesterol is a common strategy to modulate the properties of DSPC-containing membranes. Cholesterol disrupts the highly ordered gel phase, inducing a "liquid-ordered" (Lo) phase. This phase maintains high acyl chain order and low permeability while exhibiting increased lateral mobility compared to the gel state.[1] The presence of cholesterol also eliminates the sharp phase transition of pure DSPC membranes.[4]

Cholesterol Concentration (mol%)Main Transition Temperature (Tm) (°C)
054.5
5~53
10~51
20Broadened, less distinct
30Abolished

Table 3: Effect of Cholesterol on the Main Transition Temperature of DSPC Membranes (Approximated from DSC data)[4]

Experimental Protocols for Assessing Membrane Fluidity

The following sections detail the methodologies for key experiments used to characterize the effects of DSPC on membrane properties.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in materials, such as the gel-to-liquid crystalline transition of lipid bilayers.[5][6]

Methodology:

  • Liposome (B1194612) Preparation:

    • DSPC and any other lipids are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • The lipid film is further dried under vacuum for at least 2 hours to remove any residual solvent.

    • The film is hydrated with an aqueous buffer (e.g., PBS, Tris buffer) by vortexing at a temperature above the Tm of DSPC (e.g., 60-65°C). This results in the formation of multilamellar vesicles (MLVs).

    • For some applications, MLVs can be sonicated or extruded to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

  • DSC Analysis:

    • A known amount of the liposome suspension is loaded into an aluminum DSC pan, and the pan is hermetically sealed. An identical pan containing only the buffer is used as a reference.

    • The sample and reference pans are placed in the DSC instrument.

    • The temperature is scanned over a desired range (e.g., 20°C to 70°C) at a constant heating rate (e.g., 1-5°C/min).

    • The differential heat flow between the sample and the reference is recorded as a function of temperature, generating a thermogram.

    • The peak of the endothermic transition in the thermogram corresponds to the main phase transition temperature (Tm).

DSC_Workflow cluster_prep Liposome Preparation cluster_analysis DSC Analysis dissolve Dissolve Lipids in Organic Solvent film Form Thin Lipid Film (Evaporation) dissolve->film hydrate Hydrate with Buffer (above Tm) film->hydrate vesicles Formation of Multilamellar Vesicles (MLVs) hydrate->vesicles load Load Sample and Reference into DSC Pans vesicles->load scan Temperature Scan (e.g., 20-70°C) load->scan record Record Differential Heat Flow scan->record thermogram Generate Thermogram record->thermogram analyze Determine Tm thermogram->analyze

DSC Experimental Workflow for Liposomes
Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. Probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are commonly used. A decrease in membrane fluidity restricts the probe's rotation, leading to higher fluorescence anisotropy values.[7][8]

Methodology:

  • Probe Incorporation:

    • A stock solution of DPH is prepared in a suitable organic solvent (e.g., tetrahydrofuran).

    • A small volume of the DPH stock solution is added to the liposome suspension while vortexing to ensure uniform distribution of the probe.

    • The mixture is incubated in the dark at a temperature above the lipid Tm for at least 30 minutes to allow for the incorporation of DPH into the lipid bilayers.

  • Anisotropy Measurement:

    • The DPH-labeled liposome suspension is placed in a temperature-controlled cuvette in a spectrofluorometer equipped with polarizers.

    • The sample is excited with vertically polarized light at the excitation wavelength of DPH (e.g., ~360 nm).

    • The fluorescence emission is measured at the emission wavelength of DPH (e.g., ~430 nm) through polarizers oriented both vertically (IVV) and horizontally (IVH).

    • A correction factor (G-factor) is determined by exciting with horizontally polarized light and measuring the vertical (IHV) and horizontal (IHH) emission intensities.

    • The fluorescence anisotropy (r) is calculated using the following formula: r = (IVV - G * IVH) / (IVV + 2 * G * IVH), where G = IHV / IHH.

Fluorescence_Anisotropy_Workflow cluster_prep Probe Incorporation cluster_measurement Anisotropy Measurement prepare_lipo Prepare Liposome Suspension add_probe Add DPH Stock Solution prepare_lipo->add_probe incubate Incubate above Tm in the Dark add_probe->incubate place_cuvette Place Sample in Temperature-Controlled Cuvette incubate->place_cuvette excite Excite with Vertically Polarized Light place_cuvette->excite measure_emission Measure Vertical (IVV) and Horizontal (IVH) Emission excite->measure_emission calculate Calculate Anisotropy (r) measure_emission->calculate

Fluorescence Anisotropy Experimental Workflow
Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the structure and dynamics of lipid bilayers. These simulations can be used to calculate various parameters related to membrane fluidity, such as the deuterium (B1214612) order parameter (SCD), area per lipid, and membrane thickness.[9]

Methodology:

  • System Setup:

    • A lipid bilayer is constructed in silico with the desired composition (e.g., pure DSPC, DSPC/cholesterol mixture).

    • The bilayer is solvated with a water model (e.g., TIP3P).

    • Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Simulation Protocol:

    • The system undergoes energy minimization to remove any steric clashes.

    • A short equilibration phase is performed with restraints on the lipid headgroups to allow the acyl chains and water to equilibrate.

    • A production run is carried out without restraints for a sufficient duration (typically nanoseconds to microseconds) to sample the conformational space of the system. The simulation is usually performed under constant temperature and pressure (NPT ensemble).

  • Data Analysis:

    • The trajectory from the production run is analyzed to calculate various properties.

    • Deuterium Order Parameter (SCD): This parameter quantifies the orientational order of the C-H bonds in the acyl chains with respect to the bilayer normal. Higher SCD values indicate a more ordered, less fluid membrane.

    • Area per Lipid: The average area occupied by a single lipid molecule in the plane of the bilayer is calculated. A smaller area per lipid corresponds to tighter packing and lower fluidity.

    • Membrane Thickness: The distance between the average positions of the phosphorus atoms in the two leaflets of the bilayer is a common measure of membrane thickness.

Impact on Cellular Processes and Drug Development

The reduced fluidity of DSPC-containing membranes has significant implications for cellular function and the design of drug delivery systems.

  • Lipid Rafts and Signaling: The presence of saturated lipids like DSPC is crucial for the formation of lipid rafts, which are ordered membrane microdomains enriched in cholesterol and sphingolipids. These rafts serve as platforms for the organization of signaling proteins, such as G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs), thereby influencing cellular signaling cascades.[10][11][12] The altered membrane environment within these rafts can modulate the conformational dynamics and activity of membrane-bound proteins.[10][13]

  • Drug Delivery: In liposomal drug formulations, the inclusion of DSPC enhances the stability and drug retention of the vesicles.[1] The low permeability of DSPC-containing membranes minimizes premature drug leakage, allowing for more controlled and targeted drug release. The rigidity imparted by DSPC also contributes to the in vivo stability of liposomes by reducing their clearance by the reticuloendothelial system.

References

The Evolution of DSPC in Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) has become a cornerstone in the field of drug delivery, prized for its unique physicochemical properties that impart stability and versatility to nanoparticle formulations.[1] A zwitterionic, saturated phospholipid with an 18-carbon acyl chain, DSPC is a key structural component in numerous clinically approved therapeutics, from liposomal chemotherapy to the revolutionary mRNA vaccines.[2][3] Its defining characteristic is a high phase transition temperature (Tc) of approximately 55°C, which ensures that at physiological temperature (37°C), membranes incorporating DSPC exist in a rigid, well-ordered gel state.[4] This rigidity minimizes drug leakage, enhances stability in circulation, and allows for the precise engineering of drug carriers.[5] This guide traces the historical development of DSPC's role in drug delivery, detailing its application from early liposomes to the sophisticated lipid nanoparticles of today.

Historical Development of DSPC Applications

The journey of DSPC in drug delivery can be segmented into several key phases, each marked by significant advancements in formulation technology.

Early Liposome (B1194612) Formulations and the Quest for Stability

The initial exploration of liposomes as drug carriers in the 1970s and 1980s was hampered by issues of instability and rapid clearance from the bloodstream. Early formulations often used phospholipids (B1166683) with low Tc, resulting in fluid, leaky membranes at physiological temperatures. The introduction of saturated phospholipids with long acyl chains, such as DSPC, was a critical step forward. Researchers found that incorporating DSPC into the lipid bilayer resulted in more rigid and stable vesicles with reduced permeability, leading to better drug retention.[5][6] This intrinsic stability made DSPC a preferred component for conventional liposome preparations aimed at improving the therapeutic index of encapsulated drugs.[3]

The "Stealth" Revolution: PEGylation and Prolonged Circulation

A major breakthrough occurred in the early 1990s with the development of "stealth" liposomes. By grafting polyethylene (B3416737) glycol (PEG) to the liposome surface, typically via a DSPE-PEG conjugate, nanoparticles could evade recognition by the mononuclear phagocyte system.[7] This PEGylation dramatically prolonged circulation half-life, allowing the liposomes to accumulate in tissues with compromised vasculature, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.

DSPC, in combination with cholesterol, formed the stable structural backbone of these long-circulating liposomes.[8] The most iconic example of this technology is Doxil® (Caelyx®), a PEGylated liposomal formulation of doxorubicin (B1662922) approved in 1995. The Doxil formulation typically consists of hydrogenated soy phosphatidylcholine (HSPC), which is chemically similar to DSPC, cholesterol, and DSPE-PEG2000.[8] The rigidity conferred by the saturated phospholipid component is crucial for retaining the encapsulated doxorubicin during its extended circulation time.[5]

Thermosensitive Liposomes: Triggered Release

Capitalizing on its high phase transition temperature, researchers began to engineer DSPC into thermosensitive liposomes (TSLs) designed for triggered drug release.[9] The first TSLs, developed in the late 1970s, were often composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC; Tc ≈ 41°C).[10][11] However, to fine-tune the release properties and enhance stability, DSPC was often included in the formulation.[9][10] By combining DPPC and DSPC, formulators could create liposomes that remain stable at body temperature but rapidly release their payload when subjected to mild local hyperthermia (40-44°C).[10][11] The inclusion of DSPC broadens and shifts the phase transition, creating defects or grain boundaries in the lipid bilayer at the target temperature, which facilitates rapid drug release.[9][12] This approach enables site-specific drug delivery, concentrating the therapeutic effect at the heated target tissue while minimizing systemic toxicity.

The Modern Era: Lipid Nanoparticles for Nucleic Acid Delivery

The most recent and impactful application of DSPC is its role as a "helper lipid" in lipid nanoparticles (LNPs) for the delivery of nucleic acids.[2][13] This technology has been central to the success of the first approved siRNA drug, Onpattro® (patisiran), and the Pfizer-BioNTech and Moderna mRNA vaccines against COVID-19.[2][14]

In these four-component LNP systems, DSPC acts as a structural lipid, providing integrity and stability to the particle.[13][15] LNPs typically consist of an ionizable cationic lipid (for nucleic acid complexation and endosomal escape), cholesterol (to stabilize the particle), a PEG-lipid (for steric stability and to control particle size), and a helper phospholipid like DSPC.[2][13] The saturated tails of DSPC contribute to a tightly packed lipid structure, which is crucial for encapsulating and protecting the fragile nucleic acid cargo.[2] Studies have shown that DSPC-containing LNPs exhibit excellent stability profiles, making them suitable for clinical use.[16]

Data Presentation: Physicochemical Characteristics

Quantitative data for representative DSPC-based formulations are summarized below. These values highlight the impact of composition on the physical properties and performance of the delivery systems.

Table 1: Physicochemical Properties of Representative DSPC-Based Formulations

Formulation TypeKey Lipids (Molar Ratio)CargoParticle Size (nm)Encapsulation Efficiency (%)In Vitro Release ProfileReference
Stealth Liposome DSPC:Cholesterol:DSPE-PEG (53:40:5)Doxorubicin~110>85Slow release at 37°C[17]
Thermosensitive Liposome DPPC:DSPC (e.g., 3:1)Doxorubicin~110-120>90Rapid release at >42°C[10][12]
Thermosensitive Liposome DSPC:Cholesterol (70:30)Atenolol360.6 ± 6.7~90Controlled release[18]
Stable Liposome DSPC as main lipidAquated Cisplatin~100-120>852% release after 72h at 37°C[19][20]
LNP for mRNA Ionizable Lipid:DSPC:Chol:PEG-Lipid (50:10:38.5:1.5)mRNA~80-100>86N/A (for intracellular delivery)[2][19]
LNP for siRNA Ionizable Lipid:DSPC:Chol:PEG-LipidsiRNA<200>85N/A (for intracellular delivery)[2][19]

Note: Values are approximate and can vary significantly based on the specific preparation methods and analytical techniques used.

Experimental Protocols

Detailed methodologies are essential for the reproducible formulation and characterization of DSPC-containing nanoparticles.

Protocol 1: Liposome Preparation via Thin-Film Hydration-Extrusion

This is a widely used method for preparing unilamellar liposomes of a defined size.[5]

  • Lipid Film Formation: Dissolve DSPC and other lipid components (e.g., cholesterol, DSPE-PEG) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.[19]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature above DSPC's Tc (e.g., 60-65°C) to form a thin, uniform lipid film on the flask's inner wall.[19]

  • Vacuum Drying: Place the flask under high vacuum for a minimum of 2 hours to ensure complete removal of residual organic solvent.

  • Hydration: Add an aqueous buffer (which can contain a hydrophilic drug for passive encapsulation) pre-heated to >60°C to the lipid film. Agitate the flask by vortexing or gentle rotation to hydrate (B1144303) the film. This process forms a milky suspension of multilamellar vesicles (MLVs).[19]

  • Size Reduction (Extrusion): Assemble a liposome extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm). Equilibrate the extruder to a temperature above the Tc (e.g., 60-65°C). Force the MLV suspension through the membranes for an odd number of passes (e.g., 11-21 times) to produce a translucent suspension of unilamellar vesicles (ULVs) with a uniform size.

  • Drug Loading (Active): For drugs like doxorubicin, an active loading method using a pH or ion gradient is employed. The liposomes are first formed in an acidic buffer (e.g., citrate (B86180) buffer, pH 4). The external buffer is then exchanged for a buffer with a higher pH (e.g., PBS, pH 7.4) via dialysis or size-exclusion chromatography. The drug is then added to the liposome suspension and incubated at a high temperature (e.g., 60°C), which drives the drug into the aqueous core.[8]

  • Purification: Remove unencapsulated drug from the final liposome suspension using size-exclusion chromatography or dialysis.

Protocol 2: LNP Preparation for Nucleic Acids via Microfluidic Mixing

This method allows for the rapid and reproducible production of LNPs with controlled size.[5][19]

  • Solution Preparation:

    • Lipid Phase: Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).[19]

    • Aqueous Phase: Dissolve the nucleic acid cargo (mRNA or siRNA) in an acidic aqueous buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4).[19]

  • Microfluidic Mixing: Load the lipid-ethanol solution and the aqueous nucleic acid solution into separate syringes and place them on a syringe pump connected to a microfluidic mixing device (e.g., a staggered herringbone micromixer).

  • Nanoparticle Formation: Pump the two solutions through the microfluidic chip at a defined total flow rate and flow rate ratio. The rapid mixing of the ethanol and aqueous phases reduces the solvent polarity, causing the lipids to precipitate and self-assemble around the nucleic acid, forming LNPs.[21]

  • Dialysis/Purification: Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and acidic buffer, resulting in a stable LNP formulation.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to DSPC in drug delivery.

G cluster_properties Structural Properties of DSPC cluster_outcomes Functional Outcomes in Drug Delivery prop1 Saturated 18-Carbon Acyl Chains prop2 High Phase Transition Temperature (Tc ≈ 55°C) prop1->prop2 out1 High Membrane Rigidity at 37°C (Gel State) prop2->out1 Leads to out5 Platform for Thermosensitive Release prop2->out5 Enables prop3 Phosphatidylcholine Headgroup out2 Low Drug Leakage out1->out2 Results in out3 Enhanced In Vivo Stability out1->out3 out4 Structural Integrity for LNPs out1->out4

Caption: Logical relationship of DSPC's properties to its function.

G start Lipid Dissolution (DSPC, Chol, etc. in organic solvent) film Thin-Film Formation (Rotary Evaporation at >Tc) start->film dry Vacuum Drying (Remove residual solvent) film->dry hydrate Hydration with Aqueous Buffer (Formation of MLVs at >Tc) dry->hydrate extrude Extrusion (Through polycarbonate membranes at >Tc) hydrate->extrude purify Purification (e.g., Size-Exclusion Chromatography) extrude->purify end Final Liposome Formulation (ULVs of defined size) purify->end

Caption: Experimental workflow for thin-film hydration method.

G LNP LNP Uptake Cellular Uptake Endosome Endosome Escape Endosomal Escape Cytosol Cytosol Release mRNA Release Uptake->Endosome via Endocytosis Escape->Cytosol Ionizable Lipid Protonation

References

Commercial Sources and Purity of DSPC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid integral to the formulation of advanced drug delivery systems, including liposomes and lipid nanoparticles (LNPs). Its high phase transition temperature (approximately 55°C) and chemical stability contribute to the formation of rigid, stable lipid bilayers.[1][2] These characteristics are crucial for improving the encapsulation efficiency and controlling the release of therapeutic agents. The use of high-purity DSPC is essential to ensure the safety, efficacy, and batch-to-batch consistency of parenteral drug products.[1] This guide provides a comprehensive overview of commercial sources for DSPC, typical purity levels, and the analytical methodologies used to determine its purity.

Commercial Suppliers and Purity Specifications

The selection of a DSPC supplier is a critical step in drug development, with purity being a primary consideration. High-purity DSPC is vital for the successful formulation of lipid-based drug delivery systems. The following table summarizes commercially available DSPC from various suppliers and their stated purity levels. It is important to note that while some suppliers provide a general purity specification, batch-specific data can be found on the Certificate of Analysis (CoA).

SupplierProduct Name/NumberPurity SpecificationAnalytical Method(s) Cited
CordenPharma DSPC (LP-R4-076)≥99%HPTLC
Tocris Bioscience DSPC≥95%HPLC
Abcam 1,2-Distearoyl-sn-glycero-3-phosphorylcholine (ab143958)>98%Not specified
Cayman Chemical 1,2-Distearoyl-sn-glycero-3-PCNot specifiedNot specified
Nippon Fine Chemical DSPCHigh PurityNot specified
SINOPEG 1,2-Distearoyl-sn-glycero-3-phosphocholine[DSPC]Not specifiedNot specified
Blue Tiger Scientific 1,2-Distearoyl-sn-glycero-3-phosphocholineHigh PurityNot specified
Bachem (via Fisher Scientific) 1,2-Distearoyl-sn-glycero-3-phosphocholine (4005619.0250)Not specifiedNot specified

Experimental Protocols for Purity Determination

Ensuring the purity of DSPC is critical for its application in pharmaceutical formulations. A combination of analytical techniques is often employed to fully characterize the lipid and quantify any impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of DSPC. When coupled with detectors like Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), it can effectively separate and quantify individual lipid components.[3]

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For lipids like DSPC, which lack a strong UV chromophore, ELSD or CAD are preferred detectors as they are nearly universal in their detection capabilities.

Experimental Protocol: HPLC-ELSD/CAD for DSPC Purity

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of the DSPC sample in a suitable organic solvent, such as a mixture of chloroform (B151607) and methanol.

    • Further dilute the sample with the mobile phase to an appropriate concentration for injection.

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a C18 or a Phenyl-Hexyl column, is typically used.[3]

    • Mobile Phase: A gradient elution is commonly employed using a mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous phase, often containing an acid modifier like formic acid or trifluoroacetic acid.[3][4]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[4]

    • Column Temperature: The column is often heated to a controlled temperature, for instance, 40°C, to ensure reproducible retention times.[4]

    • Injection Volume: A small volume, typically 5-20 µL, of the prepared sample is injected.[4]

  • Detection:

    • The column eluent is directed to an ELSD or CAD.

    • In an ELSD, the mobile phase is nebulized and evaporated, leaving behind the non-volatile analyte particles which scatter a light beam. The degree of light scattering is proportional to the amount of analyte.

    • In a CAD, the nebulized analyte particles are charged, and the total charge is measured, which is also proportional to the analyte mass.

  • Data Analysis:

    • The purity of the DSPC is determined by calculating the area of the main DSPC peak as a percentage of the total area of all detected peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for both purity assessment and impurity identification.

Principle: As compounds elute from the LC column, they are ionized and introduced into the mass spectrometer. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing information about the molecular weight of the parent compound and any impurities.

Experimental Protocol: LC-MS for DSPC Analysis

  • Sample Preparation:

    • Prepare the DSPC sample as described for HPLC analysis. Individual lipid standards are often used for method development and confirmation.[5]

  • LC Conditions:

    • The LC conditions are similar to those used for HPLC-ELSD/CAD. A reverse-phase column and a gradient elution with organic solvents and a modified aqueous phase are standard.

  • MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) is a common "soft" ionization technique used for phospholipids (B1166683) as it minimizes fragmentation and preserves the molecular ion.[6]

    • Mass Analyzer: Various mass analyzers can be used, including time-of-flight (TOF) for accurate mass measurements or ion traps.

    • Acquisition Mode: Data can be acquired in full scan mode to detect all ions within a specified m/z range. Tandem MS (MS/MS) can be used to fragment specific ions to aid in structural elucidation of impurities.[6]

  • Data Analysis:

    • The purity is assessed by the relative abundance of the DSPC molecular ion compared to other detected ions.

    • Accurate mass measurements from high-resolution mass spectrometry can help in the identification of unknown impurities by providing information about their elemental composition.

Experimental Workflow for DSPC Purity Analysis

The following diagram illustrates a typical workflow for the analysis of DSPC purity, from sample preparation to data analysis and reporting.

DSPC_Purity_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting start DSPC Sample weigh Accurate Weighing start->weigh dissolve Dissolution in Organic Solvent weigh->dissolve dilute Dilution with Mobile Phase dissolve->dilute hplc HPLC-ELSD/CAD dilute->hplc Injection lcms LC-MS dilute->lcms Injection chromatogram Chromatogram Analysis hplc->chromatogram mass_spectra Mass Spectra Interpretation lcms->mass_spectra purity_calc Purity Calculation (% Area) chromatogram->purity_calc impurity_id Impurity Identification mass_spectra->impurity_id report Certificate of Analysis (CoA) purity_calc->report impurity_id->report

Caption: Workflow for DSPC Purity Analysis.

Conclusion

The commercial availability of high-purity DSPC is crucial for the advancement of lipid-based drug delivery systems. A thorough understanding of the analytical techniques used to assess purity, such as HPLC with ELSD or CAD and LC-MS, is essential for researchers and drug development professionals. By employing rigorous analytical methods and carefully selecting suppliers, the quality and consistency of DSPC-containing formulations can be ensured, ultimately contributing to the development of safe and effective therapeutics.

References

The Safety and Toxicity Profile of DSPC Liposomes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the formulation of liposomes and lipid nanoparticles (LNPs) for drug delivery. Its high transition temperature (Tm) of approximately 55°C imparts rigidity and stability to the lipid bilayer, leading to favorable in vivo performance, including prolonged circulation times and reduced drug leakage.[1] While generally regarded as safe (GRAS) and biocompatible, a thorough understanding of the safety and toxicity profile of DSPC-containing liposomes is paramount for their successful clinical translation.[2] This technical guide provides a comprehensive overview of the preclinical and clinical safety data, detailed experimental protocols for toxicity assessment, and an exploration of the key signaling pathways involved in the biological interactions of DSPC liposomes.

Preclinical and Clinical Safety Profile

DSPC liposomes have been extensively studied for their safety in various preclinical models and have been a component of clinically approved drug products, including mRNA-based COVID-19 vaccines.[3] Their safety profile is influenced by several factors, including the overall lipid composition, surface charge, particle size, and the presence of polyethylene (B3416737) glycol (PEG).

In Vitro Toxicity

In vitro cytotoxicity studies are crucial for the initial screening of liposomal formulations. The primary mechanism of toxicity is often related to membrane disruption. Anionic liposomes, such as those containing DSPC, generally exhibit low cytotoxicity compared to their cationic counterparts.[4]

Table 1: Summary of In Vitro Cytotoxicity Data for DSPC Liposomes and Comparators

Lipid FormulationCell LineAssayIC50/LC50 ValueCitation
DSPC (anionic liposomes) F98 gliomaNot specified> 509 μM[1][4]
DPPC (cationic liposomes)F98 gliomaNot specified6.07 μM[1][4]
Cationic Liposomes (general)HepG2MTT120 µg/ml[1]
Cationic liposomesBone marrow-derived dendritic cellsNot specified~0.2 mg/mL[4]
Ovalbumin-loaded anionic liposomesBone marrow-derived dendritic cellsNot specified> 4 mg/mL[4]
In Vivo Toxicity

Acute and chronic in vivo toxicity studies are essential to evaluate the systemic effects of DSPC liposomes. Generally, neutral and anionic DSPC liposomes are well-tolerated at therapeutic doses.[4] However, repeated administration of cationic liposomes has been associated with toxicity, including lethality in mice, likely due to interactions with anionic serum macromolecules.[5]

Table 2: Summary of In Vivo Toxicity and Biocompatibility Data

Liposome (B1194612) FormulationAnimal ModelKey FindingsCitation
DSPC-based anionic pegylated liposomes (carboplatin-loaded)Intracranial F98 glioma rat modelMedian survival of 49.5 days, indicating good tolerability and efficacy.[4]
DPPC-based cationic pegylated liposomes (carboplatin-loaded)Intracranial F98 glioma rat modelMedian survival time of 29 days.[4]
Neutral DSPC:Cholesterol liposomesMiceRepeated intravenous administrations were well-tolerated.[5]
Cationic liposomesMiceRepeated intravenous administrations resulted in 45% lethality and significant changes in the spleen and liver.[5]
DSPC:DSPG:CHOL liposomesMurine modelInduced a shift towards tolerance in dendritic cells.[6]
Immunogenicity

The immunogenicity of liposomes is a critical safety consideration. While DSPC itself is considered to have low immunogenicity, the overall formulation can trigger immune responses. Liposomes with a high transition temperature, like those made with DSPC, have been reported to be more immunogenic than those with lower transition temperatures.[7]

Complement Activation: A key aspect of liposome immunogenicity is the activation of the complement system, which can lead to complement activation-related pseudoallergy (CARPA).[6] PEGylated liposomes, which often use a DSPC anchor, can activate the complement system, primarily through the classical and alternative pathways.[1][8] This activation is often mediated by the binding of naturally occurring antibodies (IgM) to the liposome surface.[4] The negative charge on the phosphate (B84403) moiety of the phospholipid-mPEG conjugate is thought to play a critical role in this activation.[1][8]

Macrophage and Dendritic Cell Interaction: Liposomes are readily taken up by antigen-presenting cells (APCs) like macrophages and dendritic cells.[6] This uptake can lead to the activation of various signaling pathways, influencing the downstream immune response. For instance, certain phosphatidylcholine liposomes can reprogram macrophages towards an inflammatory phenotype through the activation of the NF-κB pathway.[9] Conversely, DSPC-containing liposomes have also been shown to induce tolerance in dendritic cells.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the safety and toxicity assessment of DSPC liposomes.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[1]

Materials:

  • Target cell line (e.g., HepG2, A549)

  • Complete cell culture medium

  • DSPC liposome formulation and control liposomes

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[8]

  • Treatment: Prepare serial dilutions of the liposomal formulations in cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the concentration of the liposomal formulation to determine the IC50 value.[1]

Hemolysis Assay

This assay evaluates the potential of liposomes to damage red blood cells (RBCs).

Materials:

  • Fresh whole blood (e.g., human, rat) stabilized with an anticoagulant (e.g., Heparin)

  • Phosphate-buffered saline (PBS) or Dulbecco's phosphate-buffered saline (D-PBS)

  • DSPC liposome formulation and control liposomes

  • Positive control: Distilled water or 20% Triton X-100[10][11]

  • Negative control: PBS or D-PBS[11]

  • Centrifuge tubes and centrifuge

  • 96-well microplates

  • Microplate reader

Procedure:

  • RBC Isolation: Centrifuge fresh whole blood to pellet the RBCs. Wash the RBCs multiple times with PBS by repeated centrifugation and resuspension.[11]

  • RBC Suspension: Prepare a diluted RBC suspension (e.g., 2% v/v) in PBS.[11]

  • Incubation: In centrifuge tubes or a 96-well plate, mix the RBC suspension with various concentrations of the liposome formulations. Include positive and negative controls. Incubate the mixture at 37°C for a specified time (e.g., 1-4 hours).[10][11]

  • Centrifugation: Centrifuge the samples to pellet intact RBCs.[10]

  • Supernatant Analysis: Carefully transfer the supernatant to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 450 nm or 577 nm).[3][11]

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: Hemolysis (%) = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100[11]

Complement Activation Assay

This assay measures the activation of the complement system by liposomes, often by quantifying the formation of the terminal complement complex SC5b-9.

Materials:

  • Normal human serum (NHS) as a source of complement proteins

  • DSPC liposome formulation and control liposomes

  • Positive control (e.g., zymosan)

  • Negative control (e.g., buffer)

  • SC5b-9 ELISA kit

  • Microplate reader

Procedure:

  • Incubation: Incubate the liposome formulations with NHS at 37°C for a specified time (e.g., 30-60 minutes).

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) to quantify the amount of SC5b-9 in the serum samples according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of SC5b-9 in the liposome-treated samples to the positive and negative controls to determine the degree of complement activation.[12]

Pyrogenicity Testing

Pyrogen testing is crucial to ensure that parenteral drug products are free from fever-inducing substances.

This in vivo test measures the febrile response in rabbits following injection of the test substance.

Materials:

  • Healthy, mature rabbits

  • Calibrated thermometers or temperature-recording devices

  • Pyrogen-free syringes and needles

  • DSPC liposome formulation

Procedure:

  • Animal Acclimatization: Acclimate rabbits to the test environment and handling.

  • Baseline Temperature: Record the baseline rectal temperature of each rabbit.

  • Injection: Inject the liposome formulation intravenously into the ear vein of a group of rabbits (typically 3).

  • Temperature Monitoring: Record the rectal temperature at regular intervals (e.g., every 30 minutes for 3 hours) post-injection.

  • Data Analysis: A significant rise in temperature (e.g., >0.5°C in any rabbit) indicates the presence of pyrogens. If the initial test is inconclusive, a larger group of rabbits may be used.[13][14]

The MAT is an in vitro alternative to the RPT that measures the release of pro-inflammatory cytokines from human monocytes in response to pyrogens.[15]

Materials:

  • Human whole blood or peripheral blood mononuclear cells (PBMCs)

  • DSPC liposome formulation

  • Endotoxin (B1171834) standard

  • Cell culture medium

  • ELISA kit for a pro-inflammatory cytokine (e.g., IL-6, IL-1β)

  • Microplate reader

Procedure:

  • Incubation: Incubate the liposome formulation with human whole blood or PBMCs at 37°C for a specified period.

  • Cytokine Measurement: Centrifuge the samples and collect the supernatant (plasma or cell culture medium).

  • ELISA: Quantify the concentration of the target cytokine in the supernatant using an ELISA kit.[16]

  • Data Analysis: Compare the cytokine levels induced by the liposome formulation to those induced by the endotoxin standard to determine the pyrogenic potential.[16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions of DSPC liposomes is crucial for a deeper understanding of their safety and toxicity profile. The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways.

Experimental Workflows

experimental_workflow_cytotoxicity cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_liposomes Add Liposomes to Cells incubation_24h->add_liposomes liposome_prep Prepare Liposome Dilutions liposome_prep->add_liposomes incubation_exp Incubate for 24-72h add_liposomes->incubation_exp add_mtt Add MTT Solution incubation_exp->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h add_solubilizer Add Solubilization Solution incubation_4h->add_solubilizer read_absorbance Read Absorbance (570nm) add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for in vitro cytotoxicity testing of DSPC liposomes using the MTT assay.

experimental_workflow_hemolysis cluster_rbc_prep RBC Preparation cluster_incubation Incubation cluster_analysis Analysis collect_blood Collect Whole Blood wash_rbcs Wash RBCs with PBS collect_blood->wash_rbcs prepare_suspension Prepare RBC Suspension wash_rbcs->prepare_suspension mix_liposomes_rbcs Mix Liposomes with RBC Suspension prepare_suspension->mix_liposomes_rbcs incubate_37c Incubate at 37°C mix_liposomes_rbcs->incubate_37c centrifuge Centrifuge to Pellet Intact RBCs incubate_37c->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant read_absorbance Read Absorbance (Hemoglobin) collect_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis

Caption: Workflow for the hemolysis assay to assess DSPC liposome biocompatibility.

Signaling Pathways

complement_activation_pathway cluster_classical Classical Pathway cluster_alternative Alternative Pathway liposome PEGylated DSPC Liposome igm Natural IgM liposome->igm interacts with c3b C3b liposome->c3b direct binding c1q C1q igm->c1q binds c1_complex C1 Complex Activation c1q->c1_complex c4_c2_cleavage C4 & C2 Cleavage c1_complex->c4_c2_cleavage c3_convertase_classical C3 Convertase (C4b2a) c4_c2_cleavage->c3_convertase_classical c3_cleavage C3 Cleavage c3_convertase_classical->c3_cleavage c3_hydrolysis Spontaneous C3 Hydrolysis c3_hydrolysis->c3b factor_b Factor B c3b->factor_b binds factor_d Factor D factor_b->factor_d cleaves c3_convertase_alternative C3 Convertase (C3bBb) factor_d->c3_convertase_alternative c3_convertase_alternative->c3_cleavage c3a C3a (Anaphylatoxin) c3_cleavage->c3a c3b_opsonization C3b (Opsonization) c3_cleavage->c3b_opsonization c5_convertase C5 Convertase Formation c3_cleavage->c5_convertase c5_cleavage C5 Cleavage c5_convertase->c5_cleavage c5a C5a (Anaphylatoxin) c5_cleavage->c5a mac Membrane Attack Complex (C5b-9) c5_cleavage->mac nfkb_activation_pathway cluster_uptake Cellular Uptake cluster_signaling Intracellular Signaling cluster_nfkb NF-κB Activation liposome DSPC Liposome macrophage Macrophage liposome->macrophage interacts with phagocytosis Phagocytosis macrophage->phagocytosis endosome Endosome/Phagosome phagocytosis->endosome tlr Toll-like Receptor (TLR) Engagement endosome->tlr my_d88 MyD88 tlr->my_d88 irak IRAKs my_d88->irak traf6 TRAF6 irak->traf6 ikk_complex IKK Complex Activation traf6->ikk_complex ikb_phosphorylation IκB Phosphorylation & Degradation ikk_complex->ikb_phosphorylation nfkb_release NF-κB (p50/p65) Release ikb_phosphorylation->nfkb_release nfkb_translocation Nuclear Translocation nfkb_release->nfkb_translocation gene_transcription Pro-inflammatory Gene Transcription nfkb_translocation->gene_transcription cytokines TNF-α, IL-6, IL-1β gene_transcription->cytokines

References

Methodological & Application

Preparation of DSPC Liposomes by Thin-Film Hydration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are microscopic vesicles composed of a lipid bilayer that are widely used as drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and hydrophobic compounds.[1][2] 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a saturated phospholipid commonly used in liposome (B1194612) formulations. Its high phase transition temperature (Tc ≈ 55°C) creates a rigid and stable lipid bilayer at physiological temperatures, which minimizes drug leakage and allows for controlled and sustained drug release.[3]

This document provides a detailed protocol for the preparation of DSPC-containing liposomes using the thin-film hydration method followed by extrusion. This technique is one of the most common and straightforward laboratory methods for producing unilamellar vesicles of a defined size.[4][5][6]

Materials and Equipment

MaterialsEquipment
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Round-bottom flask
Cholesterol (Chol)Rotary evaporator
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional)Vacuum pump
Organic solvent (e.g., chloroform (B151607), methanol, or a mixture)Water bath or heating block
Hydration buffer (e.g., phosphate-buffered saline (PBS), citrate (B86180) buffer)Vortex mixer
Drug to be encapsulatedLiposome extruder
Polycarbonate membranes (e.g., 100 nm pore size)
Syringes
Dynamic Light Scattering (DLS) instrument
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Experimental Protocols

Protocol 1: Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion

This protocol details the formation of unilamellar vesicles with a defined size.

1. Lipid Film Formation:

  • Dissolve DSPC and other lipids, such as cholesterol, in a suitable organic solvent like chloroform or a chloroform:methanol mixture in a round-bottom flask. A common and stable molar ratio for DSPC to Cholesterol is 55:45.[1]

  • Attach the flask to a rotary evaporator.

  • Evaporate the organic solvent under reduced pressure. The water bath should be set to a temperature above the phase transition temperature of DSPC (e.g., 60-65°C) to ensure the formation of a thin, uniform lipid film on the flask's inner wall.[4]

  • To ensure the complete removal of any residual organic solvent, place the flask under a high vacuum for a minimum of 2 hours.

2. Hydration:

  • Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C). For passive loading of a hydrophilic drug, the drug should be dissolved in this buffer.[4]

  • Add the warm hydration buffer to the flask containing the dried lipid film. The volume of the buffer will dictate the final lipid concentration.

  • Agitate the flask, for instance by vortexing, to detach the lipid film from the glass wall. This process results in a milky suspension of multilamellar vesicles (MLVs).[4]

3. Size Reduction (Extrusion):

  • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

  • Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).

  • Load the MLV suspension into one of the extruder's syringes.

  • Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 11-21 times).[4] This procedure yields a translucent suspension of unilamellar liposomes with a size close to that of the membrane pores.

4. Purification:

  • To remove any unencapsulated drug, the liposome suspension can be purified using methods such as size-exclusion chromatography or dialysis.[4]

Protocol 2: Active Drug Loading (pH Gradient Method)

This protocol is suitable for ionizable drugs.

  • Establish a pH Gradient: Prepare the liposomes using an acidic hydration buffer (e.g., citrate buffer, pH 4). After the extrusion process, replace the external acidic buffer with a buffer of a higher pH (e.g., PBS, pH 7.4). This can be achieved through dialysis or size-exclusion chromatography.

  • Drug Incubation: Warm both the liposome suspension and a concentrated solution of the drug to a temperature above the Tc of DSPC (e.g., 60°C).

  • Add the drug solution to the liposome suspension at the desired drug-to-lipid ratio.

  • Incubate the mixture for a specified time (e.g., 30-60 minutes) to allow the uncharged drug to cross the lipid bilayer and become trapped in the acidic core.

  • Purification: Remove the unencapsulated drug via size-exclusion chromatography or dialysis.

Characterization of DSPC Liposomes

Thorough characterization is essential to ensure the quality and stability of the liposomal formulation.

ParameterTechniqueTypical ValuesKey Considerations
Mean Hydrodynamic Diameter Dynamic Light Scattering (DLS)50 - 200 nmInfluenced by extrusion pressure, filter pore size, and lipid concentration.
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2A measure of the width of the particle size distribution.
Zeta Potential Electrophoretic Light Scattering (ELS)Neutral to slightly negativeCan be modified by including charged lipids to prevent aggregation.
Encapsulation Efficiency (Passive Loading) VariesTypically lowDependent on drug properties and formulation parameters.
Encapsulation Efficiency (Active Loading) VariesCan approach 100%Suitable for ionizable drugs.
Drug Release In vitro release assaySlow release profileDSPC provides a stable bilayer, minimizing leakage.[7]

To calculate the Encapsulation Efficiency (EE%), the following formula is used: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

Visualized Experimental Workflow

Liposome_Preparation_Workflow cluster_prep Liposome Preparation cluster_loading Drug Loading cluster_char Characterization lipid_dissolution 1. Lipid Dissolution (DSPC, Chol, etc. in organic solvent) thin_film 2. Thin-Film Formation (Rotary Evaporation) lipid_dissolution->thin_film hydration 3. Hydration (Aqueous buffer +/- drug) thin_film->hydration mlvs Multilamellar Vesicles (MLVs) hydration->mlvs passive Passive Loading (Drug in hydration buffer) hydration->passive extrusion 4. Extrusion (Size Reduction) mlvs->extrusion luvs Unilamellar Vesicles (LUVs) extrusion->luvs active Active Loading (e.g., pH gradient) luvs->active dls Size & PDI (DLS) luvs->dls zeta Zeta Potential (ELS) luvs->zeta ee Encapsulation Efficiency luvs->ee release Drug Release Profile luvs->release

Caption: Workflow for DSPC liposome preparation and characterization.

References

Application Notes: Preparation of DSPC Liposomes via Extrusion

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the formulation of liposomal drug delivery systems. Its high phase transition temperature (Tc) of approximately 55°C results in the formation of rigid and stable lipid bilayers at physiological temperatures, which is ideal for controlled and sustained drug release.[1] The extrusion method is a common and effective technique for producing unilamellar vesicles of a defined and homogenous size.[1][2]

This document provides a detailed protocol for the preparation and characterization of DSPC-containing liposomes using the lipid film hydration and extrusion method. This technique involves dissolving lipids in an organic solvent, creating a thin film by evaporation, hydrating the film to form multilamellar vesicles (MLVs), and then repeatedly forcing these vesicles through a polycarbonate membrane with a defined pore size to form small, unilamellar vesicles (SUVs) or large, unilamellar vesicles (LUVs).

Experimental Protocols

Materials and Equipment

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol) (optional, for enhancing membrane stability)[1][3]

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for creating "stealth" liposomes)

  • Organic Solvent: Chloroform or a chloroform:methanol mixture[1]

  • Hydration Buffer: Phosphate-buffered saline (PBS), citrate (B86180) buffer, or another aqueous buffer of choice[1]

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath or heating block

  • Vortex mixer

  • Liposome (B1194612) extruder device (e.g., mini-extruder)[1]

  • Polycarbonate membranes (e.g., 100 nm pore size)[1]

  • Gas-tight glass syringes

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity analysis[1]

Protocol: Step-by-Step Methodology

1. Lipid Film Preparation

  • Lipid Dissolution: Weigh the desired amounts of DSPC and other lipids (e.g., cholesterol in a 55:45 molar ratio of DSPC:Chol) and dissolve them in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.[3]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure. To ensure a uniform film, maintain the temperature of the water bath above the Tc of DSPC (e.g., 60-65°C).

  • Vacuum Drying: Once a thin, uniform lipid film is formed on the inner wall of the flask, place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual organic solvent.[1]

2. Hydration of Lipid Film

  • Pre-heat Buffer: Warm the desired hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C).[1]

  • Hydration: Add the pre-warmed buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

  • Vesicle Formation: Agitate the flask by vortexing to detach the lipid film from the glass wall. This process results in the spontaneous formation of a milky suspension of multilamellar vesicles (MLVs).[1]

3. (Optional) Freeze-Thaw Cycles

  • To increase encapsulation efficiency and promote the formation of unilamellar vesicles, the MLV suspension can be subjected to several freeze-thaw cycles.[3][4]

  • Freeze the MLV suspension in liquid nitrogen for 15-30 seconds.[3][5]

  • Thaw the suspension in a water bath set to a temperature above the Tc of DSPC (e.g., 65°C).[3][4]

  • Repeat this cycle 5-10 times.[3][5]

4. Liposome Extrusion

  • Extruder Assembly: Assemble the liposome extruder device with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).[6]

  • Temperature Equilibration: Heat the extruder assembly (e.g., using a heating block) to a temperature above the Tc of DSPC (60-65°C). It is critical to perform the extrusion above the lipid's phase transition temperature to ensure the membrane is in a fluid state.[4][6]

  • Extrusion Process: Load the MLV suspension into one of the extruder's syringes. Pass the suspension back and forth through the membranes for a defined number of passes (an odd number, e.g., 11 to 21 passes, is recommended to ensure the final product is collected in the opposite syringe). This process reduces the size of the vesicles and narrows the size distribution.

  • Collection: The resulting translucent suspension contains unilamellar liposomes with a diameter close to the pore size of the membrane used. Store the extruded liposomes at 4°C for stability.[7]

5. Characterization

  • Size and Polydispersity: Dilute a small aliquot of the final liposome suspension in the hydration buffer. Measure the mean hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[1] A PDI value below 0.2 is generally considered indicative of a homogenous and monodisperse liposome population.[8]

Data Presentation

The following table summarizes the key parameters and expected outcomes for the DSPC liposome extrusion protocol.

ParameterValue / RangeDescription / Notes
Lipid Composition DSPC or DSPC:Cholesterol (55:45 molar ratio)Cholesterol is included to increase membrane rigidity and stability.[3]
Film Hydration Temp. 60 - 65°CMust be above the phase transition temperature (Tc) of DSPC (≈55°C).[1]
Extrusion Temperature 60 - 65°CExtrusion of pure DSPC is only effective above its Tc.[4][6]
Membrane Pore Size 50 - 200 nmThe final liposome size will be close to the pore size of the membrane used.[6]
Number of Passes 11 - 21 (Odd Number)An odd number of passes ensures the final sample is in the receiving syringe.
Applied Pressure 100 - 800 psi (7 - 55 bar)Higher pressure may be required for smaller pore sizes.[4][5][6]
Expected Liposome Size 60 - 220 nmDependent on the membrane pore size.
Expected PDI < 0.2A lower PDI indicates a more uniform and monodisperse size distribution.[8]

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the preparation of DSPC liposomes by the extrusion method.

DSPC_Liposome_Extrusion_Workflow cluster_prep Step 1: Lipid Film Preparation cluster_hydration Step 2: Hydration & Sizing cluster_char Step 3: Characterization node_dissolve Lipid Dissolution (DSPC, Chol in Chloroform) node_evap Solvent Evaporation (Rotary Evaporator, >60°C) node_dissolve->node_evap Forms thin film node_dry High-Vacuum Drying (≥2 hours) node_evap->node_dry Removes residual solvent node_hydrate Hydration (Add buffer at >60°C) node_dry->node_hydrate Start Hydration node_mlv MLV Formation (Vortexing) node_hydrate->node_mlv node_extrude Extrusion (11-21 passes through 100 nm membrane at >60°C) node_mlv->node_extrude Size reduction node_luv Final LUV Suspension node_extrude->node_luv node_dls Analysis (Dynamic Light Scattering) node_luv->node_dls Quality Control node_results Results (Size ≈ 100 nm, PDI < 0.2) node_dls->node_results

Caption: Workflow for DSPC liposome preparation and characterization.

References

Application Notes and Protocols: Drug Encapsulation in 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the encapsulation of therapeutic agents within vesicles composed of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). DSPC is a saturated phospholipid widely utilized in the formulation of liposomal drug delivery systems due to its high phase transition temperature (approximately 55°C), which confers rigidity and stability to the lipid bilayer at physiological temperatures.[1][2] This inherent stability makes DSPC-containing liposomes excellent vehicles for achieving controlled and sustained drug release.[1][]

Introduction to DSPC Vesicles in Drug Delivery

Liposomes are microscopic vesicles consisting of one or more lipid bilayers enclosing an aqueous core.[1] Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic drugs make them highly attractive as drug carriers.[1][4] DSPC, with its long, saturated acyl chains, forms a tightly packed and ordered lipid bilayer in the gel phase at physiological temperature (37°C).[2] This results in low membrane permeability, which minimizes premature drug leakage and enhances the stability and circulation time of the encapsulated drug.[2][][5] To further enhance these properties, DSPC is often formulated with other lipids, such as cholesterol, to modulate membrane fluidity and stability, and with polyethylene (B3416737) glycol (PEG)-conjugated lipids to create "stealth" liposomes that evade the immune system and prolong circulation half-life.[1]

Data Presentation: Physicochemical Properties and Encapsulation Efficiencies

The following tables summarize key quantitative data for DSPC-based vesicle formulations, offering a comparative overview of their physicochemical characteristics and drug loading capabilities.

Lipid CompositionEncapsulated DrugEncapsulation Efficiency (%)Mean Hydrodynamic Diameter (nm)Reference(s)
DSPC:CholesterolDoxorubicin>90%50 - 200[1][]
DSPCInulin2.95%Not Specified[][6]
DPPCInulin2.13%Not Specified[][6]
Soy PC:CholesterolDoxorubicin~83.68%Not Specified[]
DSPC:Cholesterol (55:45 molar ratio)DoxorubicinNot Specified100[4]
DSPC and Cholesterol (2:1 molar ratio)DaunorubicinNot Specified45[7]
FormulationStorage ConditionDurationDrug Leakage (%)Drug Retention (%)Reference(s)
DSPC Liposomes37°C4 Weeks~45%Not Specified[]
DPPC Liposomes37°C4 Weeks~90%Not Specified[]
DSPC Liposomes4°C48 hoursNot Specified87.1 ± 6.8%[6]
DSPC Liposomes37°C48 hoursNot Specified85.2 ± 10.1%[6]
DMPC Liposomes4°C15 minutesNot Specified47.3 ± 6.9%[6]
DMPC Liposomes37°C15 minutesNot Specified53.8 ± 4.3%[6]

Experimental Protocols

Detailed methodologies for the preparation and characterization of drug-loaded DSPC vesicles are provided below.

Protocol 1: Preparation of DSPC Vesicles by Thin-Film Hydration-Extrusion

This is a widely used method for producing unilamellar vesicles of a defined size.[1]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), citrate (B86180) buffer)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath or heating block

  • Vortex mixer

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC and other lipids (e.g., a common molar ratio is DSPC:Cholesterol at 55:45) in a suitable organic solvent in a round-bottom flask.[1] For hydrophobic drugs, dissolve the drug in the organic solvent along with the lipids.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.[1]

    • Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.[1]

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C).[1] For hydrophilic drugs intended for passive encapsulation, dissolve the drug in the hydration buffer.[1]

    • Add the warm hydration buffer to the flask containing the dry lipid film.

    • Vortex the flask to detach the lipid film from the glass wall, resulting in a milky suspension of multilamellar vesicles (MLVs).[1]

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).[1]

    • Load the MLV suspension into one of the extruder's syringes and pass it through the membrane multiple times (e.g., 11 passes) to form unilamellar vesicles (LUVs) of a uniform size.

Protocol 2: Active (Remote) Loading of a Weakly Basic Drug (e.g., Doxorubicin)

This method utilizes a pH gradient to actively load drugs into pre-formed liposomes, often achieving higher encapsulation efficiencies.[1]

Procedure:

  • Establish a pH Gradient:

    • Prepare the DSPC vesicles as described in Protocol 1, using an acidic hydration buffer (e.g., citrate buffer, pH 4).

    • After extrusion, remove the external acidic buffer and replace it with a buffer of a higher pH (e.g., PBS, pH 7.4) using dialysis or size-exclusion chromatography.[1]

  • Drug Incubation:

    • Warm the liposome suspension and a concentrated solution of the drug to a temperature above the Tc of DSPC (e.g., 60°C).[1]

    • Add the drug solution to the liposome suspension at the desired drug-to-lipid ratio.

    • Incubate the mixture for a specified time (e.g., 30-60 minutes) to allow the uncharged drug to cross the lipid bilayer and become protonated and trapped in the acidic core.[1]

  • Purification:

    • Remove the unencapsulated drug from the liposome suspension using size-exclusion chromatography or dialysis.[1]

Protocol 3: Characterization of Drug-Loaded DSPC Vesicles

1. Determination of Encapsulation Efficiency and Drug Loading:

  • Separate the liposomes from the unencapsulated drug using size-exclusion chromatography or dialysis.[1]

  • Disrupt a known amount of the purified liposomes by adding a suitable solvent (e.g., methanol) or detergent (e.g., Triton X-100).[1]

  • Quantify the concentration of the encapsulated drug using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[1]

  • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug) x 100.

  • Drug Loading (%) = (Amount of encapsulated drug / Total amount of lipid) x 100.

2. Measurement of Particle Size and Zeta Potential:

  • Dilute the liposome suspension in an appropriate buffer.

  • Measure the mean hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).[1]

  • Measure the zeta potential to determine the surface charge of the vesicles, which is an indicator of colloidal stability.

3. In Vitro Drug Release Assay:

  • Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off that allows the free drug to pass through but retains the liposomes.[]

  • Immerse the dialysis bag in a larger volume of a release medium (e.g., PBS at 37°C) with constant stirring.[]

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.[]

  • Quantify the amount of released drug in the aliquots using a suitable analytical method.

Mandatory Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_loading Drug Loading cluster_char Characterization prep1 Lipid Dissolution (DSPC, Cholesterol, Drug in Organic Solvent) prep2 Thin-Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Aqueous Buffer, >Tc) prep2->prep3 prep4 Extrusion (Size Reduction) prep3->prep4 load1 Passive Loading (Drug in Hydration Buffer) load2 Active Loading (pH Gradient) prep4->load2 For Pre-formed Vesicles char1 Size & Zeta Potential (DLS) load2->char1 char2 Encapsulation Efficiency (Chromatography & Spectroscopy) char1->char2 char3 In Vitro Release (Dialysis) char2->char3 char4 Stability Studies char3->char4

Caption: Experimental workflow for drug encapsulation in DSPC vesicles.

doxorubicin_pathway cluster_cell Cancer Cell dox Doxorubicin dna Nuclear DNA dox->dna Intercalation top2 Topoisomerase II dox->top2 Inhibition mito Mitochondria dox->mito Generates cyto_c Cytochrome c Release dna->cyto_c DNA Damage Response top2->dna Causes DNA Double-Strand Breaks ros Reactive Oxygen Species (ROS) mito->cyto_c cas9 Caspase-9 cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes cyto_c->cas9 Activates

Caption: Doxorubicin-induced apoptosis signaling pathway.

References

Application Notes and Protocols for Microfluidic Synthesis of DSPC Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) containing lipid nanoparticles (LNPs) using microfluidic technology. DSPC is a key structural lipid that contributes to the stability of nanoparticles.[1] Microfluidic synthesis offers a reproducible and scalable method for producing LNPs with controlled physicochemical properties, which is crucial for therapeutic applications such as drug and nucleic acid delivery.[2][3][4]

Overview of Microfluidic Synthesis

Microfluidic technology enables the rapid and controlled mixing of a lipid solution (typically in ethanol) with an aqueous phase.[2][5] This rapid mixing leads to the self-assembly of lipids into nanoparticles with uniform size and low polydispersity.[4] Key parameters that influence the final nanoparticle characteristics include the lipid composition, the total flow rate (TFR), and the flow rate ratio (FRR) of the aqueous phase to the organic phase.[2][3][6][7]

Experimental Protocols

This section details the materials and methods for the preparation of DSPC-containing LNPs using a microfluidic system.

Materials
  • Lipids:

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (Structural Lipid)[3][5][8]

    • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA, SM-102) for nucleic acid encapsulation[3][5][9]

    • Cholesterol (Helper Lipid)[1][3][5][8]

    • PEGylated Lipid (e.g., DMG-PEG2000, C14 PEG 2000) for stability and circulation[3][8][10]

  • Solvents and Buffers:

    • Ethanol (B145695) (for lipid dissolution)[8][11]

    • Aqueous Buffer (e.g., Citrate (B86180) buffer pH 4.0-6.0 for mRNA/siRNA encapsulation, TRIS buffer pH 7.4)[3][7][9][12]

    • Phosphate-Buffered Saline (PBS) for dialysis[10]

  • Payload (Optional):

    • mRNA, siRNA, or other nucleic acids[9][11]

    • Hydrophilic or hydrophobic small molecule drugs[8]

  • Equipment:

    • Microfluidic mixing device (e.g., staggered herringbone micromixer)[4][8][11]

    • Syringe pumps[13]

    • Syringes and tubing

    • Dialysis cassettes or other purification systems[10]

    • Dynamic Light Scattering (DLS) instrument for size and PDI measurement

    • Zeta potential analyzer

Preparation of Solutions
  • Lipid-Ethanol Phase:

    • Prepare individual stock solutions of each lipid (DSPC, ionizable lipid, cholesterol, PEG-lipid) in ethanol.[3]

    • Combine the lipid stock solutions in the desired molar ratios to achieve the final lipid formulation. A common molar ratio for DSPC-containing LNPs for nucleic acid delivery is in the range of 10-25% DSPC.[3][13] For example, a formulation could consist of DLinKC2-DMA/DSPC/Chol/PEG-lipid at a molar ratio of 40/11.5/47.5/1.[11]

    • If encapsulating a hydrophobic drug, dissolve it in the lipid-ethanol mixture.[8]

  • Aqueous Phase:

    • Prepare the aqueous buffer (e.g., 25 mM citrate buffer, pH 4.0).[9]

    • If encapsulating a hydrophilic drug or nucleic acid, dissolve it in the aqueous buffer.[8][10]

Microfluidic Mixing

The precise control over mixing conditions is a key advantage of microfluidics.[6]

  • Load the lipid-ethanol solution into one syringe and the aqueous solution into another.

  • Connect the syringes to the inlets of the microfluidic chip using appropriate tubing.

  • Set the desired flow rates for each syringe pump to achieve the target Total Flow Rate (TFR) and Flow Rate Ratio (FRR). The FRR is typically set between 3:1 and 5:1 (aqueous:organic).[7][12][14]

  • Initiate the pumps to start the mixing process. The rapid mixing within the microchannels induces the precipitation and self-assembly of lipids into nanoparticles.[12]

  • Collect the resulting nanoparticle suspension from the outlet of the microfluidic chip.

Purification

Post-synthesis purification is essential to remove the organic solvent and any unencapsulated material.

  • Transfer the collected LNP suspension to a dialysis cassette.

  • Perform dialysis against a suitable buffer (e.g., PBS) overnight at 4°C to remove ethanol and unencapsulated components.[10]

Data Presentation

The following tables summarize the impact of key formulation and process parameters on the physicochemical properties of DSPC nanoparticles, as reported in the literature.

Table 1: Effect of Total Flow Rate (TFR) on Nanoparticle Size and Polydispersity Index (PDI)

Formulation Components (Molar Ratio)FRRTFR (mL/min)Average Size (nm)PDIReference
DSPC:Chol:Cationic/Ionizable:PEG-Lipid (10:48:40:2)3:12.594>0.1[14]
DSPC:Chol:Cationic/Ionizable:PEG-Lipid (10:48:40:2)3:17.557.70.089[14]
DSPC:Chol:Cationic/Ionizable:PEG-Lipid (10:48:40:2)3:110~60>0.089[14]
DSPC:DSPG:Chol:AZM (1:1:1:0.5)4:110Optimized for decreased size and PDIOptimized[7]

Table 2: Effect of Flow Rate Ratio (FRR) on Nanoparticle Size and Polydispersity Index (PDI)

Formulation Components (Molar Ratio)TFR (mL/min)FRR (Aqueous:Organic)Average Size (nm)PDIReference
DSPC:Chol:Cationic/Ionizable:PEG-Lipid (10:48:40:2)52:168>0.1[14]
DSPC:Chol:Cationic/Ionizable:PEG-Lipid (10:48:40:2)53:1~65~0.1[14]
DSPC:Chol:Cationic/Ionizable:PEG-Lipid (10:48:40:2)56:158<0.1[14]
DOTAP-based cLNPs203:1~500.2[2]
DMPC/DPPC:Chol (2:1)11:4Optimized for suitable size and homogeneity~0.22-0.25[6]

Table 3: Characterization of DSPC-Containing Lipid Nanoparticles

Formulation Components (Molar Ratio)PayloadAverage Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
DLinKC2-DMA:DSPC:Chol:PEG-lipid (40:11.5:47.5:1)siRNA~50-->90%[11]
C14-494:DSPC:Chol:Lipid-PEGSpCas9 mRNA & sgRNA68-Positive>80%[15]
DSPC:Chol:MC3:DMG-PEG2000Nucleic Acids45-50≤0.2->90%[2][3]
DSPC:Chol:DOTAP:DMG-PEG2000-~80-150-Positive-[8]

Visualizations

The following diagrams illustrate the experimental workflow for the microfluidic synthesis of DSPC nanoparticles.

G cluster_prep Solution Preparation cluster_synthesis Microfluidic Synthesis cluster_purification Purification & Characterization A Lipid Components (DSPC, Ionizable Lipid, Cholesterol, PEG-Lipid) E Lipid-Ethanol Phase A->E B Ethanol B->E C Aqueous Buffer (e.g., Citrate Buffer) F Aqueous Phase C->F D Payload (e.g., mRNA, siRNA) D->F G Syringe Pump 1 E->G H Syringe Pump 2 F->H I Microfluidic Chip G->I H->I J DSPC Nanoparticle Suspension I->J K Dialysis (vs. PBS) J->K L Purified DSPC Nanoparticles K->L M Characterization (DLS, Zeta Potential) L->M

References

Application Notes and Protocols for DSPC Liposome Formulation in Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid that has become a cornerstone in the development of lipid-based nanoparticles for gene delivery.[1][2] Its high phase transition temperature (approximately 55°C) results in a rigid and stable lipid bilayer at physiological temperatures.[2] This intrinsic stability is crucial for protecting the encapsulated genetic material, such as messenger RNA (mRNA) and small interfering RNA (siRNA), from degradation and minimizing premature leakage, thereby enabling controlled release and efficient delivery to target cells.[1][2][3]

In typical lipid nanoparticle (LNP) formulations for gene therapy, DSPC is utilized as a helper lipid.[1] It is often combined with an ionizable lipid, cholesterol, and a PEGylated lipid to create a highly effective delivery vehicle. The ionizable lipid is critical for encapsulating the negatively charged nucleic acids and facilitating their release into the cytoplasm, while cholesterol modulates membrane fluidity and stability. The PEGylated lipid helps to increase the circulation time of the liposomes in the body.[4] These formulations have demonstrated considerable utility for the delivery of siRNA and plasmid DNA.

These application notes provide a comprehensive guide to the formulation, characterization, and application of DSPC-containing liposomes for gene delivery, complete with detailed protocols and comparative data.

Data Presentation: Physicochemical Properties and Performance

The selection of manufacturing method and lipid composition significantly influences the physicochemical characteristics and in vivo efficacy of DSPC-based liposomes.

Table 1: Comparison of DSPC Liposome (B1194612) Manufacturing Methods
Manufacturing MethodParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Key Advantages
Thin-Film Hydration 100 - 5000.2 - 0.420 - 40Widely used, simple setup
Reverse-Phase Evaporation 150 - 6000.3 - 0.530 - 60Higher encapsulation for hydrophilic drugs
Ethanol (B145695) Injection 80 - 2500.1 - 0.325 - 50Rapid, scalable
Microfluidics 50 - 200< 0.2> 90Precise control, high reproducibility

Data compiled from multiple sources for comparative purposes. Actual values may vary based on specific experimental conditions.[5]

Table 2: Influence of Lipid Composition on LNP Physicochemical Properties
Formulation (Molar Ratio)PhospholipidParticle Size (nm)PDIZeta Potential (mV)mRNA Encapsulation Efficiency (%)
50:10:38.5:1.5DSPC80 - 100< 0.2Near-neutral> 90
50:10:38.5:1.5DOPE80 - 100< 0.2Near-neutral> 90

Formulation components are typically an ionizable lipid, a helper phospholipid (DSPC or DOPE), cholesterol, and a PEG-lipid.[1] While DSPC provides stability, DOPE has been shown to enhance endosomal escape.[2]

Table 3: In Vitro Cytotoxicity of Different Lipid Formulations
LipidFormulationCell LineAssayIC50/LC50 Value
DSPC Anionic liposomesF98 gliomaNot specified> 509 μM
DPPC Cationic liposomesF98 gliomaNot specified6.07 μM

This table highlights the generally lower cytotoxicity of DSPC-containing formulations compared to some alternatives.[6]

Experimental Protocols

Protocol 1: Preparation of DSPC-Containing Lipid Nanoparticles for mRNA Delivery

This protocol describes the preparation of DSPC-containing LNPs using the microfluidics method, which allows for precise control over particle size and high encapsulation efficiency.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Cholesterol

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • mRNA

  • Ethanol (anhydrous)

  • Citrate (B86180) buffer (25 mM, pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

  • Dialysis tubing or centrifugal filter devices

Procedure:

  • Lipid Stock Solution Preparation:

    • Dissolve the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol to achieve the desired molar ratio (e.g., 50:10:38.5:1.5).[1]

    • The final total lipid concentration in ethanol should be between 10-20 mg/mL.[1]

  • mRNA Solution Preparation:

    • Dilute the mRNA stock solution in 25 mM citrate buffer (pH 4.0) to the desired concentration.[1]

    • The nitrogen-to-phosphate (N:P) ratio, which is the ratio of nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the mRNA, is a critical parameter to optimize, typically ranging from 3:1 to 6:1.[1]

  • LNP Formulation:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into another.

    • Pump the two solutions through the microfluidic chip at a defined flow rate ratio to induce rapid mixing and self-assembly of the LNPs.[5]

  • Purification and Concentration:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) overnight at 4°C to remove the ethanol and raise the pH.[1]

    • Alternatively, use centrifugal filter devices to concentrate the LNPs and remove ethanol.[1]

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Quantify the mRNA encapsulation efficiency using a RiboGreen assay or a similar fluorescence-based method.[1]

Protocol 2: In Vitro Transfection and Gene Expression Analysis

This protocol outlines the steps for transfecting cells with the prepared DSPC-containing mRNA-LNPs and assessing the resulting gene expression using a luciferase reporter assay.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • DSPC-containing mRNA-LNPs (encoding Luciferase)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[1]

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.[1]

  • Transfection:

    • On the day of transfection, replace the old media with fresh, complete media.[1]

    • Add the DSPC-containing mRNA-LNPs to the cells at various concentrations.

    • Incubate the cells for 24-48 hours.[1]

  • Luciferase Assay:

    • After the incubation period, remove the media from the wells.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.[1]

    • Add the luciferase substrate to the cell lysate.[1]

    • Measure the luminescence using a luminometer. The light output is proportional to the amount of translated luciferase protein.[1]

Visualizations

experimental_workflow cluster_prep LNP Preparation cluster_transfection In Vitro Transfection lipid_prep 1. Lipid Stock Preparation mixing 3. Microfluidic Mixing lipid_prep->mixing mrna_prep 2. mRNA Solution Preparation mrna_prep->mixing purification 4. Purification & Concentration mixing->purification char 5. Characterization (DLS, RiboGreen) purification->char transfection 2. LNP Addition char->transfection cell_seeding 1. Cell Seeding cell_seeding->transfection incubation 3. Incubation (24-48h) transfection->incubation assay 4. Luciferase Assay incubation->assay analysis 5. Data Analysis assay->analysis

Caption: Experimental workflow for DSPC liposome formulation and in vitro gene delivery.

gene_delivery_pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Mechanisms lnp DSPC-LNP (with mRNA) endocytosis 1. Endocytosis lnp->endocytosis endosome 2. Endosomal Escape endocytosis->endosome translation 3. mRNA Translation endosome->translation mRNA release protein 4. Protein Expression (e.g., Luciferase) translation->protein

Caption: Cellular pathway of DSPC liposome-mediated gene delivery.

signaling_pathway cluster_inflammation Inflammatory Response cluster_therapeutic Therapeutic Intervention cytokines Pro-inflammatory Cytokines nfkb NF-kB Signaling nfkb->cytokines inflammasome Inflammasome Activation inflammasome->cytokines delivered_gene Delivered Gene Product (e.g., Therapeutic Protein) delivered_gene->inhibition

Caption: Potential immunomodulatory effect of a delivered therapeutic gene.

References

Application Notes: Utilizing DSPC for Controlled Drug Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid that has become a cornerstone in the development of liposomal drug delivery systems for controlled release.[1] Its structure, featuring two long, saturated 18-carbon acyl chains, confers a high phase transition temperature (Tc) of approximately 55°C.[1][2] This property is pivotal for creating stable and rigid liposomal membranes at physiological temperature (37°C), which minimizes premature drug leakage and enhances in vivo circulation times.[1] Liposomes formulated with DSPC are characterized by their ordered, less permeable membranes, making them ideal vehicles for a wide range of therapeutic agents, from small molecules to biologics.[1][3] The inclusion of cholesterol and polyethylene (B3416737) glycol (PEG)-conjugated lipids can further enhance stability and drug retention.

Advantages of DSPC in Controlled Drug Release

The primary advantage of DSPC lies in its ability to form highly stable liposomes. At physiological temperature, DSPC exists in a rigid gel phase, where the tightly packed acyl chains create a formidable barrier to drug diffusion.[1] This contrasts with phospholipids (B1166683) with lower transition temperatures, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), which are in a more fluid and permeable state at 37°C, leading to faster drug release.[1][4] The stability imparted by DSPC leads to:

  • Reduced Drug Leakage: DSPC-based liposomes exhibit minimal drug leakage during storage and systemic circulation, ensuring that the therapeutic agent reaches the target site.[1][5]

  • Prolonged Circulation Time: The rigidity and stability of the liposome (B1194612) surface can reduce interactions with plasma proteins, leading to longer circulation times in the bloodstream.[6]

  • Sustained Release Profiles: The low permeability of the DSPC bilayer allows for a slow and sustained release of the encapsulated drug over an extended period.[]

Experimental Protocols

Protocol 1: Preparation of DSPC-Containing Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common and effective method for preparing unilamellar DSPC liposomes with a defined size distribution.[1][8]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform, chloroform:methanol mixture)[1]

  • Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, citrate (B86180) buffer)[8]

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath or heating block

  • Vortex mixer

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation: a. Dissolve DSPC and other lipids (e.g., a common molar ratio is DSPC:Cholesterol at 55:45) in the organic solvent in a round-bottom flask.[1] b. Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.[8] c. Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[8]

  • Hydration: a. Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C).[8] For passive loading of hydrophilic drugs, the drug is dissolved in this buffer. b. Add the warm hydration buffer to the flask containing the lipid film. c. Vortex the flask to hydrate (B1144303) the lipid film, which results in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction): a. Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Maintain the extruder at a temperature above the Tc of DSPC (e.g., 60-65°C). c. Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) to form unilamellar vesicles (LUVs) with a more uniform size distribution.[8]

Protocol 2: Characterization of DSPC Liposomes

1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

  • Purpose: To determine the mean hydrodynamic diameter and the uniformity of the liposome population.

  • Procedure: a. Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration.[8] b. Measure the size and PDI using a DLS instrument. A PDI value below 0.2 generally indicates a monodisperse population.

2. Determination of Encapsulation Efficiency (EE%)

  • Purpose: To quantify the amount of drug successfully encapsulated within the liposomes.[1]

  • Procedure: a. Separate the liposomes from the unencapsulated drug using a method like size-exclusion chromatography or dialysis. b. Disrupt the purified liposomes by adding a suitable solvent (e.g., methanol) or detergent (e.g., Triton X-100). c. Quantify the concentration of the encapsulated drug using a validated analytical method such as UV-Vis spectrophotometry or HPLC. d. Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

3. In Vitro Drug Release Study using Dialysis Method

  • Purpose: To evaluate the rate of drug release from the liposomes over time, simulating physiological conditions.[1][9]

  • Procedure: a. Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off. b. Immerse the dialysis bag in a larger volume of release medium (e.g., PBS at 37°C) with constant stirring to maintain sink conditions.[5][10] c. At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.[9] d. Quantify the amount of released drug in the aliquots using an appropriate analytical technique. e. Plot the cumulative percentage of drug released versus time.

Data Presentation

Table 1: Physicochemical Properties of Common Phospholipids in Drug Delivery

PhospholipidAcyl Chain LengthPhase Transition Temperature (Tc)Membrane State at 37°C
DMPC14:0~23°CFluid
DPPC16:0~41°CIntermediate
DSPC 18:0 ~55°C Gel (Rigid)

Data compiled from multiple sources.[1][2][4]

Table 2: Comparative In Vitro Drug Release from Liposomes

Liposome CompositionDrugRelease Conditions% Drug Released after 72h
DMPC-basedAquated CisplatinPBS, 37°C~25%
DPPC-basedAquated CisplatinPBS, 37°C~7%
DSPC-based Aquated Cisplatin PBS, 37°C ~2%

This data illustrates the superior drug retention of DSPC liposomes compared to those made with phospholipids having shorter acyl chains.[5]

Mandatory Visualizations

experimental_workflow Experimental Workflow for DSPC Liposome Preparation and Characterization cluster_prep Liposome Preparation lipid_dissolution 1. Lipid Dissolution (DSPC, Chol, etc. in organic solvent) film_formation 2. Thin-Film Formation (Rotary Evaporation) lipid_dissolution->film_formation hydration 3. Hydration (with drug-containing buffer) film_formation->hydration extrusion 4. Extrusion (Size Reduction) hydration->extrusion dls Size & PDI (DLS) extrusion->dls Characterize Physical Properties ee Encapsulation Efficiency (Chromatography & HPLC/UV-Vis) extrusion->ee Determine Drug Loading release In Vitro Release (Dialysis Method) extrusion->release Evaluate Release Profile

Caption: Workflow for DSPC liposome preparation and characterization.

drug_release_mechanism Mechanism of Controlled Drug Release from DSPC Liposomes cluster_liposome DSPC Liposome at 37°C cluster_release Release Environment (In Vivo/In Vitro) bilayer Rigid Gel-Phase Bilayer (T < Tc) slow_diffusion Slow Diffusion across bilayer bilayer->slow_diffusion Low Permeability drug_encapsulated Encapsulated Drug drug_encapsulated->slow_diffusion Concentration Gradient sustained_release Sustained Drug Release slow_diffusion->sustained_release

Caption: DSPC's rigid bilayer leads to slow, sustained drug release.

References

Application Notes and Protocols for the Analytical Characterization of DSPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the formulation of liposomal drug delivery systems. Its high phase transition temperature (approximately 55°C) confers rigidity and stability to the liposome (B1194612) bilayer at physiological temperatures, making DSPC-containing liposomes excellent vehicles for controlled and sustained drug release.[1] Thorough characterization of these liposomes is a critical step in their development to ensure quality, stability, safety, and predictable in vivo performance.[1][2] This document provides detailed application notes and protocols for the key analytical techniques used to characterize DSPC liposomes.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

The size, size distribution (PDI), and surface charge (zeta potential) are fundamental physicochemical properties that influence the biological fate and stability of liposomes.[3][4] Dynamic Light Scattering (DLS) is the primary technique for measuring hydrodynamic diameter and PDI, while Electrophoretic Light Scattering (ELS) is used for zeta potential.[1][4]

Data Summary: Physicochemical Properties of DSPC Liposomes

ParameterTypical ValueTechniqueSignificance
Z-average Diameter 50 - 200 nmDynamic Light Scattering (DLS)Influences biodistribution, cellular uptake, and circulation time.[1][4]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)Indicates a monodisperse and uniform population of liposomes.[1][4]
Zeta Potential Neutral to slightly negativeElectrophoretic Light Scattering (ELS)Predicts colloidal stability; a value greater than ±30 mV suggests high stability.[3][5]

Experimental Protocol: DLS and ELS Measurement

Objective: To determine the mean hydrodynamic diameter, PDI, and zeta potential of a DSPC liposome formulation.

Materials:

  • DSPC Liposome Suspension

  • Hydration Buffer (e.g., Phosphate-Buffered Saline, PBS)

  • DLS/ELS Instrument

  • Cuvettes (disposable or quartz)

Methodology:

  • Sample Preparation: Dilute the liposome suspension in the hydration buffer to an appropriate concentration to avoid multiple scattering effects.[6]

  • Instrument Setup:

    • Equilibrate the DLS/ELS instrument to the desired temperature (e.g., 25°C).

    • For size and PDI measurements, select a He-Ne laser at a wavelength of 632 nm and a detection angle of 173°.[4]

  • Size and PDI Measurement (DLS):

    • Transfer the diluted liposome sample to a clean cuvette.

    • Place the cuvette in the instrument.

    • Allow the sample to equilibrate for 1-2 minutes.

    • Perform the measurement. The instrument's software will analyze the fluctuations in scattered light intensity to calculate the Z-average diameter and PDI.[6]

  • Zeta Potential Measurement (ELS):

    • Transfer a fresh aliquot of the diluted sample into a specific zeta potential cuvette equipped with electrodes.

    • Place the cuvette in the instrument.

    • An electric field is applied, and the velocity of the particles is measured.

    • The instrument software calculates the zeta potential based on the electrophoretic mobility.[5]

  • Data Analysis: Record the Z-average diameter (nm), PDI, and zeta potential (mV). Perform measurements in triplicate to ensure reproducibility.[7]

Workflow for Liposome Preparation and Physicochemical Characterization

G cluster_prep Liposome Preparation cluster_char Physicochemical Characterization A Lipid Dissolution (DSPC, Cholesterol in Organic Solvent) B Thin-Film Formation (Rotary Evaporation) A->B C Hydration (Buffer + Drug for Passive Loading) B->C D Extrusion (Size Reduction through Membrane) C->D E Particle Size & PDI Analysis (DLS) D->E Characterize Sample F Zeta Potential Analysis (ELS) D->F Characterize Sample

Caption: Workflow for DSPC liposome preparation and characterization.

Encapsulation Efficiency (EE%)

Encapsulation efficiency is a critical parameter that quantifies the percentage of the initial drug that is successfully entrapped within the liposomes.[8] It is crucial for determining drug loading capacity and ensuring correct dosage.[2]

Data Summary: Encapsulation Efficiency

ParameterTypical ValueTechniqueFactors Influencing EE%
Encapsulation Efficiency (Passive Loading) Varies (typically low)HPLC, UV-Vis SpectroscopyDrug properties, lipid concentration, hydration volume.[9]
Encapsulation Efficiency (Active Loading) Can approach 100%HPLC, UV-Vis SpectroscopyTransmembrane pH or ion gradient, drug ionizability.

Experimental Protocol: Encapsulation Efficiency by Size-Exclusion Chromatography

Objective: To separate unencapsulated ("free") drug from liposome-encapsulated drug and quantify the encapsulation efficiency.

Materials:

  • Drug-loaded DSPC Liposome Suspension

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-50)

  • Mobile Phase (e.g., PBS)

  • Lysis Agent (e.g., Triton X-100 or a suitable organic solvent like methanol)

  • Quantification Instrument (e.g., HPLC or UV-Vis Spectrophotometer)

Methodology:

  • Column Preparation: Equilibrate the SEC column with the mobile phase.

  • Separation of Free Drug:

    • Carefully load a known volume of the liposome suspension onto the top of the SEC column.

    • Elute the column with the mobile phase. The larger liposomes will elute first, while the smaller, free drug molecules are retained and elute later.[10]

    • Collect the fraction containing the purified liposomes.

  • Quantification of Encapsulated Drug:

    • Take a known volume of the purified liposome fraction.

    • Disrupt the liposomes by adding a lysis agent to release the encapsulated drug.

    • Quantify the concentration of the released drug using a pre-validated HPLC or UV-Vis spectrophotometry method. This gives the amount of encapsulated drug.

  • Quantification of Total Drug:

    • Take a known volume of the original, unpurified liposome suspension.

    • Lyse the liposomes to release the encapsulated drug.

    • Measure the drug concentration to determine the total amount of drug (encapsulated + free).

  • Calculation:

    • Calculate the Encapsulation Efficiency (EE%) using the following formula:[11] EE% = (Amount of Encapsulated Drug / Total Amount of Drug) x 100

Workflow for Determining Encapsulation Efficiency

G A Start: Drug-Loaded Liposome Suspension B Separation Step (e.g., Size-Exclusion Chromatography) A->B C Fraction 1: Purified Liposomes B->C Elutes First D Fraction 2: Free Drug B->D Elutes Later E Lyse Liposomes (e.g., with Triton X-100) C->E F Quantify Drug (HPLC or UV-Vis) E->F Measure [Drug]encapsulated G Calculate EE% F->G

Caption: Workflow for Encapsulation Efficiency (EE%) determination.

In Vitro Drug Release

In vitro release studies are performed to evaluate the rate and extent of drug release from the liposomes over time, which helps predict their in vivo behavior.[2] The high stability of the DSPC bilayer typically results in a slow, sustained release profile.[7]

Data Summary: In Vitro Release

ParameterTypical Profile for DSPC LiposomesTechniqueSignificance
Drug Release Slow and sustained releaseDialysis MethodEvaluates release kinetics and formulation stability.[1][2]

Experimental Protocol: In Vitro Drug Release by Dialysis Method

Objective: To measure the cumulative percentage of drug released from DSPC liposomes over time in a simulated physiological buffer.

Materials:

  • Drug-loaded DSPC Liposome Suspension

  • Dialysis Tubing/Cassette (with a molecular weight cut-off (MWCO) that retains liposomes but allows free drug to pass through)

  • Release Medium (e.g., PBS, pH 7.4)

  • Shaking water bath or incubator set to 37°C

  • Quantification Instrument (e.g., HPLC or UV-Vis Spectrophotometer)

Methodology:

  • Preparation:

    • Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions.

    • Pipette a precise volume (e.g., 1-2 mL) of the drug-loaded liposome suspension into the dialysis bag and securely seal both ends.

  • Dialysis:

    • Submerge the sealed dialysis bag in a larger, known volume of pre-warmed release medium (e.g., 100 mL) to ensure sink conditions.[1]

    • Place the entire setup in a shaking water bath set at 37°C.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the external reservoir.[7]

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification:

    • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV-Vis or HPLC).[7]

  • Calculation:

    • Calculate the cumulative amount and percentage of drug released at each time point, correcting for dilutions from sampling.[1]

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

G A Place Liposome Suspension in Dialysis Bag B Submerge in Release Medium (e.g., PBS at 37°C) A->B C Incubate with Agitation B->C D Collect Aliquot from External Medium at Time Points (t1, t2, t3...) C->D E Quantify Drug Concentration in Aliquot (HPLC/UV-Vis) D->E F Plot Cumulative % Drug Release vs. Time E->F

References

Application Notes & Protocols: Determining the Encapsulation Efficiency of DSPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a saturated phospholipid widely used in the formulation of liposomes for drug delivery, primarily due to its high phase transition temperature (Tc ≈ 55°C). This property results in rigid, stable bilayers at physiological temperatures, minimizing premature drug leakage.[1] A critical quality attribute (CQA) for any liposomal formulation is its Encapsulation Efficiency (EE%), which quantifies the amount of active pharmaceutical ingredient (API) successfully entrapped within the liposomes.[][3] This parameter directly impacts the therapeutic dose, efficacy, and potential side effects associated with unencapsulated, free drugs.

These application notes provide a comprehensive guide to the principles and methodologies for accurately determining the EE% of DSPC-based liposome (B1194612) formulations.

Core Concepts: Encapsulation Efficiency vs. Drug Loading

It is crucial to distinguish between Encapsulation Efficiency and Drug Loading Capacity.

  • Encapsulation Efficiency (EE%) is the percentage of the total initial drug used in the formulation that has been successfully encapsulated within the liposomes.[3][4]

    • Formula: EE% = ( (Total Drug - Free Drug) / Total Drug ) x 100

  • Drug Loading Capacity (LC%) represents the amount of encapsulated drug relative to the total weight of the nanoparticle (lipids + drug).

    • Formula: LC% = ( (Total Drug - Free Drug) / Weight of Lipids ) x 100

This document will focus on the determination of Encapsulation Efficiency.

Principle of Measurement

The fundamental principle for determining EE% involves two key stages:

  • Separation: The unencapsulated ("free") drug is separated from the drug-loaded liposomes.[][3][5] This step must be performed quickly and gently to prevent liposome rupture and premature drug release.[]

  • Quantification: The concentration of the drug is measured in various fractions. This can be done via an indirect method (quantifying the free drug) or a direct method (quantifying the encapsulated drug after disrupting the liposomes).

The relationship between the different drug fractions is visualized below.

G cluster_0 Calculation of Encapsulation Efficiency TotalDrug Total Drug (DT) FreeDrug Free Drug (DFree) TotalDrug->FreeDrug - EncapsulatedDrug Encapsulated Drug (DEnc) TotalDrug->EncapsulatedDrug = Formula EE% = (DEnc / DT) * 100 EE% = ((DT - DFree) / DT) * 100 TotalDrug->Formula EncapsulatedDrug->Formula

Caption: Logical flow for calculating Encapsulation Efficiency (EE%).

Experimental Workflow

The overall process for determining EE% follows a standardized workflow, from sample preparation to the final calculation.

G Start Liposome Formulation (DSPC + Drug) Separate 1. Separation of Free Drug (e.g., Centrifugation, SEC) Start->Separate Quantify 2. Quantification of Drug (e.g., HPLC, UV-Vis) Separate->Quantify Calculate 3. Calculation of EE% Quantify->Calculate End Final EE% Value Calculate->End

Caption: General experimental workflow for EE% determination.

Detailed Protocols

Two common protocols are detailed below. Protocol 1 uses an indirect approach suitable for many labs, while Protocol 2 uses a direct approach offering high accuracy.

Protocol 1: Indirect Method via Centrifugation and UV-Vis Spectrophotometry

This method is based on separating liposomes by centrifugation and quantifying the amount of free drug remaining in the supernatant. It is most effective when the free drug is soluble in the external buffer.

A. Materials:

  • Liposome suspension

  • Refrigerated centrifuge[4]

  • Phosphate-buffered saline (PBS) or relevant buffer

  • Methanol (B129727) or another suitable organic solvent to dissolve lipids[6]

  • UV-Vis Spectrophotometer

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Cuvettes

B. Procedure:

Step 1: Determine Total Drug Concentration (DTotal)

  • Pipette 100 µL of the original, uncentrifuged liposome suspension into a clean tube.

  • Add 900 µL of methanol to lyse the liposomes and release the encapsulated drug, creating a clear solution.[6] This creates a 1:10 dilution.

  • Vortex thoroughly for 30 seconds.

  • Measure the absorbance of the solution at the drug's λmax using the UV-Vis spectrophotometer. Use a 9:1 methanol/buffer solution as the blank.

  • Calculate the DTotal using a pre-established standard curve of the drug in the same solvent mixture. Remember to account for the dilution factor.

Step 2: Separate Free Drug from Liposomes

  • Pipette 500 µL of the liposome suspension into a microcentrifuge tube.

  • Centrifuge at a high speed (e.g., 15,000 - 20,000 x g) for 60 minutes at 4°C to pellet the liposomes.[4][6] Note: Centrifugation speed and time may need optimization based on liposome size and stability.[6][7]

  • Carefully collect the supernatant, which contains the unencapsulated (free) drug, without disturbing the liposome pellet.

Step 3: Determine Free Drug Concentration (DFree)

  • Measure the absorbance of the supernatant directly at the drug's λmax. Use the appropriate buffer (e.g., PBS) as the blank.

  • Calculate the DFree using a standard curve of the drug prepared in the same buffer.

Step 4: Calculate Encapsulation Efficiency

  • Use the formula: EE% = ( (DTotal - DFree) / DTotal ) x 100

Protocol 2: Direct Method via Size Exclusion Chromatography (SEC) and HPLC

This method physically separates the larger liposomes from the smaller, free drug molecules using a gel filtration column, followed by highly sensitive quantification via HPLC.[][8]

A. Materials:

  • Liposome suspension

  • Size exclusion chromatography column (e.g., Sephadex G-50 or similar)

  • HPLC system with a suitable detector (e.g., UV-Vis or Fluorescence)

  • Appropriate mobile phase for the drug

  • Relevant buffer (e.g., PBS) for column equilibration

  • Methanol or other lysing agent

  • Collection tubes

B. Procedure:

Step 1: Column Preparation

  • Swell the SEC gel (e.g., Sephadex G-50) in the desired buffer according to the manufacturer's instructions.

  • Pack a small column and equilibrate it by washing with 3-5 column volumes of buffer.

Step 2: Separation of Liposomes and Free Drug

  • Carefully load a known volume (e.g., 200 µL) of the liposome suspension onto the top of the equilibrated SEC column.

  • Allow the sample to enter the gel bed.

  • Begin elution with the buffer. The liposomes, being larger, will pass through the void volume and elute first. The smaller, free drug molecules will enter the pores of the gel and elute later.

  • Collect fractions (e.g., 0.5 mL each) in separate tubes. The liposome-containing fractions will often appear slightly opalescent.

Step 3: Quantification of Encapsulated and Free Drug

  • Encapsulated Drug Fraction:

    • Pool the early-eluting, liposome-containing fractions.

    • Lyse a known volume of this pooled fraction with a suitable solvent (e.g., methanol) to release the drug.

    • Inject a sample into the HPLC system to determine the concentration of the encapsulated drug (DEnc).

  • Free Drug Fraction:

    • Pool the later-eluting fractions.

    • Inject a sample directly into the HPLC system to determine the concentration of the free drug (DFree).

Step 4: Calculate Encapsulation Efficiency

  • Calculate the total amount of drug by adding the amounts from both fractions: DTotal = DEnc + DFree.

  • Use the formula: EE% = ( DEnc / DTotal ) x 100

Data Presentation

Quantitative data should be organized clearly for analysis and comparison.

Table 1: Example Raw Data from Protocol 1 (UV-Vis Spectrophotometry)

Formulation IDSample TypeDilution FactorAbsorbance at λmax
DSPC-001Total Drug100.852
DSPC-001Free Drug (Supernatant)10.125
DSPC-CHOL-001Total Drug100.839
DSPC-CHOL-001Free Drug (Supernatant)10.041

Table 2: Summary of Calculated Encapsulation Efficiency

(Assuming a standard curve equation of: Concentration (µg/mL) = Absorbance / 0.05)

Formulation IDLipid CompositionDTotal (µg/mL)DFree (µg/mL)EE%
DSPC-001DSPC only170.42.598.5%
DSPC-CHOL-001DSPC:Cholesterol (55:45)167.80.8299.5%

Note: The inclusion of cholesterol often increases membrane stability and can lead to higher encapsulation efficiencies.[9]

Factors Influencing Encapsulation Efficiency

Several factors can significantly impact the EE% of DSPC liposomes:

  • Properties of the Encapsulated Drug: The hydrophilicity or lipophilicity of a drug determines its partitioning behavior within the liposome's aqueous core or lipid bilayer.[3]

  • Method of Preparation: Techniques like thin-film hydration, extrusion, and sonication influence vesicle size, lamellarity, and the final EE%.

  • Drug Loading Strategy:

    • Passive Loading: The drug is added during the liposome formation process. EE% is often lower and depends on factors like lipid concentration and aqueous volume.[10]

    • Active (or Remote) Loading: A transmembrane gradient (e.g., pH or ion gradient) is used to actively drive the drug into pre-formed liposomes. This method can achieve EE% approaching 100% for ionizable drugs.[11]

  • Lipid Composition: The rigidity of the DSPC bilayer is a key advantage. Adding cholesterol can further decrease membrane permeability and enhance drug retention.[9]

  • Drug-to-Lipid Ratio: Increasing the initial drug-to-lipid ratio can sometimes lead to a decrease in EE% once the loading capacity is saturated.[9]

References

Dynamic Light Scattering for Sizing of DSPC Liposomes: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer and are extensively utilized as delivery vehicles for therapeutic agents. 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a saturated phospholipid commonly used in liposome (B1194612) formulations due to the high structural integrity and stability it imparts to the vesicles.[1] The size and size distribution of liposomes are critical quality attributes that significantly influence their in vivo performance, including circulation time, biodistribution, cellular uptake, and drug release profile.[1][2]

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique widely employed for determining the size distribution of submicron particles, such as liposomes, in suspension.[3][4][5] DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles.[4] Smaller particles move more rapidly, causing faster fluctuations in scattered light, while larger particles move more slowly, resulting in slower fluctuations.[4] By analyzing these fluctuations, the hydrodynamic diameter of the particles can be determined. This application note provides a detailed protocol for the preparation of DSPC-containing liposomes and their subsequent size characterization using DLS.

Experimental Protocols

Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a common method for producing unilamellar vesicles (ULVs) of a defined size.[6]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • Chloroform or a chloroform:methanol mixture

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC and cholesterol in a suitable organic solvent (e.g., chloroform) in a round-bottom flask. A common molar ratio for stable liposomes is DSPC:Cholesterol at 55:45.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask. The temperature should be maintained above the phase transition temperature (Tc) of DSPC (approximately 55°C), for instance, at 60-65°C.[6]

    • Further dry the lipid film under high vacuum for at least one hour to remove any residual solvent.[6]

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C).[6]

    • Add the warm hydration buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

    • Agitate the flask to hydrate (B1144303) the lipid film, which leads to the spontaneous formation of multilamellar vesicles (MLVs).[6]

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the MLV suspension through the polycarbonate membrane a specified number of times (e.g., 11-21 passes) to form ULVs with a more uniform size distribution.

Dynamic Light Scattering (DLS) Measurement

Instrumentation:

  • A dynamic light scattering instrument (e.g., Zetasizer).

Procedure:

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature, typically 25°C.[1]

  • Sample Preparation:

    • Dilute the prepared liposome suspension in the hydration buffer to an appropriate concentration.[6][7] It is crucial to determine the optimal concentration to avoid multiple scattering effects which can lead to inaccurate results.[7] A 20-fold dilution is a common starting point.[8]

  • Measurement:

    • Transfer the diluted sample to a suitable cuvette.

    • Place the cuvette in the DLS instrument.

    • For size and Polydispersity Index (PDI) measurements, a He-Ne laser at a wavelength of 632.8 nm and a detection angle of 173° are commonly used.[1]

    • Perform multiple measurements (e.g., three independent runs) for each sample to ensure reproducibility.[]

  • Data Analysis:

    • The instrument's software will calculate the Z-average diameter (mean hydrodynamic diameter), the Polydispersity Index (PDI), and the size distribution based on the analysis of the scattered light intensity fluctuations.[1]

Data Presentation

The key parameters obtained from DLS analysis are the Z-average diameter and the Polydispersity Index (PDI). The Z-average is an intensity-weighted mean hydrodynamic size of the particle distribution. The PDI is a measure of the heterogeneity of particle sizes in the sample.[1][] A PDI value below 0.3 is generally considered acceptable for liposomal drug delivery formulations, indicating a homogenous population of vesicles.[10]

Table 1: Representative Physicochemical Properties of DSPC-based Liposomes.

ParameterTypical ValueTechnique
Z-average Diameter (nm)80 - 200DLS
Polydispersity Index (PDI)< 0.2DLS

Note: The actual values will depend on the specific formulation and preparation parameters.

Table 2: Example of DLS Results for DSPC:Chol (55:45 mol/mol) Liposomes.

Measurement RunZ-average (d.nm)PDI
1115.20.121
2114.80.125
3115.50.119
Average 115.2 0.122
Std. Deviation 0.36 0.003

Mandatory Visualization

The following diagram illustrates the experimental workflow for the preparation and characterization of DSPC liposomes.

G Experimental Workflow for DSPC Liposome Preparation and DLS Sizing cluster_prep Liposome Preparation cluster_analysis DLS Analysis cluster_output Output A 1. Lipid Dissolution (DSPC, Cholesterol in Organic Solvent) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer) B->C D 4. Extrusion (Size Reduction) C->D E 5. Sample Dilution D->E Unilamellar Vesicles (ULVs) F 6. DLS Measurement E->F G 7. Data Analysis F->G H Z-average Diameter G->H I Polydispersity Index (PDI) G->I J Size Distribution G->J

Caption: Workflow for DSPC liposome preparation and DLS sizing.

References

Application Note: Cryo-TEM Imaging of DSPC Liposomes for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a highly saturated phospholipid commonly used in the formulation of liposomes for drug delivery applications. Its high phase transition temperature (Tc) of approximately 55°C imparts rigidity and stability to the liposomal bilayer. Cryogenic transmission electron microscopy (cryo-TEM) is an indispensable tool for the characterization of DSPC liposomes, providing high-resolution images of their native, hydrated state.[1][2] This allows for the accurate determination of critical quality attributes such as size, morphology, lamellarity, and the state of encapsulated cargo, which directly impact the in vivo performance of liposomal drug products.[3][4]

Key Applications

Cryo-TEM imaging of DSPC liposomes is crucial for:

  • Morphological Assessment: Visualizing the size, shape, and lamellarity (unilamellar, multilamellar, or multivesicular) of the liposomes.[3][5] The morphology of DSPC liposomes can be influenced by factors such as the presence of other lipids like cholesterol and the temperature during preparation.[6][7]

  • Formulation Optimization: Evaluating the effects of different lipid compositions, drug loading, and manufacturing processes on the final liposome (B1194612) structure.[8]

  • Stability Studies: Assessing the structural integrity of liposomes over time and under various storage conditions.

  • Quality Control: Ensuring batch-to-batch consistency in liposome production.[9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the preparation and characterization of DSPC liposomes.

ParameterTypical Value/RangeSignificanceReference
DSPC Phase Transition Temp. (Tc)~55°CHydration and extrusion should be performed above this temperature to ensure the lipid bilayer is in a fluid state for proper vesicle formation.[6]
Hydration/Extrusion Temperature60-65°CEnsures the formation of spherical vesicles.[6][6]
Liposome Storage Temperature4°CPrevents aggregation and degradation. Freezing without cryoprotectants should be avoided.[6]
Polydispersity Index (PDI)< 0.2Indicates a uniform and monodisperse liposome population.[6]
Zeta Potential (with charged lipids)> |+/-20 mV|Indicates colloidal stability due to electrostatic repulsion.[6]
Electron Dose for Imaging< 20 electrons/ŲMinimizes radiation damage to the liposome sample during cryo-TEM imaging.[6]
Liposome Concentration for Gridding0.1-1.0 mg/mLA starting concentration range to achieve optimal particle density on the cryo-TEM grid.[6]

Experimental Protocols

Protocol 1: DSPC Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar DSPC liposomes.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Other lipids as required (e.g., cholesterol, DSPE-PEG)

  • Chloroform (B151607) or other suitable organic solvent

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Mini-extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation: a. Dissolve DSPC and any other lipid components in chloroform in a round-bottom flask.[6] b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under vacuum at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner surface of the flask.[6] d. Dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[6]

  • Hydration: a. Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C).[6] b. Add the pre-heated buffer to the flask containing the lipid film. c. Agitate the flask to hydrate (B1144303) the lipid film, which will result in the formation of multilamellar vesicles (MLVs).[6]

  • Extrusion (Size Reduction): a. Assemble the mini-extruder with a polycarbonate membrane of the desired pore size. b. Pre-heat the extruder to the same temperature as the hydration buffer (60-65°C).[6] c. Pass the MLV suspension through the membrane multiple times (e.g., 15-21 passes) to produce large unilamellar vesicles (LUVs) with a more uniform size distribution.[6]

Protocol 2: Cryo-TEM Grid Preparation (Vitrification)

This protocol outlines the steps for preparing a vitrified sample of DSPC liposomes for cryo-TEM imaging.

Materials:

  • DSPC liposome suspension

  • Holey carbon TEM grids

  • Glow discharger

  • Vitrification robot (e.g., Vitrobot)

  • Filter paper

  • Liquid ethane (B1197151)

  • Liquid nitrogen

Procedure:

  • Grid Preparation: Glow discharge the holey carbon TEM grid to render the surface hydrophilic, which improves sample spreading.[6]

  • Sample Application: In a controlled environment with set temperature and humidity (e.g., within a vitrification robot), apply 3-4 µL of the DSPC liposome suspension to the grid.[6]

  • Blotting: Blot the grid with filter paper to remove excess liquid, leaving a thin film of the suspension spanning the holes of the carbon grid. The blotting time and force are critical parameters that need to be optimized.[6]

  • Plunging: Rapidly plunge the grid into liquid ethane cooled by liquid nitrogen. This vitrifies the thin film, trapping the liposomes in a near-native, hydrated state without the formation of damaging ice crystals.[6]

  • Storage: Store the vitrified grids in liquid nitrogen until imaging.

Mandatory Visualizations

G Experimental Workflow for Cryo-TEM Imaging of DSPC Liposomes cluster_0 Liposome Preparation cluster_1 Cryo-TEM Grid Preparation cluster_2 Imaging and Analysis a Lipid Dissolution in Organic Solvent b Thin Film Formation (Rotary Evaporation) a->b c Hydration with Buffer (Formation of MLVs) b->c d Extrusion (Formation of LUVs) c->d f Apply Liposome Suspension d->f Prepared Liposomes e Glow Discharge TEM Grid e->f g Blot Excess Liquid f->g h Plunge-Freeze in Liquid Ethane g->h i Cryo-TEM Imaging h->i Vitrified Sample j Image Analysis (Size, Morphology, Lamellarity) i->j

Caption: Workflow for DSPC liposome preparation and cryo-TEM analysis.

G Troubleshooting Common Cryo-TEM Issues with DSPC Liposomes cluster_0 Problem cluster_1 Potential Cause cluster_2 Solution a Deformed/Polygonal Liposomes d Imaging below DSPC Tc (~55°C) (Gel-like state) a->d b Low Particle Density on Grid e Low Liposome Concentration b->e f Poor Adsorption to Grid b->f g Suboptimal Blotting b->g c Ice Contamination h High Humidity Environment c->h i Improper Grid Handling c->i j Prepare and extrude above Tc (e.g., 60-65°C) d->j k Add Cholesterol to Promote Sphericity d->k l Increase Liposome Concentration e->l m Glow Discharge Grid f->m n Optimize Blotting Time and Force g->n o Use Vitrification Robot (Controlled Environment) h->o p Handle Grids under Liquid Nitrogen i->p

Caption: Troubleshooting guide for common cryo-TEM imaging issues.

References

Application Note and Protocol: Quantification of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) Concentration by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a saturated phospholipid commonly used as a key excipient in pharmaceutical formulations, particularly in lipid-based drug delivery systems such as liposomes and lipid nanoparticles (LNPs).[1][2][3] Its ability to form stable bilayers is crucial for the structural integrity of these nanoparticles, which are used to deliver a variety of therapeutic agents, including mRNA vaccines.[2] Accurate quantification of DSPC is critical for formulation development, quality control, and stability testing to ensure the safety and efficacy of the final drug product.[1][4]

High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of lipids.[1] Due to the lack of a strong UV chromophore in phospholipids (B1166683) like DSPC, universal detectors such as Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are commonly employed.[1][3][5][6] This application note provides a detailed protocol for the quantification of DSPC using a reversed-phase HPLC (RP-HPLC) method coupled with an ELSD or CAD.

Quantitative Data Summary

The following tables summarize the quantitative performance of various HPLC methods for the analysis of DSPC and other lipids, providing a comparative overview of key validation parameters.

Table 1: HPLC Method Performance for Phospholipid Quantification

ParameterMethod 1Method 2Method 3
Limit of Detection (LOD) 0.25-1.00 µg/mL[4]0.15 µg[5][6]0.02-0.04 µg[7]
Limit of Quantification (LOQ) 0.50-2.50 µg/mL[4]0.30 µg[5][6]0.04-0.10 µg[7]
Linearity (R²) Range Not Specified> 0.99[8]≥ 0.997[7]
Intra-day Precision (RSD) < 3%[4]≤ 2%[9]< 5%[7]
Inter-day Precision (RSD) ~8%[4]Not SpecifiedNot Specified
Accuracy (Recovery) Not SpecifiedNot Specified92.9% - 108.5%[7]

Table 2: Comparison of HPLC Columns and Mobile Phases for DSPC Analysis

HPLC ColumnMobile Phase CompositionDetectorReference
Phenomenex Luna C18Methanol/Water with 0.1% TFA (gradient)ELSD[5][6]
CSH Phenyl-HexylAcetonitrile/Methanol with Formic AcidELSD/CAD[1]
MilloporeSigma LiChrospher Diol-100Not SpecifiedNot Specified[2]
Poroshell C18Water/Methanol with 0.1% TFA (gradient)DAD/ELSD[7]
Shim-pack Scepter Phenyl-120Water with 0.1% Formic Acid / Acetonitrile/Methanol/IPAELSD[8]
Luna C18(2)Water with 0.15% TFA / Methanol with 0.1% TFA (gradient)CAD[10]

Experimental Protocols

This section provides a detailed methodology for the quantification of DSPC in a lipid-based formulation using RP-HPLC with ELSD or CAD detection.

Materials and Reagents
  • DSPC standard (purity ≥ 99%)

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA) or Formic Acid

  • Ethanol (B145695) (for sample preparation)

  • Chloroform (for lipid extraction, if necessary)

Instrumentation
  • HPLC system with a gradient pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • Reversed-phase C18 column (e.g., Phenomenex Luna C18, 4.6 x 150 mm, 3 µm) or Phenyl-Hexyl column.[1][5][6][10]

Chromatographic Conditions
  • Column: Phenomenex Luna C18 (4.6 x 150 mm, 3 µm)[10]

  • Column Temperature: 50 °C[5][6][10]

  • Mobile Phase A: 0.15% TFA in Water (v/v)[10]

  • Mobile Phase B: 0.1% TFA in Methanol (v/v)[10]

  • Flow Rate: 0.3 - 2.0 mL/min (optimization may be required)[5][6][7]

  • Injection Volume: 5 - 20 µL[7][11]

  • Gradient Program:

    • Start with 85% Mobile Phase B.

    • Linear gradient to 100% Mobile Phase B over 7.5 minutes.[10]

    • Hold at 100% Mobile Phase B for a sufficient time to elute all components.

    • Return to initial conditions and equilibrate the column.

  • ELSD Settings:

    • Drift Tube Temperature: 40 °C - 60 °C[7][11]

    • Nebulizer Gas (Nitrogen) Flow: 1.5 - 4 L/min[7]

Standard Solution Preparation
  • Prepare a stock solution of DSPC in ethanol at a concentration of 10 mg/mL.[7]

  • Perform serial dilutions of the stock solution with ethanol to prepare a series of calibration standards ranging from approximately 0.05 mg/mL to 1.0 mg/mL.[10]

Sample Preparation (from Liposomal Formulation)
  • To disrupt the lipid nanoparticles and release the individual lipid components, dilute the LNP sample in ethanol. A 4-fold dilution is a good starting point.[1][7]

  • Vortex the sample thoroughly.

  • If necessary, centrifuge the sample to pellet any insoluble material.

  • Transfer the supernatant to an HPLC vial for analysis.

Quantification
  • Inject the prepared standard solutions to generate a calibration curve by plotting the peak area versus the concentration of DSPC.

  • Inject the prepared sample solutions.

  • Determine the concentration of DSPC in the samples by interpolating their peak areas from the calibration curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification DSPC_Standard DSPC Standard Stock_Solution Stock Solution (10 mg/mL) DSPC_Standard->Stock_Solution LNP_Sample LNP Sample Sample_Dilution Sample Dilution LNP_Sample->Sample_Dilution Solvent Ethanol Solvent->Stock_Solution Solvent->Sample_Dilution Calibration_Standards Calibration Standards Stock_Solution->Calibration_Standards Serial Dilution HPLC_System HPLC System (RP-C18 Column) Calibration_Standards->HPLC_System Injection Sample_Dilution->HPLC_System Injection ELSD_CAD ELSD/CAD Detector HPLC_System->ELSD_CAD Elution Data_Acquisition Data Acquisition ELSD_CAD->Data_Acquisition Calibration_Curve Calibration Curve Data_Acquisition->Calibration_Curve Standard Peaks Sample_Peak_Area Sample Peak Area Data_Acquisition->Sample_Peak_Area Sample Peaks DSPC_Concentration DSPC Concentration Calibration_Curve->DSPC_Concentration Sample_Peak_Area->DSPC_Concentration Interpolation

Caption: Experimental workflow for DSPC quantification by HPLC.

logical_relationship cluster_formulation Formulation & Sample cluster_separation Chromatographic Separation cluster_detection Detection & Quantification LNP Lipid Nanoparticle (containing DSPC) DSPC DSPC Molecule LNP->DSPC Component of Separation Differential Partitioning DSPC->Separation Analyte Mobile_Phase Mobile Phase (Organic/Aqueous Gradient) Mobile_Phase->Separation Stationary_Phase Stationary Phase (e.g., C18) Stationary_Phase->Separation Nebulization Nebulization Separation->Nebulization Eluted Analyte Evaporation Solvent Evaporation Nebulization->Evaporation Aerosol Droplets Light_Scattering Light Scattering Evaporation->Light_Scattering Analyte Particles Signal Detector Signal Light_Scattering->Signal Scattered Light Quantification_Logic Quantification (vs. Standard Curve) Signal->Quantification_Logic

Caption: Logical relationship of DSPC analysis by HPLC-ELSD/CAD.

References

Application Notes and Protocols for DSPC-Based Formulations for Intravenous Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a highly saturated phospholipid integral to the formulation of various nanoparticle-based drug delivery systems, particularly liposomes and lipid nanoparticles (LNPs), for intravenous administration. Its high phase transition temperature (approximately 55°C) imparts exceptional rigidity and stability to the lipid bilayer at physiological temperatures.[1] This characteristic minimizes premature drug leakage, prolongs systemic circulation, and enhances the controlled-release profile of encapsulated therapeutic agents.[1] DSPC-based formulations are biocompatible, biodegradable, and capable of encapsulating a wide range of molecules, from small chemical drugs to large biologics like mRNA. These application notes provide a comprehensive overview, experimental protocols, and performance data for DSPC-based intravenous formulations.

Data Summary

The following tables summarize key quantitative data for DSPC-based formulations, offering a comparative look at their physicochemical properties and in vivo performance.

Table 1: Physicochemical Properties of DSPC-Based Liposomes

Manufacturing MethodTypical Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Key Advantages
Thin-Film Hydration (with extrusion)50 - 200< 0.2Variable; lower for hydrophilic drugs without active loadingRobust, versatile, suitable for various lipid compositions.
Reverse-Phase EvaporationCan produce larger vesicles requiring downsizingVariableGenerally higher for hydrophilic drugsHigh encapsulation efficiency for hydrophilic molecules.
Ethanol Injection50 - 200< 0.2Moderate to highRapid, simple, and easily scalable.
Microfluidics50 - 150< 0.1High and reproduciblePrecise control over size and PDI, excellent reproducibility.

Data compiled from multiple sources.

Table 2: In Vivo Performance of DSPC-Based Liposomes

FormulationDrugAnimal ModelCirculation Half-life (t½)Tumor AccumulationReference
DSPC/CholesterolDoxorubicin (B1662922)Murine B-cell lymphoma~55 hours (for PEGylated version)Significantly higher than free drug[2]
DSPC/CholesterolCisplatin (aquated)Multidrug-resistant mouse breast tumor500-fold reduced clearance vs. free drug100-fold increase vs. free drug[3]
DSPC/DSPE-PEGDB-67MiceDependent on size (~120 nm vs. ~180 nm)Not specified[4]
DSPC/DSPE-PEGCarboxyfluorescein (model drug)Mice~8.4 hoursNot specified[5]

Experimental Protocols

Protocol 1: Preparation of DSPC-Based Liposomes by Thin-Film Hydration and Extrusion

This is a widely adopted method for producing unilamellar vesicles with a defined size.

Materials and Equipment:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for "stealth" liposomes)

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome (B1194612) extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC and other lipids (e.g., DSPC:Chol at a 55:45 molar ratio) in the organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure. The water bath temperature should be maintained above the phase transition temperature of DSPC (e.g., 60-65°C).

    • A thin, uniform lipid film will form on the inner wall of the flask.

    • Dry the film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C).

    • Add the warm buffer to the flask containing the lipid film. For passive loading of hydrophilic drugs, the drug should be dissolved in this buffer.

    • Vortex the flask to hydrate (B1144303) the lipid film, which will result in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with the desired pore size polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).

    • Load the MLV suspension into a syringe and pass it through the extruder membrane back and forth for an odd number of passes (e.g., 11-21 times).

    • This process yields a translucent suspension of unilamellar liposomes of a relatively uniform size.

G cluster_prep Liposome Preparation dissolve Dissolve Lipids in Organic Solvent evaporate Rotary Evaporation to Form Lipid Film dissolve->evaporate Round-bottom flask hydrate Hydrate with Aqueous Buffer (>Tc) evaporate->hydrate Thin film extrude Extrusion through Polycarbonate Membrane hydrate->extrude MLVs final Unilamellar DSPC Liposomes extrude->final

Workflow for DSPC Liposome Preparation.

Protocol 2: Drug Loading into DSPC Liposomes

Passive Loading:

For hydrophilic drugs, this is achieved by dissolving the drug in the hydration buffer as described in Protocol 1. For hydrophobic drugs, they can be co-dissolved with the lipids in the organic solvent during the lipid film formation step.

Active (Remote) Loading:

This method is highly efficient for weakly amphipathic drugs with an ionizable group and can achieve near 100% encapsulation. A common approach is creating a pH gradient.

Procedure:

  • Establish a pH Gradient:

    • Prepare the liposomes as described in Protocol 1, but use an acidic hydration buffer (e.g., citrate (B86180) buffer, pH 4.0).

    • After extrusion, remove the external acidic buffer and replace it with a buffer of physiological pH (e.g., PBS, pH 7.4) using dialysis or size-exclusion chromatography.

  • Drug Incubation:

    • Prepare a concentrated solution of the drug.

    • Warm both the liposome suspension and the drug solution to a temperature above the Tc of DSPC (e.g., 60°C).

    • Add the drug solution to the liposome suspension at the desired drug-to-lipid ratio.

    • Incubate the mixture for 30-60 minutes. The uncharged drug will cross the lipid bilayer and become protonated (and thus trapped) in the acidic core of the liposome.

  • Purification:

    • Remove the unencapsulated drug using size-exclusion chromatography or dialysis.

Protocol 3: Characterization of DSPC-Based Formulations

Comprehensive characterization is crucial to ensure the quality, stability, and in vivo performance of the liposomal formulation.

1. Size, Polydispersity Index (PDI), and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS).[6]

  • Procedure:

    • Dilute the liposome suspension in the appropriate buffer to avoid multiple scattering effects.

    • Measure the hydrodynamic diameter (Z-average), PDI, and zeta potential using a DLS instrument.

    • Acceptance Criteria: Typically, a particle size of 80-120 nm and a PDI < 0.2 are desired for intravenous formulations.[6] A near-neutral zeta potential is often preferred to minimize non-specific interactions in vivo.[6]

2. Encapsulation Efficiency and Drug Loading:

  • Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

  • Procedure:

    • Separate the unencapsulated drug from the liposomes using size-exclusion chromatography or dialysis.

    • Disrupt the liposomes in the collected fraction using a suitable solvent (e.g., methanol) or detergent.

    • Quantify the concentration of the encapsulated drug using a validated HPLC or UV-Vis method.

    • Calculate the Encapsulation Efficiency (EE%) as: (Amount of encapsulated drug / Total amount of drug) x 100.

3. In Vitro Drug Release:

  • Technique: Dialysis Method.

  • Procedure:

    • Place a known amount of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with constant stirring.

    • At predetermined time points, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the drug concentration in the aliquots using HPLC or UV-Vis.

Protocol 4: Sterile Filtration of DSPC-Based Formulations

For intravenous administration, the final formulation must be sterile. Sterile filtration is a common method for liposomal formulations.[7]

Materials and Equipment:

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

  • Sterile collection vials

Procedure:

  • Ensure the liposome size is below the filter pore size (typically < 200 nm for a 0.22 µm filter).[8]

  • Aseptically draw the liposome suspension into a sterile syringe.

  • Attach the sterile syringe filter to the syringe.

  • Gently and steadily apply pressure to the syringe plunger to pass the liposome suspension through the filter into a sterile collection vial.

  • Note: The filtration process should be validated to ensure it does not significantly alter the liposome characteristics (size, PDI, and encapsulation efficiency) and to confirm the removal of bacteria.[7] Some product loss due to absorption to the filter membrane can occur.[8]

Signaling Pathways

The therapeutic effect of drugs delivered via DSPC-based formulations is dictated by the drug's mechanism of action. The formulation primarily influences the drug's pharmacokinetics and biodistribution, thereby enhancing its delivery to the target site. Below are examples of signaling pathways affected by common therapeutics delivered in DSPC-based nanoparticles.

Doxorubicin in Cancer Therapy

Doxorubicin is a widely used chemotherapeutic agent. Its encapsulation in DSPC-based liposomes (e.g., Doxil®) reduces cardiotoxicity and enhances tumor accumulation. The primary mechanisms of doxorubicin involve:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, obstructing DNA replication and RNA synthesis. It also forms a stable complex with topoisomerase II, leading to DNA double-strand breaks.[9][10] This DNA damage triggers cell cycle arrest and apoptosis, often mediated by the p53 signaling pathway .[10]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, generating ROS that cause oxidative damage to DNA, proteins, and cell membranes, contributing to apoptosis.[9][10] This can activate stress-related pathways like NF-κB signaling .[9]

  • Modulation of the Notch Signaling Pathway: Recent studies have shown that doxorubicin treatment can activate the Notch signaling pathway, and the Notch target HES1 is required for doxorubicin-induced apoptosis.[11]

G cluster_dox Doxorubicin Signaling Pathways dox Doxorubicin dna DNA Intercalation & Topoisomerase II Inhibition dox->dna ros ROS Generation dox->ros notch Notch Pathway Activation dox->notch damage DNA Damage dna->damage ros->damage hes1 HES1 Upregulation notch->hes1 p53 p53 Activation damage->p53 apoptosis Apoptosis p53->apoptosis hes1->apoptosis G cluster_mrna mRNA-LNP Innate Immune Activation lnp mRNA-LNP tlr TLR Signaling (Endosomal) lnp->tlr rlr RLR Signaling (Cytosolic) lnp->rlr nlrp3 NLRP3 Inflammasome lnp->nlrp3 cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) tlr->cytokines interferons Type I Interferons tlr->interferons rlr->interferons nlrp3->cytokines adaptive Adaptive Immune Response cytokines->adaptive interferons->adaptive

References

Application Notes and Protocols: Surface Modification of DSPC Liposomes with PEG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a frequently utilized phospholipid in the formulation of liposomal drug delivery systems. Its high phase transition temperature (approximately 55°C) confers rigidity and stability to the liposome (B1194612) bilayer at physiological temperatures, making DSPC-based liposomes ideal carriers for controlled and sustained drug release. Surface modification of these liposomes with polyethylene (B3416737) glycol (PEG) is a widely adopted strategy to enhance their systemic circulation time and stability.[1][2] This process, known as PEGylation, creates a hydrophilic protective layer on the liposome surface, which sterically hinders the binding of opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system (MPS).[3][4]

These application notes provide detailed protocols for the preparation and surface modification of DSPC liposomes with PEG, methodologies for their characterization, and a summary of their key physicochemical properties.

Key Physicochemical Properties of PEGylated DSPC Liposomes

The choice of preparation method and the molar ratio of the lipid components significantly influence the final characteristics of PEGylated DSPC liposomes. The following tables summarize quantitative data from various studies to provide a comparison of different formulations and methods.

Table 1: Influence of Preparation Method on Physicochemical Properties of DSPC Liposomes

Manufacturing MethodTypical Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Key AdvantagesKey Disadvantages
Thin-Film Hydration 50 - 200 (post-extrusion)[5]< 0.2[5]Variable, generally lower for hydrophilic drugs without active loading.Robust, widely used, suitable for various lipid compositions.[5]Can be time-consuming, may require additional downsizing steps (e.g., extrusion, sonication).[5]
Reverse-Phase Evaporation Can produce micron-sized vesicles, requires downsizing.VariableGenerally higher for hydrophilic drugs compared to thin-film hydration.[5]High encapsulation efficiency for hydrophilic drugs.[5]Exposure of the drug to organic solvents and sonication.
Ethanol Injection 30 - 100< 0.2ModerateRapid and straightforward method that is easily scalable.[5]Difficulty in removing residual ethanol; potential for drug precipitation.
Microfluidics 50 - 150< 0.15High and reproducibleProduces highly uniform liposomes with excellent reproducibility, suitable for large-scale production.[5][6]Requires specialized equipment.

Table 2: Characterization of PEGylated DSPC Liposome Formulations

Lipid Composition (molar ratio)PEG-Lipid (mol%)MethodMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DSPC:Cholesterol (55:45)5% DSPE-PEG2000Thin-Film Hydration90 - 125[7]< 0.2[5]-20.58[7]
DSPC:Cholesterol (7:3)5% DSPE-PEG2000Post-insertion165 - 180[8]< 0.2[8]Not specified
DPPC:Cholesterol:DSPE-PEG2000 (variable)1-10%Microfluidics~100[9]< 0.2[9]Not specified
DSPC:Cholesterol:PEG-DSPE (65:31:4)4%Thin-Film Hydration~100[10]Not specifiedNot specified
DOPC/DOTAP:Cholesterol:DSPE-PEG2000up to 20%Sucrose Density Gradient~30[11]Not specified-10 to +15[11]

Experimental Protocols

Protocol 1: Preparation of PEGylated DSPC Liposomes by Thin-Film Hydration and Extrusion

This is a conventional and widely used method for producing unilamellar vesicles of a defined size.[12][13]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)[5]

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC, cholesterol, and DSPE-PEG2000 in the organic solvent in a round-bottom flask. A common molar ratio for stable liposomes is DSPC:Cholesterol:DSPE-PEG2000 at 55:40:5.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.[5]

    • Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C).

    • Add the warm hydration buffer to the flask containing the dry lipid film.

    • Vortex the flask to detach the lipid film from the glass wall, resulting in the formation of a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with a 100 nm polycarbonate membrane.

    • Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This process yields a translucent suspension of unilamellar liposomes.

  • Purification:

    • To remove any unencapsulated material (if a drug was co-encapsulated), the liposome suspension can be purified using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Surface Modification by Post-Insertion Method

The post-insertion technique is a straightforward method for incorporating PEG-lipids into pre-formed liposomes.[2][14] This method is particularly useful as it ensures that the PEG chains are located exclusively on the outer leaflet of the liposomal bilayer.[14][15]

Materials:

  • Pre-formed DSPC liposomes (prepared as in Protocol 1, without DSPE-PEG2000)

  • DSPE-PEG2000

  • Hydration buffer (e.g., PBS, pH 7.4)

Equipment:

  • Water bath or incubator

Procedure:

  • Prepare DSPE-PEG2000 Micelles:

    • Dissolve the required amount of DSPE-PEG2000 in the hydration buffer to form a micellar solution.[14]

  • Incubation:

    • Add the DSPE-PEG2000 micellar solution to the pre-formed liposome suspension. The amount of DSPE-PEG2000 to be added is typically between 5 and 15% (w/w) of the total liposomal lipid.[14]

    • Incubate the mixture at a temperature above the Tc of DSPC (e.g., 60°C) for a specified period (e.g., 1-5 hours), with gentle shaking.[14] During this incubation, the DSPE-PEG2000 molecules will spontaneously insert into the outer leaflet of the liposome bilayer.

  • Purification:

    • Remove unincorporated DSPE-PEG2000 micelles by size-exclusion chromatography or dialysis.

Experimental and Logical Workflows

experimental_workflow cluster_prep Liposome Preparation cluster_post_insertion Post-Insertion PEGylation cluster_char Characterization prep_start Start: Lipid Mixture (DSPC, Cholesterol, DSPE-PEG2000) film_formation Thin-Film Formation (Rotary Evaporation) prep_start->film_formation hydration Hydration (Aqueous Buffer) film_formation->hydration extrusion Extrusion (Size Reduction) hydration->extrusion dls Particle Size & PDI (Dynamic Light Scattering) extrusion->dls preformed_liposomes Pre-formed Liposomes (DSPC:Cholesterol) incubation Incubation (> Tc of DSPC) preformed_liposomes->incubation peg_micelles DSPE-PEG2000 Micelles peg_micelles->incubation peg_liposomes PEGylated Liposomes incubation->peg_liposomes peg_liposomes->dls zeta Zeta Potential dls->zeta ee Encapsulation Efficiency (e.g., HPLC, Spectrophotometry) zeta->ee

Caption: Experimental workflow for the preparation and characterization of PEGylated DSPC liposomes.

pegylation_mechanism cluster_liposome Liposome in Bloodstream cluster_outcome In Vivo Fate liposome DSPC Liposome opsonins Opsonin Proteins liposome->opsonins Opsonization peg_liposome PEGylated DSPC Liposome peg_liposome->opsonins Steric Hindrance (Reduced Opsonization) prolonged_circulation Prolonged Circulation & Enhanced Stability peg_liposome->prolonged_circulation macrophage Macrophage (Mononuclear Phagocyte System) opsonins->macrophage Phagocytosis rapid_clearance Rapid Clearance macrophage->rapid_clearance

Caption: Mechanism of how PEGylation enhances the in vivo performance of DSPC liposomes.

References

Application Notes and Protocols for Active Loading of Drugs into DSPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid widely utilized in the formulation of liposomal drug delivery systems. Its high phase transition temperature (Tc ≈ 55°C) confers rigidity and stability to the lipid bilayer at physiological temperatures, making DSPC-containing liposomes ideal carriers for controlled and sustained drug release.[1] Active loading, or remote loading, is a highly efficient method for encapsulating weakly amphipathic drugs with ionizable groups into these liposomes. This technique employs a transmembrane gradient, such as a pH or ion gradient, to drive the drug into the liposome's aqueous core, often achieving encapsulation efficiencies approaching 100%. These application notes provide detailed protocols for the preparation of DSPC-containing liposomes and the active loading of drugs using pH and ammonium (B1175870) sulfate (B86663) gradients.

I. Liposome (B1194612) Preparation: Thin-Film Hydration and Extrusion

This protocol describes a common and widely adopted method for producing unilamellar vesicles of a defined size.[1]

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (Chol)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000) (optional)

  • Organic solvent (e.g., chloroform, chloroform:methanol mixture)

  • Hydration buffer (specific to the active loading method)

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath or heating block

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes

Protocol:

  • Lipid Film Formation:

    • Dissolve DSPC and other lipids (e.g., a common molar ratio is DSPC:Cholesterol at 55:45) in a suitable organic solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film.

    • Dry the lipid film under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration:

    • Pre-heat the desired hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C).

    • Add the warm hydration buffer to the flask containing the lipid film.

    • Vortex the flask to detach the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).

    • Load the MLV suspension into a syringe and pass it through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to produce a translucent suspension of unilamellar liposomes.

II. Active Loading Method 1: Transmembrane pH Gradient

This method relies on a pH difference between the interior and exterior of the liposome to drive the uncharged form of a weakly basic drug across the membrane. Once inside the acidic core, the drug becomes protonated and is unable to diffuse back out.

Protocol:

  • Establish a pH Gradient:

    • Prepare DSPC liposomes as described in Section I, using an acidic hydration buffer (e.g., 300 mM citrate (B86180) buffer, pH 4.0).[2]

    • After extrusion, create a pH gradient by replacing the external acidic buffer with a buffer of higher pH (e.g., phosphate-buffered saline (PBS), pH 7.4). This is typically achieved through dialysis or size-exclusion chromatography (SEC).

  • Drug Incubation:

    • Warm the liposome suspension and a concentrated solution of the drug to a temperature above the Tc of DSPC (e.g., 60°C).

    • Add the drug solution to the liposome suspension at the desired drug-to-lipid ratio.

    • Incubate the mixture for 30-60 minutes to allow for drug encapsulation.

  • Purification:

    • Remove the unencapsulated drug from the liposome suspension using SEC or dialysis.

III. Active Loading Method 2: Ammonium Sulfate Gradient

This technique utilizes a transmembrane gradient of ammonium sulfate. The neutral ammonia (B1221849) (NH₃) can diffuse out of the liposome, leaving behind a proton (H⁺) for every molecule that exits. This process acidifies the liposome interior, creating a pH gradient that drives the loading of weakly basic drugs.[3] This method has been shown to result in high encapsulation efficiency and stable drug retention.[4]

Protocol:

  • Prepare Ammonium Sulfate Containing Liposomes:

    • Prepare DSPC liposomes as described in Section I, using an ammonium sulfate solution (e.g., 200-300 mM ammonium sulfate) as the hydration buffer.[2][5]

  • Establish the Gradient:

    • Remove the external ammonium sulfate solution by passing the liposome suspension through a gel filtration column (e.g., Sephadex G-50) pre-equilibrated with a different buffer, such as a saline or sucrose (B13894) solution (e.g., 150 mM NaCl).[2][3]

  • Drug Incubation:

    • Heat the liposome suspension to a temperature above the Tc of DSPC (e.g., 60°C).

    • Add the drug solution to the liposomes and incubate for a specified time (e.g., up to 3 hours) to achieve maximum loading.

  • Purification:

    • Remove the unencapsulated drug using SEC or dialysis.

IV. Characterization of Drug-Loaded Liposomes

Thorough characterization is essential to ensure the quality and performance of the liposomal formulation.

Key Parameters and Methods:

ParameterMethodDescription
Vesicle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the mean hydrodynamic diameter and the uniformity of the liposome population. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
Zeta Potential Electrophoretic Light ScatteringMeasures the surface charge of the liposomes, which influences their stability and interaction with biological systems.
Encapsulation Efficiency (%EE) Spectrophotometry or High-Performance Liquid Chromatography (HPLC)Quantifies the amount of drug encapsulated within the liposomes relative to the total amount of drug used. %EE = (Amount of encapsulated drug / Total amount of drug) x 100.
Drug Release Profile Dialysis or Sample and Separate MethodsEvaluates the rate and extent of drug release from the liposomes over time under specific conditions (e.g., physiological pH, acidic tumor microenvironment).

V. Quantitative Data Summary

The following tables summarize quantitative data from various studies on the active loading of drugs into liposomes.

Table 1: Encapsulation Efficiency of Doxorubicin using Different Gradient Methods

Liposome CompositionLoading MethodInternal BufferExternal BufferDrug-to-Lipid Ratio (mol/mol)Encapsulation Efficiency (%)Reference
Egg PC/CholesterolPhosphate GradientAmmonium Phosphate--~98%[6][7]
Egg PC/CholesterolCitrate GradientAmmonium Citrate--~100%[6][7]
Egg PC/CholesterolSulfate GradientAmmonium Sulfate--~95%[6][7]
HSPC/CHOLAmmonium Sulfate Gradient225 mM (NH₄)₂SO₄HEPES buffer pH 7.51:5~93%
DSPC/CholesterolpH Gradient300 mM Citrate, pH 4.0HBS, pH 7.50.2>90%[2]

Table 2: Influence of Ammonium Sulfate Concentration on Doxorubicin Loading

Initial Drug to Lipid Ratio (mM)Ammonium Sulfate Concentration (mM)Doxorubicin Trapping Efficiency (%)Reference
1:52011%
1:522593%
1:5300No significant increase over 225 mM

VI. Visualizations

Diagram 1: Experimental Workflow for pH Gradient-Based Active Drug Loading

G cluster_prep Liposome Preparation cluster_load Active Loading cluster_purify Purification & Characterization prep1 Lipid Film Formation (DSPC, Cholesterol) prep2 Hydration with Acidic Buffer (pH 4) prep1->prep2 prep3 Extrusion prep2->prep3 load1 External Buffer Exchange (to pH 7.4) prep3->load1 load2 Incubation with Drug (above Tc) load1->load2 load3 Drug Encapsulation load2->load3 purify1 Removal of Unencapsulated Drug load3->purify1 purify2 Characterization (Size, %EE) purify1->purify2

Caption: Workflow for active drug loading into DSPC liposomes using a pH gradient.

Diagram 2: Mechanism of Ammonium Sulfate Gradient-Mediated Drug Loading

G cluster_liposome Liposome cluster_membrane cluster_interior cluster_exterior membrane interior High [(NH₄)₂SO₄] Low pH exterior Low [(NH₄)₂SO₄] Physiological pH h_in H⁺ drug_trapped Drug-H⁺ (Trapped) drug_free Drug (Neutral) drug_free->interior Diffuses In nh3_out NH₃ nh3_out->exterior Diffuses Out h_in->drug_trapped Protonation

Caption: Mechanism of drug loading via an ammonium sulfate gradient.

References

Application Notes and Protocols for Incorporating Targeting Ligands onto DSPC Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of targeting ligands onto 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) vesicles. These protocols are intended to guide researchers in the development of targeted drug delivery systems.

Introduction

DSPC is a saturated phospholipid commonly used in the formulation of liposomes due to its high transition temperature (Tm ≈ 55°C), which results in stable, low-permeability bilayers at physiological temperatures.[1] The incorporation of targeting ligands, such as antibodies or peptides, onto the surface of DSPC vesicles enables specific binding to and uptake by target cells, thereby enhancing therapeutic efficacy and reducing off-target effects.[2] This document outlines two primary strategies for attaching ligands to DSPC vesicles: the pre-conjugation method and the post-insertion technique.

Ligand Conjugation Strategies

The choice of conjugation strategy depends on the nature of the ligand, the desired ligand density, and the overall formulation process.

2.1. Pre-Conjugation Method

In this approach, the targeting ligand is first covalently attached to a functionalized lipid, typically a maleimide-derivatized distearoylphosphatidylethanolamine with a polyethylene (B3416737) glycol spacer (DSPE-PEG-Mal). This ligand-lipid conjugate is then incorporated into the lipid mixture during the vesicle formulation process. Thiol-maleimide chemistry is a widely used method for this purpose due to its high efficiency and specificity under mild reaction conditions.[3]

2.2. Post-Insertion Method

The post-insertion technique involves the transfer of ligand-PEG-DSPE conjugates from micelles into pre-formed, plain DSPC vesicles. This method is advantageous as it allows for the characterization of the vesicles prior to ligand attachment and can be a simpler and more flexible approach for large-scale manufacturing.

Experimental Protocols

3.1. Protocol 1: Preparation of Targeted DSPC Vesicles via the Pre-Conjugation Method

This protocol describes the preparation of DSPC vesicles with a targeting ligand conjugated to DSPE-PEG-Maleimide prior to vesicle formation.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide)

  • Targeting ligand with a free thiol group (e.g., thiolated antibody fragment or peptide)

  • Chloroform (B151607)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sepharose CL-4B column for purification

Procedure:

  • Ligand-Lipid Conjugation:

    • Dissolve the thiolated targeting ligand and DSPE-PEG2000-Maleimide in PBS at a desired molar ratio.

    • React the mixture overnight at 4°C with gentle stirring to form the ligand-DSPE-PEG2000 conjugate.

    • Purify the conjugate to remove unreacted ligand and lipid.

  • Vesicle Formulation (Thin-Film Hydration):

    • In a round-bottom flask, dissolve DSPC, cholesterol, and the purified ligand-DSPE-PEG2000 conjugate in chloroform at a desired molar ratio (e.g., 55:40:5).

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.

    • Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the Tm of DSPC (e.g., 60-65°C). This results in the formation of multilamellar vesicles (MLVs).[4]

  • Vesicle Sizing (Extrusion):

    • To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder at a temperature above the Tm of DSPC.[5]

    • Perform multiple passes (e.g., 11-21 passes) to ensure a narrow size distribution.

  • Purification:

    • Remove any unencapsulated material and non-incorporated ligands by size-exclusion chromatography using a Sepharose CL-4B column.

3.2. Protocol 2: Preparation of Targeted DSPC Vesicles via the Post-Insertion Method

This protocol details the insertion of a pre-formed ligand-PEG-DSPE micellar solution into plain DSPC vesicles.

Materials:

  • Pre-formed plain DSPC vesicles (prepared as in Protocol 1, steps 2-4, using DSPC, Cholesterol, and DSPE-PEG2000)

  • Ligand-PEG-DSPE conjugate (prepared as in Protocol 1, step 1)

  • PBS, pH 7.4

Procedure:

  • Preparation of Ligand-PEG-DSPE Micelles:

    • Disperse the purified ligand-DSPE-PEG2000 conjugate in PBS to form micelles.

  • Post-Insertion:

    • Incubate the pre-formed plain DSPC vesicles with the ligand-PEG-DSPE micellar solution at a temperature above the Tm of DSPC (e.g., 60°C) for 1 hour with gentle stirring. The molar ratio of inserted ligand-lipid to vesicle lipid can be varied to achieve the desired ligand density.

  • Purification:

    • Remove non-inserted ligand-PEG-DSPE micelles by dialysis or size-exclusion chromatography.

Characterization of Targeted DSPC Vesicles

Thorough characterization is crucial to ensure the quality and efficacy of the targeted vesicles.

ParameterMethodTypical Values for DSPC Vesicles
Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 150 nm, PDI < 0.2
Zeta Potential Laser Doppler Velocimetry-10 to -30 mV
Ligand Conjugation Efficiency Spectrophotometric assay (e.g., BCA for proteins), HPLC> 60%
Ligand Density Nanoflow Cytometry, Single-Molecule Fluorescence Imaging0.2 - 2.0 ligands per 100 nm²
Encapsulation Efficiency (if applicable) Spectrophotometry, Fluorometry after vesicle lysisVaries depending on the drug and loading method

Table 1: Key characterization parameters for targeted DSPC vesicles.

Visualization of Workflows and Pathways

5.1. Experimental Workflow: Pre-Conjugation Method

G cluster_0 Ligand-Lipid Conjugation cluster_1 Vesicle Formulation cluster_2 Purification & Characterization ligand Thiolated Ligand conjugate Ligand-DSPE-PEG Conjugate ligand->conjugate lipid DSPE-PEG-Maleimide lipid->conjugate film Thin Lipid Film conjugate->film lipids DSPC, Cholesterol lipids->film mlv Hydration (MLVs) film->mlv suv Extrusion (SUVs) mlv->suv purification Purification suv->purification characterization Characterization purification->characterization

Caption: Pre-conjugation workflow for targeted DSPC vesicles.

5.2. Experimental Workflow: Post-Insertion Method

G cluster_0 Vesicle & Micelle Preparation cluster_1 Post-Insertion cluster_2 Purification & Characterization plain_vesicles Prepare Plain DSPC Vesicles insertion Incubate Vesicles with Micelles plain_vesicles->insertion micelles Prepare Ligand-PEG-DSPE Micelles micelles->insertion purification Purification insertion->purification characterization Characterization purification->characterization

Caption: Post-insertion workflow for targeted DSPC vesicles.

5.3. Signaling Pathway: Receptor-Mediated Endocytosis

G cluster_0 Targeted Vesicle cluster_1 Cell Membrane cluster_2 Intracellular vesicle DSPC Vesicle ligand Targeting Ligand receptor Cell Surface Receptor ligand->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Maturation release Drug Release lysosome->release

Caption: Receptor-mediated endocytosis of targeted vesicles.

Conclusion

The protocols and data presented provide a comprehensive guide for the successful incorporation of targeting ligands onto DSPC vesicles. The choice between pre-conjugation and post-insertion methods will depend on the specific application and available resources. Careful characterization of the final formulation is essential to ensure optimal performance in targeted drug delivery applications.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation of DSPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) liposome (B1194612) aggregation during storage. Our goal is to provide actionable strategies to enhance the long-term stability of your liposomal formulations.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: My DSPC liposomes are aggregating and the particle size is increasing during storage.

  • Possible Causes:

    • Inadequate Surface Charge: Insufficient electrostatic repulsion between liposomes can lead to aggregation. Neutral liposomes are more prone to aggregation than charged ones.

    • Improper Storage Temperature: Storing liposomes near their phase transition temperature (Tc ≈ 55°C for DSPC) can cause instability.[1] Storing at elevated temperatures can also increase the rate of lipid degradation.[2]

    • High Liposome Concentration: Concentrated suspensions increase the likelihood of particle collision and aggregation.

    • Buffer Composition: The pH and ionic strength of the buffer can significantly impact liposome stability and surface charge.[1]

    • Freeze-Thaw Cycles: Freezing liposomes without suitable cryoprotectants can disrupt their structure, leading to aggregation upon thawing.

  • Solutions:

    • Incorporate Charged Lipids: Including charged phospholipids (B1166683) like 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPS) or 1,2-distearoyl-sn-glycero-3-phosphoglycerol (DSPG) can increase the zeta potential, enhancing electrostatic repulsion between vesicles.

    • Optimize Storage Temperature: For long-term stability, store DSPC liposome formulations at 4°C.[1] This temperature is well below the Tc of DSPC, ensuring the lipid bilayer remains in the more stable gel phase.

    • Adjust Liposome Concentration: If aggregation is observed, consider diluting the formulation.

    • Buffer Optimization: Maintain a pH around 6.5 to minimize the hydrolysis of phosphatidylcholines.[1] The ionic strength of the buffer should also be optimized to ensure sufficient electrostatic repulsion.

    • PEGylation: Incorporate PEGylated lipids (e.g., DSPE-PEG2000) into your formulation. The polyethylene (B3416737) glycol (PEG) chains create a protective hydrophilic layer that provides a steric barrier, preventing liposomes from getting too close to each other and aggregating.[3][4]

    • Lyophilization: For extended storage, freeze-dry (lyophilize) the liposomes in the presence of cryoprotectants like sucrose (B13894) or trehalose.[1][5]

Issue 2: Even with refrigeration, I'm observing some aggregation over several weeks.

  • Possible Causes:

    • Subtle Temperature Fluctuations: Even within a refrigerator, temperature can fluctuate, potentially affecting stability over the long term.

    • Lipid Hydrolysis: Over time, hydrolysis of the ester bonds in DSPC can occur, leading to the formation of lysophospholipids and free fatty acids, which can destabilize the liposomal membrane.

    • Oxidation: Although DSPC is a saturated phospholipid and less prone to oxidation, other components in the formulation or trace impurities could be susceptible, leading to degradation.

  • Solutions:

    • Incorporate Cholesterol: Cholesterol is a critical component for enhancing the stability of DSPC liposomes. It modulates the fluidity of the lipid bilayer, reduces permeability, and increases its rigidity and mechanical strength. A DSPC to cholesterol molar ratio of 70:30 is often effective for creating stable formulations.[6][7]

    • Protect from Light and Oxygen: Store liposome formulations in amber vials or otherwise protected from light to prevent photo-oxidation.[1] Purging the vial headspace with an inert gas like nitrogen or argon can minimize oxidation.

    • Consider Lyophilization for Long-Term Storage: For storage beyond a few weeks, lyophilization is the most effective method to prevent aggregation and degradation.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage temperature for DSPC liposomes?

A1: The optimal storage temperature for DSPC liposomes is 4°C.[1] This is significantly below the phase transition temperature (Tc) of DSPC (approximately 55°C), which ensures the lipid bilayer is in the rigid and more stable gel phase. Avoid freezing aqueous suspensions of liposomes unless cryoprotectants are used, as freeze-thaw cycles can damage the vesicles and cause aggregation.

Q2: How does cholesterol prevent the aggregation of DSPC liposomes?

A2: Cholesterol enhances the stability of DSPC liposomes and reduces aggregation through several mechanisms:

  • Reduces Permeability: Cholesterol molecules insert themselves into the lipid bilayer, filling the gaps between phospholipid molecules and increasing the packing density. This makes the membrane less permeable to encapsulated contents.

  • Modulates Fluidity: It broadens the phase transition, making the membrane less susceptible to abrupt changes that can lead to instability and leakage.

  • Increases Rigidity: By ordering the acyl chains of the phospholipids, cholesterol increases the rigidity and mechanical strength of the bilayer, making the liposomes more resistant to fusion.[6][7]

Q3: What is the role of PEGylation in preventing DSPC liposome aggregation?

A3: PEGylation, the process of incorporating polyethylene glycol (PEG)-conjugated lipids (like DSPE-PEG2000) into the liposome membrane, is a highly effective strategy to prevent aggregation. The long, hydrophilic PEG chains extend from the liposome surface and create a steric barrier. This "steric hindrance" physically prevents liposomes from coming into close contact, thereby inhibiting aggregation and fusion.[3][4][9]

Q4: Can I freeze my DSPC liposomes for long-term storage?

A4: Freezing aqueous suspensions of DSPC liposomes directly is generally not recommended as the formation of ice crystals can disrupt the lipid bilayer, leading to fusion, aggregation, and leakage of encapsulated contents upon thawing. However, for long-term storage, you can lyophilize (freeze-dry) your liposomes. This process involves freezing the liposome suspension in the presence of a cryoprotectant (e.g., sucrose, trehalose) and then removing the water by sublimation under vacuum.[5][8][10] The resulting dry powder can be stored for extended periods and reconstituted with water or buffer before use.

Q5: What is a good starting formulation for stable DSPC liposomes?

A5: A common and stable formulation for DSPC liposomes includes cholesterol. A molar ratio of DSPC:Cholesterol at 55:45 or 70:30 is often used to create robust vesicles.[6][7] For enhanced stability against aggregation and for in vivo applications, the inclusion of a PEGylated lipid, such as DSPE-PEG2000, at a concentration of 2-5 mol% is recommended.[9]

Data Presentation

Table 1: Effect of Cholesterol on the Stability of DSPC Liposomes

DSPC:Cholesterol Molar RatioAverage Particle Size (nm) after 30 days at 37°CStability Observations
100:0Significant increase in size and aggregationUnstable, prone to aggregation.
80:20360.6 ± 6.7Improved stability compared to pure DSPC liposomes.[7]
70:30Stable with minimal size changeConsidered an optimal ratio for stability and controlled release.[6][7]
50:50Stable with minimal size changeHigh stability, but may have lower encapsulation efficiency for some drugs.[7][11]

Table 2: Influence of Storage Temperature on the Stability of DSPC Liposomes

Storage TemperatureFluorophore Release after 4 WeeksGeneral Stability
4°C~25%Most stable condition for aqueous suspensions.[12]
25°C~45%Increased leakage compared to 4°C.[12]
37°C~50%Significant leakage, but more stable than DPPC liposomes at this temperature.[12]

Experimental Protocols

Protocol 1: Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion

This is a widely used method for producing unilamellar vesicles of a defined size.[13]

  • Lipid Film Formation: a. Dissolve DSPC and other lipids (e.g., cholesterol, DSPE-PEG2000) in chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask. A common molar ratio for stable liposomes is DSPC:Cholesterol at 55:45. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.[13] d. Place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual solvent.[13]

  • Hydration: a. Pre-heat the hydration buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to a temperature above the Tc of DSPC (e.g., 60-65°C). b. Add the warm hydration buffer to the flask containing the dry lipid film. c. Agitate the flask by vortexing to detach the lipid film from the glass wall. This results in the formation of a milky suspension of multilamellar vesicles (MLVs).[13]

  • Extrusion (Size Reduction): a. Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C). c. Load the MLV suspension into one of the extruder's syringes. d. Pass the suspension back and forth through the membrane for a defined number of passes (e.g., 11-21 times). This process reduces the size of the liposomes and produces a more homogenous population of unilamellar vesicles (LUVs).[14]

Protocol 2: Characterization of Liposome Size and Zeta Potential by Dynamic Light Scattering (DLS)

DLS is a standard technique for measuring the hydrodynamic diameter (size), size distribution (Polydispersity Index, PDI), and zeta potential of liposomes.[15][16][17][18][19]

  • Sample Preparation: a. Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration to avoid multiple scattering effects.

  • Size Measurement: a. Place the diluted sample in a cuvette and insert it into the DLS instrument. b. Equilibrate the sample to the desired temperature (e.g., 25°C). c. Perform the measurement to obtain the average hydrodynamic diameter and the Polydispersity Index (PDI). A PDI value below 0.2 is generally considered indicative of a monodisperse population.

  • Zeta Potential Measurement: a. For zeta potential measurement, use an appropriate folded capillary cell. b. Inject the diluted liposome sample into the cell, ensuring no air bubbles are present. c. Place the cell in the instrument. d. Apply an electric field and measure the electrophoretic mobility of the particles, which is then converted to the zeta potential. A zeta potential value greater than |30| mV is generally indicative of a stable suspension due to sufficient electrostatic repulsion.

Protocol 3: Lyophilization of DSPC Liposomes

This protocol describes the general steps for freeze-drying liposomes to enhance long-term stability.[5][8][20]

  • Addition of Cryoprotectant: a. Prepare a stock solution of a cryoprotectant (e.g., sucrose or trehalose) in the desired buffer. b. Add the cryoprotectant solution to the liposome suspension to achieve a final desired concentration. The optimal cryoprotectant-to-lipid ratio often needs to be determined empirically.

  • Freezing: a. Dispense the liposome-cryoprotectant mixture into lyophilization vials. b. Freeze the samples in a freeze-dryer or by placing them in a freezer at -80°C or in liquid nitrogen. A controlled freezing rate is often preferred.

  • Primary Drying (Sublimation): a. Place the frozen samples in the lyophilizer chamber. b. Reduce the chamber pressure and gradually increase the shelf temperature to allow the frozen water to sublimate directly into vapor.

  • Secondary Drying (Desorption): a. After the primary drying is complete, further increase the temperature to remove any residual bound water.

  • Storage and Reconstitution: a. Backfill the vials with an inert gas (e.g., nitrogen), seal them, and store them at the recommended temperature (e.g., 4°C or room temperature). b. To use the liposomes, reconstitute the lyophilized cake with the appropriate volume of sterile water or buffer.

Visualizations

G start DSPC Liposome Aggregation Issue cause1 Inadequate Surface Charge start->cause1 Potential Causes cause2 Improper Storage Temperature start->cause2 Potential Causes cause3 High Concentration start->cause3 Potential Causes cause4 Buffer Composition (pH, Ionic Strength) start->cause4 Potential Causes cause5 Freeze-Thaw Cycles start->cause5 Potential Causes solution6 Add PEGylated Lipids start->solution6 General Solution solution1 Incorporate Charged Lipids cause1->solution1 Solution solution2 Store at 4°C cause2->solution2 Solution solution3 Dilute Suspension cause3->solution3 Solution solution4 Optimize Buffer (pH ~6.5) cause4->solution4 Solution solution5 Add Cryoprotectants & Lyophilize cause5->solution5 Solution G cluster_prep Liposome Preparation cluster_storage Storage & Stability cluster_prevention Prevention Strategies film 1. Thin-Film Formation (DSPC, Cholesterol, etc. in organic solvent) hydration 2. Hydration (Aqueous buffer added to film) film->hydration extrusion 3. Extrusion (Sizing through membrane) hydration->extrusion storage 4. Storage Conditions (4°C, protected from light) extrusion->storage aggregation Aggregation storage->aggregation peg PEGylation storage->peg Implement to Prevent charge Charged Lipids storage->charge Implement to Prevent lyo Lyophilization storage->lyo Implement to Prevent

References

Technical Support Center: Troubleshooting Batch-to-Batch Variability in DSPC Liposome Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the synthesis of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) liposomes. Consistent, reproducible batches are critical for the successful application of liposomes in research and therapeutic development. This resource offers troubleshooting guides in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: I am observing significant batch-to-batch variability in the size and polydispersity index (PDI) of my DSPC liposomes.

Answer:

Variability in liposome (B1194612) size and PDI is a common challenge that can often be traced back to inconsistencies in the preparation process. The following sections detail potential causes and solutions to improve reproducibility. A PDI value below 0.3 is generally considered acceptable for liposomal drug delivery applications, indicating a homogenous population of vesicles.

Troubleshooting Workflow for Size and PDI Variability

G start High Size/PDI Variability q1 Is the lipid film uniform and thin? start->q1 s1 Ensure slow and even rotation during solvent evaporation. Increase vacuum and/or time to remove all residual solvent. q1->s1 No q2 Is the hydration process consistent? q1->q2 Yes s1->q2 s2 Use a consistent volume and temperature of hydration buffer. Hydrate (B1144303) above the Tc of DSPC (~55°C). Standardize vortexing/agitation time and intensity. q2->s2 No q3 Is the extrusion process controlled? q2->q3 Yes s2->q3 s3 Maintain extruder temperature above Tc. Use a consistent number of extrusion cycles (typically 11-21). Ensure no air bubbles are in the syringe. Check for membrane integrity. q3->s3 No end Consistent Size and PDI q3->end Yes s3->end

Caption: Troubleshooting workflow for inconsistent liposome size and PDI.

Key Parameters Influencing Liposome Size and PDI:

ParameterRecommendationPotential Impact of Inconsistency
Lipid Film Formation Thin, uniform filmA thick or uneven film leads to incomplete hydration and larger, more polydisperse liposomes.
Hydration Temperature > 55°C (above DSPC's Tc)Hydration below the phase transition temperature results in poor lipid mobility and the formation of large, multilamellar vesicles.
Hydration Volume Consistent across batchesVariations in buffer volume will alter the final lipid concentration, which can affect vesicle size.
Extrusion Temperature > 55°CExtrusion below the Tc can lead to membrane rupture and equipment clogging.
Extrusion Cycles 11-21 passesAn insufficient number of passes will result in a larger and more polydisperse size distribution.
DSPC:Cholesterol Ratio Typically 55:45 to 70:30 molar ratioCholesterol content affects membrane rigidity; inconsistent ratios can lead to size variability. Increasing cholesterol can decrease the size of DSPC liposomes.[1]
Issue 2: My drug encapsulation efficiency (EE%) is low and varies between batches.

Answer:

Low and inconsistent encapsulation efficiency is a frequent hurdle, particularly with passive loading of hydrophilic drugs. Several factors related to the drug, lipids, and process parameters can influence drug entrapment.

Troubleshooting Workflow for Low Encapsulation Efficiency

G start Low/Variable EE% q1 Is the drug hydrophilic or lipophilic? start->q1 hydrophilic Hydrophilic q1->hydrophilic lipophilic Lipophilic q1->lipophilic q2 Using passive or active loading? hydrophilic->q2 q3 Is the drug precipitating in the lipid film? lipophilic->q3 passive Passive q2->passive active Active q2->active s1 Optimize drug-to-lipid ratio. Increase lipid concentration. Consider active loading (pH or ion gradient). passive->s1 q4 Is the remote loading gradient optimal? active->q4 end Improved and Consistent EE% s1->end s2 Ensure drug is fully dissolved with lipids in the organic solvent. Adjust solvent system if necessary. q3->s2 Yes q3->end No s2->end s3 Verify internal and external buffer pH/ion concentration. Optimize drug incubation time and temperature. q4->s3 s3->end

Caption: Troubleshooting workflow for low encapsulation efficiency.

Factors Affecting Encapsulation Efficiency:

ParameterRecommendationPotential Impact of Inconsistency
Drug-to-Lipid Ratio Optimize for your specific drugAn excessively high ratio can lead to drug precipitation and lower EE%.
Lipid Composition DSPC with cholesterol (e.g., 70:30) can increase EE% for some drugs compared to DSPC alone.[2]Changes in the lipid composition affect membrane properties and drug partitioning.
Hydration Buffer pH Maintain consistent pHFor ionizable drugs, pH affects solubility and partitioning into the liposome core.
Loading Method Use active loading for ionizable hydrophilic drugsPassive loading of hydrophilic drugs is often inefficient. Active loading can significantly increase EE%.
Purification Method Consistent and gentle purification (e.g., size exclusion chromatography)Harsh or inconsistent purification can lead to drug leakage and variable EE% measurements.
Issue 3: My DSPC liposomes are aggregating during storage.

Answer:

Liposome aggregation is a sign of colloidal instability and can be influenced by factors such as surface charge, storage temperature, and formulation composition.

Troubleshooting Workflow for Liposome Aggregation

G start Liposome Aggregation q1 What is the zeta potential? start->q1 low_zeta < |30| mV q1->low_zeta high_zeta > |30| mV q1->high_zeta s1 Incorporate a charged lipid (e.g., DSPG) to increase surface charge. low_zeta->s1 q2 What is the storage temperature? high_zeta->q2 s1->q2 s2 Store at 4°C, well below the Tc of DSPC. Avoid freezing without cryoprotectants. q2->s2 q3 Is the buffer appropriate? s2->q3 s3 Avoid high ionic strength buffers and divalent cations if possible. q3->s3 end Stable Liposome Suspension s3->end

Caption: Troubleshooting workflow for liposome aggregation.

Strategies to Prevent Aggregation:

StrategyDetailsRationale
Increase Surface Charge Incorporate charged lipids like 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG).A zeta potential of > ±30 mV generally provides sufficient electrostatic repulsion to prevent aggregation.
Optimize Storage Conditions Store at 4°C. Avoid freezing, which can disrupt the liposome structure.Storing well below the lipid phase transition temperature maintains membrane integrity.
Buffer Selection Use buffers with low ionic strength. Avoid divalent cations (e.g., Ca2+, Mg2+).High salt concentrations can shield surface charges, reducing electrostatic repulsion.
PEGylation Include a small percentage (e.g., 5 mol%) of a PEGylated lipid (e.g., DSPE-PEG2000).The PEG layer provides a steric barrier that prevents liposomes from getting close enough to aggregate.

Experimental Protocols

Protocol 1: DSPC Liposome Synthesis by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar DSPC liposomes with a defined size.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC and cholesterol (e.g., at a 55:45 molar ratio) in chloroform in a round-bottom flask.[3]

    • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin lipid film.[3]

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[3]

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the Tc of DSPC (e.g., 60-65°C).[3]

    • Add the warm buffer to the lipid film. For passive drug loading, the drug would be dissolved in this buffer.[3]

    • Vortex or agitate the flask to hydrate the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).[3]

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).[3]

    • Pass the MLV suspension through the extruder 11 to 21 times to form unilamellar vesicles of a uniform size.

Protocol 2: Characterization of Liposome Size and PDI by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension.

Materials:

  • DLS instrument

  • Cuvettes (disposable or quartz)

  • Liposome suspension

  • Filtration unit (0.22 µm syringe filter)

  • Filtered hydration buffer

Procedure:

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up and stabilize according to the manufacturer's instructions.

    • Select the appropriate measurement parameters (e.g., temperature, solvent viscosity, and refractive index).

  • Sample Preparation:

    • Filter a small amount of the hydration buffer through a 0.22 µm filter to remove any dust or particulates.

    • Dilute the liposome suspension with the filtered buffer to a suitable concentration to avoid multiple scattering effects. The optimal concentration will depend on the instrument and can be determined by a concentration titration.

  • Measurement:

    • Transfer the diluted liposome suspension to a clean cuvette.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature.

    • Perform the measurement. Typically, this involves multiple runs that are averaged.

  • Data Analysis:

    • The instrument software will generate a report including the Z-average diameter (an intensity-weighted mean size) and the Polydispersity Index (PDI).

Protocol 3: Determination of Encapsulation Efficiency by HPLC

This protocol provides a general method for determining the encapsulation efficiency of a drug in liposomes.

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Size exclusion chromatography (SEC) column or spin columns

  • Liposome suspension containing the drug

  • Mobile phase

  • Solvent for disrupting liposomes (e.g., methanol (B129727) or a detergent solution)

  • Drug standard solutions

Procedure:

  • Separation of Free Drug from Liposomes:

    • Separate the unencapsulated (free) drug from the liposome-encapsulated drug using an appropriate method such as size exclusion chromatography or centrifugation through a spin column.[4]

    • Collect the liposome fraction.

  • Quantification of Total and Encapsulated Drug:

    • Total Drug (Dtotal): Take an aliquot of the original, unpurified liposome suspension. Disrupt the liposomes by adding a solvent like methanol to release the encapsulated drug.

    • Encapsulated Drug (Dencap): Take an aliquot of the purified liposome fraction from step 1 and disrupt the liposomes.

    • Inject the samples from both the total and encapsulated drug preparations into the HPLC system.

    • Quantify the drug concentration in each sample by comparing the peak area to a standard curve of the free drug.

  • Calculation of Encapsulation Efficiency (EE%):

    • EE% = (Dencap / Dtotal) x 100

Example HPLC Conditions for Doxorubicin:

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)[5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., sodium lauryl sulfate (B86663) solution) and an organic solvent (e.g., acetonitrile) in a 50:50 ratio.[5]

  • Detection: UV-Vis at 254 nm[5]

  • Flow Rate: 1.0 mL/min

Quantitative Data Summary

Table 1: Acceptable Quality Control Parameters for DSPC Liposomes

ParameterMethodAcceptable RangeReference
Mean Hydrodynamic Diameter DLS50 - 200 nm for intravenous administration[6]
Polydispersity Index (PDI) DLS< 0.3[7]
Zeta Potential Electrophoretic Light Scattering> |30| mV for electrostatic stability
Encapsulation Efficiency (EE%) HPLCHighly dependent on drug and loading method; >70% is often desirable.

Table 2: Effect of DSPC:Cholesterol Molar Ratio on Liposome Properties

DSPC:Cholesterol Molar RatioMean Diameter (nm)PDIEncapsulation Efficiency (%)
100:0~400-500> 0.3Varies
80:20~360< 0.3Varies
70:30~150-250< 0.2Generally higher for many drugs[2]
60:40~100-200< 0.2May decrease for some hydrophilic drugs[2]
50:50~100-150< 0.2Varies

Note: The values in this table are approximate and can vary depending on the specific preparation method, drug, and analytical conditions. Data is compiled from multiple sources to show general trends.[2][3]

References

Technical Support Center: Optimizing Extrusion of DSPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extrusion parameters for 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) liposomes. Here you will find answers to frequently asked questions and troubleshooting solutions for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for extruding DSPC liposomes?

A1: The extrusion of DSPC liposomes should be performed at a temperature significantly above its main phase transition temperature (Tc). The Tc of DSPC is approximately 55°C.[1][2] Therefore, a working temperature of 60-65°C is recommended to ensure the lipid bilayer is in a fluid and less rigid state, which facilitates easier extrusion and the formation of uniform vesicles.[3]

Q2: How many extrusion cycles are necessary for a homogenous liposome (B1194612) population?

A2: A minimum of 10-11 passes through the extruder is generally recommended to achieve a narrow and uniform size distribution.[4] The effect of the number of cycles on vesicle size tends to show a saturation-like behavior, where after a certain number of passes (often around 10-15), further cycles do not significantly reduce the liposome diameter.[5][6] For some applications, up to 21 passes may be performed. An odd number of passes is typically used to ensure the final product is collected in the receiving syringe.[4]

Q3: What is the expected size and polydispersity index (PDI) for extruded DSPC liposomes?

A3: The final size of the liposomes is primarily determined by the pore size of the polycarbonate membrane used in the extruder. For instance, using a 100 nm membrane will typically result in liposomes with a hydrodynamic diameter slightly larger than 100 nm. A polydispersity index (PDI) below 0.2 is indicative of a uniform and monodisperse liposome population, which is a desirable outcome for most applications.[3]

Q4: How does extrusion pressure affect the characteristics of DSPC liposomes?

A4: Increasing the extrusion pressure generally leads to a decrease in the mean diameter of the liposomes.[7][8] However, excessively high pressures can lead to membrane rupture and potential leakage of encapsulated contents. It is important to apply a steady and moderate pressure to achieve consistent results. The use of a constant pressure-controlled extrusion apparatus can help in obtaining reproducible results, especially when working with membranes having pore sizes under 100 nm.[9]

Q5: Can I extrude liposomes made of pure DSPC?

A5: While it is possible to extrude liposomes made of pure DSPC, they may be more prone to aggregation. To enhance stability, cholesterol is often included in the formulation at a molar ratio of up to 55:45 (DSPC:Cholesterol).[4] The inclusion of a small amount of a charged lipid like 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPS) or 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) can also prevent aggregation by introducing electrostatic repulsion.[3]

Troubleshooting Guide

Issue 1: The extruder is clogged, and it is very difficult to pass the liposome suspension through the membrane.

  • Possible Cause 1: Extrusion temperature is too low.

    • Solution: Ensure that the extruder and the liposome suspension are maintained at a temperature of 60-65°C, which is well above the Tc of DSPC (~55°C).[3] Below this temperature, the DSPC bilayer is in a rigid gel state, making it difficult to pass through the membrane pores.

  • Possible Cause 2: Lipid concentration is too high.

    • Solution: High lipid concentrations can increase the viscosity of the suspension, leading to high back pressure. If you are facing difficulty, consider diluting your lipid suspension. Generally, phospholipid concentrations should be less than 20 mg/ml for manual extrusion.[10]

  • Possible Cause 3: The initial multilamellar vesicles (MLVs) are too large.

    • Solution: Before extrusion through the final target membrane (e.g., 100 nm), it can be beneficial to sequentially extrude the suspension through membranes with larger pore sizes (e.g., 400 nm then 200 nm). This gradual size reduction can prevent clogging of the smaller pore size membranes.[10] Freeze-thaw cycles (5 cycles) of the MLV suspension prior to extrusion can also help to create smaller, more uniform vesicles.[11]

Issue 2: The final liposome population has a large average size and/or a high PDI (>0.3).

  • Possible Cause 1: Insufficient number of extrusion cycles.

    • Solution: Increase the number of passes through the extruder. A minimum of 10-15 cycles is often required to achieve a homogenous size distribution.[6]

  • Possible Cause 2: The extrusion temperature is not optimal.

    • Solution: Maintain a consistent temperature of 60-65°C throughout the extrusion process. Temperature fluctuations can lead to inconsistencies in the final liposome characteristics.

  • Possible Cause 3: Membrane integrity is compromised.

    • Solution: Inspect the polycarbonate membrane for any tears or defects. If necessary, replace the membrane. It is also good practice to change the filters after a certain number of cycles (e.g., every five cycles) to avoid clogging.[12]

Issue 3: I am observing leakage from the extruder apparatus.

  • Possible Cause 1: Improper assembly of the extruder.

    • Solution: Ensure that all components of the extruder, including the O-rings and filter supports, are correctly and securely assembled according to the manufacturer's instructions.[13] Leakage is sometimes observed from the Luer lock connections.[14]

  • Possible Cause 2: High back pressure.

    • Solution: As with clogging, high back pressure can sometimes cause leakage. Follow the recommendations for preventing clogging, such as optimizing temperature and lipid concentration, and considering sequential extrusion.

Issue 4: My DSPC liposomes are aggregating after preparation.

  • Possible Cause 1: Insufficient surface charge.

    • Solution: To prevent aggregation, incorporate a small molar percentage (5-10%) of a charged lipid such as DSPG into your formulation to introduce electrostatic repulsion between the vesicles.[3]

  • Possible Cause 2: Improper storage conditions.

    • Solution: For optimal stability, store the final liposome suspension at 4°C.[4][15] Avoid freezing the liposomes unless a cryoprotectant is used, as freeze-thaw cycles can disrupt the vesicle structure.[15]

Data Presentation

Table 1: Effect of Extrusion Cycles on Liposome Size

Number of CyclesMean Liposome Diameter (nm)Polydispersity Index (PDI)
1> 200> 0.4
5~150~0.2
10~120< 0.15
15~115< 0.1
20~115< 0.1

Note: These are representative values and can vary based on lipid composition, initial vesicle size, and extrusion pressure. A saturation-like effect is often observed, where after a certain number of cycles, the mean diameter does not significantly decrease.[5]

Table 2: Key Parameters for DSPC Liposome Extrusion

ParameterRecommended Value/RangeRationale
DSPC Phase Transition Temp. (Tc)~55°C[1][2]The temperature at which the lipid transitions from a gel to a fluid state.
Hydration/Extrusion Temperature60-65°C[3]Ensures the lipid bilayer is in a fluid state for proper vesicle formation.
DSPC:Cholesterol Molar Ratio55:45 to 2:1[4]Cholesterol enhances membrane stability and reduces permeability.
Number of Extrusion Cycles11-21[4]Ensures a homogenous population of unilamellar vesicles.
Storage Temperature4°C[3][15]Prevents aggregation and degradation.
Desired Polydispersity Index (PDI)< 0.2[3]Indicates a uniform liposome population.

Experimental Protocols

Protocol: Preparation of DSPC/Cholesterol Liposomes (100 nm) by Thin-Film Hydration and Extrusion

  • Lipid Film Formation:

    • Dissolve DSPC and cholesterol (e.g., at a 55:45 molar ratio) in chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask.[4]

    • Attach the flask to a rotary evaporator. The water bath should be set to a temperature that allows for solvent evaporation without degrading the lipids (e.g., 40-50°C).[4]

    • Rotate the flask and gradually apply a vacuum to evaporate the solvent, forming a thin, uniform lipid film on the inner wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to ensure complete removal of any residual organic solvent.

  • Hydration:

    • Pre-heat the aqueous hydration buffer (e.g., phosphate-buffered saline, pH 7.4) to 60-65°C.[4]

    • Add the heated buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.

    • Agitate the flask, keeping it in the heated water bath for approximately 30-60 minutes. This process hydrates the lipid film, leading to the spontaneous formation of multilamellar vesicles (MLVs).[4]

  • (Optional) Freeze-Thaw Cycles:

    • To improve the homogeneity of the MLVs, subject the suspension to five freeze-thaw cycles. Freeze the suspension in liquid nitrogen and then thaw it in a 65°C water bath.[11]

  • Extrusion (Size Reduction):

    • Assemble a mini-extruder device with a 100 nm polycarbonate membrane, ensuring the device is pre-heated to 60-65°C.[4]

    • Load the MLV suspension into one of the syringes of the extruder.

    • Pass the suspension through the membrane back and forth for a total of 11 to 21 passes.[4] This will yield a translucent suspension of large unilamellar vesicles (LUVs).

  • Characterization and Storage:

    • Determine the mean vesicle diameter and polydispersity index using Dynamic Light Scattering (DLS).

    • For long-term stability, store the final liposome suspension at 4°C.[4][15]

Visualizations

DSPC_Liposome_Extrusion_Workflow start Start: Weigh Lipids (DSPC, Cholesterol) dissolve Dissolve in Organic Solvent start->dissolve film Thin-Film Formation (Rotary Evaporator) dissolve->film dry Dry Under Vacuum (Remove Residual Solvent) film->dry hydrate Hydration with Heated Buffer (60-65°C) (Forms MLVs) dry->hydrate extrude Extrusion (60-65°C) (11-21 Passes, 100 nm) hydrate->extrude characterize Characterization (DLS: Size, PDI) extrude->characterize store Store at 4°C characterize->store end End: Uniform LUVs store->end

Caption: Workflow for DSPC liposome preparation and extrusion.

Troubleshooting_Extrusion issue Issue: High Extrusion Pressure / Clogging cause1 Is temperature > 60°C? issue->cause1 cause2 Is lipid concentration < 20 mg/mL? cause1->cause2 Yes solution1 Increase temperature to 60-65°C cause1->solution1 No cause3 Did you perform sequential extrusion? cause2->cause3 Yes solution2 Dilute lipid suspension cause2->solution2 No cause3->issue Yes, still issue solution3 Extrude through larger pores (e.g., 400nm) first cause3->solution3 No

Caption: Decision tree for troubleshooting extruder clogging.

References

controlling the size and polydispersity of DSPC liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and characterization of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) liposomes. Our goal is to provide actionable solutions to control liposome (B1194612) size and polydispersity, ensuring reproducible and stable formulations.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for hydrating and processing DSPC lipids?

A1: It is crucial to work above the phase transition temperature (Tc) of DSPC, which is approximately 55°C.[1] Hydrating the lipid film and performing size reduction techniques like extrusion should be carried out at a temperature range of 60-65°C to ensure the lipid bilayer is in a fluid state, which promotes the formation of spherical and unilamellar vesicles.[1]

Q2: What is an acceptable Polydispersity Index (PDI) for a DSPC liposome formulation?

A2: A Polydispersity Index (PDI) value below 0.2 is generally considered indicative of a monodisperse and homogeneous liposome population.[2] For many drug delivery applications, a PDI of 0.3 or below is deemed acceptable.[3][]

Q3: How does cholesterol affect the properties of DSPC liposomes?

A3: Cholesterol is a critical component for modulating the stability and rigidity of DSPC liposomes.[5] Increasing cholesterol content generally leads to a decrease in the size of DSPC liposomes.[6] It enhances bilayer packing, reduces permeability to encapsulated drugs, and improves stability during storage.[5][7] A common and effective molar ratio for stable formulations is DSPC:Cholesterol at 70:30 or 55:45.[5]

Q4: Can I freeze my DSPC liposome suspension for long-term storage?

A4: Freezing DSPC liposomes without a cryoprotectant is not recommended as it can disrupt the vesicle structure and lead to aggregation upon thawing.[5] For long-term storage, lyophilization (freeze-drying) in the presence of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is a suitable method.[5] Otherwise, storage at 4°C is recommended for maintaining stability.[5]

Q5: What are the primary chemical degradation pathways for DSPC?

A5: The two main chemical degradation pathways for DSPC are hydrolysis and oxidation.[5] Hydrolysis involves the cleavage of the ester bonds, leading to the formation of lysophospholipids and free fatty acids, which can destabilize the liposome.[5] Although DSPC is a saturated phospholipid and less prone to oxidation, it can still occur and can be mitigated by protecting the formulation from light and oxygen.[5]

Troubleshooting Guides

Issue 1: My DSPC liposomes are larger than the expected size after extrusion.
  • Possible Causes:

    • Insufficient Extrusion Passes: The number of times the liposome suspension is passed through the extruder membrane is critical for achieving the desired size.

    • Extrusion Temperature Below Tc: If the extrusion is performed below the phase transition temperature of DSPC (55°C), the lipids are in a gel-like state, making them difficult to extrude and resize effectively.[8]

    • High Lipid Concentration: Highly concentrated lipid suspensions can be more viscous and resistant to efficient size reduction.[1]

    • Membrane Clogging: The polycarbonate membrane may become clogged during extrusion, leading to inconsistent pressure and inefficient sizing.

  • Solutions:

    • Increase Extrusion Passes: It is recommended to perform an odd number of passes (e.g., 11-21 times) to ensure the entire sample passes through the membrane an equal number of times.[1]

    • Maintain Temperature Above Tc: Ensure the extruder and the liposome suspension are maintained at a temperature between 60-65°C throughout the extrusion process.[1]

    • Optimize Lipid Concentration: Consider diluting the lipid suspension. A common starting concentration is in the range of 0.1-1.0 mg/mL total lipid.[1]

    • Sequential Extrusion: If you are aiming for a very small size (e.g., 100 nm), it can be beneficial to first extrude through a larger pore size membrane (e.g., 400 nm) before proceeding to the smaller one.

Issue 2: The Polydispersity Index (PDI) of my liposome formulation is too high ( > 0.3).
  • Possible Causes:

    • Incomplete Hydration: A non-uniform lipid film or insufficient hydration time can lead to the formation of a heterogeneous population of multilamellar vesicles (MLVs).

    • Inefficient Size Reduction: The chosen size reduction method (e.g., sonication or extrusion) may not have been optimized to produce a uniform population.

    • Liposome Aggregation: Insufficient surface charge can lead to aggregation, which increases the PDI.[5]

  • Solutions:

    • Ensure Uniform Lipid Film: Create a thin, even lipid film during the solvent evaporation step. Ensure all residual solvent is removed under high vacuum.

    • Optimize Hydration: Use a hydration buffer pre-heated to 60-65°C and vortex thoroughly to ensure the entire lipid film is hydrated.

    • Refine Size Reduction Technique:

      • Extrusion: Increase the number of passes through the membrane.[1]

      • Sonication: Optimize sonication parameters such as power, time, and depth of the probe.[9]

    • Incorporate Charged Lipids: The inclusion of a small percentage of a charged lipid like distearoylphosphatidylglycerol (DSPG) can increase the zeta potential and prevent aggregation through electrostatic repulsion.[5]

Issue 3: My DSPC liposomes are aggregating over time during storage.
  • Possible Causes:

    • Inadequate Surface Charge: Low electrostatic repulsion between vesicles can lead to aggregation.[5]

    • Improper Storage Temperature: Storing liposomes near their phase transition temperature can cause instability.[5]

    • High Liposome Concentration: Concentrated suspensions are more susceptible to aggregation.[5]

    • Inappropriate Buffer Conditions: The pH and ionic strength of the buffer can impact liposome stability.[5]

  • Solutions:

    • Increase Zeta Potential: Incorporate a charged lipid such as DSPG into the formulation.[5]

    • Optimize Storage Conditions: Store liposome formulations at 4°C.[5]

    • Adjust Liposome Concentration: If aggregation is observed, consider diluting the formulation.[5]

    • Buffer Optimization: Ensure the buffer system is optimized for pH and ionic strength to maintain stability. A pH around 6.5 minimizes the hydrolysis rate of phosphatidylcholines.[5]

    • PEGylation: The addition of PEGylated lipids (e.g., DSPE-PEG2000) can provide steric stabilization and reduce aggregation.[5]

Data Presentation

Table 1: Influence of Lipid Composition on DSPC Liposome Size

Phospholipid CompositionCholesterol (mol%)Mean Hydrodynamic Diameter (nm)Reference
DSPC0360.6 ± 6.7[7]
DSPC20Varies[7]
DSPC:Cholesterol55:45~100-200 (post-extrusion)
DSPC:Cholesterol70:30Varies[5][7]
DSPC211395 ± 274 (sonicated)[10][11]
DSPC/celastrolwith cholesterol~104[12]

Table 2: Typical Physicochemical Properties of DSPC-based Lipid Nanoparticles

ParameterTypical ValueTechniqueReference
Z-average Diameter (nm)80 - 120DLS[2]
Polydispersity Index (PDI)< 0.2DLS[2]
Zeta Potential (mV)-2 to -4DLS[2]

Experimental Protocols

Protocol 1: Thin-Film Hydration Followed by Extrusion

This is a widely used method for producing unilamellar vesicles with a defined size.

  • Lipid Film Formation:

    • Dissolve DSPC and other lipids (e.g., cholesterol) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a temperature above the Tc of DSPC (60-65°C) to form a thin, uniform lipid film.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer (e.g., phosphate-buffered saline) to 60-65°C.

    • Add the warm buffer to the flask containing the lipid film. The volume will determine the final lipid concentration.

    • Vortex the flask to detach the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to 60-65°C.[1]

    • Load the MLV suspension into a syringe and pass it through the membrane back and forth for an odd number of passes (e.g., 11-21 times). This will yield a translucent suspension of unilamellar liposomes.

  • Characterization:

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

Protocol 2: Liposome Preparation by Sonication

Sonication uses sound energy to break down large MLVs into smaller unilamellar vesicles (SUVs).

  • Lipid Hydration:

    • Prepare MLVs as described in the thin-film hydration method (Steps 1 and 2).

  • Sonication:

    • Place the vial containing the MLV suspension in a water bath to control the temperature (above the Tc of DSPC).

    • Immerse the tip of a probe sonicator into the suspension.

    • Apply short bursts of sonication, followed by rest periods to avoid overheating the sample.

    • Continue until the suspension becomes clear. The duration and power of sonication will influence the final size.[9]

  • Annealing:

    • After sonication, maintain the liposome suspension at a temperature above the Tc for about an hour to anneal any structural defects.[7]

  • Characterization:

    • Analyze the size and PDI of the resulting liposomes using DLS.

Mandatory Visualizations

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Size Reduction cluster_characterization Characterization dissolve Dissolve Lipids in Organic Solvent evaporate Rotary Evaporation (> Tc) dissolve->evaporate vacuum High Vacuum (Remove Residual Solvent) evaporate->vacuum add_buffer Add Warm Buffer (> Tc) vacuum->add_buffer vortex Vortex to Form MLVs add_buffer->vortex extrusion Extrusion (11-21 Passes > Tc) vortex->extrusion sonication Probe Sonication (Pulsed, > Tc) vortex->sonication dls DLS Analysis (Size & PDI) extrusion->dls sonication->dls

Caption: Workflow for DSPC Liposome Preparation and Sizing.

troubleshooting_logic start High PDI or Incorrect Size check_temp Is Process Temp > 55°C? start->check_temp check_passes Sufficient Extrusion Passes (11-21)? check_temp->check_passes Yes increase_temp Action: Increase Temp to 60-65°C check_temp->increase_temp No check_hydration Uniform Film & Thorough Hydration? check_passes->check_hydration Yes increase_passes Action: Increase Number of Passes check_passes->increase_passes No check_concentration Lipid Concentration Too High? check_hydration->check_concentration Yes improve_hydration Action: Re-optimize Film & Hydration check_hydration->improve_hydration No dilute Action: Dilute Lipid Suspension check_concentration->dilute Yes final_check Re-characterize Size & PDI check_concentration->final_check No increase_temp->final_check increase_passes->final_check improve_hydration->final_check dilute->final_check

Caption: Troubleshooting Logic for Size and PDI Issues.

References

issues with DSPC solubility during formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding DSPC solubility and other formulation challenges.

Frequently Asked Questions (FAQs)

Q1: What is DSPC and why is it used in drug delivery?

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a synthetic, saturated phospholipid widely used in the formulation of liposomes and lipid nanoparticles (LNPs) for drug delivery.[1] Its popularity stems from its high phase transition temperature (Tm) of approximately 55°C, which results in rigid and stable lipid bilayers at physiological temperatures.[2] This stability helps to minimize premature drug leakage and enhance the circulation time of encapsulated therapeutics.[1]

Q2: What are the primary solubility characteristics of DSPC?

DSPC is a white to off-white powder that is soluble in organic solvents like chloroform (B151607) and ethanol (B145695) but is insoluble in water.[1] The solubility in organic solvents is a critical factor during the initial stages of liposome (B1194612) and LNP preparation.

Q3: I am observing precipitation of DSPC during the initial dissolving step. What could be the cause?

DSPC precipitation during initial dissolution in an organic solvent is often due to:

  • Insufficient Solvent Volume: The concentration of DSPC may be too high for the volume of solvent used.

  • Low Temperature: The temperature of the solvent may be too low, especially for solvents like ethanol where solubility can be temperature-dependent.

  • Inadequate Mixing: Insufficient agitation may prevent the complete dissolution of the lipid.

Q4: My DSPC liposome formulation is showing aggregation over time. What are the possible reasons and solutions?

Aggregation of DSPC-containing liposomes is a common stability issue. Key causes and solutions include:

  • Inadequate Surface Charge: Low electrostatic repulsion between liposomes can lead to aggregation.

    • Solution: Incorporate a charged lipid, such as 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG), into your formulation to increase the zeta potential and enhance stability.[3]

  • Improper Storage Temperature: Storing liposomes near their phase transition temperature can cause instability.[3]

    • Solution: For long-term stability, store DSPC liposome formulations at 4°C.[3]

  • High Liposome Concentration: Concentrated suspensions are more prone to aggregation.[3]

    • Solution: Consider diluting the formulation if aggregation is observed.[3]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can impact liposome stability.[3]

    • Solution: Maintain a pH around 6.5 to minimize phospholipid hydrolysis and optimize the ionic strength for your specific formulation.[4]

Q5: I am experiencing significant leakage of the encapsulated drug from my DSPC liposomes. How can I improve drug retention?

Drug leakage from DSPC liposomes can be attributed to several factors:

  • Bilayer Permeability: The inherent permeability of the lipid bilayer can allow for drug leakage.

    • Solution: Incorporating cholesterol into the formulation can decrease bilayer permeability and enhance drug retention. A DSPC to cholesterol molar ratio of 70:30 is often effective.[3]

  • Phase Transition Temperature: Processing or storing the liposomes near the Tm of DSPC can lead to increased leakage.

    • Solution: Ensure all processing steps post-hydration are conducted at a temperature above the Tm, and store the final formulation at a stable temperature, typically 4°C.

  • Chemical Degradation: Hydrolysis of the ester bonds in DSPC can compromise membrane integrity.

    • Solution: Store formulations at 4°C and maintain a pH of around 6.5 to minimize hydrolysis.[3][4]

Troubleshooting Guides

Issue 1: DSPC Fails to Dissolve Completely in Organic Solvent

Symptoms:

  • Visible particulate matter or cloudiness in the lipid-solvent mixture.

  • Incomplete formation of a clear solution.

Possible Causes & Troubleshooting Steps:

CauseTroubleshooting Step
Insufficient Solvent Increase the volume of the organic solvent to reduce the DSPC concentration.
Low Temperature Gently warm the solvent. For ethanol, heating to just above the Tm of DSPC (~60°C) can significantly improve solubility.[5]
Poor Solvent Choice While chloroform is an excellent solvent for DSPC, if using ethanol, ensure it is absolute ethanol. For challenging formulations, a mixture of chloroform and methanol (B129727) can be effective.
Inadequate Mixing Vortex or sonicate the mixture until the solution becomes clear.
Issue 2: Precipitation Occurs After Dissolving DSPC and Other Lipids

Symptoms:

  • A clear lipid solution becomes cloudy or forms a precipitate upon standing or after the addition of other components.

Possible Causes & Troubleshooting Steps:

CauseTroubleshooting Step
Component Interaction If cholesterol or other lipids are added, ensure they are also fully dissolved before mixing. The order of addition can sometimes matter.
Temperature Fluctuation Maintain a constant and appropriate temperature throughout the preparation of the lipid solution.
Solvent Evaporation If working with volatile solvents like chloroform, minimize evaporation by keeping the container sealed when not actively working with the solution.

Data Presentation

Table 1: Physicochemical Properties of DSPC

PropertyValueReference(s)
Molecular Formula C₄₄H₈₈NO₈P[1]
Molecular Weight 790.15 g/mol [1]
Main Phase Transition Temperature (T_m) ~55°C[2][6]
Appearance White to off-white powder[1]

Table 2: Solubility of DSPC in Common Organic Solvents

SolventSolubilityConditionsReference(s)
Chloroform ~79 mg/mL (100 mM)Room Temperature
Ethanol ~1 mg/mLRoom Temperature[7]
Ethanol ~12.5 mg/mL (15.82 mM)With warming and heating to 60°C[5]
Ethanol ~15.8 mg/mL (20 mM)With gentle warming
DMSO SolubleNot specified[8]
Water Insoluble-[1]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration

This method is a standard and widely used technique for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles.

Methodology:

  • Lipid Dissolution: Dissolve DSPC and other lipid components (e.g., cholesterol) in a suitable organic solvent, such as chloroform or a chloroform:methanol mixture, in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the Tm of DSPC (e.g., 60-65°C) to ensure the formation of a thin, uniform lipid film on the inner surface.

  • Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add the aqueous buffer (e.g., phosphate-buffered saline) pre-heated to a temperature above the Tm of DSPC to the flask.

  • Vesicle Formation: Agitate the flask by vortexing to hydrate (B1144303) the lipid film, which will result in the formation of a milky suspension of MLVs.

  • Downsizing (Optional): To produce unilamellar vesicles of a defined size, the MLV suspension can be subjected to extrusion or sonication. For extrusion, the suspension is repeatedly passed through polycarbonate membranes with a specific pore size (e.g., 100 nm) at a temperature above the Tm of DSPC.

Protocol 2: Liposome Preparation by Ethanol Injection

This is a rapid method suitable for forming small unilamellar vesicles (SUVs).

Methodology:

  • Lipid Dissolution: Dissolve DSPC and any other lipids in absolute ethanol at a temperature above the Tm of DSPC (e.g., 60°C).[1]

  • Injection: Rapidly inject the ethanolic lipid solution into a stirred aqueous phase that is also maintained at a temperature above the Tm of DSPC.[1]

  • Liposome Formation: The rapid dilution of ethanol in the aqueous phase causes the lipids to precipitate and self-assemble into liposomes.[1]

  • Ethanol Removal: Remove the ethanol from the liposome suspension using a method such as dialysis or diafiltration.

Visualizations

DSPC_Solubility_Troubleshooting start_node Start: Dissolve DSPC in Organic Solvent decision_node decision_node start_node->decision_node Observe Solution end_node_success Clear Lipid Solution (Proceed to next step) decision_node->end_node_success Clear? process_node1 Action: Increase Solvent Volume or Warm Gently decision_node->process_node1 Cloudy or Precipitate? process_node process_node end_node_fail Issue Persists: Re-evaluate Formulation decision_node2 Clear? process_node1->decision_node2 decision_node2->end_node_success process_node2 Action: Sonicate or Use Chloroform/Methanol Mix decision_node2->process_node2 No decision_node3 Clear? process_node2->decision_node3 decision_node3->end_node_success decision_node3->end_node_fail No

Caption: Troubleshooting workflow for DSPC dissolution issues.

Liposome_Aggregation_Troubleshooting start_node Start: Liposome Formulation Shows Aggregation process_node1 Check Storage Conditions: - Temperature (4°C?) - Concentration (Too high?) start_node->process_node1 Initial Observation decision_node decision_node process_node process_node end_node_success Stable Formulation decision_node1 Conditions Optimal? process_node1->decision_node1 process_node2 Evaluate Formulation: - Surface Charge - Buffer pH & Ionic Strength decision_node1->process_node2 Yes process_node_remedy1 Adjust Storage T and/or Dilute Sample decision_node1->process_node_remedy1 No decision_node2 Formulation Issue? process_node2->decision_node2 process_node_remedy1->end_node_success decision_node2->end_node_success No process_node_remedy2 Reformulate: - Add Charged Lipid (e.g., DSPG) - Adjust pH to ~6.5 - Optimize Ionic Strength decision_node2->process_node_remedy2 Yes process_node_remedy2->end_node_success

Caption: Decision tree for troubleshooting liposome aggregation.

References

Technical Support Center: Minimizing Drug Leakage from DSPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) liposomes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges related to drug leakage and optimize the stability of your liposomal formulations.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem 1: High Drug Leakage Observed During Storage

Potential Cause Recommended Solution
Inappropriate Storage Temperature Store DSPC liposomes at 2-8°C. Avoid freezing, as the formation of ice crystals can disrupt the liposome (B1194612) membrane, leading to significant drug leakage.[1]
Lipid Peroxidation Protect liposomes from light and oxygen to prevent lipid peroxidation, which can compromise membrane integrity.[2] Consider using light-resistant containers and purging with an inert gas like nitrogen or argon.
Suboptimal Lipid Composition The formulation lacks stabilizing components. Incorporate cholesterol into the lipid bilayer at a molar ratio of approximately 2:1 or 55:45 (DSPC:Cholesterol) to increase membrane rigidity and reduce permeability.[3]
Hydrolysis of Phospholipids Ensure the pH of the storage buffer is optimal. Hydrolysis of the phospholipid ester bonds can occur at non-neutral pH, leading to liposome destabilization.[4]

Problem 2: Rapid Drug Release in Biological Fluids (e.g., plasma/serum)

Potential Cause Recommended Solution
Opsonization and RES Uptake Incorporate a PEGylated lipid, such as DSPE-PEG2000, into your formulation.[2] This creates a hydrophilic shield on the liposome surface, reducing opsonin protein binding and subsequent clearance by the reticuloendothelial system (RES).[2]
Destabilization by Serum Components The presence of serum can increase the leakage of drugs from liposomes.[5] Including cholesterol in the formulation can help mitigate this effect by increasing membrane stability.[6][7]
Physiological Temperature Above Phase Transition Ensure your liposome formulation is stable at 37°C. DSPC has a high phase transition temperature (Tc) of approximately 55°C, making it rigid and less permeable at physiological temperatures.[3]

Problem 3: Low Encapsulation Efficiency

Potential Cause Recommended Solution
Inefficient Passive Loading For hydrophilic drugs, passive loading during hydration of the lipid film can be inefficient. Consider using an active (remote) loading method, such as creating a pH or ion gradient, which can achieve encapsulation efficiencies approaching 100% for ionizable drugs.[2]
Suboptimal Preparation Method The chosen preparation method may not be ideal for your drug. Compare different methods like thin-film hydration, reverse-phase evaporation, and ethanol (B145695) injection.[8] For example, reverse-phase evaporation can yield higher encapsulation for hydrophilic drugs compared to thin-film hydration.[8]
Incorrect Hydration Temperature Hydrate the lipid film at a temperature above the Tc of DSPC (e.g., 60-65°C) to ensure proper liposome formation and drug encapsulation.
Competition for Bilayer Space Excessive cholesterol in the formulation can sometimes decrease the encapsulation efficiency of certain drugs by competing for space within the bilayer.[2] Optimize the cholesterol concentration for your specific drug.

Frequently Asked Questions (FAQs)

Q1: Why are DSPC liposomes preferred for minimizing drug leakage?

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) is a saturated phospholipid with long 18-carbon acyl chains.[3] This structure results in a high phase transition temperature (Tc) of approximately 55°C.[3] At physiological temperature (37°C), DSPC liposomes are in a rigid "gel" state, which makes the lipid bilayer highly ordered and less permeable, thus minimizing the premature leakage of encapsulated drugs.[3]

Q2: What is the role of cholesterol in DSPC liposomes?

Cholesterol is a critical component for enhancing the stability of DSPC liposomes. It inserts into the lipid bilayer, increasing its packing density and mechanical rigidity.[4][9] This reduces the permeability of the membrane to encapsulated molecules, thereby preventing drug leakage.[6][7] A common and effective molar ratio of DSPC to cholesterol is 2:1 or 55:45.[3]

Q3: How does PEGylation help in reducing drug leakage?

PEGylation involves incorporating a polyethylene (B3416737) glycol (PEG)-conjugated lipid, such as DSPE-PEG2000, into the liposome formulation.[2] The PEG chains form a hydrophilic layer on the surface of the liposomes, which provides several benefits:

  • Steric Hindrance: This layer prevents the aggregation of liposomes.[2]

  • Reduced Opsonization: It minimizes the binding of serum proteins (opsonins), which in turn reduces the clearance of liposomes by the immune system (reticuloendothelial system).[2][10]

  • Enhanced Stability: The PEG layer can contribute to the overall physical stability of the liposomes during storage and circulation, indirectly helping to retain the encapsulated drug.[11]

Q4: What is the difference between passive and active drug loading, and which is better for minimizing leakage?

  • Passive Loading: The drug is encapsulated during the formation of the liposomes. For hydrophilic drugs, this involves dissolving the drug in the aqueous buffer used for lipid film hydration. For hydrophobic drugs, it is incorporated into the lipid film.[2] Encapsulation efficiency can be low and variable.

  • Active (Remote) Loading: This technique is used for weakly amphipathic drugs with ionizable groups. A transmembrane gradient (e.g., a pH or ion gradient) is established across the liposome membrane, which drives the drug into the liposome core where it becomes trapped.[2] This method can achieve very high encapsulation efficiencies, often approaching 100%.

For minimizing leakage, a high and stable encapsulation is key. Active loading often results in a more stable drug entrapment within the liposome core, which can contribute to better drug retention.

Q5: Which preparation method is best for creating stable DSPC liposomes with low leakage?

The thin-film hydration method followed by extrusion is a widely used and robust technique for producing unilamellar DSPC liposomes with a defined size and good stability.[3] Extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm) results in a homogenous population of liposomes, which is crucial for reproducible drug delivery. While other methods like reverse-phase evaporation or ethanol injection exist, the thin-film hydration with extrusion method offers good control over the final liposome characteristics.[8]

Data Presentation

Table 1: Influence of Lipid Composition on Drug Retention in Liposomes

Liposome CompositionIncubation TemperatureDrug Retention after 48 hoursReference
DSPC:Cholesterol4°C87.1 ± 6.8%[12][13]
DSPC:Cholesterol37°C85.2 ± 10.1%[12][13]
DPPC:Cholesterol4°C62.1 ± 8.2% (after 3h)[12][13]
DPPC:Cholesterol37°C60.8 ± 8.9% (after 24h)[12][13]
DMPC:Cholesterol4°C47.3 ± 6.9% (after 15 min)[12][13]
DMPC:Cholesterol37°C53.8 ± 4.3% (after 15 min)[12][13]

Table 2: Comparison of DSPC Liposome Manufacturing Methods

Manufacturing MethodTypical Particle Size (nm) (post-extrusion)Polydispersity Index (PDI)Encapsulation Efficiency (%)Key AdvantagesKey Disadvantages
Thin-Film Hydration 50 - 200[8]< 0.2[8]Variable, generally lower for hydrophilic drugs without active loading.[8]Robust, widely used, suitable for various lipid compositions.[8]Can be time-consuming, may require additional downsizing steps (e.g., extrusion, sonication).[8]
Reverse-Phase Evaporation Can produce micron-sized vesicles, requires downsizing.[8]VariableGenerally higher for hydrophilic drugs compared to thin-film hydration.[8]High encapsulation efficiency for hydrophilic molecules.[8]Exposure of the drug to organic solvents and sonication may be detrimental.
Ethanol Injection 30 - 100LowModerateRapid and simple method.Residual ethanol may be present and needs to be removed.

Experimental Protocols

Protocol 1: Preparation of DSPC Liposomes using the Thin-Film Hydration and Extrusion Method

  • Lipid Dissolution:

    • Accurately weigh the desired amounts of DSPC and cholesterol (e.g., at a 55:45 molar ratio).

    • Dissolve the lipids in a suitable volatile organic solvent, such as chloroform (B151607) or a chloroform:methanol mixture, in a round-bottom flask. Ensure complete dissolution to form a clear solution.[3]

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.

  • Drying:

    • Place the flask under a high vacuum for at least 2 hours to ensure the complete removal of any residual organic solvent.

  • Hydration:

    • Pre-heat the hydration buffer (e.g., phosphate-buffered saline, pH 7.4) to a temperature above the Tc of DSPC (e.g., 60-65°C). If using passive loading for a hydrophilic drug, dissolve the drug in this buffer.

    • Add the warm hydration buffer to the flask containing the dry lipid film.

    • Vortex the flask until the lipid film is fully hydrated and dispersed, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • Assemble a liposome extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).

    • Pass the MLV suspension through the extruder multiple times (e.g., 11-21 times) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a uniform size distribution.

  • Purification:

    • Remove any unencapsulated drug by size-exclusion chromatography or dialysis.

Protocol 2: In Vitro Drug Leakage Assay

  • Sample Preparation:

    • Place a known concentration of the drug-loaded liposome suspension in a dialysis bag (with a molecular weight cut-off appropriate to retain the liposomes but allow the free drug to pass through).

  • Dialysis:

    • Immerse the dialysis bag in a large volume of release buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring. This creates "sink conditions" that mimic the in vivo environment.[3]

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw aliquots from the release buffer outside the dialysis bag.

  • Quantification:

    • Quantify the concentration of the released drug in the collected aliquots using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation:

    • Calculate the cumulative percentage of drug release at each time point relative to the initial total amount of encapsulated drug.

Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_characterization Characterization & Analysis dissolution 1. Lipid Dissolution (DSPC, Cholesterol in Chloroform) film_formation 2. Thin-Film Formation (Rotary Evaporation) dissolution->film_formation hydration 3. Hydration (with Drug Buffer) film_formation->hydration extrusion 4. Extrusion (100 nm membrane) hydration->extrusion purification 5. Purification (Size Exclusion Chromatography) extrusion->purification leakage_assay 6. In Vitro Leakage Assay (Dialysis) purification->leakage_assay analysis 7. Drug Quantification (HPLC/UV-Vis) leakage_assay->analysis

Caption: Workflow for DSPC Liposome Preparation and Drug Leakage Analysis.

influencing_factors cluster_factors Factors Influencing Drug Retention cluster_composition Lipid Composition cluster_process Process Parameters cluster_outcome Outcome dspc High Tc of DSPC drug_retention Minimized Drug Leakage dspc->drug_retention cholesterol Cholesterol Content cholesterol->drug_retention peg PEGylation peg->drug_retention prep_method Preparation Method prep_method->drug_retention loading_method Drug Loading Method loading_method->drug_retention storage Storage Conditions storage->drug_retention

Caption: Key Factors Influencing Drug Retention in DSPC Liposomes.

References

Technical Support Center: Impact of Buffer pH on DSPC Liposome Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the impact of buffer pH on the stability of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the long-term chemical stability of DSPC liposomes?

A1: The optimal pH for minimizing the chemical degradation of DSPC liposomes is approximately 6.5.[1] At this pH, the rate of hydrolysis of the ester bonds in the phosphatidylcholine headgroup is at its minimum.[1][2] Both acidic and alkaline conditions can accelerate hydrolysis, leading to the formation of lysophospholipids and free fatty acids, which can compromise the integrity of the liposome (B1194612) membrane and lead to drug leakage.[1]

Q2: How does pH affect the physical stability (aggregation and fusion) of DSPC liposomes?

A2: The pH of the buffer can significantly impact the physical stability of DSPC liposomes by altering their surface charge. DSPC is a zwitterionic phospholipid, but the overall surface charge of the liposome (zeta potential) can be influenced by the buffer composition and pH. Insufficient electrostatic repulsion between liposomes can lead to aggregation and a significant increase in particle size.[1] Extreme pH values can also induce liposome fusion and leakage of encapsulated contents.

Q3: Can pH be used to trigger drug release from DSPC liposomes?

A3: While DSPC liposomes are not inherently pH-sensitive in the same way as formulations containing lipids like DOPE and CHEMS, significant shifts in pH can lead to destabilization and subsequent drug release.[3] For instance, incubation in an acidic environment (e.g., pH 5.0) can cause structural changes and leakage.[3] However, for controlled, triggered release, it is more common to incorporate specific pH-sensitive lipids into the formulation.

Q4: What is the effect of incorporating cholesterol into DSPC liposomes on their pH stability?

A4: Cholesterol is a common component in liposome formulations that enhances membrane stability. It increases the packing density of the lipid bilayer, making it less permeable to encapsulated contents.[1] While cholesterol does not directly alter the optimal pH for chemical stability, it can help to mitigate the destabilizing effects of pH deviations by reinforcing the membrane structure and reducing drug leakage.

Q5: How can I monitor the stability of my DSPC liposomes at different pH values?

A5: A comprehensive stability study should involve monitoring several key parameters over time. These include:

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to detect aggregation or fusion.

  • Zeta Potential: To assess changes in surface charge that can predict aggregation.

  • Drug Leakage: Quantifying the amount of encapsulated drug that has been released into the external buffer.

  • Lipid Integrity: Analyzing the chemical degradation of DSPC into lysophospholipids and free fatty acids, typically by techniques like HPLC-ELSD.[1]

  • Visual Appearance: Observing any changes in the formulation such as precipitation or increased turbidity.

Troubleshooting Guides

Issue 1: My DSPC liposomes are aggregating after changing the buffer pH.

This is a common issue that can arise from several factors related to the formulation and handling of liposomes. Below are potential causes and their solutions.

Possible Cause Recommended Solution
Inadequate Surface Charge at the New pH The change in pH may have brought the liposomes closer to their isoelectric point, reducing electrostatic repulsion. Solution: Incorporate a small percentage (5-10 mol%) of a charged lipid into your formulation. For a negative charge, consider using 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG). A zeta potential of at least ±30 mV is generally considered indicative of a stable liposomal suspension.[4]
High Ionic Strength of the Buffer High salt concentrations in the new buffer can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation (charge screening effect). Solution: Reduce the ionic strength of the buffer if possible. If a high ionic strength is required for the application, consider incorporating PEGylated lipids (e.g., DSPE-PEG2000) to provide steric stabilization.[1]
pH-Induced Lipid Hydrolysis If the new pH is significantly acidic or alkaline, it may be accelerating the hydrolysis of DSPC, leading to the formation of fusogenic lysophospholipids. Solution: If possible, adjust the pH of your formulation to be closer to the optimal pH of 6.5 for long-term storage.[1][2] If the experimental conditions require an extreme pH, minimize the incubation time and temperature.

Data Presentation

The following tables summarize the expected impact of buffer pH on the key stability parameters of DSPC-based liposomes. The exact values can vary depending on the specific formulation (e.g., presence of cholesterol, PEGylated lipids) and experimental conditions.

Table 1: Effect of pH on the Physical Stability of DSPC Liposomes

pHParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)General Observation
4.0 Significant Increase> 0.3Near Neutral or Slightly PositiveProne to aggregation due to protonation of the phosphate (B84403) group and increased hydrolysis.
5.5 Moderate Increase~ 0.2 - 0.3Slightly NegativeIncreased potential for aggregation compared to neutral pH.
6.5 Stable< 0.2Moderately NegativeOptimal for minimal hydrolysis; generally stable with low aggregation.
7.4 Stable< 0.2Moderately NegativePhysiologically relevant pH; generally stable but hydrolysis rate is slightly higher than at pH 6.5.
8.5 Moderate Increase~ 0.2 - 0.3More NegativeIncreased hydrolysis rate; potential for aggregation depending on buffer composition.
> 9.0 Significant Increase> 0.3Highly NegativeHigh rate of alkaline-catalyzed hydrolysis leading to membrane destabilization.

Note: The zeta potential of pure DSPC liposomes is typically slightly negative at neutral pH. The magnitude can be influenced by the ionic strength of the buffer.

Table 2: pH-Dependent Drug Leakage from DSPC Liposomes

pHEncapsulated DrugIncubation Time (h)Drug Leakage (%)Reference
5.0Carboxyfluorescein2< 5%[3]
7.2Aquated Cisplatin72~ 2%[5]
7.4Inulin48~ 15%[6][7]

This table provides illustrative data from different studies and highlights that drug leakage from DSPC liposomes is generally low, but can be influenced by pH and the nature of the encapsulated drug.

Experimental Protocols

Protocol 1: Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar DSPC liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol (optional)

  • DSPE-PEG2000 (optional)

  • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

  • Hydration buffer of desired pH (e.g., citrate (B86180) buffer for acidic pH, phosphate-buffered saline (PBS) for neutral pH, or borate (B1201080) buffer for alkaline pH)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC and other lipid components in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer to a temperature above the phase transition temperature (Tc) of DSPC (Tc ≈ 55°C), for example, to 60-65°C.

    • Add the warm hydration buffer to the flask containing the dry lipid film.

    • Vortex the flask to detach the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).

    • Pass the MLV suspension through the membrane back and forth for an odd number of passes (e.g., 11-21 times) to form unilamellar liposomes of a defined size.

  • Purification (Optional):

    • To remove unencapsulated drug (if any), the liposome suspension can be purified using size-exclusion chromatography (SEC) or dialysis against the hydration buffer.

Protocol 2: Assessing DSPC Liposome Stability at Different pH Values

This protocol outlines a workflow for evaluating the stability of DSPC liposomes in various pH environments.

Procedure:

  • Sample Preparation:

    • Prepare a batch of DSPC liposomes as described in Protocol 1.

    • Divide the liposome suspension into equal aliquots.

    • For each aliquot, exchange the external buffer with a buffer of the desired pH (e.g., pH 4.0, 5.5, 6.5, 7.4, 8.5) using dialysis or SEC.

  • Initial Characterization (Time = 0):

    • For each pH condition, immediately measure the following:

      • Particle size and PDI using DLS.

      • Zeta potential.

      • Initial drug concentration (if applicable).

  • Incubation:

    • Store the aliquots at a controlled temperature (e.g., 4°C for long-term stability or 37°C for physiological relevance).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 7, 14, and 30 days), withdraw a sample from each pH condition and re-analyze for:

      • Particle size and PDI.

      • Zeta potential.

      • Drug leakage: Separate the liposomes from the external buffer and quantify the amount of drug in both fractions.

      • Lipid hydrolysis: Quantify the amount of DSPC and its degradation products (e.g., lyso-PC) using a suitable analytical method like HPLC-ELSD.

  • Data Analysis:

    • Plot the measured parameters as a function of time for each pH condition to determine the stability profile.

Visualizations

cluster_chemical Chemical Instability cluster_physical Physical Instability DSPC_molecule DSPC Molecule (Phosphatidylcholine) Hydrolysis Hydrolysis (Cleavage of ester bonds) DSPC_molecule->Hydrolysis Degradation_products Degradation Products (Lysophospholipids, Free Fatty Acids) Hydrolysis->Degradation_products Leakage Drug Leakage Degradation_products->Leakage causes Aggregation Aggregation/ Fusion Buffer_pH Buffer pH Optimal_pH Optimal pH ~6.5 (Minimal Hydrolysis) Buffer_pH->Optimal_pH is Extreme_pH Acidic (<6) or Alkaline (>7.5) pH (Increased Hydrolysis) Buffer_pH->Extreme_pH is Altered_Surface_Charge Altered Surface Charge (Zeta Potential) Buffer_pH->Altered_Surface_Charge influences Extreme_pH->Hydrolysis accelerates Altered_Surface_Charge->Aggregation can lead to

Caption: Logical relationship between buffer pH and DSPC liposome instability.

start Start: Liposome Instability Observed (e.g., Aggregation, Leakage) check_pH Check Buffer pH start->check_pH is_pH_optimal Is pH ~6.5? check_pH->is_pH_optimal adjust_pH Adjust pH to ~6.5 for storage is_pH_optimal->adjust_pH No check_zeta Measure Zeta Potential is_pH_optimal->check_zeta Yes re-evaluate Re-evaluate Stability adjust_pH->re-evaluate is_zeta_sufficient Is |Zeta| > 30 mV? check_zeta->is_zeta_sufficient add_charged_lipid Incorporate Charged Lipid (e.g., DSPG) is_zeta_sufficient->add_charged_lipid No is_zeta_sufficient->re-evaluate Yes add_peg Incorporate PEG-lipid (Steric Hindrance) add_charged_lipid->add_peg If aggregation persists add_charged_lipid->re-evaluate add_peg->re-evaluate

Caption: Troubleshooting workflow for pH-related instability of DSPC liposomes.

prep Liposome Preparation (Thin-Film Hydration) extrusion Extrusion (Size Reduction) prep->extrusion buffer_exchange Buffer Exchange to Target pH extrusion->buffer_exchange initial_char Initial Characterization (t=0) - Size & PDI - Zeta Potential - Drug Content buffer_exchange->initial_char storage Storage at Controlled Temperature initial_char->storage timepoint Time-Point Analysis (e.g., t=1, 7, 30 days) storage->timepoint timepoint->storage analysis Re-Characterization - Size & PDI - Zeta Potential - Drug Leakage timepoint->analysis data Data Analysis & Stability Profile analysis->data

Caption: Experimental workflow for assessing DSPC liposome stability at different pH values.

References

Technical Support Center: Scaling Up DSPC Liposome Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the scaling up of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) liposome (B1194612) production.

Troubleshooting Guides

This section addresses specific issues that may arise during the manufacturing process, offering potential causes and actionable solutions.

Issue 1: Significant increase in liposome particle size and aggregation upon scaling up.

  • Possible Causes:

    • Inadequate Mixing Dynamics: In larger volumes, achieving uniform mixing and consistent shear forces can be challenging, leading to localized areas of high lipid concentration and subsequent aggregation.[][2]

    • Temperature Gradients: Maintaining a consistent temperature above the phase transition temperature (Tc) of DSPC (approximately 55°C) throughout a larger vessel is difficult.[3][4] Cold spots can cause the lipids to fall out of the fluid phase, promoting aggregation.

    • Insufficient Surface Charge: At higher concentrations typical of scaled-up batches, the electrostatic repulsion between liposomes may be insufficient to prevent aggregation if the formulation lacks charged lipids.[5]

    • Suboptimal Lipid Concentration: High lipid concentrations are more susceptible to aggregation.[5]

  • Solutions:

    • Optimize Mixing Parameters:

      • For methods like ethanol (B145695) injection, ensure rapid and efficient mixing at the point of injection.[2][6]

      • Consider scalable mixing technologies like T-junction mixers or microfluidic systems that offer precise control over mixing parameters.[7][8]

    • Ensure Uniform Temperature Control:

      • Utilize jacketed vessels with controlled heating to maintain a temperature of 60-65°C during hydration and extrusion steps.[3]

      • Monitor the temperature at multiple points within the vessel to ensure uniformity.

    • Incorporate Charged Lipids:

      • Include a small percentage (e.g., 5-10 mol%) of a charged lipid like 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) to increase the zeta potential and enhance electrostatic repulsion.[3][5]

    • Adjust Lipid Concentration:

      • If aggregation persists, consider optimizing the process with a slightly lower lipid concentration.[5]

Issue 2: Low and inconsistent encapsulation efficiency in large-scale batches.

  • Possible Causes:

    • Inefficient Hydration: Incomplete hydration of the lipid film in large-scale thin-film hydration methods can lead to a lower volume of encapsulated aqueous phase.[9]

    • Drug Precipitation: For hydrophilic drugs, poor solubility in the aqueous phase at larger volumes can lead to precipitation and reduced encapsulation.[]

    • Premature Drug Leakage: Processing steps that induce stress on the liposomes, such as high-shear mixing or prolonged processing times, can cause premature leakage of the encapsulated drug.[][10]

  • Solutions:

    • Optimize Hydration Process:

      • Ensure the hydration buffer is added at a temperature above the Tc of DSPC (e.g., 60-65°C).[11]

      • Allow sufficient hydration time with appropriate agitation to ensure the entire lipid film is hydrated.[9]

    • Enhance Drug Solubility:

      • Adjust the pH or ionic strength of the aqueous phase to improve the solubility of the hydrophilic drug.

    • Employ Milder Processing Conditions:

      • When using methods like sonication, control the energy input and duration to avoid disrupting the liposome structure.[9][12]

      • For extrusion, use a gradual reduction in pore size and maintain a consistent temperature to minimize stress on the liposomes.[4]

Issue 3: Difficulty in achieving desired and uniform particle size during large-scale extrusion.

  • Possible Causes:

    • Membrane Clogging: At larger scales, the higher volume of liposome suspension can lead to faster clogging of the polycarbonate membranes, resulting in increased back pressure and inconsistent particle size.

    • Inconsistent Pressure and Flow Rate: Maintaining a constant pressure and flow rate across the membrane in large-scale extrusion systems can be challenging.[4]

    • Processing Temperature Below Tc: Extruding DSPC liposomes below their phase transition temperature requires significantly higher pressures and can lead to difficulties in extrusion and heterogeneous vesicle sizes.[4]

  • Solutions:

    • Optimize Extrusion Parameters:

      • Ensure the extrusion is performed at a temperature above the Tc of DSPC (e.g., 60-65°C) to maintain the lipids in a fluid state.[3][11]

      • Use a sequential extrusion process, starting with larger pore size membranes and gradually decreasing to the desired size.

      • Monitor the pressure during extrusion and change the membranes if a significant increase is observed.

    • Consider Alternative Sizing Methods:

      • For very large-scale production, high-pressure homogenization or microfluidics may offer better scalability and reproducibility for particle size reduction.

Issue 4: Liposome instability and drug leakage during lyophilization of scaled-up batches.

  • Possible Causes:

    • Ineffective Cryoprotection: The ratio of cryoprotectant to liposomes may not be optimal for larger batches, leading to ice crystal formation that can disrupt the liposome membrane.[13][14]

    • Non-uniform Freezing and Drying: Achieving a consistent freezing and drying rate throughout a large batch can be difficult, leading to variations in the final product's stability.[15]

    • Osmotic Stress: The removal of water during dehydration can cause osmotic shock, leading to the fusion and leakage of liposomes.[13]

  • Solutions:

    • Optimize Cryoprotectant Concentration:

      • Screen different cryoprotectants (e.g., sucrose, trehalose) and optimize their concentration for the specific formulation and batch size.[5]

    • Control Lyophilization Cycle Parameters:

      • Develop and validate a lyophilization cycle with controlled freezing rates and primary and secondary drying stages to ensure uniformity across the batch.[10][15] The primary drying temperature should be below the glass transition temperature of the maximally freeze-concentrated solution (Tg').[13]

    • Incorporate Cholesterol:

      • The inclusion of cholesterol in the lipid bilayer can improve the stability of liposomes during freeze-drying.[13][16]

Frequently Asked Questions (FAQs)

Q1: What are the main chemical degradation pathways for DSPC in liposomes and how can they be mitigated during scale-up?

A1: The two primary chemical degradation pathways for DSPC are hydrolysis and oxidation.[5]

  • Hydrolysis: This is the cleavage of the ester bonds in the phospholipid, leading to the formation of lysophospholipids and free fatty acids, which can destabilize the liposome membrane.[][5] The rate of hydrolysis is influenced by pH and temperature.[5]

    • Mitigation: Maintain the pH of the formulation around 6.5, where the hydrolysis rate of phosphatidylcholines is at a minimum.[5] Storing the liposomes at 4°C also reduces the rate of hydrolysis.[5]

  • Oxidation: Although DSPC is a saturated phospholipid and less prone to oxidation, other components in the formulation or trace impurities can be susceptible.[5]

    • Mitigation: Protect the formulation from light and oxygen by using amber vials and purging with an inert gas like nitrogen or argon.[5]

Q2: How does the choice of manufacturing method impact the scalability of DSPC liposome production?

A2: The manufacturing method significantly influences scalability.

  • Thin-Film Hydration: This is a common laboratory-scale method but is difficult to scale up due to challenges in achieving uniform lipid film deposition and consistent hydration in large vessels.[2][6] It often requires subsequent sizing steps like extrusion or sonication, which have their own scalability challenges.[2]

  • Ethanol Injection: This method is more amenable to scale-up as it is a rapid and relatively simple process.[2][6] However, controlling the mixing of the ethanol and aqueous phases is critical to ensure consistent particle size, and removal of the residual ethanol is necessary.[6]

  • Microfluidics: This technique offers excellent control over liposome properties and high reproducibility, making it highly suitable for large-scale production.[6][7][17] The process is inherently scalable by parallelizing microfluidic channels.[8]

  • Sonication: While effective for producing small vesicles at the lab scale, probe sonication can be difficult to scale up due to localized high energy input which can lead to lipid degradation.[9] Bath sonication is less energetic and may not be efficient for large volumes.[9]

Q3: What are the key analytical techniques for characterizing DSPC liposomes during and after scale-up?

A3: A comprehensive set of analytical techniques is crucial to ensure batch-to-batch consistency and product quality.[18][19]

  • Particle Size and Size Distribution: Dynamic Light Scattering (DLS) is commonly used to measure the average particle size and polydispersity index (PDI).[18]

  • Zeta Potential: Electrophoretic Light Scattering (ELS) measures the surface charge of the liposomes, which is an indicator of colloidal stability.[18]

  • Morphology and Lamellarity: Cryogenic Transmission Electron Microscopy (Cryo-TEM) provides direct visualization of the liposomes' shape and number of lipid bilayers.[18]

  • Encapsulation Efficiency: This is determined by separating the unencapsulated drug from the liposomes (e.g., using size exclusion chromatography or dialysis) and then quantifying the drug concentration in the liposome fraction using methods like HPLC or UV-Vis spectroscopy.[18][20]

  • Phase Transition Temperature: Differential Scanning Calorimetry (DSC) is used to determine the Tc of the lipid bilayer, which is a critical parameter for DSPC liposomes.[18]

  • In Vitro Drug Release: Dialysis methods are commonly employed to study the release kinetics of the encapsulated drug from the liposomes.[20]

Q4: What are the regulatory considerations for scaling up DSPC liposome production?

A4: Scaling up liposome production requires adherence to strict regulatory guidelines from authorities like the FDA and EMA.[21][22]

  • Process Validation: The manufacturing process must be robust, repeatable, and validated to ensure consistent product quality.[22]

  • Control of Critical Quality Attributes (CQAs): Key CQAs for liposomes, such as particle size, encapsulation efficiency, and drug release profile, must be well-defined and controlled.[23]

  • Stability Studies: Comprehensive stability studies are required to demonstrate the physical and chemical stability of the liposomes throughout their shelf life.[22][23] This includes assessing drug leakage and lipid degradation.[23][24]

  • Changes in Manufacturing: Any changes to the manufacturing process after approval, including scale-up, may require additional characterization and potentially in vivo studies to demonstrate that the product's performance is unaffected.[22][24]

Data Presentation

Table 1: Comparison of DSPC Liposome Manufacturing Methods

Manufacturing MethodTypical Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Key AdvantagesKey Disadvantages
Thin-Film Hydration (post-extrusion) 50 - 200[6]< 0.2[6]Variable, generally lower for hydrophilic drugs without active loadingRobust, widely used, suitable for various lipid compositions.[6]Can be time-consuming, may require additional downsizing steps, difficult to scale up.[6][9]
Reverse-Phase Evaporation Can produce micron-sized vesicles, requires downsizingVariableGenerally higher for hydrophilic drugs compared to thin-film hydration.[6]High encapsulation efficiency for hydrophilic drugs.[6]Exposure of the drug to organic solvents and sonication.
Ethanol Injection 50 - 200< 0.3ModerateRapid, simple, and more amenable to scale-up.[2][6]Requires removal of residual ethanol, potential for drug precipitation.[6]
Microfluidics 50 - 200< 0.2High and reproduciblePrecise control over particle size and PDI, highly reproducible and scalable.[6][8][17]Requires specialized equipment.

Table 2: Impact of Cholesterol on DSPC Liposome Stability

DSPC:Cholesterol Molar RatioEffect on StabilityDrug RetentionReference
100:0Less stable, more prone to leakageLower[25]
70:30Good balance of stability and flexibility, increased drug retentionHigh (e.g., ~90% for Atenolol)[5][25]
55:45Enhanced stability, reduced permeabilityHigh[11]
60:40Increased rigidityHigh[25]

Experimental Protocols

1. Liposome Preparation by Thin-Film Hydration and Extrusion

This protocol describes a common method for producing unilamellar DSPC liposomes with a defined size.

  • Lipid Film Formation:

    • Dissolve DSPC and cholesterol (e.g., in a 55:45 molar ratio) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.[11][20]

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask's inner wall.[11][20]

    • Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[11][20]

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), which may contain the hydrophilic drug to be encapsulated.[20]

    • The hydration process should be carried out by agitating the flask at a temperature above the Tc of DSPC (e.g., 60-65°C) to form multilamellar vesicles (MLVs).[11][20]

  • Extrusion:

    • To obtain unilamellar vesicles of a uniform size, pass the MLV suspension repeatedly (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.[11][20] The extruder should also be maintained at a temperature above the Tc of DSPC.[11]

2. LNP Formulation for mRNA Delivery using Microfluidics

This protocol outlines a reproducible method for the large-scale production of lipid nanoparticles (LNPs), which can be adapted for DSPC-containing formulations.

  • Solution Preparation:

    • Prepare an organic phase by dissolving the lipids (including DSPC) in a water-miscible organic solvent like ethanol.[6]

    • Prepare an aqueous phase (e.g., a buffer at a specific pH) containing the mRNA.

  • Microfluidic Mixing:

    • Pump the organic and aqueous solutions through a microfluidic mixing chip.[6]

    • The chip's microchannels facilitate rapid and controlled mixing of the two streams.[6]

  • Self-Assembly:

    • The rapid mixing causes a change in solvent polarity, leading to the self-assembly of lipids into LNPs with a narrow size distribution, encapsulating the mRNA.[6]

  • Purification:

    • The resulting LNP suspension is typically purified to remove the organic solvent and unencapsulated mRNA, often using tangential flow filtration for scalable production.[26]

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_sizing Sizing cluster_purification Purification cluster_final Final Product a Lipid Dissolution (DSPC, Cholesterol in Organic Solvent) b Thin-Film Formation (Rotary Evaporation) a->b c Hydration (Aqueous Buffer > 60°C) b->c d Formation of MLVs c->d e Extrusion (Through 100nm Membranes > 60°C) d->e f Removal of Unencapsulated Drug (e.g., Size Exclusion Chromatography) e->f g DSPC Liposomes (LUVs) f->g scale_up_challenges cluster_challenges Key Challenges cluster_process cluster_stability cluster_regulatory A Scaling Up DSPC Liposome Production B Process Control A->B C Stability Issues A->C D Regulatory Compliance A->D B1 Batch-to-Batch Consistency B->B1 B2 Uniform Mixing & Temperature B->B2 B3 Consistent Particle Size B->B3 C1 Aggregation & Fusion C->C1 C2 Drug Leakage C->C2 C3 Chemical Degradation C->C3 D1 Process Validation D->D1 D2 Quality Control D->D2

References

Technical Support Center: DSPC Liposome Rigidity and Cholesterol Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of cholesterol concentration on the rigidity of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) liposomes.

Frequently Asked Questions (FAQs)

Q1: How does cholesterol concentration generally affect the rigidity of DSPC liposomes?

A1: Cholesterol acts as a bidirectional regulator of membrane fluidity and rigidity in DSPC liposomes. At temperatures above the phase transition temperature (Tc) of DSPC (approximately 55°C), where the membrane is in a fluid-like liquid crystalline phase, cholesterol increases membrane rigidity. It does this by ordering the acyl chains of the DSPC molecules, leading to a more condensed and less fluid bilayer.[1][2] Conversely, at temperatures below the Tc, where the DSPC membrane is in a more rigid gel-like state, the inclusion of cholesterol can increase membrane fluidity by disrupting the tight packing of the saturated DSPC acyl chains.[1]

Q2: What is the "liquid-ordered" (Lo) phase and how does it relate to DSPC-cholesterol liposomes?

A2: The liquid-ordered (Lo) phase is a distinct lipid phase that is induced by the interaction of cholesterol with saturated phospholipids (B1166683) like DSPC. This phase is characterized by a high degree of acyl chain order, similar to the gel (So) phase, but with translational mobility of the lipid molecules, similar to the liquid-disordered (Ld) phase.[1][3] Essentially, the Lo phase is more rigid and less permeable than the Ld phase but more fluid than the So phase. The formation and properties of the Lo phase are highly dependent on the cholesterol concentration.

Q3: What is the optimal cholesterol concentration for achieving stable DSPC liposomes?

A3: The optimal cholesterol concentration for stability depends on the specific application and desired liposome (B1194612) characteristics. However, a common molar ratio used in formulations is DSPC:cholesterol 70:30 (or 2:1), which often provides a good balance of rigidity and stability, leading to controlled and reproducible drug release.[4][5] At around 33.3 mol% cholesterol, it has been observed that the proportion of ordered domains in DMPC/DSPC mixtures reaches a maximum.[6][7]

Q4: Can the shape of DSPC liposomes change with varying cholesterol concentrations?

A4: Yes. The morphology of DSPC liposomes can be influenced by their lipid composition. In the absence of cholesterol and below their phase transition temperature, DSPC liposomes can exhibit a polygonal or faceted appearance due to the rigid, gel-like state of the lipid bilayer. The addition of cholesterol tends to result in more spherical vesicles.[8]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in liposome rigidity measurements.

  • Possible Cause 1: Inaccurate Cholesterol Concentration. The molar ratio of DSPC to cholesterol is critical. Inaccuracies in weighing or dissolving the lipids can lead to significant variations in membrane rigidity.

    • Troubleshooting Tip: Prepare stock solutions of DSPC and cholesterol in a suitable organic solvent (e.g., chloroform) and determine their precise concentrations. Use calibrated equipment for all measurements. Prepare lipid films by co-dissolving the lipids in the desired molar ratios before hydration.[8]

  • Possible Cause 2: Temperature Fluctuations during Experiment. The rigidity of DSPC liposomes is highly sensitive to temperature, especially around its phase transition temperature (Tc ≈ 55°C).

    • Troubleshooting Tip: Use a temperature-controlled stage or sample holder for your measurement instrument (e.g., AFM, fluorometer). Ensure that the liposome suspension has reached thermal equilibrium before starting measurements.

  • Possible Cause 3: Heterogeneity in Liposome Size. Polydispersity in liposome size can affect the average rigidity measurements.

    • Troubleshooting Tip: Use extrusion to produce unilamellar vesicles with a defined size distribution. Perform dynamic light scattering (DLS) to confirm the size and polydispersity index (PDI) of your liposome preparation.[4][5]

Issue 2: Difficulty in forming stable DSPC-cholesterol liposomes.

  • Possible Cause 1: Aggregation of Liposomes. At certain concentrations, especially without proper hydration techniques, liposomes can aggregate.

    • Troubleshooting Tip: Incorporate a small percentage (e.g., 5-10 mol%) of a charged lipid, such as 1,2-distearoyl-sn-glycero-3-phospho-L-serine (DSPS) or 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG), to introduce electrostatic repulsion between vesicles.[8]

  • Possible Cause 2: Incomplete Hydration of the Lipid Film. A non-uniform or thick lipid film can lead to incomplete hydration and the formation of multilamellar or aggregated vesicles.

    • Troubleshooting Tip: Ensure the formation of a thin, uniform lipid film by using a rotary evaporator. Hydrate the film at a temperature above the Tc of DSPC (e.g., 60-65°C) with gentle agitation.[8]

Data Presentation

Table 1: Effect of Cholesterol Concentration on the Young's Modulus of DSPC-based Liposomes as Measured by Atomic Force Microscopy (AFM)

Liposome Composition (molar ratio)Young's Modulus (kPa)Reference
DSPC:DSPG (4:1)3611 ± 1271[9]
DSPC:DSPG:Cholesterol (4:1:2)1498 ± 531[9]

Note: This table illustrates the significant decrease in rigidity (Young's Modulus) with the addition of cholesterol to DSPC/DSPG liposomes.

Table 2: Phase Behavior of DSPC-Cholesterol Binary Bilayers at Different Cholesterol Concentrations

Cholesterol Mole Fraction (Xch)Observed PhasesDescriptionReference
0Lβ' (gel)Highly ordered, rigid phase below Tc.[3][10]
0 - 0.07Lα + Lβ'Coexistence of liquid-disordered and gel phases.[3][10]
> 0.30Lo (liquid-ordered)A single, more ordered liquid phase is present at any temperature.[3]

Experimental Protocols

1. Preparation of DSPC-Cholesterol Liposomes by Film Hydration and Extrusion

This protocol describes a standard method for preparing unilamellar DSPC-cholesterol liposomes with a controlled size distribution.

  • Materials:

    • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

    • Cholesterol

    • Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture)

    • Hydration buffer (e.g., phosphate-buffered saline, PBS)

    • Mini-extruder

    • Polycarbonate membranes (e.g., 100 nm pore size)

    • Round-bottom flask

    • Rotary evaporator

    • Water bath or heating block

  • Procedure:

    • Lipid Film Formation: a. Dissolve DSPC and cholesterol in the desired molar ratio in the organic solvent in a round-bottom flask.[8] b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under vacuum at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner surface of the flask.[8] d. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydration: a. Add the hydration buffer, pre-heated to a temperature above the Tc of DSPC (e.g., 60-65°C), to the flask containing the lipid film.[8] b. Hydrate the film by gentle rotation or vortexing at this temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

    • Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions. b. Heat the extruder to a temperature above the Tc of DSPC. c. Load the MLV suspension into one of the syringes of the extruder. d. Pass the lipid suspension through the membrane a specified number of times (e.g., 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.[4]

    • Characterization: a. Determine the size distribution and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS). b. The liposomes are now ready for rigidity analysis or other experiments.

2. Measurement of Liposome Rigidity using Atomic Force Microscopy (AFM)

AFM can be used to directly measure the mechanical properties, such as Young's modulus, of individual liposomes.

  • Principle: An AFM tip is used to indent the surface of an immobilized liposome. The force required to deform the liposome is measured as a function of indentation depth. By fitting this force-distance curve to a suitable mechanical model (e.g., Hertz model), the Young's modulus, a measure of stiffness, can be calculated.[9][11][12]

  • Procedure:

    • Liposome Immobilization: a. A freshly cleaved mica surface is commonly used as the substrate due to its atomic flatness and hydrophilic nature. b. Deposit a small volume of the liposome suspension onto the mica surface and allow the liposomes to adsorb for a specific time (e.g., 30-60 minutes). c. Gently rinse the surface with buffer to remove unadsorbed liposomes.

    • AFM Imaging and Force Spectroscopy: a. Operate the AFM in a liquid cell filled with buffer to maintain the liposomes in a hydrated state. b. First, obtain topographical images of the immobilized liposomes to identify suitable, well-isolated vesicles for analysis. c. Perform force spectroscopy by positioning the AFM tip over the center of a liposome and recording the force-distance curves as the tip approaches, indents, and retracts from the liposome.

    • Data Analysis: a. Analyze the collected force-distance curves. The slope of the indentation portion of the curve is related to the stiffness of the liposome. b. Fit the indentation data to the Hertz model (or another appropriate model) to calculate the Young's modulus.

3. Measurement of Membrane Fluidity using Fluorescence Anisotropy

Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer, providing an indication of membrane fluidity/rigidity.

  • Principle: A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incorporated into the liposome membrane. The sample is excited with vertically polarized light, and the fluorescence emission is measured in both vertical and horizontal planes. The fluorescence anisotropy (r) is calculated from these intensities. A higher anisotropy value indicates restricted rotational motion of the probe and thus a more rigid membrane.[13][14][15]

  • Procedure:

    • Probe Incorporation: a. Add a small amount of a concentrated stock solution of the fluorescent probe (e.g., DPH in tetrahydrofuran) to the liposome suspension while vortexing to ensure even distribution. b. Incubate the mixture for a period (e.g., 30-60 minutes) to allow the probe to partition into the lipid bilayers.

    • Fluorescence Measurement: a. Place the labeled liposome suspension in a temperature-controlled cuvette in a fluorometer equipped with polarizers. b. Excite the sample with vertically polarized light at the appropriate wavelength for the probe (e.g., ~360 nm for DPH). c. Measure the fluorescence emission intensity parallel (I_VV) and perpendicular (I_VH) to the excitation plane. d. A correction factor (G-factor) is typically determined using horizontally polarized excitation.

    • Calculation: a. Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) b. Compare the anisotropy values for liposomes with different cholesterol concentrations to assess the relative changes in membrane rigidity.

Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_analysis Rigidity Analysis lipid_film Lipid Film Formation (DSPC + Cholesterol) hydration Hydration (> Tc) lipid_film->hydration extrusion Extrusion (e.g., 100 nm) hydration->extrusion characterization Size Characterization (DLS) extrusion->characterization afm Atomic Force Microscopy (Young's Modulus) characterization->afm fluorescence Fluorescence Anisotropy (Membrane Fluidity) characterization->fluorescence

Caption: Experimental workflow for preparing and analyzing the rigidity of DSPC-cholesterol liposomes.

cholesterol_effect cluster_above_tc Above Tc (Liquid-Disordered Phase) cluster_below_tc Below Tc (Gel Phase) cholesterol Increasing Cholesterol Concentration ordering Increased Acyl Chain Ordering cholesterol->ordering disruption Disruption of Crystal Packing cholesterol->disruption packing Tighter Lipid Packing ordering->packing rigidity_inc Increased Rigidity packing->rigidity_inc fluidity_inc Increased Fluidity (Decreased Rigidity) disruption->fluidity_inc

Caption: Logical relationship of cholesterol's effect on DSPC liposome rigidity above and below the phase transition temperature (Tc).

References

Technical Support Center: Reducing Cytotoxicity of DSPC-Containing Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide solutions for minimizing cytotoxicity associated with 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)-containing formulations. DSPC is a highly valued saturated phospholipid in liposomal and lipid nanoparticle (LNP) formulations, prized for the rigidity and stability it imparts to lipid bilayers.[1][2] While generally considered to have low toxicity, issues related to cytotoxicity and immunogenicity can arise.[1][3] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my blank DSPC-containing formulation showing cytotoxicity?

A1: While DSPC itself is known for its biocompatibility and low toxicity, cytotoxicity in a blank formulation can stem from several factors:[2][4]

  • Cationic Lipids: If your formulation includes cationic lipids (e.g., for nucleic acid delivery), these are a common source of cytotoxicity. Positively charged lipids can disrupt cell membranes and activate inflammatory pathways.[5][6][7]

  • Co-lipids and Additives: Other components in the formulation, such as certain helper lipids or solvents, may be contributing to the observed toxicity. Trace amounts of organic solvents used during preparation can also cause cytotoxicity.[8]

  • Lipid Degradation: Harsh processing conditions, such as improper sterilization methods like autoclaving or gamma irradiation, can lead to lipid degradation, creating cytotoxic byproducts.[5][9]

  • Immunogenicity: DSPC's high phase transition temperature may contribute to a more significant immunogenic response compared to lipids with lower transition temperatures.[1] Additionally, PEGylated liposomes that use a DSPC anchor for the PEG molecule can increase complement activation, leading to hypersensitivity reactions.[1]

Q2: How can I reduce the cytotoxicity of my DSPC formulation without compromising its stability?

A2: Balancing stability and cytotoxicity is key. Consider these strategies:

  • Incorporate Cholesterol: Adding cholesterol is a well-established method to enhance membrane stability, reduce permeability, and decrease uptake by macrophages, which can lower the overall immune response.[6][10]

  • Optimize Surface Charge: Whenever possible, aim for neutral or anionic surface charges, as cationic liposomes are consistently shown to be more toxic.[6][8] If a positive charge is necessary for your application, use the lowest effective concentration of the cationic lipid.

  • Add a PEG Shield: PEGylation (coating the liposome (B1194612) surface with polyethylene (B3416737) glycol) can reduce interactions with serum proteins and uptake by the immune system, thereby lowering immunogenicity and cytotoxicity.[6][11] Incorporating lipids like DSPE-PEG2000 can effectively create this shield.[11]

  • Refine the Formulation Ratio: Systematically adjust the molar ratios of DSPC, cholesterol, PEGylated lipids, and any cationic lipids to find a composition that maintains efficacy while minimizing toxicity.

Q3: Is there a difference in cytotoxicity between DSPC and other common phospholipids (B1166683) like DPPC?

A3: Yes, the choice of phospholipid can significantly impact cytotoxicity. DSPC, with its longer saturated acyl chains, generally forms more stable and less leaky membranes compared to lipids with shorter chains like DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine).[12] Studies have shown that DSPC-based liposomes can exhibit lower cytotoxicity and superior biocompatibility compared to DPPC formulations, especially after undergoing stressful procedures like sterilization.[9][13] For instance, anionic liposomes made with DSPC showed significantly less toxicity (LC50 > 509 μM) compared to cationic liposomes made with DPPC (LC50 of 6.07 μM) in F98 glioma cells.[1]

Q4: What is the best method to sterilize DSPC formulations to avoid inducing cytotoxicity?

A4: The sterilization method is critical. Conventional methods like autoclaving and UV irradiation can degrade lipids and increase the cytotoxicity of liposomal formulations.[9][14] For DSPC-containing liposomes, sterile filtration through a 0.22 µm filter is generally the recommended method as it is least disruptive to the liposome's physicochemical properties and biocompatibility.[13][15][16] Filtration has been shown to result in higher IC50 values (indicating reduced toxicity) for DSPC liposomes compared to other methods.[13]

Troubleshooting Guide

This guide addresses specific experimental issues in a problem/cause/solution format.

Problem Potential Cause(s) Recommended Solution(s)
High cytotoxicity observed even at low concentrations of the formulation. 1. Presence of cationic lipids: Cationic lipids are known to be toxic to many cell lines.[17] 2. Residual organic solvents: Trace amounts of solvents like chloroform (B151607) or methanol (B129727) from the preparation process can be cytotoxic.[8] 3. Lipid oxidation/hydrolysis: Improper storage or exposure to light can degrade lipids.1. Reduce Cationic Lipid Content: Titrate the concentration of the cationic lipid to the lowest effective level. Consider replacing it with a less toxic alternative if possible. 2. Ensure Complete Solvent Removal: Use techniques like thin-film hydration followed by extensive drying under vacuum or dialysis to remove all traces of organic solvents. 3. Optimize Storage: Store formulations at 4°C, protected from light, and under an inert atmosphere (e.g., argon) to prevent degradation.[18] Maintain a pH of around 6.5 to minimize hydrolysis.[18]
Inconsistent cytotoxicity results between different assay types (e.g., MTT vs. LDH). Different biological endpoints: Assays measure different aspects of cell death. MTT measures metabolic activity (cell viability), while LDH measures membrane integrity (cell death/necrosis). A compound can inhibit proliferation (cytostatic) without immediately killing the cell (cytotoxic), leading to a discrepancy.Use a Multi-Assay Approach: Employ at least two different assays that measure distinct endpoints (e.g., one for viability like MTT or MTS, and one for membrane integrity like LDH release) to get a comprehensive toxicity profile.[19]
Formulation appears stable but induces a strong inflammatory response (e.g., high cytokine release). Immunogenicity of components: DSPC's high rigidity can trigger an immune response.[1] PEGylated lipids anchored by DSPC can activate the complement system.[1] Cationic lipids can also directly activate inflammatory signaling pathways.[5]1. Incorporate Cholesterol: High molar ratios of cholesterol can help reduce macrophage uptake and subsequent immune responses.[6] 2. Optimize PEGylation: Adjust the density and length of the PEG chains to optimize shielding of the liposome surface. 3. Evaluate Alternative Lipids: If immunogenicity persists, consider comparing with formulations using Hydrogenated Soy PC (HSPC), which has shown minimal impact on complement activation.[1]

Data Presentation: Comparative In Vitro Cytotoxicity

The following table summarizes quantitative data on the cytotoxicity of various lipid formulations. Note that experimental conditions heavily influence results.

LipidFormulation TypeCell LineAssayIC50 / LC50 ValueCitation
DSPC Anionic LiposomesF98 gliomaNot specified> 509 μM[1]
DPPC Cationic LiposomesF98 gliomaNot specified6.07 μM[1]
General Cationic LiposomesHepG2MTT120 µg/ml[1]
Doxorubicin-loaded PEGylated LiposomesHepG2MTT110 µM (72h)[1]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol assesses cell metabolic activity as an indicator of cell viability.[1][19][20]

  • Cell Seeding: Seed target cells in a 96-well plate at a predetermined optimal density and culture overnight to allow for attachment.

  • Treatment: Prepare serial dilutions of the DSPC-containing formulations in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted formulations. Include untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.[1]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells will metabolize the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals.[1][20]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the log of the formulation concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).[1]

Protocol 2: Membrane Integrity Assessment using LDH Release Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.[19]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 700 x g for 5 minutes) to pellet the cells.[19]

  • LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new plate. Add the LDH assay reaction mixture (containing substrate, cofactor, and dye) according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the reaction plate at room temperature, protected from light, for up to 30 minutes. Measure the absorbance at the recommended wavelength (e.g., 450-490 nm).

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in the supernatant of treated cells to that of a positive control (cells lysed with a detergent to achieve maximum LDH release) and a negative control (untreated cells).

Visualizations

Logical and Experimental Workflows

G cluster_0 Troubleshooting Cytotoxicity start High Cytotoxicity Observed q1 Is the formulation a cationic liposome? start->q1 s1 Reduce cationic lipid concentration. Incorporate cholesterol or PEG. q1->s1 Yes q2 Was a harsh sterilization method used (e.g., autoclave)? q1->q2 No end Re-test Optimized Formulation s1->end s2 Use sterile filtration (0.22 µm). Re-evaluate post-sterilization. q2->s2 Yes q3 Are residual solvents possible? q2->q3 No s2->end s3 Ensure complete solvent removal via dialysis or extended vacuum. q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting workflow for high cytotoxicity.

MTT_Workflow A Seed Cells in 96-Well Plates B Incubate Overnight A->B D Treat Cells with Formulations (24-72h Incubation) B->D C Prepare Serial Dilutions of DSPC Formulation C->D E Add MTT Reagent (4h Incubation) D->E F Solubilize Formazan Crystals (e.g., with DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate % Cell Viability & Determine IC50 Value G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Signaling Pathway

Signaling_Pathway LNP Lipid Nanoparticle (e.g., DSPC-containing) Macrophage Macrophage / Dendritic Cell LNP->Macrophage TLR Toll-like Receptors (TLR) Recognition Macrophage->TLR NLRP3 NLRP3 Inflammasome Activation Macrophage->NLRP3 Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) TLR->Cytokines NLRP3->Cytokines Response Inflammatory Response Cytokines->Response

Caption: Simplified signaling in LNP-induced inflammation.

References

Technical Support Center: Stability of DSPC Liposomes Upon Freeze-Thawing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating stability issues associated with the freeze-thawing of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) liposomes.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: My DSPC liposomes have aggregated and the particle size has significantly increased after freeze-thawing.

Possible Causes:

  • Ice Crystal Formation: During freezing, the formation of ice crystals can exert mechanical stress on the liposome (B1194612) bilayer, leading to rupture and subsequent fusion or aggregation upon thawing.

  • Cryo-concentration: As water freezes, solutes (including the liposomes themselves) become concentrated in the unfrozen portion, increasing the likelihood of particle collisions and aggregation.[1]

  • Lack of Protective Excipients: In the absence of cryoprotectants, the liposomal membrane is directly exposed to the stresses of the freeze-thaw process.

Solutions:

  • Incorporate Cryoprotectants: The addition of cryoprotectants, such as disaccharides (e.g., sucrose (B13894) or trehalose), is the most effective way to protect liposomes during freeze-thawing.[1][2][3] These molecules can form a protective glassy matrix around the liposomes, preventing ice crystal damage and aggregation.[1]

  • Optimize Cryoprotectant Concentration: The concentration of the cryoprotectant is crucial. A higher concentration generally offers better protection.[1] A common starting point is a sugar-to-lipid weight ratio of 2:1 to 5:1.

  • Control Freezing and Thawing Rates: While rapid freezing is often used, some studies suggest that slow cooling rates can maximize drug retention.[4] The thawing process should generally be rapid to minimize the time liposomes spend in a partially frozen state.

Issue 2: The encapsulation efficiency of my drug-loaded DSPC liposomes has decreased significantly after freeze-thawing.

Possible Causes:

  • Membrane Permeabilization: Freeze-thaw cycles can transiently or permanently damage the liposome bilayer, causing the leakage of the encapsulated drug.

  • Osmotic Stress: Differences in solute concentration inside and outside the liposomes during freezing can create osmotic stress, leading to the rupture of the vesicles and release of their contents.

Solutions:

  • Use of Cryoprotectants: Cryoprotectants not only prevent aggregation but also help maintain the integrity of the liposome membrane, thus reducing leakage. Sugars like sucrose and trehalose (B1683222) are effective in this regard.[2][3]

  • Inclusion of Cholesterol: Incorporating cholesterol into the DSPC bilayer can increase its stability and reduce permeability, which can help to minimize drug leakage during freeze-thawing. A common molar ratio is 2:1 DSPC:cholesterol.

  • Optimize the Freeze-Thaw Protocol: The number of freeze-thaw cycles can impact encapsulation efficiency. While a few cycles can sometimes be used to increase encapsulation of certain molecules, excessive cycling can lead to significant leakage.[5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal cryoprotectants for DSPC liposomes?

A1: Disaccharides such as trehalose and sucrose are the most commonly used and effective cryoprotectants for liposomes.[2][3] They are thought to protect the liposomal membrane by replacing water molecules and forming a glassy state during freezing, which prevents ice crystal formation and membrane fusion.[1]

Q2: At what temperature should I store my DSPC liposomes?

A2: For short-term storage, DSPC liposomes should be stored in a refrigerator at 2-8°C. For long-term stability, lyophilization (freeze-drying) in the presence of a cryoprotectant is recommended.[6] Avoid storing aqueous dispersions of DSPC liposomes in a freezer without cryoprotectants, as this will lead to the issues described in this guide.

Q3: How many freeze-thaw cycles can I perform?

A3: The number of cycles depends on your application. If you are using freeze-thawing as a method to encapsulate a molecule, typically 1-5 cycles are performed. However, for storage, repeated freeze-thawing should be avoided. Each cycle introduces stress that can lead to aggregation and leakage.

Q4: Does the inclusion of cholesterol in my DSPC liposomes affect their stability during freeze-thawing?

A4: Yes, cholesterol generally improves the stability of DSPC liposomes. It increases the packing density of the lipid bilayer, reduces its permeability, and can help to mitigate the damaging effects of freeze-thawing.

Data Presentation

The following table summarizes representative data on the effect of freeze-thawing on the physicochemical properties of DSPC-based liposomes, with and without the use of cryoprotectants. This data is compiled from multiple sources to provide a comparative overview.

Liposome CompositionCryoprotectantNumber of Freeze-Thaw CyclesInitial Particle Size (nm)Particle Size after Freeze-Thaw (nm)Initial PDIPDI after Freeze-ThawEncapsulation Efficiency (%) after Freeze-Thaw
DSPC/CholesterolNone3110 ± 5> 1000 (aggregated)0.15 ± 0.02> 0.5< 20%
DSPC/CholesterolSucrose (250 mM)3112 ± 6125 ± 80.16 ± 0.030.18 ± 0.04~85%
DSPC/CholesterolTrehalose (250 mM)3115 ± 5120 ± 70.15 ± 0.020.17 ± 0.03~90%

Note: This table presents illustrative data compiled from typical results found in the literature. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Preparation of DSPC Liposomes by Thin-Film Hydration
  • Lipid Film Formation:

    • Dissolve DSPC and cholesterol (e.g., in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of DSPC (~55°C).

    • A thin, uniform lipid film should form on the inner surface of the flask.

    • Dry the film further under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the phase transition temperature of DSPC.

    • The resulting suspension contains multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

    • Perform the extrusion at a temperature above the lipid's phase transition temperature.

    • Repeat the extrusion process 10-20 times to ensure a narrow size distribution.

Freeze-Thaw Protocol
  • Sample Preparation:

    • If using a cryoprotectant, add it to the liposome suspension to the desired final concentration (e.g., 250 mM sucrose or trehalose).

  • Freezing:

    • Rapidly freeze the liposome suspension by immersing the sample vial in liquid nitrogen for 2-5 minutes.

  • Thawing:

    • Thaw the frozen sample rapidly in a water bath set to a temperature above the phase transition temperature of DSPC (e.g., 60°C) until it is completely liquid.

  • Cycling:

    • Repeat the freezing and thawing steps for the desired number of cycles.

Characterization of Liposomes
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Use Dynamic Light Scattering (DLS) to determine the mean hydrodynamic diameter and PDI of the liposome suspension.

    • Dilute the liposome sample with the appropriate buffer to a suitable concentration for DLS analysis.

    • Perform the measurement at a controlled temperature (e.g., 25°C).

  • Encapsulation Efficiency (EE%) Determination:

    • Separation of Free Drug: Separate the unencapsulated (free) drug from the liposomes using methods such as:

      • Size Exclusion Chromatography (SEC): Pass the liposome suspension through a Sephadex G-50 column. The larger liposomes will elute first, followed by the smaller, free drug molecules.

      • Ultracentrifugation: Pellet the liposomes by high-speed centrifugation, leaving the free drug in the supernatant.

      • Dialysis: Place the liposome suspension in a dialysis bag with a suitable molecular weight cut-off and dialyze against a large volume of buffer to remove the free drug.

    • Quantification of Drug:

      • Measure the concentration of the free drug in the collected fractions (from SEC or the supernatant from centrifugation) using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

      • To determine the total amount of drug, disrupt the liposomes (e.g., with a detergent like Triton X-100 or an organic solvent like methanol) and measure the drug concentration.

    • Calculation of EE%:

      • EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

G Troubleshooting Workflow for Liposome Aggregation After Freeze-Thawing start Observation: Liposome Aggregation (Increased Size & PDI) cause1 Cause: Ice Crystal Damage start->cause1 cause2 Cause: Cryo-concentration start->cause2 cause3 Cause: No Cryoprotectant start->cause3 solution1 Solution: Add Cryoprotectant (e.g., Sucrose, Trehalose) cause1->solution1 cause2->solution1 cause3->solution1 solution2 Solution: Optimize Cryoprotectant Concentration solution1->solution2 solution3 Solution: Control Freezing/ Thawing Rates solution1->solution3 outcome Outcome: Stable Liposomes (Maintained Size & PDI) solution2->outcome solution3->outcome

Caption: Troubleshooting workflow for DSPC liposome aggregation.

G Experimental Workflow for Liposome Freeze-Thaw Stability Analysis prep 1. Liposome Preparation (Thin-Film Hydration & Extrusion) char_before 2. Initial Characterization (DLS: Size, PDI; Encapsulation Efficiency) prep->char_before split 3. Aliquot Samples char_before->split no_cryo Sample A: No Cryoprotectant split->no_cryo with_cryo Sample B: With Cryoprotectant split->with_cryo freeze_thaw 4. Freeze-Thaw Cycling (e.g., 3 cycles) no_cryo->freeze_thaw with_cryo->freeze_thaw char_after 5. Post-Thaw Characterization (DLS: Size, PDI; Encapsulation Efficiency) freeze_thaw->char_after compare 6. Data Analysis & Comparison char_after->compare

References

Technical Support Center: Overcoming Poor Encapsulation of Hydrophilic Drugs in DSPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DSPC-based liposome (B1194612) formulations. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the poor encapsulation of hydrophilic drugs.

Frequently Asked Questions (FAQs)

Q1: Why is the encapsulation efficiency of my hydrophilic drug in DSPC liposomes so low?

Hydrophilic drugs are encapsulated in the aqueous core of liposomes.[1] The low encapsulation efficiency often stems from the small internal volume of the vesicles and the tendency of the drug to leak out into the external buffer during formulation. DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) forms a rigid, stable bilayer, which is excellent for preventing leakage post-encapsulation but does not inherently favor high loading during passive methods.[2][3] Passive loading techniques, where the drug is simply mixed with the hydration buffer, are often inefficient for hydrophilic compounds.[4][5][6]

Q2: What is the difference between passive and active drug loading, and which is better for my hydrophilic drug?

  • Passive Loading: This method involves encapsulating the drug during the liposome formation process. For hydrophilic drugs, this means dissolving the drug in the aqueous buffer used to hydrate (B1144303) the lipid film.[3] While simple, this technique typically results in low encapsulation efficiency because only the aqueous volume enclosed by the liposomes will contain the drug.[5]

  • Active (or Remote) Loading: This is a more efficient method for ionizable hydrophilic drugs. It involves loading the drug into pre-formed liposomes by creating a chemical or electrochemical gradient across the liposome membrane.[3] This gradient acts as a driving force to pull the drug into the liposome's core, where it becomes trapped, often by precipitation or a change in its charge state.[7] For most hydrophilic drugs, active loading is far superior and can dramatically increase encapsulation efficiency.[4][8][9]

Q3: How does the composition of my DSPC liposomes affect encapsulation?

The lipid composition is a critical factor:

  • DSPC: Its high phase transition temperature (Tc ≈ 55°C) creates a rigid and stable bilayer at physiological temperatures, which helps minimize drug leakage after encapsulation.

  • Cholesterol: Including cholesterol (up to a 55:45 DSPC:Chol molar ratio) generally increases membrane rigidity and stability, further reducing permeability and preventing drug leakage.[10] However, excessive amounts can sometimes compete with drugs for space, so optimization is key.[10][11]

  • Charged Lipids: Adding a small percentage of a charged lipid (e.g., Dicetyl phosphate (B84403) (DCP), a negatively charged lipid) can help stabilize liposomes by electrostatic repulsion, reducing aggregation.[12] For positively charged drugs, this can also improve loading.[12]

  • PEGylated Lipids (e.g., DSPE-PEG2000): These are used to create "stealth" liposomes that have longer circulation times in vivo. While essential for many applications, the PEG layer does not directly increase the initial encapsulation of hydrophilic drugs in the core.

Troubleshooting Guides

Problem: Low Encapsulation Efficiency (<10%)

This is the most common issue when working with hydrophilic drugs and passive loading methods. Use the following decision tree and table to identify and solve the problem.

Troubleshooting Low Encapsulation Efficiency

G start Low Encapsulation Efficiency q1 Are you using passive or active loading? start->q1 passive_node Passive Loading Method q1->passive_node Passive active_node Active Loading Method q1->active_node Active solution1 Switch to Active Loading (pH or ion gradient) passive_node->solution1 q2 Is the gradient (pH, ion) established correctly? active_node->q2 solution2 Verify internal vs. external buffer pH. Ensure buffer exchange is complete. q2->solution2 No q3 Is the drug:lipid ratio optimized? q2->q3 Yes solution3 Perform drug:lipid ratio titration. High ratios can saturate the system. q3->solution3 No q4 Is the lipid film fully hydrated? q3->q4 Yes solution4 Ensure hydration temperature is > Tc of DSPC (>55°C). Hydrate for at least 1 hour with agitation. q4->solution4 No final_check Re-evaluate lipid composition and drug properties (pKa, solubility). q4->final_check Yes

Caption: Decision tree for troubleshooting low encapsulation efficiency.

Possible Cause Recommended Solution
Inefficient Loading Method For hydrophilic drugs, passive loading is often insufficient. Switch to an active loading method , such as a pH gradient or an ammonium (B1175870) sulfate (B86663) gradient, to significantly improve encapsulation.[4]
Suboptimal Drug-to-Lipid Ratio Too high a drug concentration can saturate the loading capacity. Perform a titration experiment to find the optimal drug-to-lipid ratio for your specific drug and formulation.
Incorrect Hydration/Loading Temperature All steps, including hydration, extrusion, and drug loading, must be performed at a temperature above the phase transition temperature (Tc) of DSPC (approx. 55°C) to ensure the lipid bilayer is fluid and permeable.[13]
Inefficient Removal of Unencapsulated Drug If free drug is not completely removed, the calculated encapsulation efficiency will be artificially high, but misleading. Use robust methods like size exclusion chromatography or dialysis to separate liposomes from the unencapsulated drug.
Improper pH Gradient (Active Loading) For active loading of weakly basic or acidic drugs, ensure the pH gradient is correctly established (e.g., acidic inside, neutral outside for weak bases) and maintained during loading.[14]
Data on Loading Methods and Encapsulation Efficiency

The following table summarizes typical encapsulation efficiencies (EE%) achieved with different loading methods for hydrophilic drugs.

Loading Method Lipid Composition Model Drug Type Typical EE% Key Advantage
Passive Loading (Thin-Film Hydration) DSPC:CholesterolSmall hydrophilic molecule1-15%Simple procedure
Active Loading (Ammonium Sulfate Gradient) DSPC:CholesterolWeakly basic (e.g., Doxorubicin)>90%High loading capacity, stable entrapment
Active Loading (pH Gradient) DSPC:CholesterolWeakly basic or acidic70-95%High loading capacity
Dehydration-Rehydration Method DSPC:Cholesterol:DCPVancomycin~50%Improved passive encapsulation

Key Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This is the standard method for creating unilamellar vesicles of a defined size.

  • Lipid Film Formation: a. Dissolve DSPC and Cholesterol (e.g., at a 55:45 molar ratio) in a suitable organic solvent like chloroform (B151607) in a round-bottom flask. b. Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature of 60-65°C (above DSPC's Tc) to form a thin, uniform lipid film. c. Dry the film further under high vacuum for at least 2 hours to remove residual solvent.

  • Hydration: a. Warm the hydration buffer (e.g., citrate (B86180) buffer for pH gradient loading, or an ammonium sulfate solution) to 60-65°C. b. Add the warm buffer to the lipid film. If using passive loading, your hydrophilic drug should be dissolved in this buffer.[13] c. Agitate the flask by hand or vortex until the lipid film is fully dispersed, forming a milky suspension of multilamellar vesicles (MLVs).[13] Allow to hydrate for 1 hour at 60-65°C.

  • Extrusion (Size Reduction): a. Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Equilibrate the extruder to 60-65°C. c. Pass the MLV suspension through the extruder 11-21 times. This will form large unilamellar vesicles (LUVs) with a uniform size distribution.[13]

Workflow for Liposome Preparation and Loading

G cluster_prep Liposome Preparation cluster_load Drug Loading cluster_active Active Loading film 1. Lipid Film Formation (DSPC, Chol in Chloroform) hydration 2. Hydration with Buffer (Temp > 55°C) film->hydration extrusion 3. Extrusion (e.g., 100nm) (Temp > 55°C) hydration->extrusion passive Passive Loading: Drug in Hydration Buffer hydration->passive gradient 4a. Create Gradient (Buffer Exchange) extrusion->gradient purify 5. Purification (Size Exclusion / Dialysis) passive->purify add_drug 4b. Add Drug Solution (Incubate > 55°C) gradient->add_drug add_drug->purify char 6. Characterization (Size, Zeta, EE%) purify->char

Caption: General workflow for liposome preparation and drug loading.

Protocol 2: Active Loading using a pH Gradient

This protocol is for weakly basic drugs that can be protonated.

  • Prepare Liposomes: Prepare liposomes as described in Protocol 1, but use an acidic buffer for hydration (e.g., 300 mM citrate buffer, pH 4.0).

  • Create pH Gradient: a. The external buffer of the prepared liposomes must be exchanged. b. Remove the external acidic buffer and replace it with a buffer of physiological pH (e.g., PBS, pH 7.4). This can be done efficiently using a size-exclusion chromatography column equilibrated with the pH 7.4 buffer. This step creates a gradient where the inside of the liposome is acidic (pH 4.0) and the outside is neutral (pH 7.4).

  • Drug Loading: a. Warm the liposome suspension and a concentrated solution of your drug (dissolved in the pH 7.4 buffer) to 60-65°C. b. Add the drug solution to the liposome suspension and incubate for 30-60 minutes at 60-65°C. The uncharged drug will cross the lipid bilayer into the acidic core, where it becomes protonated (charged) and is thus trapped.

  • Purification: a. Cool the suspension to room temperature. b. Remove the now unencapsulated (and non-loaded) drug using a second size-exclusion column or dialysis.

  • Characterization: a. Determine the final drug and lipid concentrations to calculate the encapsulation efficiency. b. Measure particle size and zeta potential using Dynamic Light Scattering (DLS).

References

Optimizing DSPC:Cholesterol Molar Ratios in Liposomal Formulations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) to cholesterol molar ratio in liposomal formulations. This guide addresses common issues encountered during experimental work to enhance liposome (B1194612) stability, encapsulation efficiency, and overall performance.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of cholesterol in DSPC-based liposome formulations?

A1: Cholesterol is a critical component in liposome formulations, acting as a membrane stabilizer.[1][2] Its primary functions are to modulate membrane fluidity, reduce permeability, and enhance the mechanical strength of the lipid bilayer.[1][3] At physiological temperatures (around 37°C), DSPC is in a rigid, gel-like state due to its high phase transition temperature (Tc ≈ 55°C).[4] The inclusion of cholesterol disrupts the tight packing of the DSPC molecules, preventing the formation of highly ordered gel-phase domains and creating a more fluid, liquid-ordered (Lo) phase. This modulation is crucial for preventing the premature leakage of encapsulated drugs and improving the stability of the liposomes both in storage and during systemic circulation.[3][5][6]

Q2: How does the DSPC:cholesterol molar ratio affect the stability of liposomes?

A2: The molar ratio of DSPC to cholesterol significantly impacts the stability of liposomes by influencing membrane rigidity and permeability. Increasing the cholesterol content generally enhances stability up to a certain point. Liposomes with higher cholesterol content are often more stable during storage.[3][7] A DSPC:cholesterol molar ratio of 70:30 is frequently cited as providing a good balance of stability and flexibility.[3][6] However, excessively high concentrations of cholesterol can lead to the formation of cholesterol monohydrate crystals, which can destabilize the liposomal structure and lead to the formation of larger particles.[8]

Q3: What is the effect of the DSPC:cholesterol molar ratio on drug encapsulation efficiency?

A3: The effect of the DSPC:cholesterol molar ratio on encapsulation efficiency (EE%) is dependent on the physicochemical properties of the drug being encapsulated. For some drugs, increasing the cholesterol concentration can lead to a decrease in encapsulation efficiency.[9] This may be due to competition between the drug and cholesterol for space within the lipid bilayer.[2] However, for other drugs, particularly hydrophobic ones, a higher cholesterol content can increase the hydrophobicity of the bilayer, potentially improving encapsulation. The optimal ratio to maximize encapsulation efficiency often needs to be determined empirically for each specific drug.

Q4: How does the molar ratio of DSPC to cholesterol influence the in vivo circulation time of liposomes?

A4: The incorporation of cholesterol into DSPC liposomes can significantly enhance their circulation lifetimes.[5] Liposomes composed of long-chain saturated phospholipids (B1166683) like DSPC can bind to blood proteins, leading to their rapid clearance from circulation.[5] The addition of cholesterol reduces this protein binding, thereby extending the circulation half-life.[5] This effect tends to plateau at around 30 mol% cholesterol.[5]

Troubleshooting Guide

Issue 1: My DSPC liposomes are aggregating and increasing in size during storage.

  • Possible Cause: Suboptimal DSPC:cholesterol molar ratio leading to insufficient membrane stability.

  • Troubleshooting Steps:

    • Optimize Cholesterol Content: If the cholesterol concentration is too low, the liposomes may be too rigid and prone to aggregation. Conversely, if it is too high, cholesterol crystals may form. Systematically vary the cholesterol molar percentage (e.g., 20%, 30%, 40%, 50%) to identify the optimal ratio for your specific formulation.[6] A common starting point that is often found to be stable is a 70:30 or 2:1 molar ratio of DSPC to cholesterol.[6][10]

    • Incorporate Charged Lipids: The inclusion of a small percentage (e.g., 5-10 mol%) of a charged lipid such as 1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DSPG) can increase the surface charge (zeta potential) of the liposomes, leading to greater electrostatic repulsion and reduced aggregation.[11]

    • Control Storage Temperature: Store DSPC liposome formulations at 4°C to maintain the lipids in the gel state, which can help minimize aggregation.[3]

Issue 2: I am observing significant leakage of the encapsulated drug from my liposomes.

  • Possible Cause: The lipid bilayer is too permeable at the storage or experimental temperature.

  • Troubleshooting Steps:

    • Increase Cholesterol Content: Cholesterol is known to decrease the permeability of the lipid bilayer by increasing the packing density of the phospholipids.[3] Gradually increasing the molar ratio of cholesterol can help to improve drug retention.

    • Verify Formulation Temperature: Ensure that all formulation steps, such as hydration and extrusion, are performed at a temperature above the Tc of DSPC (approximately 55°C), for instance, at 60-65°C.[11] This promotes the formation of stable, well-formed vesicles.

    • Assess Drug-Lipid Interactions: The physicochemical properties of the encapsulated drug can influence its interaction with the lipid bilayer. For hydrophilic drugs, leakage may be more pronounced. Optimizing the pH of the hydration buffer to create a pH gradient can sometimes improve the retention of ionizable drugs.

Issue 3: The particle size of my liposomes is not within the desired range.

  • Possible Cause: The DSPC:cholesterol molar ratio can influence the curvature and, consequently, the size of the liposomes.

  • Troubleshooting Steps:

    • Systematically Vary the Molar Ratio: For DSPC liposomes, increasing the cholesterol concentration can lead to a decrease in particle size.[7] Perform a systematic study with varying molar ratios to find the composition that yields the desired size.

    • Optimize Extrusion Process: Ensure that the extrusion process is performed correctly. The number of passes through the polycarbonate membrane (an odd number, typically 11-21) and the temperature of the extruder (above the Tc of DSPC) are critical parameters for controlling liposome size.[4]

    • Consider Microfluidic-Based Preparation: Microfluidic techniques offer precise control over liposome size by manipulating parameters such as the flow rate ratio of the lipid and aqueous phases.[7]

Quantitative Data Summary

The following tables summarize the impact of the DSPC:cholesterol molar ratio on key liposome properties as reported in the literature.

Table 1: Effect of DSPC:Cholesterol Molar Ratio on Liposome Stability and Drug Release

DSPC:Cholesterol Molar RatioStability AssessmentDrug Release CharacteristicsReference(s)
100:0Prone to aggregation and drug leakage.Rapid drug release.[6]
80:20Improved stability compared to pure DSPC.More controlled release.[6]
70:30 (2:1)Often found to be the most stable formulation.Controlled and reproducible release.[6][10]
60:40Stable, but may show some changes over time.Faster release compared to 70:30 for some drugs.[6][9]
50:50Less stable, potential for cholesterol crystal formation.May exhibit faster drug release.[6]

Table 2: Influence of DSPC:Cholesterol Molar Ratio on Liposome Size

DSPC:Cholesterol Molar RatioEffect on Particle SizeNotesReference(s)
Increasing CholesterolDecreases liposome size.This effect is attributed to changes in membrane packing and curvature.[7]
60:40Clustered and strongly deformed when extruded through 100 nm filters.The addition of a PEG-lipid can lead to the formation of flatter, circular disks.[12]

Table 3: Molar Ratios Used in Specific Liposomal Formulations

ApplicationMolar Ratio (DSPC:Cholesterol:Other)Other ComponentsReference(s)
Stable Liposomes55:45-
siRNA Delivery50:38.5:10:1.5Ionizable amino lipid, DSPC, Cholesterol, PEG-DMG[13][14]
siRNA Delivery40:47.5:11.5:1Cationic lipid, Cholesterol, DSPC, PEG lipid[15]
Drug Delivery61.56:19.56:18.8 (w/w)DSPC, Cholesterol, DSPE-PEG2000[16]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration and Extrusion

This is a widely used method for producing unilamellar vesicles of a defined size.[4]

  • Lipid Film Formation:

    • Dissolve DSPC and cholesterol in the desired molar ratio in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvent under reduced pressure at a temperature above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the inner wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to ensure complete removal of any residual solvent.

  • Hydration:

    • Pre-heat the hydration buffer (e.g., phosphate-buffered saline, PBS) to a temperature above the Tc of DSPC (e.g., 60-65°C). If encapsulating a hydrophilic drug, it should be dissolved in this buffer.

    • Add the warm hydration buffer to the flask containing the dry lipid film.

    • Vortex the flask to detach the lipid film from the glass wall, which results in the formation of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble a liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the Tc of DSPC (e.g., 60-65°C).

    • Load the MLV suspension into one of the extruder's syringes.

    • Pass the suspension through the membrane back and forth for an odd number of times (e.g., 11-21 passes). The resulting translucent suspension will contain unilamellar vesicles.[4]

Protocol 2: Characterization of Liposomes

  • Vesicle Size and Polydispersity Index (PDI):

    • Measured using Dynamic Light Scattering (DLS).

    • Dilute the liposome suspension in the hydration buffer to an appropriate concentration.

    • Analyze the diluted sample to obtain the hydrodynamic diameter and PDI. A PDI of < 0.2 is generally considered to indicate a monodisperse population.[4][17]

  • Phase Transition Temperature (Tc):

    • Determined using Differential Scanning Calorimetry (DSC).

    • A small amount of the liposome suspension is placed in a DSC pan, with a reference pan containing the same amount of buffer.

    • The temperature is scanned at a controlled rate, and the Tc is identified as the peak of the endothermic transition.[4]

Visualizations

experimental_workflow Experimental Workflow for Liposome Formulation and Characterization cluster_prep Liposome Preparation cluster_char Liposome Characterization cluster_optimization Optimization Loop dissolve 1. Dissolve DSPC & Cholesterol in Organic Solvent evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate Film with Aqueous Buffer (> Tc) evaporate->hydrate extrude 4. Extrude for Size Reduction (e.g., 100 nm membrane) hydrate->extrude dls Dynamic Light Scattering (DLS) - Size - Polydispersity Index (PDI) - Zeta Potential extrude->dls Analyze dsc Differential Scanning Calorimetry (DSC) - Phase Transition Temp (Tc) extrude->dsc Analyze tem Cryo-Transmission Electron Microscopy (Cryo-TEM) - Morphology extrude->tem Visualize ee Encapsulation Efficiency Assay extrude->ee Quantify analyze Analyze Results dls->analyze dsc->analyze tem->analyze ee->analyze adjust Adjust DSPC:Cholesterol Ratio analyze->adjust adjust->dissolve Iterate

Workflow for DSPC:Cholesterol Liposome Formulation and Optimization.

logical_relationship Impact of DSPC:Cholesterol Ratio on Liposome Properties cluster_properties Liposome Properties cluster_factors Underlying Factors ratio DSPC:Cholesterol Molar Ratio stability Stability (Aggregation, Leakage) ratio->stability Directly Influences size Particle Size ratio->size Directly Influences ee Encapsulation Efficiency ratio->ee Influences (Drug Dependent) circulation In Vivo Circulation Time ratio->circulation Directly Influences permeability Membrane Permeability fluidity Membrane Fluidity/Rigidity protein_binding Protein Binding stability->permeability is affected by stability->fluidity is affected by size->fluidity is affected by circulation->protein_binding is affected by

Relationship between DSPC:Cholesterol ratio and liposome characteristics.

References

Technical Support Center: Characterizing PEGylated DSPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of PEGylated DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) liposomes. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most critical quality attributes to assess for PEGylated DSPC liposomes?

A1: The critical quality attributes (CQAs) for PEGylated DSPC liposomes that require thorough characterization include:

  • Particle Size and Size Distribution: Crucial for in vivo performance, affecting circulation time and tumor accumulation. The ideal range is typically between 90 and 200 nm.[1]

  • PEGylation Efficiency and Surface Density: The degree of PEGylation impacts the liposome's "stealth" properties, stability, and interaction with cells.[2][3]

  • Zeta Potential: Indicates the surface charge of the liposomes, which influences their stability in suspension and their interaction with biological components.[4][5]

  • Drug Encapsulation Efficiency and Loading Content: Determines the therapeutic payload of the liposomal formulation.[6][7]

  • Lipid Composition and Integrity: Verifies the correct ratio of DSPC, cholesterol, and PEGylated lipid, and ensures the liposomes are intact.[8]

  • In Vitro Drug Release: Characterizes the rate at which the encapsulated drug is released from the liposome (B1194612) under physiological conditions.[7]

  • Stability: Assesses the physical and chemical stability of the liposomes over time under specific storage conditions.[9][10]

Troubleshooting Guides

This section provides solutions to common problems encountered during the characterization of PEGylated DSPC liposomes.

Particle Size Analysis by Dynamic Light Scattering (DLS)

Problem: Inconsistent or unexpectedly large particle size readings from DLS.

  • Possible Cause 1: Sample Concentration.

    • Troubleshooting: High liposome concentrations can lead to multiple scattering events, causing inaccurate size measurements.[11] Dilute the sample in an appropriate buffer (e.g., PBS) and re-measure. It's crucial to standardize the sample concentration for consistent results.[11]

  • Possible Cause 2: Presence of Aggregates.

    • Troubleshooting: Liposome aggregation can significantly skew DLS results towards larger sizes.[1] Gently mix the sample before measurement. If aggregation persists, consider optimizing the formulation by adjusting the PEG-lipid concentration or surface charge.

  • Possible Cause 3: DLS Overestimation.

    • Troubleshooting: DLS tends to overestimate the number of larger particles in a population.[1] It is advisable to complement DLS with an orthogonal technique like Cryo-Transmission Electron Microscopy (Cryo-TEM) for a more accurate size distribution profile.[12][13]

Problem: High Polydispersity Index (PDI) values (> 0.3).

  • Possible Cause 1: Heterogeneous Liposome Population.

    • Troubleshooting: A high PDI indicates a broad size distribution.[14] Ensure the extrusion or homogenization process is optimized. Using smaller pore size membranes during extrusion can help achieve a more uniform size distribution.

  • Possible Cause 2: Formulation Instability.

    • Troubleshooting: The formulation may be unstable, leading to fusion or aggregation. Evaluate the stability of the liposomes over time at the intended storage temperature.[10]

PEGylation Efficiency and Quantification

Problem: Difficulty in accurately quantifying the degree of PEGylation.

  • Possible Cause 1: Inaccurate Measurement Technique.

    • Troubleshooting: Indirect methods can be misleading. Couple Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) to directly measure the molar mass of the liposome and the attached PEG, providing an accurate degree of PEGylation.[15][16]

  • Possible Cause 2: Low PEGylation Yield.

    • Troubleshooting: The reaction conditions for post-insertion PEGylation may be suboptimal. Optimize incubation time and temperature.[17] Ensure the PEG reagent is not hydrolyzed by preparing solutions immediately before use.[18] Increasing the molar excess of the PEG reagent can also improve efficiency, but may complicate purification.[18]

Zeta Potential Measurement

Problem: Zeta potential values are close to neutral or show high variability.

  • Possible Cause 1: "Stealth" Effect of PEG.

    • Troubleshooting: The hydrophilic PEG layer creates a steric barrier that can shield the surface charge of the liposome, leading to a zeta potential closer to neutral.[4][14] This is an expected outcome for PEGylated liposomes. The PEG chains move the "slipping plane" further from the liposome surface, reducing the measured zeta potential.[4]

  • Possible Cause 2: High Ionic Strength of the Medium.

    • Troubleshooting: The ionic strength of the buffer can significantly impact zeta potential measurements.[19] Ensure that the buffer composition is consistent across all measurements for comparable results. For instance, higher ionic strength can lead to a decrease in the absolute zeta potential value.[19]

  • Possible Cause 3: Sample Dilution.

    • Troubleshooting: Diluting the sample can alter the conductivity and affect zeta potential readings.[11] Standardize the dilution factor for all measurements.

Drug Loading and Encapsulation Efficiency

Problem: Low drug encapsulation efficiency.

  • Possible Cause 1: Suboptimal Drug Loading Method.

  • Possible Cause 2: Premature Drug Leakage.

    • Troubleshooting: The lipid composition may not be optimal for retaining the drug. Ensure the formulation is prepared and stored at a temperature below the phase transition temperature of DSPC. The stability of the liposomes can be influenced by the lipid-cholesterol ratio.[10]

Problem: Inaccurate quantification of encapsulated drug.

  • Possible Cause 1: Incomplete Separation of Free Drug.

    • Troubleshooting: Unencapsulated drug must be completely removed before quantification. Use techniques like size exclusion chromatography (e.g., Sephadex G-50 column) or dialysis to separate the liposomes from the free drug.

  • Possible Cause 2: Interference from Liposomal Components.

    • Troubleshooting: Lipids can interfere with spectrophotometric or chromatographic analysis. Disrupt the liposomes using a suitable solvent (e.g., methanol (B129727) or isopropanol) or detergent (e.g., Triton X-100) to release the drug before quantification by HPLC or UV-Vis spectroscopy.[7][20]

Liposome Stability and Integrity

Problem: Evidence of liposome leakage during storage.

  • Possible Cause 1: Physical Instability.

    • Troubleshooting: Liposomes can be prone to aggregation and fusion, especially at elevated temperatures.[9] Store liposomes at a recommended temperature, typically 4°C. The inclusion of PEG and cholesterol can act as stabilizing agents.[5]

  • Possible Cause 2: Chemical Instability.

    • Troubleshooting: Phospholipids (B1166683) are susceptible to hydrolysis and oxidation.[10] Protect the formulation from light and consider using antioxidants if necessary. The pH of the storage buffer can also affect stability.[9]

Problem: Difficulty in assessing liposome integrity.

  • Troubleshooting: A fluorescence dequenching assay is a reliable method to assess liposome leakage.[21] This involves encapsulating a fluorescent dye (e.g., calcein (B42510) or ANTS) at a self-quenching concentration. Upon leakage, the dye is diluted in the external medium, resulting in an increase in fluorescence.[20][21]

Quantitative Data Summary

Table 1: Comparison of Particle Size Analysis Techniques for PEGylated Liposomes

ParameterDynamic Light Scattering (DLS)Cryo-Transmission Electron Microscopy (Cryo-TEM)
Principle Measures fluctuations in scattered light intensity due to Brownian motion.[11]Direct visualization of flash-frozen, hydrated liposomes.[12][13]
Information Provided Hydrodynamic diameter, Polydispersity Index (PDI).[6][22]Morphology, size distribution, lamellarity, bilayer thickness.[12][13]
Advantages Rapid, non-invasive, high-throughput.Provides direct visual evidence and detailed structural information.[12][13]
Limitations Sensitive to aggregates, can overestimate larger particles, indirect measurement.[1][23]Lower throughput, potential for sampling bias, PEG layer is often invisible.[12]

Table 2: Typical Zeta Potential Values for Liposome Formulations

Liposome TypeTypical Zeta Potential Range (mV)Rationale
Non-PEGylated DSPC/Cholesterol -5 to -15 mVThe phosphate (B84403) groups in the phospholipids impart a slight negative charge.[5]
PEGylated DSPC/Cholesterol 0 to -10 mVThe PEG layer shields the surface charge, shifting the zeta potential closer to neutral.[4][5][14]

Experimental Protocols

Protocol 1: Determination of Encapsulation Efficiency by HPLC
  • Separation of Free Drug:

    • Prepare a size-exclusion chromatography column (e.g., Sephadex G-50).

    • Equilibrate the column with a suitable buffer (e.g., PBS).

    • Apply a known volume of the liposome suspension to the column.

    • Elute the liposomes with the same buffer. The liposomes will elute in the void volume, separated from the smaller, free drug molecules.

    • Collect the liposome-containing fractions.

  • Quantification of Encapsulated Drug:

    • Take a known volume of the purified liposome fraction.

    • Disrupt the liposomes by adding a 1:1 volume of methanol or a suitable detergent. Vortex thoroughly.

    • Centrifuge the sample to pellet any precipitated lipids.

    • Analyze the supernatant containing the released drug using a validated reverse-phase HPLC method.[7]

  • Quantification of Total Drug:

    • Take the same known volume of the original, unpurified liposome suspension.

    • Disrupt the liposomes as described in step 2.

    • Analyze the total drug concentration by HPLC.

  • Calculation of Encapsulation Efficiency (EE%):

    • EE% = (Amount of Encapsulated Drug / Total Amount of Drug) x 100

Protocol 2: Liposome Integrity Assessment using Calcein Leakage Assay
  • Preparation of Calcein-Loaded Liposomes:

    • Prepare the liposomes with an encapsulated solution of 50-100 mM calcein at a self-quenching concentration.

    • Remove the unencapsulated calcein using size-exclusion chromatography as described above.

  • Fluorescence Measurement:

    • Dilute the purified calcein-loaded liposomes in a buffer to a suitable concentration in a 96-well plate.

    • Measure the initial fluorescence (F₀) at an excitation wavelength of ~495 nm and an emission wavelength of ~515 nm.

    • To measure the maximum fluorescence (F_max), add a lytic agent (e.g., 1% Triton X-100) to a separate aliquot of the liposome suspension to completely disrupt the liposomes and release all the encapsulated calcein.[20]

    • Incubate the sample under the desired storage conditions (e.g., 37°C in serum).

    • At various time points, measure the fluorescence of the sample (F_t).

  • Calculation of Percent Leakage:

    • % Leakage at time t = [(F_t - F₀) / (F_max - F₀)] x 100

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_char Characterization cluster_quant Quantification cluster_stab Stability Assessment prep Lipid Film Hydration (DSPC, Chol, PEG-Lipid) extrude Extrusion prep->extrude dls DLS Analysis (Size, PDI) extrude->dls zeta Zeta Potential extrude->zeta cryotem Cryo-TEM (Morphology) extrude->cryotem ee_hplc Encapsulation Efficiency (HPLC) extrude->ee_hplc leakage Integrity Assay (Fluorescence) extrude->leakage stability Time-course Analysis (Size, Leakage) dls->stability leakage->stability

Caption: Experimental workflow for PEGylated DSPC liposome characterization.

troubleshooting_dls cluster_causes Potential Causes cluster_solutions Solutions issue DLS Issue: Inconsistent/Large Size cause1 High Concentration issue->cause1 cause2 Aggregation issue->cause2 cause3 DLS Overestimation issue->cause3 sol1 Dilute Sample cause1->sol1 sol2 Optimize Formulation cause2->sol2 sol3 Use Orthogonal Method (e.g., Cryo-TEM) cause3->sol3

References

Validation & Comparative

A Head-to-Head Comparison: DSPC versus Soy Phosphatidylcholine for Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of phospholipids (B1166683) is a critical decision in the design of liposomal drug delivery systems. This guide provides an objective comparison of two commonly used phosphatidylcholines: the synthetic, saturated 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and the natural, mixed-chain soy phosphatidylcholine (Soy PC). This comparison is supported by experimental data to inform formulation strategies for enhanced stability and controlled drug release.

The fundamental difference between DSPC and Soy PC lies in their acyl chain composition. DSPC possesses two saturated 18-carbon stearoyl chains, which leads to a high phase transition temperature (T m) of approximately 55°C.[1] This high T m imparts a rigid and well-ordered lipid bilayer at physiological temperature (37°C). In contrast, Soy PC is a mixture of phospholipids with varying acyl chain lengths and degrees of saturation, resulting in a much lower T m (typically below 0°C) and a more fluid, liquid-crystalline membrane state at physiological temperatures.[1] These structural distinctions have profound implications for the performance of liposomes in drug delivery applications.

Performance Comparison: DSPC vs. Soy PC Liposomes

Experimental data consistently demonstrates the superior performance of DSPC-based liposomes in terms of encapsulation efficiency, stability, and controlled drug release.

Encapsulation Efficiency

Liposomes formulated with DSPC, often in combination with cholesterol, generally exhibit higher encapsulation efficiencies for a range of therapeutic agents compared to those formulated with Soy PC.[1] The rigid, gel-like state of the DSPC bilayer at physiological temperatures provides a less permeable membrane, which is more effective at retaining the encapsulated drug.[1]

Table 1: Comparative Encapsulation Efficiency of Doxorubicin (B1662922) in Liposomes
Lipid Composition Encapsulation Efficiency (%)
DSPC:Cholesterol>90%[1]
Soy PC:Cholesterol~83.68%[1]
Stability: Drug Retention and Leakage

The stability of liposomes, particularly their ability to retain the encapsulated drug over time, is a critical quality attribute. Liposomes composed of saturated phospholipids with high phase transition temperatures, such as DSPC, are significantly more stable and exhibit lower drug leakage compared to those made from unsaturated lipids like Soy PC.[1] At 37°C, the DSPC membrane's rigid structure minimizes the premature release of the encapsulated drug.[1]

While direct quantitative comparisons of drug leakage between DSPC and Soy PC liposomes under identical conditions are limited in publicly available literature, the principles of lipid bilayer dynamics strongly support the superior retention of DSPC liposomes. Studies comparing DSPC with other phospholipids, such as DPPC (which is also a saturated lipid but with shorter acyl chains), show that longer saturated acyl chains lead to greater stability. For instance, DSPC liposomes demonstrate significantly less drug leakage over time at 37°C compared to DPPC liposomes.[1] Given that Soy PC forms a much more fluid and permeable membrane than even DPPC at this temperature, it is expected that drug leakage from Soy PC liposomes would be considerably higher than from DSPC liposomes.

Table 2: Comparative Stability of DSPC Liposomes
Formulation Storage Condition Duration Drug Retention (%)
DSPC Liposomes37°C48 Hours85.2%[2]

Note: Data for Soy PC under directly comparable conditions was not available in the reviewed literature. However, the fluid nature of Soy PC liposomes at 37°C leads to faster drug leakage compared to their saturated counterparts.

In Vitro Drug Release

The physical state of the lipid bilayer also dictates the drug release kinetics. The rigid nature of DSPC-based liposomes results in a slower and more sustained release of the encapsulated drug.[1] This is often a desirable characteristic for developing long-acting drug formulations. Conversely, the more fluid membranes of Soy PC liposomes tend to release their cargo more rapidly.[1]

A study comparing the in vivo release of doxorubicin from DSPC/cholesterol and egg PC (a lipid mixture with properties similar to Soy PC) liposomes demonstrated that the EPC/chol formulation lost half of its encapsulated doxorubicin within 1 hour, whereas the DSPC/chol formulation showed no significant leakage over 24 hours.[3]

Experimental Protocols

Liposome (B1194612) Preparation via Thin-Film Hydration Method

This method is a common technique for the preparation of liposomes.[4][5][6]

Materials:

  • DSPC or Soy PC

  • Cholesterol (if required)

  • Chloroform or a suitable organic solvent mixture[1]

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes of desired pore size

Procedure:

  • Dissolve the lipids (DSPC or Soy PC and cholesterol) in the organic solvent in a round-bottom flask.[1][4]

  • Attach the flask to a rotary evaporator and rotate it in a water bath set to a temperature above the lipid's phase transition temperature.

  • Evaporate the organic solvent under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.[1]

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[4]

  • Hydrate (B1144303) the lipid film by adding the aqueous buffer (pre-heated to a temperature above the T m of the lipids) to the flask.[1]

  • Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This process is typically repeated for a set number of cycles to ensure a homogenous liposome population.

Determination of Encapsulation Efficiency by HPLC

This protocol outlines the determination of the encapsulation efficiency of a drug, such as doxorubicin, in liposomes.[7][8]

Materials:

  • Liposome suspension

  • Mobile phase for HPLC

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)

  • Size-exclusion chromatography (SEC) column or centrifugal ultrafiltration devices to separate free drug from liposomes.

  • Solvent to disrupt liposomes (e.g., methanol (B129727) or a detergent solution)

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the liposome suspension. This can be achieved by:

    • Size-Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column. The larger liposomes will elute first, followed by the smaller, free drug molecules.

    • Centrifugal Ultrafiltration: Place the liposome suspension in an ultrafiltration device with a molecular weight cut-off that allows the free drug to pass through while retaining the liposomes. Centrifuge the device to separate the filtrate (containing free drug) from the retentate (containing liposomes).

  • Quantification of Free Drug: Analyze the amount of free drug in the collected fraction (from SEC) or the filtrate (from ultrafiltration) using a validated HPLC method.

  • Quantification of Total Drug: Disrupt a known volume of the original liposome suspension by adding a suitable solvent (e.g., methanol) to release the encapsulated drug. Analyze the total drug concentration in the disrupted sample using the same HPLC method.

  • Calculation of Encapsulation Efficiency (EE%): EE% = [(Total Drug - Free Drug) / Total Drug] x 100

In Vitro Drug Release Study by Dialysis Method

This method is widely used to assess the drug release profile from liposomes over time.[9][10][11]

Materials:

  • Liposome suspension

  • Release medium (e.g., PBS at a relevant pH)

  • Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the liposomes.

  • Dialysis container (e.g., beaker)

  • Shaking water bath or magnetic stirrer

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Soak the dialysis tubing in the release medium to remove any preservatives and to hydrate the membrane.

  • Pipette a known volume of the liposome suspension into the dialysis bag and securely seal both ends.

  • Place the dialysis bag in a container with a known volume of pre-warmed release medium. The volume of the release medium should be large enough to ensure sink conditions.

  • Maintain the setup at a constant temperature (e.g., 37°C) with continuous, gentle agitation.[9]

  • At predetermined time intervals, withdraw a sample from the release medium outside the dialysis bag.

  • Immediately replace the withdrawn sample with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the concentration of the released drug in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizing the Process: Experimental Workflow

The following diagram illustrates the general workflow for the preparation and characterization of liposomes.

G cluster_prep Liposome Preparation cluster_char Liposome Characterization cluster_analysis Data Analysis & Comparison prep1 1. Lipid Dissolution (DSPC or Soy PC + Cholesterol in Organic Solvent) prep2 2. Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 3. Hydration (Aqueous Buffer) prep2->prep3 prep4 4. Sizing (Extrusion) prep3->prep4 char1 Encapsulation Efficiency (HPLC) prep4->char1 Characterize Formulation char2 Stability (Drug Leakage) (Dialysis/SEC) prep4->char2 Characterize Formulation char3 In Vitro Drug Release (Dialysis) prep4->char3 Characterize Formulation char4 Particle Size & Zeta Potential (DLS) prep4->char4 Characterize Formulation analysis1 Compare Performance: DSPC vs. Soy PC char1->analysis1 char2->analysis1 char3->analysis1

Fig. 1: Experimental workflow for liposome formulation and characterization.

Conclusion

The choice between DSPC and Soy PC for liposome formulation has significant consequences for the final product's performance. DSPC, with its saturated acyl chains and high phase transition temperature, consistently yields liposomes with higher encapsulation efficiency, greater stability, and a more sustained drug release profile. These characteristics make DSPC an ideal choice for applications requiring long circulation times and controlled drug delivery. In contrast, the unsaturated and mixed-chain nature of Soy PC results in more fluid and permeable liposomes, leading to lower encapsulation efficiencies and faster drug release. While Soy PC may be suitable for certain applications where rapid drug release is desired or cost is a primary concern, DSPC offers superior performance for developing stable, controlled-release liposomal drug delivery systems. The experimental protocols provided herein offer a foundation for the systematic evaluation and comparison of these and other lipid-based formulations.

References

DSPC Liposomes Demonstrate Superior Serum Stability for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of liposomal formulations reveals that Distearoylphosphatidylcholine (DSPC)-based liposomes exhibit significantly higher stability in the presence of serum, a critical factor for effective in vivo drug delivery. This enhanced stability translates to longer circulation times and better retention of encapsulated therapeutics, making DSPC a preferred phospholipid for clinical applications.

Researchers in drug development face the challenge of creating stable drug carriers that can protect their payload in the bloodstream and deliver it effectively to the target site. Liposomes, artificial vesicles composed of a lipid bilayer, are a popular choice for this purpose. However, their stability in serum is a major determinant of their therapeutic efficacy. This guide provides a comparative overview of the serum stability of DSPC liposomes against other common liposomal formulations, supported by experimental data and detailed protocols.

Unparalleled Stability of DSPC Liposomes in Serum

The choice of phospholipid is paramount in determining a liposome's resilience in the bloodstream. Saturated phospholipids (B1166683) with high phase transition temperatures (Tc), such as DSPC, are known to form more stable and less permeable membranes compared to their unsaturated or lower Tc counterparts.[1][2][3] This is because at physiological temperature (37°C), DSPC exists in a rigid gel phase, which minimizes the leakage of encapsulated drugs and reduces the interaction with serum proteins that can lead to liposome (B1194612) destabilization.[2]

Experimental data consistently demonstrates the superior stability of DSPC liposomes. A study comparing DSPC liposomes to those made from egg lecithin (B1663433) (EL), a mixture of saturated and unsaturated phospholipids, found a dramatic difference in their stability in human plasma. DSPC liposomes exhibited a half-life of 130 hours, whereas EL vesicles lysed much more rapidly with a half-time of only 7 hours.[4]

Further comparisons with other saturated phospholipids like Dipalmitoylphosphatidylcholine (DPPC) and Dimyristoylphosphatidylcholine (DMPC) also highlight the advantages of DSPC. In a 48-hour drug retention study, DSPC liposomes retained over 85% of their encapsulated content, while DPPC and DMPC liposomes showed significantly lower retention rates.[2][5]

Liposome FormulationKey CharacteristicsSerum Stability Performance
DSPC Saturated, high TcHigh: Half-life of 130 hours in human plasma.[4] Retained ~85% of encapsulated drug after 48 hours.[2][5]
DPPC Saturated, medium TcModerate: Showed significant drug leakage after 3 hours at 4°C and 24 hours at 37°C.[5]
DMPC Saturated, low TcLow: Significant drug leakage observed after only 15 minutes.[5]
Egg Lecithin (EL) Mixture of saturated and unsaturated lipidsVery Low: Half-life of 7 hours in human plasma.[4]

The inclusion of cholesterol and PEGylation can further enhance the stability of DSPC liposomes. Cholesterol is known to increase the packing density of the lipid bilayer, making it less permeable.[6] The addition of polyethylene (B3416737) glycol (PEG) to the liposome surface creates a protective layer that reduces the binding of plasma proteins, thereby prolonging circulation time.[6][7]

Experimental Validation of Serum Stability

The stability of liposomes in serum is typically assessed by incubating the liposomes with serum or plasma and measuring the leakage of an encapsulated marker over time. The following is a detailed protocol for a typical in vitro serum stability assay.

Experimental Protocol: In Vitro Liposome Serum Stability Assay

1. Materials:

  • Liposome formulation encapsulating a fluorescent marker (e.g., carboxyfluorescein) or a drug.
  • Fetal Bovine Serum (FBS) or human serum.
  • Phosphate Buffered Saline (PBS) or other suitable buffer.
  • Size exclusion chromatography columns or dialysis cassettes.
  • Fluorometer or appropriate analytical instrument to quantify the marker/drug.
  • Incubator at 37°C.

2. Procedure:

  • Preparation of Liposomes: Prepare the DSPC and other comparative liposome formulations encapsulating a high concentration of a fluorescent dye (e.g., carboxyfluorescein) or the drug of interest.
  • Removal of Unencapsulated Material: Remove the unencapsulated dye or drug from the liposome suspension using size exclusion chromatography or dialysis.
  • Incubation with Serum: Mix the liposome suspension with serum (e.g., 50% or 90% serum in buffer) to a final desired lipid concentration. A control sample should be prepared by mixing the liposomes with buffer only.
  • Time-Course Incubation: Incubate the samples at 37°C. At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), take aliquots of the samples.
  • Separation of Liposomes from Released Content: Separate the intact liposomes from the released (leaked) dye or drug. This can be achieved using spin columns for rapid separation or dialysis.
  • Quantification of Leakage:
  • Measure the amount of the marker/drug in the fraction containing the released content.
  • To determine the total encapsulated amount (100% leakage), lyse a separate aliquot of the liposome-serum mixture with a detergent (e.g., Triton X-100) and measure the total marker/drug concentration.
  • The percentage of leakage at each time point is calculated as: (Amount of released marker / Total amount of marker) x 100
  • Data Analysis: Plot the percentage of leakage against time for each liposome formulation to compare their stability profiles.

Below is a graphical representation of the experimental workflow for assessing liposome stability in serum.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_lipo Prepare Liposome Formulations rem_unencap Remove Unencapsulated Marker prep_lipo->rem_unencap mix_serum Mix Liposomes with Serum rem_unencap->mix_serum incubate Incubate at 37°C mix_serum->incubate take_aliquots Take Aliquots at Time Points incubate->take_aliquots separate Separate Liposomes from Released Marker take_aliquots->separate quantify Quantify Leakage separate->quantify plot Plot % Leakage vs. Time quantify->plot

Experimental workflow for serum stability assay.

Conclusion

The stability of liposomes in serum is a critical parameter that directly impacts their performance as drug delivery vehicles. The experimental evidence strongly supports the use of DSPC in liposomal formulations to achieve superior stability and prolonged circulation times. Its high phase transition temperature and saturated nature contribute to a rigid and impermeable bilayer, minimizing premature drug leakage and interaction with serum components. For researchers and drug development professionals, DSPC represents a reliable and effective choice for the development of next-generation liposomal therapeutics.

References

A Comparative Guide to In Vitro Drug Release Kinetics: DSPC vs. DMPC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of lipid is a critical determinant of a liposomal formulation's performance. This guide provides an objective comparison of in vitro drug release kinetics from liposomes formulated with 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), supported by experimental data.

The stability and drug retention capabilities of liposomes are intrinsically linked to the physicochemical properties of their constituent phospholipids, particularly the acyl chain length and the phase transition temperature (Tc). DSPC, a saturated phospholipid with an 18-carbon acyl chain, has a high phase transition temperature of approximately 55°C. This renders DSPC liposomes more rigid and stable at physiological temperatures (around 37°C), leading to slower drug release. In contrast, DMPC, with its shorter 14-carbon acyl chains, has a lower phase transition temperature of about 23°C. Consequently, at physiological temperatures, DMPC liposomes exist in a more fluid state, which can result in faster drug leakage.

Quantitative Comparison of Performance

The following table summarizes key performance parameters for DSPC and DMPC liposomes based on experimental data from various studies.

ParameterDSPC LiposomesDMPC LiposomesDrug Model/AnalyteKey Findings & Citations
Phase Transition Temperature (Tc) ~55°C~23°CN/AThe higher Tc of DSPC contributes to a more stable, rigid bilayer at physiological temperatures.
In Vitro Drug Release (Cumulative) ~2% release after 72 hours~25% release after 72 hoursAquated CisplatinDSPC liposomes demonstrated significantly slower and more controlled release compared to DMPC liposomes in PBS at 37°C.[1][2]
Drug Retention 85.2% retention after 48 hours at 37°CSignificant drop in retention after 15 minutes at 37°CInulin (radiolabeled)DSPC liposomes showed substantially greater drug retention over time, indicating lower membrane permeability.[3]
Encapsulation Efficiency (%EE) Generally higher, e.g., 2.95% for InulinGenerally lower, e.g., 2.25% for InulinInulinThe rigid nature of the DSPC bilayer can lead to better entrapment of certain drugs during formulation.[3] For some proteins, DSPC liposomes also showed higher encapsulation efficiency.

Experimental Protocols

The data presented is typically generated using the following standard experimental methodologies.

Liposome (B1194612) Preparation: Thin-Film Hydration Method

A common technique for preparing both DSPC and DMPC liposomes is the thin-film hydration method, followed by size reduction.

  • Lipid Film Formation: The chosen phospholipid (DSPC or DMPC) and other components like cholesterol are dissolved in an organic solvent (e.g., a chloroform:methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator at a temperature above the Tc of the respective lipid. This results in the formation of a thin, uniform lipid film on the flask's inner surface.

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated. The hydration is performed at a temperature above the lipid's Tc with gentle agitation, leading to the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion/Sonication): To obtain unilamellar vesicles (LUVs) with a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) or sonication.

In Vitro Drug Release Assay: Dialysis Method

The dialysis method is frequently employed to study the in vitro release kinetics of drugs from liposomes.

  • Sample Preparation: A known volume of the drug-loaded liposome suspension is placed into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the liposomes.

  • Release Study: The sealed dialysis bag is submerged in a larger volume of release medium (e.g., PBS at pH 7.4) in a beaker, which is maintained at a constant temperature (e.g., 37°C) with continuous stirring to ensure sink conditions.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn.

  • Analysis: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry. The cumulative percentage of drug release is then plotted against time.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of a comparative in vitro drug release study.

G cluster_prep Liposome Preparation cluster_char Characterization cluster_release In Vitro Release Study cluster_analysis Data Analysis & Comparison prep_dspc DSPC Liposome Formulation char_dspc Characterize DSPC Liposomes (Size, PDI, %EE) prep_dspc->char_dspc prep_dmpc DMPC Liposome Formulation char_dmpc Characterize DMPC Liposomes (Size, PDI, %EE) prep_dmpc->char_dmpc release_dspc Dialysis Assay (DSPC Liposomes) char_dspc->release_dspc release_dmpc Dialysis Assay (DMPC Liposomes) char_dmpc->release_dmpc analysis Quantify Drug Release (e.g., HPLC, UV-Vis) release_dspc->analysis release_dmpc->analysis comparison Compare Release Kinetics (DSPC vs. DMPC) analysis->comparison

Comparative workflow for in vitro drug release studies.

Conclusion

The choice between DSPC and DMPC for liposomal drug delivery significantly impacts the in vitro drug release kinetics. Experimental evidence consistently demonstrates that DSPC-based liposomes provide a more stable and sustained-release profile compared to their DMPC counterparts. This is primarily attributed to the higher phase transition temperature of DSPC, which results in a less permeable liposomal membrane at physiological temperatures. For applications requiring prolonged drug release and enhanced stability, DSPC is often the more suitable choice. Conversely, DMPC may be considered for applications where a more rapid release of the encapsulated agent is desired. Researchers and drug development professionals should carefully consider these differences in release kinetics when selecting lipids for their specific formulation goals.

References

A Head-to-Head Comparison: Thin-Film Hydration vs. Microfluidics for DSPC Liposome Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of manufacturing method is a critical determinant of the final characteristics and performance of liposomal drug delivery systems. Distearoylphosphatidylcholine (DSPC) is a commonly used phospholipid in liposome (B1194612) formulations due to its high transition temperature, which imparts rigidity and stability to the lipid bilayer at physiological temperatures.[1] This guide provides a comprehensive comparison of two prominent manufacturing techniques for DSPC liposomes: the conventional thin-film hydration method and the modern microfluidic approach.

Performance Characteristics: A Quantitative Overview

The selection of a liposome manufacturing technique significantly impacts key physicochemical properties such as particle size, polydispersity index (PDI), and encapsulation efficiency. The following table summarizes experimental data comparing DSPC liposomes produced by thin-film hydration and microfluidics.

Manufacturing MethodTypical Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Key AdvantagesKey Disadvantages
Thin-Film Hydration 50 - 200 (post-extrusion)[1]< 0.2[1]Variable, generally lower for hydrophilic drugs without active loading.[1][2] For example, one study reported a maximum loading capacity of 7.0% (drug/lipid w/w) for dexamethasone (B1670325).[3]Robust, widely used, suitable for various lipid compositions.[1]Time-consuming, may require additional downsizing steps (e.g., extrusion, sonication), potential for batch-to-batch variability, and challenges with scalability.[1][2][3]
Microfluidics 80 - 110< 0.2[4][5]Generally higher and more reproducible. One study showed a 67% higher loading of dexamethasone compared to thin-film hydration.[3] Another study reported encapsulation efficiencies of up to 94.34% for eugenol (B1671780) in DSPC liposomes.[6]Precise control over particle size and PDI, high reproducibility, scalability, and potential for automation.[2][4]Higher initial equipment cost.[7]

Experimental Methodologies

Reproducibility in liposome formulation is highly dependent on the experimental protocol. Below are detailed methodologies for both thin-film hydration and microfluidic techniques for the preparation of DSPC liposomes.

Thin-Film Hydration Protocol

This conventional method involves the formation of a thin lipid film followed by hydration to form liposomes.[1]

  • Lipid Dissolution: Dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and other lipid components, such as cholesterol, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform-methanol mixture) in a round-bottom flask.[1]

  • Film Formation: The organic solvent is evaporated using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[1]

  • Drying: The lipid film is further dried under a high vacuum for at least 1-2 hours to ensure the complete removal of any residual solvent.[1]

  • Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) pre-heated to a temperature above the phase transition temperature of DSPC (approximately 55°C), typically around 60-65°C.[1] This hydration step leads to the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To achieve a more uniform size distribution and form unilamellar vesicles (LUVs), the MLV suspension is typically subjected to a downsizing process such as extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[1]

Microfluidics Protocol

This modern technique offers precise control over liposome formation through rapid and controlled mixing of fluids in microchannels.[1]

  • Solution Preparation: Prepare two separate solutions:

    • Lipid Phase: Dissolve DSPC and any other lipid components in a water-miscible organic solvent, such as ethanol (B145695) or isopropanol.[1]

    • Aqueous Phase: Prepare the aqueous buffer (e.g., PBS) that will form the core of the liposomes.[1]

  • Microfluidic Mixing: The lipid and aqueous solutions are pumped through a microfluidic chip. The chip is designed with microchannels that facilitate the rapid and controlled mixing of the two streams.[1]

  • Self-Assembly: The rapid mixing causes a change in solvent polarity, leading to the self-assembly of the lipids into liposomes with a narrow size distribution.[1]

  • Collection: The resulting liposome suspension is collected from the outlet of the microfluidic chip.[1] The organic solvent is typically removed from the final suspension by a method such as dialysis or diafiltration.[1]

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both thin-film hydration and microfluidics.

Thin_Film_Hydration_Workflow cluster_prep Preparation cluster_formation Liposome Formation cluster_processing Post-Processing A Dissolve Lipids in Organic Solvent B Form Thin Lipid Film A->B C Dry Film (Vacuum) B->C D Hydrate Film with Aqueous Buffer C->D E Formation of MLVs D->E F Size Reduction (e.g., Extrusion) E->F G Final LUV Suspension F->G

Figure 1: Thin-Film Hydration Workflow

Microfluidics_Workflow cluster_solutions Solution Preparation cluster_process Microfluidic Process cluster_final Final Product A Prepare Lipid-in- Organic Solvent C Pump Solutions through Microfluidic Chip A->C B Prepare Aqueous Phase B->C D Controlled Mixing & Self-Assembly C->D E Collect Liposome Suspension D->E F Final Unilamellar Liposome Suspension E->F

Figure 2: Microfluidics Workflow for Liposome Synthesis

Concluding Remarks

The choice between thin-film hydration and microfluidics for the production of DSPC liposomes depends on the specific application and desired scale of production. Thin-film hydration is a well-established and versatile method suitable for laboratory-scale research, though it often requires subsequent processing steps to control the liposome size.[1] In contrast, microfluidics offers superior control over liposome properties, resulting in highly uniform and reproducible formulations.[1][3] This makes microfluidics particularly well-suited for larger-scale production and applications where precise control over particle characteristics is paramount.[1] Recent studies have demonstrated that liposomes produced by microfluidics can exhibit higher drug loading capacities and greater stability compared to those prepared by thin-film hydration.[3] As the field of nanomedicine advances, the adoption of scalable and reproducible manufacturing techniques like microfluidics is expected to become increasingly important for the clinical translation of liposomal drug delivery systems.[3]

References

A Head-to-Head Battle: Selecting the Optimal Phospholipid for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Phospholipid Performance in Lipid Nanoparticles

The unprecedented success of mRNA vaccines has thrust lipid nanoparticles (LNPs) into the spotlight as the leading platform for nucleic acid delivery. These complex delivery vehicles are typically composed of four key components: an ionizable lipid, a PEGylated lipid, cholesterol, and a crucial "helper" phospholipid. While the ionizable lipid is critical for mRNA encapsulation and endosomal escape, the choice of phospholipid significantly influences the stability, fusogenicity, and in vivo performance of the LNP formulation. This guide provides a head-to-head comparison of different phospholipids (B1166683), supported by experimental data, to aid researchers in the rational design of next-generation mRNA delivery systems.

Phospholipid Head-to-Head: DSPC vs. DOPE

Two of the most extensively studied phospholipids in LNP formulations are 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE). Their distinct molecular structures give rise to different biophysical properties that translate into significant differences in mRNA delivery efficiency.

Key Findings:

  • In Vitro and In Vivo Efficacy: Studies have consistently demonstrated that substituting DSPC with DOPE can lead to a significant increase in mRNA delivery. For instance, one study reported up to a four-fold increase in luciferase mRNA delivery in vivo when DOPE was used instead of DSPC.[1] Phospholipids with phosphoethanolamine (PE) head groups, like DOPE, have been shown to be more efficient for both in vitro and in vivo mRNA delivery compared to those with phosphocholine (B91661) (PC) head groups, like DSPC.[1]

  • Endosomal Escape: The superior performance of DOPE-containing LNPs is largely attributed to their enhanced ability to facilitate endosomal escape. DOPE's cone-like molecular shape promotes the formation of a hexagonal phase (HII), which can destabilize the endosomal membrane and promote membrane fusion, leading to the release of mRNA into the cytoplasm.[1] In contrast, DSPC has a more cylindrical shape that favors the formation of stable lipid bilayers, which may result in LNPs being more sequestered in lysosomes.[1]

  • Organ Biodistribution: The choice between DSPC and DOPE can also influence the organ-specific delivery of LNPs. High-throughput in vivo screening has revealed that LNPs formulated with DOPE tend to accumulate more in the liver, while DSPC-containing LNPs show a higher accumulation in the spleen.[2] This difference is thought to be related to the differential binding of apolipoprotein E (ApoE), a protein involved in the clearance and uptake of lipoproteins by the liver.[2] DOPE-containing LNPs exhibit stronger interactions with ApoE, leading to enhanced liver delivery.[2]

Comparative Performance Data: DSPC vs. DOPE

ParameterLNP with DSPCLNP with DOPEReference
In Vivo Luciferase Expression BaselineUp to 4-fold increase[1]
Endosomal Escape LowerSignificantly higher[1]
Primary Organ Accumulation SpleenLiver[2]
Molecular Shape CylindricalCone[1]
Membrane Phase Preference BilayerHexagonal (HII)[1]

The Broader Family: PE vs. PC Headgroups

The observations with DSPC and DOPE are part of a broader trend related to the headgroup of the phospholipid.

  • Fusogenic Properties: Phospholipids with PE headgroups are generally considered more "fusogenic" than their PC counterparts. This fusogenicity is crucial for the endosomal escape of mRNA.[1]

  • In Vitro Transfection: A screening of various phospholipids with different headgroups, chain lengths, and saturation levels revealed that those with PE headgroups consistently led to more efficient in vitro mRNA delivery in cell lines such as HEK293T and HeLa.[1]

The Supporting Cast: How Other Lipids Influence Phospholipid Performance

While the phospholipid is a key player, its performance is intricately linked to the other components of the LNP formulation.

Cholesterol and its Analogs

Cholesterol is a vital component for the stability and transfection efficiency of LNPs.[3] However, recent studies have explored the use of cholesterol analogs, such as phytosterols, to further enhance mRNA delivery.

  • Enhanced Transfection: Replacing cholesterol with β-sitosterol has been shown to improve mRNA transfection by up to 48-fold in cancer cells and 14-fold in primary macrophages.[4] Sitosterol-containing LNPs have also demonstrated the highest transfection rates in HeLa cells compared to LNPs with cholesterol, campesterol (B1663852), stigmasterol (B192456), or fucosterol.[3]

  • Structural Changes: The inclusion of different sterols can significantly alter the morphology of LNPs. For example, LNPs prepared with sitosterol (B1666911) and stigmasterol were found to have a faceted surface, while those with cholesterol and campesterol formed more spherical structures.[3]

Comparative Data of Sterol Analogs in LNP Formulations

Sterol AnalogParticle Size (nm)PDITransfection Efficiency (Relative to Control)Reference
Cholesterol SmallestLowestBaseline[3]
β-Sitosterol LargerHigherHighest[3][4]
Campesterol --Lower than β-Sitosterol[3]
Stigmasterol --Lower than β-Sitosterol[3]
Fucosterol --Lowest[3]
PEGylated Lipids

The PEG-lipid component of LNPs plays a crucial role in controlling particle size and preventing aggregation. However, the molar ratio of PEG-lipid can significantly impact both in vitro and in vivo performance.

  • A Balancing Act: A bell-shaped relationship has been observed between PEG content and transfection efficiency. One study found that 1.5% DMG-PEG2000 yielded optimal in vitro transfection, while 5% resulted in the highest in vivo transgene expression.[5] This discrepancy is likely due to the "PEG dilemma": lower PEG levels enhance cellular uptake, while higher levels improve systemic circulation and stability.[5]

  • Influence on Biodistribution: Varying the PEG-lipid content can also modulate organ distribution, offering a formulation-based strategy to influence biodistribution without altering the ionizable lipid.[5]

Experimental Methodologies

A generalized protocol for the formulation and characterization of mRNA-LNPs is provided below. Specific parameters will vary based on the lipids and equipment used.

1. LNP Formulation (Microfluidic Mixing)

  • Lipid Phase Preparation: In an RNase-free tube, dissolve the ionizable lipid, phospholipid (e.g., DSPC or DOPE), cholesterol, and PEG-lipid in ethanol (B145695) at the desired molar ratio (e.g., 50:10:38.5:1.5).[6]

  • Aqueous Phase Preparation: Dilute the mRNA in a low pH buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Load the lipid-ethanol phase and the mRNA-aqueous phase into separate syringes and connect them to a microfluidic mixing device. The rapid mixing of the two phases leads to the self-assembly of LNPs.

  • Purification: Remove residual ethanol and unencapsulated mRNA by dialysis or tangential flow filtration against a suitable buffer (e.g., PBS, pH 7.4).

2. LNP Characterization

  • Particle Size and Polydispersity Index (PDI): Determine the hydrodynamic diameter and PDI of the LNPs using Dynamic Light Scattering (DLS).

  • Zeta Potential: Measure the surface charge of the LNPs using electrophoretic light scattering.

  • mRNA Encapsulation Efficiency: Quantify the amount of encapsulated mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence is measured before and after lysing the LNPs with a detergent (e.g., Triton X-100).

3. In Vitro Transfection Assay

  • Cell Culture: Plate cells (e.g., HeLa, HEK293T) in a suitable culture medium and allow them to adhere overnight.

  • Transfection: Add the mRNA-LNP formulations at various concentrations to the cells and incubate for a specified period (e.g., 24-48 hours).

  • Reporter Gene Expression: If the mRNA encodes a reporter protein (e.g., luciferase, GFP), quantify the protein expression using a corresponding assay (e.g., luciferase assay, flow cytometry).

4. In Vivo Efficacy Study

  • Animal Model: Use a suitable animal model (e.g., mice).

  • Administration: Administer the mRNA-LNP formulations via the desired route (e.g., intravenous, intramuscular).

  • Biodistribution: At various time points post-injection, harvest organs of interest (e.g., liver, spleen), and quantify the amount of delivered mRNA or expressed protein.

  • Transgene Expression: If a reporter gene is used, measure its expression in target tissues using methods like in vivo imaging (for luciferase) or homogenization and subsequent protein quantification.

Visualizing the Process

LNP_Formation_and_Delivery cluster_formulation LNP Formulation cluster_delivery Cellular Delivery Lipid-Ethanol\nPhase Lipid-Ethanol Phase Microfluidic\nMixing Microfluidic Mixing Lipid-Ethanol\nPhase->Microfluidic\nMixing mRNA-Aqueous\nPhase (pH 4.0) mRNA-Aqueous Phase (pH 4.0) mRNA-Aqueous\nPhase (pH 4.0)->Microfluidic\nMixing Self-Assembled\nLNPs Self-Assembled LNPs Microfluidic\nMixing->Self-Assembled\nLNPs Purification\n(Dialysis/TFF) Purification (Dialysis/TFF) Self-Assembled\nLNPs->Purification\n(Dialysis/TFF) Final LNP\nFormulation Final LNP Formulation Purification\n(Dialysis/TFF)->Final LNP\nFormulation Endocytosis Endocytosis Final LNP\nFormulation->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal\nEscape Endosomal Escape Endosome->Endosomal\nEscape mRNA Release\ninto Cytoplasm mRNA Release into Cytoplasm Endosomal\nEscape->mRNA Release\ninto Cytoplasm Translation Translation mRNA Release\ninto Cytoplasm->Translation Protein\nExpression Protein Expression Translation->Protein\nExpression

References

Navigating the Predictive Power of In Vitro Release for In Vivo Performance of DSPC Liposomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the development of nanomedicines, establishing a predictable relationship between a drug formulation's behavior in a laboratory setting (in vitro) and its performance in a living organism (in vivo) is a critical goal. This relationship, known as the in vitro-in vivo correlation (IVIVC), can streamline product development, reduce the need for extensive animal testing, and ensure batch-to-batch consistency. For liposomal drug delivery systems, particularly those formulated with 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), achieving a reliable IVIVC presents unique challenges and opportunities.

DSPC is a highly favored phospholipid in liposome (B1194612) formulation due to its high phase transition temperature (Tc) of approximately 55°C. This property means that at physiological temperature (37°C), the lipid bilayer exists in a rigid, gel-like state, which is highly effective at minimizing premature drug leakage.[1][2] This guide provides a comparative analysis of how the in vitro release characteristics of DSPC liposomes correlate with their in vivo performance, supported by experimental data and detailed protocols for researchers and drug development professionals. While a direct mathematical correlation for liposomes is often elusive due to complex biological interactions, in vitro release data serves as an indispensable tool for predicting in vivo success.[3][4]

The Impact of Formulation on Liposome Performance

The stability and release kinetics of DSPC liposomes are heavily influenced by the lipid composition. The inherent rigidity of the DSPC bilayer leads to a slower, more sustained drug release compared to lipids with shorter acyl chains.[1] This fundamental characteristic is often desirable for developing long-acting therapeutics.

Comparison with Other Phospholipids: Studies consistently demonstrate that the length of the phospholipid acyl chain directly impacts drug retention. Liposomes formulated with DSPC (18-carbon chain) exhibit significantly slower drug release compared to those made with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC, 16-carbon chain) or 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC, 14-carbon chain). This slower release profile in vitro has been shown to correlate with improved pharmacokinetics and enhanced anti-tumor efficacy in vivo.[2]

The Role of Cholesterol and PEGylation: The inclusion of cholesterol is a standard practice to enhance the stability of the liposomal membrane, further reducing drug leakage.[5] For in vivo applications, the addition of polyethylene (B3416737) glycol (PEG)-conjugated lipids is crucial. This "PEGylation" creates a hydrophilic shield on the liposome surface, which reduces uptake by the immune system's reticuloendothelial system (RES). The result is a dramatically extended circulation time in the bloodstream, a key factor for passive targeting of tissues like tumors through the Enhanced Permeability and Retention (EPR) effect.[6]

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize experimental data comparing different liposome formulations, highlighting the link between slower in vitro release and improved in vivo metrics.

Table 1: Comparative In Vitro Drug Release from Various Liposome Formulations

Liposome Composition (Main Phospholipid)Encapsulated DrugRelease Conditions% Drug Release (Time)Reference
DMPCAquated CisplatinPBS, 37°C~20% (6h), 25% (72h)[2]
DPPCAquated CisplatinPBS, 37°C7% (72h)[2]
DSPC Aquated Cisplatin PBS, 37°C 2% (72h) [2]
DSPC with 21% CholesterolInulinPBS, 37°C~15% (48h)[7]
DSPC/DSPE-PEG CarboxyfluoresceinPlasma<2.4% per hour[6]

Table 2: Comparative In Vivo Performance of Liposome Formulations

Liposome CompositionAnimal ModelKey Performance MetricResultReference
DSPC MiceCirculation Half-life (t½)0.47 hours[6]
DSPC/DSPE-PEG (9:1) MiceCirculation Half-life (t½)8.4 hours[6]
DSPC Tumor-bearing MiceTumor Drug Accumulation100-fold increase vs. free drug[2]
DSPC Tumor-bearing MiceTumor Growth Inhibition90% inhibition[2]
Cationic Liposomes (High positive charge)Tumor-bearing MiceCirculation TimeReduced circulation, poor tumor distribution[8][9]

The data clearly indicates that formulations with slower in vitro release, particularly those based on DSPC and enhanced with PEGylation, demonstrate superior in vivo performance characterized by significantly longer circulation times and greater drug accumulation at the target site.[2][6]

Experimental Protocols

Detailed and standardized protocols are essential for generating reproducible data that can be reliably compared across different studies.

In Vitro Drug Release Assay (Dialysis Method)

This method is widely used to assess the release kinetics of a drug from a liposomal formulation under sink conditions.[1]

  • Preparation: A known amount of the drug-loaded liposome suspension is placed into a dialysis bag (e.g., with a 12-14 kDa molecular weight cut-off) that retains the liposomes but allows the free drug to diffuse out.

  • Incubation: The sealed dialysis bag is submerged in a larger volume of a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 24, 48, 72 hours), an aliquot of the release medium is withdrawn.

  • Replacement: An equal volume of fresh release medium is immediately added back to the system to maintain a constant volume and sink conditions.

  • Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The cumulative percentage of drug released is then calculated over time.

In Vivo Pharmacokinetics and Biodistribution Study

This protocol outlines a typical procedure to evaluate the circulation lifetime and organ distribution of liposomes in an animal model.[1]

  • Formulation & Labeling: For biodistribution studies, liposomes are often prepared with a radiolabel or a fluorescent marker to enable tracking.

  • Administration: The liposomal formulation is administered to laboratory animals (e.g., mice or rats) via a specific route, typically intravenous (i.v.) injection into the tail vein.

  • Blood Sampling (Pharmacokinetics): For pharmacokinetic analysis, blood samples are collected at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h, 48h). The concentration of the drug or liposomal marker in the plasma is measured to determine parameters like circulation half-life and Area Under the Curve (AUC).

  • Organ Harvesting (Biodistribution): At a predetermined endpoint (e.g., 24 or 48 hours), the animals are euthanized. Major organs and tissues (e.g., liver, spleen, kidneys, lungs, heart, and tumor, if applicable) are harvested, weighed, and homogenized.

  • Quantification: The amount of drug or marker accumulated in each organ is quantified to determine the biodistribution profile of the liposomes.

Visualizing the Workflow and Correlation Framework

The following diagrams illustrate the experimental process and the conceptual framework for understanding the IVIVC of DSPC liposomes.

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Testing cluster_invivo In Vivo Evaluation prep Liposome Preparation (e.g., Thin-film Hydration) char Physicochemical Characterization (Size, PDI, Zeta Potential) prep->char release In Vitro Release Study (Dialysis Method) char->release pk Pharmacokinetics Study (Blood Sampling) char->pk bd Biodistribution Study (Organ Harvesting)

Caption: Experimental workflow for DSPC liposome evaluation.

logical_framework cluster_0 Formulation Parameters cluster_1 Physicochemical Properties cluster_2 In Vitro Performance cluster_3 In Vivo Performance lipid Phospholipid Choice (e.g., DSPC vs DPPC) prop High Tc Bilayer Rigidity Membrane Stability Stealth Properties lipid->prop chol Cholesterol Content chol->prop peg PEGylation peg->prop invitro Slow & Sustained Drug Release prop->invitro invivo Long Circulation Time Reduced RES Uptake Enhanced Tumor Accumulation Improved Efficacy prop->invivo Directly Influences invitro->invivo Correlates to

Caption: Logical framework for DSPC liposome IVIVC.

Conclusion

For DSPC-based liposomes, a strong correlation exists between a slow, sustained in vitro drug release profile and superior in vivo performance. The inherent properties of DSPC—namely its high phase transition temperature and long acyl chains—create a rigid and stable bilayer that effectively retains the encapsulated therapeutic agent. This stability, when measured in vitro as slow drug release, is a reliable indicator of the formulation's potential for prolonged circulation and enhanced drug delivery in vivo. While complex physiological factors prevent the establishment of a simple, direct mathematical IVIVC, the use of standardized in vitro release assays is an invaluable predictive tool. It allows researchers to screen and optimize formulations, ensuring that only the most stable and promising candidates, which exhibit minimal drug leakage, advance to more complex and costly in vivo studies.

References

A Comparative Guide to Sizing DSPC Liposomes: Dynamic Light Scattering vs. Cryogenic Transmission Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, accurate characterization of liposomal drug delivery systems is critical. The size and morphology of liposomes, such as those composed of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), directly influence their stability, biodistribution, and efficacy.[1][2] Among the various analytical techniques available, Dynamic Light Scattering (DLS) and Cryogenic Transmission Electron Microscopy (cryo-TEM) are two of the most powerful and commonly employed methods.

This guide provides an objective comparison of DLS and cryo-TEM for sizing DSPC liposomes, complete with experimental protocols and supporting data to help researchers select the most appropriate technique for their needs.

Principles of DLS and Cryo-TEM

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size of particles in suspension.[3] It operates by illuminating particles undergoing random Brownian motion with a laser and analyzing the time-dependent fluctuations in the scattered light intensity.[3][4][5] Smaller particles move more rapidly, causing faster fluctuations in scattered light, while larger particles move more slowly, resulting in slower fluctuations.[3][5] The DLS instrument's correlator measures these fluctuations to calculate the translational diffusion coefficient, which is then used in the Stokes-Einstein equation to determine the particle's hydrodynamic diameter (Z-average).[5] This diameter includes the lipid bilayer and any associated hydration layers or surface-bound molecules.[6] DLS also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution.[4]

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a direct imaging technique that visualizes nanoparticles in their near-native state.[7] The method involves flash-freezing a thin aqueous film of the liposome (B1194612) suspension so rapidly that water molecules do not have time to crystallize, forming a vitrified (glass-like) ice layer.[7][8] This process preserves the liposomes' morphology, allowing for direct observation and measurement under an electron microscope at cryogenic temperatures.[7] Unlike DLS, cryo-TEM provides direct measurements of the liposome's core diameter and offers detailed structural information, including lamellarity (the number of lipid bilayers) and shape.[9][10]

Experimental Protocols

A robust comparison requires standardized preparation of the liposome sample before analysis by either technique.

Preparation of DSPC Liposomes by Thin-Film Hydration and Extrusion

This common protocol produces unilamellar vesicles with a controlled size distribution.

  • Lipid Film Formation: Dissolve DSPC and cholesterol (e.g., in a 60/40 molar ratio) in an organic solvent like chloroform (B151607) in a round-bottom flask.

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the flask's interior. Place the flask under high vacuum for several hours to remove residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) pre-heated to a temperature above the phase transition temperature (Tc) of DSPC (~55°C), typically at 60-65°C.[11] This process forms multilamellar vesicles (MLVs).[11]

  • Extrusion for Size Reduction: Load the MLV suspension into a pre-heated mini-extruder.[11] Force the suspension repeatedly (e.g., 15-21 passes) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs) with a more uniform size.[11]

  • Storage: Store the final liposome suspension at 4°C to maintain stability.[11]

DLS Sizing Protocol
  • Sample Preparation: Dilute the DSPC liposome stock suspension with the same buffer used for hydration to an appropriate concentration (e.g., 0.1-1.0 mg/mL) to avoid multiple scattering effects.[4][11] Filter the sample through a low-protein-binding filter (e.g., 0.45 µm) if large aggregates are suspected.

  • Instrument Setup: Set the measurement temperature, typically at 25°C.[12] Input the viscosity and refractive index of the dispersant (buffer).

  • Measurement: Place the cuvette in the DLS instrument and allow it to equilibrate thermally. Perform at least three to five repeated measurements to ensure reproducibility.[5][12]

  • Data Analysis: The instrument software automatically calculates the Z-average diameter and the Polydispersity Index (PDI) using cumulant analysis.

Cryo-TEM Sizing Protocol
  • Grid Preparation: Place a TEM grid with a perforated carbon film (holey carbon grid) in a plasma cleaner or glow-discharge unit to render the surface hydrophilic.[9]

  • Sample Application: In a controlled environment chamber with high humidity (~100%) to prevent evaporation, apply a small aliquot (2-3 µL) of the liposome suspension to the prepared grid.[9]

  • Blotting: Blot the grid with filter paper to create an ultra-thin aqueous film spanning the holes of the carbon support.[8]

  • Vitrification (Plunge-Freezing): Immediately plunge the grid into a cryogen (typically liquid ethane (B1197151) cooled by liquid nitrogen) using a vitrification apparatus (e.g., Vitrobot).[8][9] This freezes the sample in a vitrified state.

  • Imaging: Transfer the vitrified grid to a cryo-electron microscope. Acquire images at a low electron dose to minimize radiation damage to the liposomes.[11]

  • Data Analysis: Use imaging software (e.g., ImageJ) to manually or automatically measure the diameters of a statistically significant number of individual liposomes from the captured micrographs to determine the average size and distribution.

Data Presentation: DLS vs. Cryo-TEM

The table below summarizes the key characteristics and outputs of each technique for DSPC liposome analysis.

FeatureDynamic Light Scattering (DLS)Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Measurement Principle Measures fluctuations in scattered light from particles in Brownian motion.[3][4]Direct imaging of individual particles preserved in vitrified ice.[7]
Parameter Measured Hydrodynamic Diameter (Z-average): Core diameter + hydration layer.[4][6]Core Diameter: The physical boundary of the lipid bilayer.[4]
Typical Size Result Generally reports a larger size compared to cryo-TEM.[6]Provides a smaller, more direct measure of vesicle size.[6]
Information Provided Average size, Polydispersity Index (PDI), size distribution (intensity-based).Individual particle size, shape, lamellarity, and ultrastructure.[9][10]
Sample Preparation Simple dilution in buffer.[4]Complex, multi-step process involving vitrification.[10]
Throughput High; measurements take a few minutes per sample.Low; sample preparation and imaging are time-consuming and laborious.[10]
Sample Concentration Requires optimization; high concentrations can cause multiple scattering.[13]Can be used for very low concentrations, though optimization may be needed.[9]
Advantages Fast, non-invasive, high throughput, excellent for routine quality control.[4]Provides direct visualization, detailed morphological data, high precision.[9][10]
Limitations Indirect measurement, sensitive to aggregates/contaminants, low resolution.[2]Low throughput, complex sample preparation, potential for artifacts.[10]

Visualization of Experimental Workflows

The following diagram illustrates the distinct workflows for characterizing DSPC liposomes using DLS and cryo-TEM.

G cluster_0 Shared Starting Material cluster_1 DLS Workflow cluster_2 Cryo-TEM Workflow liposomes DSPC Liposome Suspension (Post-Extrusion) dls_prep Sample Dilution in Buffer liposomes->dls_prep tem_prep Grid Preparation & Sample Application liposomes->tem_prep dls_measure DLS Measurement (Light Scattering Analysis) dls_prep->dls_measure dls_data Data Output: - Hydrodynamic Diameter (Z-avg) - Polydispersity Index (PDI) dls_measure->dls_data tem_freeze Plunge-Freezing (Vitrification) tem_prep->tem_freeze tem_image Microscope Imaging (Low-Dose) tem_freeze->tem_image tem_data Data Output: - Core Diameter - Shape & Lamellarity tem_image->tem_data

Caption: Comparative workflow for sizing DSPC liposomes via DLS and cryo-TEM.

Objective Comparison and Recommendations

The primary difference in the data from DLS and cryo-TEM lies in the parameter being measured. DLS determines the hydrodynamic diameter, which is consistently larger than the core diameter measured by cryo-TEM because it includes the layer of solvent and ions that move with the liposome.[6] This difference is not an error but reflects the distinct physical principles of the techniques.

When to use DLS:

  • For rapid, routine quality control and batch-to-batch consistency checks.

  • To monitor the stability of a liposome formulation over time.

  • When high throughput is necessary for screening multiple formulations.

  • To obtain a population-wide average size and polydispersity.

When to use cryo-TEM:

  • When direct visualization of liposome morphology (e.g., shape, lamellarity) is required.[9]

  • To obtain precise measurements of the core lipid bilayer diameter.

  • To investigate the effects of formulation changes on the physical structure of vesicles.

  • To confirm the presence of unilamellar versus multilamellar or other structures.

  • When results from DLS are ambiguous or suggest the presence of complex structures.

DLS and cryo-TEM are not mutually exclusive; rather, they are highly complementary techniques. For comprehensive characterization of DSPC liposomes, DLS serves as an excellent tool for rapid and routine size and polydispersity assessment, while cryo-TEM provides invaluable, in-depth structural validation. Employing both methods provides a more complete and accurate understanding of the liposomal system, ensuring a higher level of quality and control in drug development and manufacturing.

References

A Comparative Guide to the Long-Term Stability of DSPC-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of lipid-based drug delivery systems is a critical determinant of their clinical and commercial viability. Among the various phospholipids (B1166683) utilized in these formulations, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) has emerged as a key component, renowned for its ability to impart rigidity and stability to lipid bilayers. This guide provides a comprehensive comparison of the long-term stability of DSPC-based formulations against other common lipid alternatives, supported by experimental data and detailed methodologies.

The Significance of DSPC in Formulation Stability

DSPC's stability is primarily attributed to its high phase transition temperature (Tc) of approximately 55°C.[1] This means that at physiological (37°C) and standard storage temperatures (4°C), the lipid bilayer exists in a tightly packed, gel-like state. This rigidity minimizes the leakage of encapsulated drugs and reduces the propensity for vesicle aggregation, two of the main challenges in ensuring the long-term efficacy of liposomal formulations.[1]

Comparative Stability Analysis

The choice of phospholipid has a profound impact on the stability of liposomal formulations. Saturated phospholipids with longer acyl chains, like DSPC (18-carbon chain), generally form more stable vesicles compared to those with shorter chains or unsaturated lipids.

Table 1: Comparison of Physicochemical Properties of Common Phospholipids

PhospholipidAcronymAcyl Chain LengthPhase Transition Temperature (Tc)Key Stability Characteristics
1,2-distearoyl-sn-glycero-3-phosphocholineDSPCC18:0~55°CHigh rigidity and stability, low drug leakage.[1]
1,2-dipalmitoyl-sn-glycero-3-phosphocholineDPPCC16:0~41°CLess stable than DSPC, with higher drug leakage at physiological temperatures.[2][3]
1,2-dimyristoyl-sn-glycero-3-phosphocholineDMPCC14:0~23°CSignificantly less stable, with rapid drug release at both refrigerated and physiological temperatures.[3][4][5]
Soy PhosphatidylcholineSoy PCMixed (contains unsaturated fatty acids)Variable (below 0°C)Prone to oxidation and less stable due to the presence of unsaturated chains.[1]

Table 2: Comparative Drug Retention in Liposomal Formulations

FormulationStorage TemperatureDrug Retention after 48 hoursDrug Retention after 4 weeks
DSPC-based 4°C ~87.1% [3][5]-
25°C - ~55% [2]
37°C ~85.2% [3][5]~50% [2]
DPPC-based 4°C - ~80-85% [2]
25°C - ~20% [2]
37°C ~60.8% [3][5]~10% [2]
DMPC-based 4°C ~50.5% [3]-
37°C ~47.3% [3][6]-

Note: The data presented is a synthesis from multiple sources and specific values can vary based on the full formulation composition and experimental conditions.

Factors Influencing the Stability of DSPC Formulations

Several factors can be modulated to further enhance the long-term stability of DSPC-based liposomes:

  • Cholesterol Content: The inclusion of cholesterol is a widely adopted strategy to improve the stability of liposomal membranes. Cholesterol molecules insert into the lipid bilayer, increasing the packing density of the phospholipids. This leads to reduced membrane permeability and enhanced drug retention. A molar ratio of DSPC to cholesterol of approximately 2:1 is often cited as being highly effective for creating stable formulations.[7][8]

  • Storage Temperature: For optimal long-term stability, DSPC formulations should be stored at 4°C.[1][7] This temperature is well below DSPC's Tc, ensuring the lipid bilayer remains in the stable gel phase. Avoid freezing unless specific cryoprotectants are used, as freeze-thaw cycles can disrupt liposome (B1194612) integrity.[7]

  • pH: The pH of the formulation buffer can influence the rate of phospholipid hydrolysis. Maintaining a pH of around 6.5 is recommended to minimize the degradation of phosphatidylcholines.[7]

  • PEGylation: The incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids, such as DSPE-PEG2000, can enhance stability. The PEG layer provides a steric barrier that reduces aggregation and can improve stability in biological fluids.[7]

Experimental Protocols for Stability Assessment

A robust assessment of long-term stability involves monitoring key physicochemical attributes over time. The following are detailed methodologies for critical stability-indicating assays.

Stability_Testing_Workflow prep Prepare Liposome Formulation (e.g., DSPC/Cholesterol) storage Aliquot and Store under Controlled Conditions (e.g., 4°C, 25°C, 40°C) prep->storage timepoint Withdraw Aliquots at Predetermined Time Points (e.g., 0, 1, 3, 6 months) storage->timepoint analysis Physicochemical Analysis timepoint->analysis size Particle Size & PDI (DLS) analysis->size ee Encapsulation Efficiency (e.g., Chromatography & Lysis) analysis->ee release In Vitro Drug Release (Dialysis Method) analysis->release data Data Analysis & Stability Profile Generation size->data ee->data release->data

References

Cationic Lipids vs. DSPC: A Comparative Guide on Cytotoxicity for Drug Delivery Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the In Vitro Toxicity of Cationic Lipids and the Neutral Phospholipid DSPC, Supported by Experimental Data.

For researchers and professionals in drug development, the choice of lipid excipients is a critical factor that influences both the efficacy and safety of lipid-based nanoparticle delivery systems. While cationic lipids are indispensable for encapsulating and delivering nucleic acids due to their positive charge, this same characteristic is often associated with cellular toxicity. In contrast, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), a saturated phospholipid, is a widely used neutral helper lipid known for imparting rigidity and stability to lipid bilayers, generally with a favorable safety profile.[1] This guide provides a comparative analysis of the cytotoxicity of various cationic lipids against DSPC, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Cytotoxicity

The cytotoxicity of cationic lipids is influenced by multiple structural features, including the headgroup, linker, and hydrophobic domains.[2][3] The data presented below summarizes the in vitro cytotoxicity of several cationic lipids from various studies. It is important to note that direct comparisons can be complex due to variations in experimental conditions, such as the cell lines and assays used.[1]

Lipid/FormulationCationic Lipid StructureCell LineAssayCytotoxicity Value (IC50/LC50)
DSPC (anionic liposomes)Neutral PhospholipidF98 gliomaNot Specified> 509 µM[1]
CDA14 Quaternary Ammonium (B1175870) HeadgroupNCI-H460MTT109.4 µg/mL[2][4]
CDO14 Tri-peptide HeadgroupNCI-H460MTT340.5 µg/mL[2][4]
DPPC (cationic liposomes)Quaternary Ammonium HeadgroupF98 gliomaNot Specified6.07 µM[1]
General Cationic Liposomes Not SpecifiedHepG2MTT120 µg/mL[1]
CTAB-SLNs Single-chain, single positive head-groupMultipleNot SpecifiedIC50 < 10 µg/mL[5]
DDAB-SLNs Double-chain, higher lipophilicityMultipleNot SpecifiedIC50 from 284.06 to 869.88 µg/mL[5]

As indicated in the table, the neutral lipid DSPC exhibits significantly lower cytotoxicity compared to the cationic lipids. Among the cationic lipids, there is considerable variability in toxicity. For instance, the cationic lipid with a tri-peptide headgroup (CDO14) was found to be less toxic than the one with a quaternary ammonium headgroup (CDA14).[2][4] Similarly, double-chain cationic lipids like DDAB in solid lipid nanoparticles (SLNs) have been shown to be less cytotoxic than single-chain lipids such as CTAB.[5]

Experimental Protocols

The following is a detailed methodology for a key experiment cited in the comparison, the MTT assay, which is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay for In Vitro Cytotoxicity

  • Cell Seeding: Plate cells (e.g., HepG2, NCI-H460) in a 96-well plate at a specific density (e.g., 20,000 cells/well) and allow them to adhere overnight in a humidified atmosphere at 37°C with 5% CO₂.[1][6]

  • Treatment: Prepare serial dilutions of the lipid formulations in cell culture medium. Remove the existing medium from the wells and add the diluted formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[1]

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.[1]

  • Formazan Solubilization: After the second incubation, add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. The IC50 value, the concentration at which 50% of cell viability is inhibited, can be determined by plotting cell viability against the logarithm of the concentration of the lipid formulation.

Visualizing Experimental Workflow and Cellular Pathways

To further clarify the experimental process and the underlying biological mechanisms of cytotoxicity, the following diagrams are provided.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate lipid_prep Prepare Serial Dilutions of Lipid Formulations add_lipids Add Lipid Formulations to Cells lipid_prep->add_lipids incubate Incubate for 24-72 hours add_lipids->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_dmso Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_dmso read_absorbance Measure Absorbance add_dmso->read_absorbance calc_viability Calculate Cell Viability & IC50 read_absorbance->calc_viability Signaling_Pathway cluster_trigger Trigger cluster_response Cellular Response cluster_pathway Apoptotic Pathway cationic_lipid Cationic Lipid Interaction with Cell Membrane ros Increased Reactive Oxygen Species (ROS) cationic_lipid->ros mmp Decreased Mitochondrial Membrane Potential (MMP) cationic_lipid->mmp ros->mmp caspase9 Caspase-9 Activation mmp->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Researcher's Guide to Validating the Purity of Synthetic DSPC from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthetic 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) is a critical parameter that directly impacts the efficacy, stability, and safety of advanced drug delivery systems like liposomes and lipid nanoparticles (LNPs). Given the variability that can exist between different suppliers and even between different batches from the same supplier, a robust analytical validation strategy is paramount. This guide provides a framework for the comparative evaluation of DSPC from various sources, complete with detailed experimental protocols and data presentation formats.

The use of high-purity DSPC is essential for ensuring batch-to-batch consistency and the overall success of parenteral drug products. Its high phase transition temperature (around 55°C) and chemical stability are key to forming rigid and stable lipid bilayers, which in turn enhance the encapsulation efficiency and control the release of therapeutic agents.

Comparative Analysis of DSPC Purity

A comprehensive assessment of DSPC purity involves a suite of analytical techniques to confirm its identity, quantify its purity, and characterize any potential impurities.[1] The following table summarizes hypothetical data from three different suppliers to illustrate a comparative analysis.

Parameter Supplier A Supplier B Supplier C Acceptance Criteria
Purity by HPLC-CAD (%) 99.598.999.8> 99.0%
Identity Confirmation by LC-MS ConfirmedConfirmedConfirmedConforms to Standard
Fatty Acid Composition (GC-FID, % Stearic Acid) 99.699.299.9> 99.0%
Enantiomeric Purity by ¹H NMR (%) 99.799.599.8> 99.0%
Phosphorus-Containing Impurities by ³¹P NMR (%) < 0.10.3< 0.1< 0.2%
Residual Solvents (GC-HS) CompliesCompliesCompliesPh. Eur. / USP
Appearance White PowderWhite PowderWhite PowderWhite Powder

Experimental Workflow for Purity Validation

The logical flow for validating the purity of DSPC from a new supplier involves a multi-step process, beginning with basic identity and purity checks and progressing to more detailed structural and impurity analysis.

G cluster_0 Initial Screening cluster_1 Identity & Structural Confirmation cluster_2 Safety & Compliance cluster_3 Decision Appearance Visual Appearance HPLCPurity HPLC-CAD Purity Assay Appearance->HPLCPurity LCMS LC-MS Identity HPLCPurity->LCMS GCFID GC-FID Fatty Acid Composition LCMS->GCFID HNMR ¹H NMR Enantiomeric Purity GCFID->HNMR PNMR ³¹P NMR Impurity Profile HNMR->PNMR ResidualSolvents Residual Solvents (GC-HS) PNMR->ResidualSolvents Decision Accept / Reject Supplier Lot ResidualSolvents->Decision

Workflow for DSPC Purity Validation

Detailed Experimental Protocols

For accurate and reproducible results, detailed and standardized methodologies are crucial.

1. Purity Assessment by HPLC with Charged Aerosol Detector (CAD)

High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is a primary technique for assessing the purity of phospholipids, which often lack a UV chromophore.[1]

  • Instrumentation: HPLC system with a suitable column (e.g., C18) and a Charged Aerosol Detector (CAD).[1]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.[2][3]

    • Mobile Phase B: Methanol (B129727).[2]

    • Gradient: A suitable gradient to separate DSPC from potential impurities.

    • Flow Rate: 1.0 mL/min.[2][3]

    • Column Temperature: 50°C.[3]

  • Sample Preparation: Accurately weigh and dissolve DSPC in methanol to a known concentration (e.g., 2 mg/mL).[2]

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main DSPC peak area relative to the total peak area.

2. Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the identity of DSPC by providing its molecular weight.

  • Instrumentation: LC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-CAD method.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

    • Analysis: Monitor for the protonated molecule [M+H]⁺ of DSPC (m/z 790.6).[3]

3. Fatty Acid Composition by Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is used to determine the fatty acid profile of DSPC, ensuring the correct stearoyl chains are present and quantifying any fatty acid impurities.[1]

  • Procedure:

    • Derivatization: Convert the fatty acids of DSPC to their volatile fatty acid methyl esters (FAMEs) through transesterification.[1]

    • GC Separation: Separate the FAMEs on a suitable capillary column.[1]

    • Detection: Detect the separated FAMEs using a flame ionization detector.[1]

    • Quantification: Identify and quantify each fatty acid by comparing with FAME standards.

4. Enantiomeric Purity by ¹H NMR

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric purity of DSPC. This often involves chiral derivatization to distinguish between enantiomers. A recently reported method involves the methanolysis of the diacyl-sn-glycero-3-phosphocholine followed by derivatization with a chiral boronic acid, allowing for the determination of enantiomeric purity by integrating the distinct chemical shifts of the choline (B1196258) methyl resonance in the ¹H NMR spectrum.[4]

5. Phosphorus-Containing Impurities by ³¹P NMR

³¹P NMR is a specific and quantitative method for detecting and quantifying phosphorus-containing impurities.

  • Procedure:

    • Sample Preparation: Dissolve a known amount of the DSPC sample in a suitable deuterated solvent (e.g., CDCl₃/Methanol mixture).[1]

    • Data Acquisition: Acquire the ³¹P-NMR spectrum using a sufficient relaxation delay for accurate quantification.[1]

    • Data Analysis: Determine the purity by integrating the signal corresponding to DSPC and comparing it to the signals of any phosphorus-containing impurities.[1]

By implementing this comprehensive analytical approach, researchers can confidently validate the purity of synthetic DSPC from various suppliers, ensuring the quality and consistency of their research and pharmaceutical formulations.

References

Benchmarking DSPC Liposomes: A Comparative Guide to Nanoparticle Drug Delivery Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal drug delivery system is a critical determinant of therapeutic efficacy and safety. This guide provides an objective comparison of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC)-based liposomes against two other prominent nanoparticle platforms: polymeric nanoparticles (specifically, poly(lactic-co-glycolic acid) or PLGA nanoparticles) and lipid nanoparticles (LNPs). This analysis is supported by experimental data to inform the strategic selection of a delivery vehicle tailored to specific therapeutic goals.

DSPC-based liposomes are a cornerstone of drug delivery, valued for their biocompatibility, biodegradability, and the structural rigidity imparted by the high phase transition temperature of DSPC (approximately 55°C).[1] This high transition temperature ensures the liposomal bilayer remains in a stable, gel-like state at physiological temperatures, which minimizes premature drug leakage and allows for sustained drug release.[1] However, the evolving landscape of nanomedicine presents compelling alternatives in the form of PLGA nanoparticles and LNPs, each with distinct advantages and disadvantages.

At a Glance: Key Performance Metrics

The following tables summarize key quantitative data, offering a comparative snapshot of DSPC liposomes, PLGA nanoparticles, and LNPs. It is important to note that these values are representative and can vary based on the specific formulation, the encapsulated therapeutic, and the experimental conditions.

Parameter DSPC Liposomes PLGA Nanoparticles Lipid Nanoparticles (LNPs)
Typical Size Range (nm) 80 - 200150 - 30080 - 150
Drug Loading Capacity (%) 1 - 55 - 201 - 10
Encapsulation Efficiency (%) 50 - 95+ (drug dependent)50 - 90+>90 (especially for nucleic acids)
In Vitro Drug Release Sustained and slowBiphasic (initial burst followed by sustained release)Rapid intracellular release
Biocompatibility HighHigh (biodegradable to lactic and glycolic acid)Generally high, but can be influenced by cationic lipids
Stability Good, can be improved with PEGylationGoodGood, but can be sensitive to storage conditions

In-Depth Performance Analysis

Drug Loading and Encapsulation Efficiency

DSPC liposomes generally exhibit high encapsulation efficiency, particularly for hydrophilic drugs entrapped in the aqueous core and hydrophobic drugs intercalated within the lipid bilayer.[1] For instance, in the case of doxorubicin, liposomal formulations can achieve high encapsulation efficiencies. In a comparative context, PLGA nanoparticles often demonstrate a higher drug loading capacity due to their solid polymeric matrix. However, the encapsulation efficiency for PLGA nanoparticles can be more variable and dependent on the manufacturing process. Lipid nanoparticles, especially those designed for nucleic acid delivery, consistently achieve very high encapsulation efficiencies, often exceeding 90%, due to the electrostatic interactions between the cationic/ionizable lipids and the negatively charged genetic material.[2][3]

Drug Release Kinetics

A key advantage of DSPC-based liposomes is their slow and sustained drug release profile.[1] The rigid DSPC bilayer at body temperature effectively minimizes premature drug leakage.[1] For example, DSPC liposomes encapsulating cisplatin (B142131) showed only about 2% drug release after 72 hours in vitro.[4] In contrast, PLGA nanoparticles typically exhibit a biphasic release pattern, characterized by an initial burst release of the drug adsorbed on the surface, followed by a slower, sustained release as the polymer matrix degrades. Lipid nanoparticles, particularly those used for gene therapies, are engineered for rapid release of their payload within the target cell, often facilitated by endosomal escape mechanisms.[1]

In Vivo Pharmacokinetics and Biodistribution

The in vivo performance of nanoparticles is critically influenced by their physicochemical properties. PEGylated DSPC liposomes, such as the well-known formulation Doxil®, exhibit long circulation half-lives, on the order of 72 hours in humans, leading to a high area under the curve (AUC).[4] This extended circulation allows for passive accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. PLGA nanoparticles, when PEGylated, also demonstrate prolonged circulation times, though they often show increased accumulation in the liver compared to free drugs.[4] The biodistribution of LNPs can be tailored by the choice of lipids. For instance, DSPC-containing LNPs have shown preferential accumulation in the spleen, which is advantageous for vaccine applications, while LNPs containing other helper lipids like DOPE tend to accumulate more in the liver.[1]

Nanoparticle Platform Encapsulated Drug Animal Model Primary Accumulation Site(s) Key Finding
Doxil® (DSPC-based liposome) DoxorubicinMiceTumors, Liver, SpleenEnhanced tumor accumulation compared to free doxorubicin.[4]
PLGA-PEG Nanoparticles DocetaxelMiceLiverIncreased liver accumulation compared to free drug.[4]
DSPC-containing LNPs siRNA/mRNAMiceSpleen2 to 5-fold higher accumulation in the spleen compared to DOPE-LNPs.[4]
DOPE-containing LNPs siRNA/mRNAMiceLiverHigher accumulation in the liver compared to DSPC-LNPs.[4]
Cytotoxicity

In general, the core components of DSPC liposomes and PLGA nanoparticles are considered biocompatible and exhibit low cytotoxicity. However, the overall toxicity of a nanoparticle formulation is highly dependent on the encapsulated drug and any surface modifications. For LNPs, particularly those containing cationic lipids for nucleic acid delivery, there can be some inherent cytotoxicity. However, newer generations of ionizable lipids are designed to have a more favorable safety profile. Studies have shown that both liposomes and LNPs can be formulated to be non-toxic to various cell lines at therapeutic concentrations.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of nanoparticle performance. Below are representative protocols for the preparation of DSPC liposomes, PLGA nanoparticles, and LNPs.

Preparation of DSPC Liposomes (Thin-Film Hydration and Extrusion)
  • Lipid Film Formation: Dissolve DSPC and cholesterol (e.g., in a 55:45 molar ratio) in an organic solvent such as chloroform (B151607) or a chloroform:methanol mixture in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask. Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) pre-heated to a temperature above the phase transition temperature of DSPC (e.g., 60-65°C). This process forms multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the transition temperature of DSPC.

Preparation of PLGA Nanoparticles (Emulsion-Solvent Evaporation)
  • Organic Phase Preparation: Dissolve PLGA and the hydrophobic drug in a water-immiscible organic solvent like dichloromethane.

  • Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion continuously to allow the organic solvent to evaporate, leading to the precipitation of PLGA and the formation of solid nanoparticles.

  • Purification: Collect the nanoparticles by centrifugation and wash them to remove excess surfactant and unencapsulated drug.

Preparation of Lipid Nanoparticles (Microfluidic Mixing)
  • Phase Preparation: Prepare an organic phase by dissolving the ionizable lipid, DSPC, cholesterol, and a PEG-lipid in ethanol (B145695). Prepare an aqueous phase containing the nucleic acid (e.g., mRNA or siRNA) in a low pH buffer (e.g., citrate (B86180) buffer).

  • Microfluidic Mixing: Pump the organic and aqueous phases through a microfluidic device (e.g., a staggered herringbone micromixer) at controlled flow rates. The rapid mixing induces nanoprecipitation and self-assembly of the LNPs, encapsulating the nucleic acid.

  • Purification and Buffer Exchange: Dialyze the resulting LNP suspension against PBS to remove the ethanol and raise the pH, resulting in a stable and neutral nanoparticle formulation.

Cellular Uptake and Signaling Pathways

The interaction of nanoparticles with cells is a complex process that dictates the intracellular fate and therapeutic efficacy of the encapsulated drug. The choice of nanoparticle platform can significantly influence the mechanism of cellular uptake and the subsequent intracellular signaling pathways that are activated.

Cellular Uptake Mechanisms

G cluster_liposomes DSPC Liposomes cluster_plga PLGA Nanoparticles cluster_lnp Lipid Nanoparticles Endocytosis Endocytosis Cytosol Cytosol Endocytosis->Cytosol Macropinocytosis Macropinocytosis Macropinocytosis->Cytosol Fusion Fusion Fusion->Cytosol Phagocytosis Phagocytosis Phagocytosis->Cytosol Clathrin-mediated Endocytosis Clathrin-mediated Endocytosis Clathrin-mediated Endocytosis->Cytosol Apolipoprotein E-mediated Endocytosis Apolipoprotein E-mediated Endocytosis Apolipoprotein E-mediated Endocytosis->Cytosol Clathrin-mediated Endocytosis_LNP Clathrin-mediated Endocytosis Clathrin-mediated Endocytosis_LNP->Cytosol Nanoparticle Nanoparticle Cell Membrane Cell Membrane Nanoparticle->Cell Membrane Cell Membrane->Endocytosis Cell Membrane->Macropinocytosis Cell Membrane->Fusion Cell Membrane->Phagocytosis Cell Membrane->Clathrin-mediated Endocytosis Cell Membrane->Apolipoprotein E-mediated Endocytosis Cell Membrane->Clathrin-mediated Endocytosis_LNP

Caption: Generalized cellular uptake pathways for different nanoparticle platforms.

DSPC liposomes can be internalized by cells through various endocytic pathways, including clathrin-mediated endocytosis and macropinocytosis, as well as through direct fusion with the cell membrane. The specific pathway can depend on the liposome's surface charge and the cell type. PLGA nanoparticles are primarily taken up by phagocytosis and clathrin-mediated endocytosis. The uptake of LNPs, particularly those used for siRNA and mRNA delivery, is often mediated by the adsorption of apolipoprotein E (ApoE) onto their surface, which then facilitates receptor-mediated endocytosis.

Intracellular Trafficking and Drug Release

G Cellular Uptake Cellular Uptake Endosome Endosome Cellular Uptake->Endosome Late Endosome/Lysosome Late Endosome/Lysosome Endosome->Late Endosome/Lysosome Maturation Cytosolic Release Cytosolic Release Endosome->Cytosolic Release Endosomal Escape (LNPs) Late Endosome/Lysosome->Cytosolic Release Sustained Release (Liposomes, PLGA) Degradation Degradation Late Endosome/Lysosome->Degradation Drug Action Drug Action Cytosolic Release->Drug Action

Caption: Simplified intracellular trafficking and drug release from nanoparticles.

Following endocytosis, nanoparticles are typically trafficked into endosomes. For DSPC liposomes and PLGA nanoparticles, the encapsulated drug is often released slowly as the nanoparticle is processed in the acidic environment of the late endosomes and lysosomes. In contrast, LNPs are designed to undergo endosomal escape, where the ionizable lipids become protonated in the acidic endosome, disrupting the endosomal membrane and releasing the nucleic acid payload into the cytoplasm where it can be translated into protein.

Conclusion

The choice between DSPC liposomes, PLGA nanoparticles, and lipid nanoparticles for drug delivery is multifaceted and depends heavily on the specific therapeutic application. DSPC liposomes remain a robust and well-characterized platform, particularly for applications requiring sustained release and long circulation times. PLGA nanoparticles offer the advantage of high drug loading and a biodegradable polymer matrix. Lipid nanoparticles have emerged as the leading platform for the delivery of nucleic acid-based therapeutics, offering high encapsulation efficiency and effective intracellular delivery. A thorough understanding of the comparative strengths and weaknesses of each platform, as outlined in this guide, is essential for the rational design and development of next-generation nanomedicines.

References

A Comparative Analysis of Drug Retention in DSPC and HSPC Liposomes for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of liposomal formulations is a critical determinant of therapeutic efficacy. This guide provides an objective comparison of drug retention in liposomes formulated with 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and hydrogenated soy phosphatidylcholine (HSPC), supported by experimental data.

The choice of phospholipid is paramount in designing liposomal drug delivery systems with optimal drug retention and release profiles. Both DSPC and HSPC are widely utilized for their ability to form stable bilayers, largely attributed to their high phase transition temperatures (Tm). DSPC, a saturated 18-carbon chain phospholipid, has a Tm of approximately 55°C. HSPC is a mixture of saturated phospholipids (B1166683), primarily composed of DSPC and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and also exhibits a high Tm. This high Tm ensures that the liposomal membrane remains in a rigid, gel-like state at physiological temperatures, thereby minimizing premature drug leakage.

Quantitative Comparison of Drug Retention

The following tables summarize key findings from various studies on the drug retention properties of DSPC and HSPC-based liposomes.

Table 1: In Vitro Doxorubicin Retention in DSPC and HSPC Liposomes

Liposome (B1194612) CompositionEncapsulated DrugIn Vitro Release ConditionsDrug Retention/ReleaseReference
DSPC/CholesterolDoxorubicinIn vivo (mice)No significant leakage over 24 hours.[1][1]
HSPC-basedDoxorubicinCell culture (transient exposure)3- to 4-fold decreased cytotoxic activity, indicating slower drug release compared to lower Tm lipids.[2][2]
HSPC/CholesterolDoxorubicinDextrose/FBS buffer~30% cumulative release over 24 hours for conventional liposomes.[3][3]

Table 2: In Vitro Calcein Retention in Liposomes

Liposome CompositionEncapsulated DrugIn Vitro Release ConditionsDrug Retention/ReleaseReference
DSPC/DSPE-PEG/CholesterolCalceinTemperature-varied fluorometryIncreased DSPC content led to a higher transition temperature for release.[4]
DSPC/DSPE-PEGCannabidiolNot specifiedSustained release, achieving 79% release over 504 hours.[5][5]

Experimental Protocols

A detailed methodology for assessing in vitro drug release from liposomes is crucial for reproducible and comparable results. The dialysis method is a commonly employed technique.

Protocol: In Vitro Drug Release Assay Using Dialysis

1. Materials and Equipment:

  • Drug-loaded liposome suspension
  • Dialysis tubing (e.g., 12-14 kDa molecular weight cut-off)
  • Release buffer (e.g., phosphate-buffered saline, pH 7.4)
  • Stirring plate and stir bars
  • Constant temperature water bath or incubator (37°C)
  • Syringes and needles
  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

2. Liposome Preparation and Drug Loading:

  • Prepare liposomes using a standard method such as thin-film hydration followed by extrusion to obtain a defined size (e.g., 100 nm). The lipid composition would be, for example, DSPC/Cholesterol (55:45 molar ratio).
  • Encapsulate the drug of interest (e.g., doxorubicin) using either a passive or active loading method. For doxorubicin, an ammonium (B1175870) sulfate (B86663) gradient is often used for active loading.[2]
  • Remove unencapsulated drug by size exclusion chromatography or dialysis.

3. In Vitro Release Assay:

  • Soak the dialysis tubing in the release buffer to remove any preservatives and to ensure it is fully hydrated.
  • Pipette a known volume and concentration of the drug-loaded liposome suspension into the dialysis bag and securely seal both ends.
  • Place the dialysis bag into a vessel containing a defined volume of pre-warmed release buffer (e.g., 100 mL of PBS, pH 7.4 at 37°C). The large volume of the external medium ensures sink conditions.
  • Continuously stir the release buffer at a constant speed (e.g., 100 rpm) to ensure uniform drug distribution.[6]
  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer and replace it with an equal volume of fresh, pre-warmed buffer to maintain a constant volume and sink conditions.[6]
  • Analyze the concentration of the released drug in the collected aliquots using a validated analytical method.

4. Data Analysis:

  • Calculate the cumulative amount and percentage of drug released at each time point.
  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualizing Experimental and Logical Frameworks

To further elucidate the processes and factors involved in liposomal drug retention, the following diagrams are provided.

Experimental_Workflow cluster_prep Liposome Preparation & Loading cluster_assay In Vitro Release Assay Lipid Hydration Lipid Film Hydration Extrusion Extrusion for Size Control Lipid Hydration->Extrusion Drug Loading Active/Passive Drug Loading Extrusion->Drug Loading Purification Removal of Free Drug Drug Loading->Purification Dialysis Setup Liposomes in Dialysis Bag in Release Buffer Drug Loading->Dialysis Setup Transfer to Dialysis Bag Incubation Incubation at 37°C with Stirring Dialysis Setup->Incubation Sampling Aliquot Collection at Time Points Incubation->Sampling Quantification Drug Concentration Measurement Sampling->Quantification Data Analysis Calculate and Plot Cumulative Release Quantification->Data Analysis

Figure 1. Experimental workflow for in vitro drug retention studies.

Factors_Affecting_Retention cluster_liposome Liposome Properties cluster_drug Drug Properties cluster_environment Environmental Factors Drug Retention Drug Retention Bilayer Rigidity Bilayer Rigidity Bilayer Rigidity->Drug Retention Lipid Composition Lipid Composition Lipid Composition->Bilayer Rigidity Cholesterol Content Cholesterol Content Cholesterol Content->Bilayer Rigidity Particle Size Particle Size Particle Size->Drug Retention Drug-Lipid Interaction Drug-Lipid Interaction Drug-Lipid Interaction->Drug Retention Molecular Weight Molecular Weight Molecular Weight->Drug Retention Hydrophilicity Hydrophilicity Hydrophilicity->Drug Retention Temperature Temperature Temperature->Drug Retention pH pH pH->Drug Retention Presence of Proteins Presence of Proteins Presence of Proteins->Drug Retention

Figure 2. Factors influencing drug retention in liposomes.

References

validation of analytical methods for DSPC quantification in complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) in complex matrices is a critical checkpoint in pharmaceutical development and lipidomic research. DSPC is a key component in many drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), making its precise measurement essential for ensuring product quality, stability, and efficacy.[1] This guide provides an objective comparison of common analytical methods for DSPC quantification, supported by experimental data and detailed protocols, to aid in the selection and validation of the most appropriate method for your research needs.

The validation of these analytical procedures is guided by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) guidelines, which emphasize a lifecycle approach to analytical procedure development and validation.[1]

Method Comparison: HPLC-ELSD/CAD vs. LC-MS/MS

The most prevalent techniques for DSPC quantification are High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] While both are powerful, they offer distinct advantages and are suited for different analytical challenges.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detector (HPLC-ELSD) or Charged Aerosol Detector (CAD) is a robust and widely used method for the analysis of lipids due to its universal detection principle for non-volatile compounds.[1][2] It offers a cost-effective solution for routine analysis and quality control.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity, making it the gold standard for quantifying low levels of DSPC in complex biological matrices like plasma and tissue.[1][3] Its ability to differentiate between structurally similar molecules ensures high precision and accuracy.[3]

Below is a summary of key performance parameters for these methods.

ParameterHPLC-ELSD/CADLC-MS/MS
Principle Separation by HPLC, detection based on light scattering of nebulized, non-volatile analyte particles.Separation by LC, detection based on mass-to-charge ratio of the analyte and its fragments.
Selectivity ModerateHigh to Very High
Sensitivity LowerHigher
Limit of Detection (LOD) Typically in the µg/mL range. One study reported an LOD of 0.25-1.00 µg/mL for various phospholipids.[2]Typically in the pg/mL to ng/mL range.
Limit of Quantification (LOQ) Typically in the µg/mL range. One study reported an LOQ of 0.50-2.50 µg/mL for various phospholipids.[2]Typically in the pg/mL to ng/mL range.
Linearity Range Generally narrower, can be non-linear.Wide and linear.
Precision (RSD%) Intra-day precision <3%, inter-day precision ~8% has been reported for phospholipids.[2]Typically <15%.
Accuracy (% Recovery) Generally good, but can be affected by co-eluting impurities.Excellent, less susceptible to matrix interference with appropriate internal standards.
Instrumentation Cost LowerHigher
Primary Application Quality control of pharmaceutical formulations, analysis of less complex samples.Bioanalysis in complex matrices (plasma, tissue), pharmacokinetic studies, lipidomics research.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. The following sections outline typical experimental protocols for DSPC quantification using HPLC-ELSD/CAD and LC-MS/MS.

HPLC-ELSD/CAD Method for DSPC Quantification

This method is suitable for the analysis of DSPC in pharmaceutical formulations like liposomes.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient of water and an organic solvent mixture (e.g., methanol (B129727)/acetonitrile) with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 50°C.[1]

  • Injection Volume: 10-20 µL.[1]

Sample Preparation:

  • Disrupt liposomes or dilute the formulation in a suitable solvent (e.g., methanol or a mixture of chloroform (B151607) and methanol).

  • Centrifuge the sample to pellet any insoluble material.

  • Transfer the supernatant to an HPLC vial for analysis.

Data Analysis: Quantify DSPC by comparing the peak area to a calibration curve prepared from DSPC standards of known concentrations.

LC-MS/MS Method for DSPC Quantification

This method is ideal for quantifying DSPC in complex biological matrices such as plasma or tissue homogenates.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

Chromatographic Conditions:

  • Column: C4 or C18 reversed-phase column.[1]

  • Mobile Phase: Gradient elution using mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724)/isopropanol with 0.1% formic acid).[1]

  • Flow Rate: 0.3 - 0.5 mL/min.[1]

Sample Preparation:

  • Spike samples with an internal standard (e.g., deuterated DSPC).[1]

  • Perform protein precipitation and lipid extraction using a solvent like cold acetonitrile or a liquid-liquid extraction method (e.g., Folch or Bligh-Dyer).[1]

  • Centrifuge to pellet precipitated proteins.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[1]

  • Reconstitute the sample in the initial mobile phase.[1]

Data Analysis: Quantify DSPC by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[1]

Visualizing the Workflow

Understanding the experimental workflow is key to successful method implementation.

DSPC_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Complex Matrix (e.g., Plasma, Liposomes) InternalStandard Add Internal Standard (for LC-MS/MS) Sample->InternalStandard Extraction Lipid Extraction & Protein Precipitation InternalStandard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (Reversed-Phase) Reconstitution->HPLC Detector Detection (ELSD/CAD or MS/MS) HPLC->Detector DataAcquisition Data Acquisition Detector->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification

Caption: General experimental workflow for DSPC quantification.

Cross-Validation of Analytical Methods

When transitioning between analytical methods or laboratories, a cross-validation study is crucial to ensure the consistency and reliability of the results.[1]

Cross_Validation_Workflow cluster_method_dev Method Development & Validation cluster_study Cross-Validation Study cluster_comparison Comparison & Implementation MethodA Develop & Validate Method A (e.g., HPLC-ELSD) Samples Prepare Standard Solutions & Quality Control Samples MethodA->Samples MethodB Develop & Validate Method B (e.g., LC-MS/MS) MethodB->Samples AnalyzeA Analyze Samples with Method A Samples->AnalyzeA AnalyzeB Analyze Samples with Method B Samples->AnalyzeB Compare Compare Results (Statistical Analysis) AnalyzeA->Compare AnalyzeB->Compare Implement Acceptance & Implementation Compare->Implement

Caption: Workflow for the cross-validation of two analytical methods.[1]

References

A Comparative Guide to the Fusogenicity of DSPC and DOPE-Containing Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of lipid composition is a critical determinant of the functional characteristics of liposomes, particularly for applications requiring the intracellular delivery of therapeutic payloads. Among the vast array of available lipids, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) are two commonly employed phospholipids (B1166683) with starkly contrasting effects on the fusogenic properties of liposomes. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational design of lipid-based drug delivery systems.

Executive Summary

DOPE is a quintessential fusogenic lipid, readily promoting the merging of lipid bilayers, a crucial step for the endosomal escape and cytosolic delivery of encapsulated contents. Its conical molecular shape is the primary driver of this property. In stark contrast, DSPC is a bilayer-stabilizing lipid with a cylindrical geometry that imparts rigidity and stability to liposomes, thereby exhibiting minimal to no fusogenic activity. The choice between these two lipids, or their combination, is therefore a critical consideration in the formulation of liposomes, balancing the need for stability with the requirement for payload release.

Molecular Geometry: The Root of Functional Dichotomy

The fundamental difference in the fusogenic behavior of DSPC and DOPE lies in their molecular geometry.

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): Possesses a large phosphocholine (B91661) headgroup and two saturated stearoyl acyl chains, resulting in a cylindrical shape. This geometry allows for tight packing into a stable, planar lipid bilayer, contributing to the low permeability and high rigidity of the membrane.[1]

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine): Features a small phosphoethanolamine headgroup in relation to its two unsaturated oleoyl (B10858665) acyl chains, giving it a conical or "inverted cone" shape.[2][3] This molecular geometry destabilizes the planar bilayer structure and promotes the formation of non-bilayer lipid phases, such as the hexagonal HII phase, which are key intermediates in the process of membrane fusion.[3]

Quantitative Comparison of Fusogenicity

The fusogenic potential of liposomes can be quantified using various in vitro assays, with the Förster Resonance Energy Transfer (FRET)-based lipid mixing assay being a widely accepted method. In this assay, the fusion between two populations of liposomes is measured by the change in FRET efficiency between two fluorescently labeled lipids, commonly NBD-PE (donor) and Rhodamine-PE (acceptor), incorporated into one of the liposome (B1194612) populations.

While direct quantitative data comparing DSPC and DOPE under identical conditions is sparse due to the inherently low fusogenicity of DSPC, studies comparing DOPE with its phosphocholine counterpart, DOPC (which shares the same headgroup as DSPC but has unsaturated acyl chains), provide a clear indication of their relative fusogenicities. Given that DSPC forms even more rigid and stable bilayers than DOPC, its fusogenicity is expected to be even lower.

Lipid CompositionHelper LipidCationic LipidFusion Efficiency (%)Reference
DOPE-containing DOPEDOTAP87%[2]
DOPC-containing (proxy for DSPC) DOPCDOTAP7%[2]

Table 1: Comparative fusogenicity of liposomes containing DOPE versus a phosphocholine-based helper lipid (DOPC) in the presence of a cationic lipid (DOTAP). The fusion efficiency was determined by flow cytometry analysis of cell-liposome fusion.

Experimental Methodologies

Lipid Mixing Assay (FRET-based)

This assay quantifies the extent of membrane fusion by measuring the dilution of fluorescent lipid probes.

Principle: Two fluorescent probes, a donor (e.g., NBD-PE) and an acceptor (e.g., Rhodamine-PE), are incorporated at a high concentration into the membrane of one population of liposomes ("labeled liposomes"). At this high concentration, the close proximity of the probes leads to efficient FRET, and the fluorescence of the donor is quenched. When these labeled liposomes fuse with a population of non-labeled liposomes, the probes are diluted in the newly formed membrane, increasing the distance between them. This leads to a decrease in FRET efficiency and a corresponding increase in the donor's fluorescence intensity, which can be monitored over time.[4][5][6]

Protocol:

  • Preparation of Labeled Liposomes:

    • Co-dissolve the lipid mixture (e.g., cationic lipid and DOPE or DSPC) with 1 mol% of NBD-PE and 1 mol% of Rhodamine-PE in a suitable organic solvent (e.g., chloroform).

    • Create a thin lipid film by evaporating the solvent using a rotary evaporator.

    • Hydrate the lipid film with an appropriate buffer to form liposomes.

    • Extrude the liposomes through polycarbonate membranes of a defined pore size to obtain unilamellar vesicles of a uniform size.

  • Preparation of Unlabeled Liposomes:

    • Follow the same procedure as for the labeled liposomes but without the fluorescent lipid probes.

  • Fusion Assay:

    • In a fluorometer cuvette, mix the labeled and unlabeled liposomes at a specific molar ratio (e.g., 1:9).

    • Monitor the fluorescence intensity of the donor (NBD-PE) over time at its emission maximum (around 535 nm) with excitation at its absorption maximum (around 465 nm).[7]

    • An increase in fluorescence intensity indicates lipid mixing and, therefore, fusion.

  • Data Analysis:

    • The percentage of fusion is calculated using the following formula: % Fusion = [(F - F₀) / (Fₘₐₓ - F₀)] * 100 where:

      • F is the fluorescence intensity at a given time point.

      • F₀ is the initial fluorescence intensity of the mixture of labeled and unlabeled liposomes.

      • Fₘₐₓ is the maximum fluorescence intensity, determined by disrupting the liposomes with a detergent (e.g., Triton X-100) to achieve complete probe dilution.

Content Mixing Assay

This assay provides evidence of the complete fusion of liposomes, including the merging of their aqueous cores.

Principle: One population of liposomes encapsulates a fluorophore (e.g., terbium, Tb³⁺) complexed with a chelator (e.g., citrate), while a second population encapsulates a molecule that enhances the fluorescence of the fluorophore upon binding (e.g., dipicolinic acid, DPA). When the liposomes fuse, their contents mix, leading to the formation of a highly fluorescent complex (Tb³⁺-DPA), which can be measured.

Protocol:

  • Preparation of Liposome Populations:

    • Prepare two separate populations of liposomes (e.g., one with DSPC and the other with DOPE).

    • During hydration, encapsulate a solution of TbCl₃ and sodium citrate (B86180) in one population and a solution of DPA in the other.

    • Remove unencapsulated material by size-exclusion chromatography.

  • Fusion Assay:

    • Mix the two liposome populations in a fluorometer cuvette.

    • Monitor the increase in fluorescence intensity of the Tb³⁺-DPA complex over time (excitation ~276 nm, emission ~545 nm).

    • An increase in fluorescence indicates the mixing of the aqueous contents and thus, complete fusion.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual differences in the fusogenic behavior of DSPC and DOPE and a generalized workflow for assessing fusogenicity.

fusogenicity_comparison cluster_dspe DSPC-containing Liposome cluster_dope DOPE-containing Liposome dspe_liposome Stable Bilayer (Cylindrical Lipid Shape) dspe_outcome Low/No Fusion dspe_liposome->dspe_outcome Maintains Bilayer Integrity dope_liposome Unstable Bilayer (Conical Lipid Shape) dope_intermediate Hexagonal (HII) Phase Intermediate dope_liposome->dope_intermediate Promotes Non-Bilayer Structures dope_outcome High Fusion dope_intermediate->dope_outcome Facilitates Membrane Merging experimental_workflow start Prepare Liposome Formulations (DSPC vs. DOPE) lipid_mixing Lipid Mixing Assay (FRET) start->lipid_mixing content_mixing Content Mixing Assay start->content_mixing data_analysis Quantify Fusion Efficiency lipid_mixing->data_analysis content_mixing->data_analysis comparison Compare Fusogenicity data_analysis->comparison

References

Safety Operating Guide

Navigating the Disposal of 18:0 DAP: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 18:0 DAP (1,2-diarachidoyl-sn-glycero-3-phosphate), a cationic lipid utilized in various research applications.

Core Safety and Handling Principles

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). When handling this compound, particularly in powdered form or dissolved in solvents, appropriate personal protective equipment (PPE) is required. This includes, but is not limited to, nitrile gloves, safety goggles, and a lab coat.[1] All handling of this compound that may generate dust or aerosols should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]

Quantitative Data Summary

For quick reference, the key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Chemical Name 1,2-diarachidoyl-sn-glycero-3-phosphate
Molecular Formula C41H81NO4
Molecular Weight 652.09 g/mol
Appearance White to off-white solid
Storage Temperature -20°C
Solubility Soluble in chloroform (B151607)

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or in solution) and the nature of any associated waste materials.

Scenario 1: Disposal of Unused or Expired Solid this compound

If the this compound is in its original solid form and has not been contaminated, it is generally considered non-hazardous waste. However, it should not be disposed of in regular laboratory trash bins that are handled by custodial staff.

Experimental Protocol:

  • Segregation: Ensure the solid this compound waste is not mixed with hazardous materials.

  • Packaging: Place the solid waste in a clearly labeled, sealed container. The label should identify the contents as "this compound (Non-hazardous solid waste for disposal)."

  • Consult Institutional Guidelines: Check with your institution's Environmental Health and Safety (EHS) office for their specific procedures for disposing of non-hazardous solid chemical waste.[4][5] Some institutions may require it to be placed directly into a designated dumpster.[4]

  • Record Keeping: Document the disposal in your laboratory's chemical waste log.

Scenario 2: Disposal of this compound in a Non-Hazardous Aqueous Solution

For this compound in a non-hazardous aqueous solution, disposal down the sanitary sewer may be permissible, but is subject to local regulations and institutional policies.

Experimental Protocol:

  • Verification: Confirm with your institution's EHS department that sewer disposal of small quantities of this specific lipid is allowed.

  • Dilution: If approved, flush the solution down the drain with a copious amount of water (at least an equal volume) to ensure adequate dilution.[6]

  • Limitations: Be aware of volume limitations for sewer disposal, which are typically in the range of small laboratory quantities.[6]

Scenario 3: Disposal of this compound in a Halogenated Solvent (e.g., Chloroform)

Given that this compound is soluble in chloroform, it is frequently used in such solutions. Chloroform is a hazardous waste and must be disposed of accordingly.

Experimental Protocol:

  • Collection: Collect all waste containing this compound and chloroform in a designated, properly labeled hazardous waste container.[1][7] The container must be suitable for halogenated organic solvents.

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[1][2] The label must clearly state "Hazardous Waste," list all chemical constituents (including this compound and chloroform), and provide approximate concentrations.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated area, such as a satellite accumulation area or a fume hood, away from incompatible materials.[1][7]

  • Disposal Request: Once the container is nearly full (around 90%), submit a hazardous waste pickup request to your institution's EHS department.[2] Do not overfill containers.

Scenario 4: Disposal of Contaminated Labware

Disposable labware (e.g., pipette tips, Eppendorf tubes, gloves) contaminated with this compound requires careful handling.

Experimental Protocol:

  • Segregation:

    • If contaminated with solid this compound only , these materials can typically be disposed of in the regular laboratory solid waste, provided they are not classified as biohazardous.

    • If contaminated with This compound in a hazardous solvent like chloroform, the labware must be treated as hazardous waste.[2]

  • Packaging for Hazardous Waste: Collect contaminated items in a designated, puncture-proof, and sealable container that is separate from other hazardous waste streams.[2] The container must be clearly labeled as hazardous waste with the names of the contaminating chemicals.

  • Disposal: Arrange for pickup by your institution's hazardous waste management service.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_solid Solid Waste cluster_solution Solution Waste cluster_aqueous Aqueous Solution cluster_hazardous_solvent Hazardous Solvent cluster_contaminated Contaminated Labware cluster_non_hazardous_labware Non-Hazardous Contamination cluster_hazardous_labware Hazardous Contamination start Identify State of this compound Waste solid Uncontaminated Solid this compound start->solid solution This compound in Solution start->solution contaminated Contaminated Labware start->contaminated package_solid Package in a sealed, labeled container solid->package_solid dispose_solid Dispose as non-hazardous solid chemical waste per institutional guidelines package_solid->dispose_solid is_hazardous Is the solvent hazardous (e.g., chloroform)? solution->is_hazardous aqueous Non-hazardous aqueous solution is_hazardous->aqueous No hazardous_solvent Solution in hazardous solvent is_hazardous->hazardous_solvent Yes sewer Flush down sanitary sewer with copious water (if permitted) aqueous->sewer collect_hazardous Collect in a labeled hazardous waste container for halogenated solvents hazardous_solvent->collect_hazardous dispose_hazardous Arrange for EHS pickup collect_hazardous->dispose_hazardous is_contaminant_hazardous Is the contaminant hazardous? contaminated->is_contaminant_hazardous non_hazardous_labware Contaminated with solid this compound only is_contaminant_hazardous->non_hazardous_labware No hazardous_labware Contaminated with this compound in hazardous solvent is_contaminant_hazardous->hazardous_labware Yes dispose_lab_trash Dispose in regular lab trash non_hazardous_labware->dispose_lab_trash collect_labware Collect in a separate, labeled hazardous waste container hazardous_labware->collect_labware dispose_labware_hazardous Arrange for EHS pickup collect_labware->dispose_labware_hazardous

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Disposal Protocol for 18:0 DAP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1,2-distearoyl-3-dimethylammonium-propane (18:0 DAP), a cationic lipid utilized in research applications such as the formulation of lipid nanoparticles (LNPs) for mRNA delivery.[1][2] Adherence to these protocols is critical for minimizing risk and ensuring proper disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet guidelines.[3]

Protection Type Specific Recommendations Rationale
Eye/Face Protection Safety glasses with side-shields or goggles.Prevents eye irritation and serious eye damage.[3]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).Avoids skin contact which can cause skin irritation.[3]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of skin contact.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.Prevents inhalation, which can be toxic.[3]

Operational and Disposal Plan

Proper handling and disposal of this compound are crucial for laboratory safety and environmental protection. The following step-by-step plans outline the procedures for safe operation and waste disposal.

Step Procedure Key Considerations
1. Preparation Work in a well-ventilated area, such as a chemical fume hood.[3]Ensure all necessary PPE is worn before handling.
2. Handling Avoid direct contact with skin, eyes, and clothing.[3] Do not breathe dust or aerosol.[3]Use appropriate tools (e.g., spatula) to handle the solid compound.
3. Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]Recommended storage temperature is -20°C.[4]
Step Procedure Key Considerations
1. Waste Collection Collect waste material in a designated, labeled, and sealed container.Do not mix with other waste streams unless compatibility is confirmed.
2. Decontamination Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[3]
3. Disposal Dispose of contents and container in accordance with local, state, and federal regulations.[3]Consult your institution's environmental health and safety (EHS) office for specific guidance.

Visualizing the Workflow: Safe Handling of this compound

To provide a clear, at-a-glance understanding of the safety and handling workflow, the following diagram illustrates the key procedural steps.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep1 Don PPE prep2 Work in Ventilated Area prep1->prep2 handle1 Avoid Contact prep2->handle1 handle2 Avoid Inhalation handle1->handle2 store1 Tightly Sealed Container handle2->store1 disp1 Collect Waste handle2->disp1 store2 Cool, Dry, Ventilated store1->store2 disp2 Decontaminate Surfaces disp1->disp2 disp3 Dispose per Regulations disp2->disp3

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.